molecular formula C8H7BrO3 B1272472 3-Bromo-4-hydroxyphenylacetic acid CAS No. 38692-80-7

3-Bromo-4-hydroxyphenylacetic acid

Cat. No.: B1272472
CAS No.: 38692-80-7
M. Wt: 231.04 g/mol
InChI Key: BFVCOQXPSXVGPS-UHFFFAOYSA-N
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Description

3-Bromo-4-hydroxyphenylacetic acid is a useful research compound. Its molecular formula is C8H7BrO3 and its molecular weight is 231.04 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-(3-bromo-4-hydroxyphenyl)acetic acid
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InChI

InChI=1S/C8H7BrO3/c9-6-3-5(4-8(11)12)1-2-7(6)10/h1-3,10H,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

BFVCOQXPSXVGPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(=O)O)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID20191984
Record name 3-Bromo-4-hydroxyphenylacetic acid
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Molecular Weight

231.04 g/mol
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CAS No.

38692-80-7
Record name 3-Bromo-4-hydroxyphenylacetic acid
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Record name 3-Bromo-4-hydroxyphenylacetic acid
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Record name 3-Bromo-4-hydroxyphenylacetic acid
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Record name 3-bromo-4-hydroxyphenylacetic acid
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Record name 3-BROMO-4-HYDROXYPHENYLACETIC ACID
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to 3-Bromo-4-hydroxyphenylacetic Acid (CAS No. 38692-80-7)

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 3-Bromo-4-hydroxyphenylacetic acid, a key intermediate in the development of novel therapeutics and specialized agrochemicals. Intended for researchers, medicinal chemists, and professionals in drug discovery and development, this document synthesizes critical data on its synthesis, characterization, and applications, grounded in established scientific principles and supported by authoritative references.

Introduction: A Versatile Building Block

This compound, with the Chemical Abstracts Service (CAS) number 38692-80-7 , is a substituted phenylacetic acid derivative.[1][2] Its molecular structure, featuring a bromine atom and a hydroxyl group on the phenyl ring, imparts unique reactivity and makes it a valuable precursor in organic synthesis. This compound serves as a critical starting material for the synthesis of a variety of bioactive molecules, particularly in the realms of anti-inflammatory agents and analgesics.[3][4] Furthermore, its utility extends to the agricultural sector, where it is an intermediate in the development of innovative herbicides and plant growth regulators.[4]

Physicochemical Properties and Data

A thorough understanding of the physicochemical properties of this compound is essential for its effective handling, characterization, and application in synthetic chemistry.

PropertyValueSource
CAS Number 38692-80-7[1][2]
Molecular Formula C₈H₇BrO₃[2][3]
Molecular Weight 231.04 g/mol [3]
Appearance Off-white to yellow powder[4]
Melting Point 105-107 °C[3]
Boiling Point 363.9 °C[3]
Purity ≥ 98% (typically by HPLC)
Storage Room temperature, in a dry, well-ventilated area.[3]

Synthesis and Mechanistic Considerations

The synthesis of this compound can be approached through several routes. A common and efficient method involves the demethylation of its methoxy precursor, 3-Bromo-4-methoxyphenylacetic acid. This reaction is a classic example of ether cleavage, a fundamental transformation in organic synthesis.

Protocol: Synthesis via Demethylation

This protocol is based on the demethylation of 3-bromo-4-methoxyphenylacetic acid, a reaction that can be effectively carried out using strong Lewis acids like boron tribromide (BBr₃).

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-bromo-4-methoxyphenylacetic acid in a suitable anhydrous solvent such as dichloromethane (DCM).

  • Reagent Addition: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of boron tribromide (BBr₃) in DCM dropwise via a syringe or dropping funnel. The reaction is exothermic and requires careful temperature control.

  • Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: Upon completion, cautiously quench the reaction by the slow addition of water or methanol while cooling the flask in an ice bath. This will decompose any excess BBr₃.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent like ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield pure this compound.

Causality in Experimental Choices:

  • Inert Atmosphere: The use of an inert atmosphere is crucial as BBr₃ is highly reactive towards moisture.

  • Low-Temperature Addition: The dropwise addition of BBr₃ at low temperatures helps to control the exothermicity of the reaction and prevent unwanted side reactions.

  • Quenching: The careful quenching of the reaction is a critical safety step to neutralize the reactive BBr₃.

Synthesis_Workflow cluster_synthesis Synthesis of this compound start Start with 3-Bromo-4-methoxyphenylacetic acid dissolve Dissolve in anhydrous DCM start->dissolve cool Cool to -78°C dissolve->cool add_bbr3 Add BBr3 solution dropwise cool->add_bbr3 react Stir and warm to room temperature add_bbr3->react quench Quench with water/methanol react->quench extract Extract with ethyl acetate quench->extract purify Purify by recrystallization/chromatography extract->purify product This compound purify->product

Synthesis Workflow Diagram

Analytical Characterization

The structural confirmation and purity assessment of this compound are typically achieved through a combination of spectroscopic and chromatographic techniques.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is commonly employed for purity analysis.

  • Column: C18 stationary phase.

  • Mobile Phase: A gradient of acetonitrile and water, often with a small percentage of an acid like phosphoric acid or formic acid for improved peak shape.[1]

  • Detection: UV detection at a wavelength where the aromatic ring shows strong absorbance (e.g., 254 nm).

Spectroscopic Analysis

While publicly available, verified spectra for this specific compound are scarce, the expected spectral data based on its structure are as follows:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene (-CH₂-) protons of the acetic acid side chain, and the acidic proton of the carboxylic acid. The aromatic signals will be split due to coupling between adjacent protons, and their chemical shifts will be influenced by the electron-withdrawing bromine and electron-donating hydroxyl groups.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the eight carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid, the methylene carbon, and the six aromatic carbons.

  • FT-IR: The infrared spectrum will exhibit characteristic absorption bands for the O-H stretch of the hydroxyl and carboxylic acid groups (a broad peak), the C=O stretch of the carboxylic acid, and C-Br stretching vibrations.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. A characteristic isotopic pattern for bromine (approximately 1:1 ratio of M and M+2 peaks) will be observed.

Applications in Research and Development

This compound is a valuable intermediate in the synthesis of more complex molecules with potential therapeutic or agricultural applications.

Pharmaceutical Drug Development

The phenylacetic acid scaffold is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs). The presence of the bromo and hydroxyl groups on the phenyl ring of this compound provides reactive handles for further chemical modifications, allowing for the synthesis of libraries of compounds for screening as potential anti-inflammatory and analgesic agents.[3][4]

Drug_Development_Pathway cluster_drug_dev Drug Development Application start_mol This compound functionalization Chemical Functionalization (e.g., etherification, esterification) start_mol->functionalization library Library of Novel Compounds functionalization->library screening Biological Screening (e.g., anti-inflammatory assays) library->screening lead_compound Lead Compound Identification screening->lead_compound optimization Lead Optimization lead_compound->optimization candidate Drug Candidate optimization->candidate

Pharmaceutical Development Workflow
Agrochemical Synthesis

In the agrochemical industry, this compound serves as a building block for the synthesis of novel herbicides.[4] The specific substitution pattern on the phenyl ring can be tailored to achieve selective herbicidal activity against target weed species while minimizing damage to crops.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • Hazard Identification: It is classified as an irritant.[2] It may cause skin, eye, and respiratory irritation.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.

  • Storage: Store in a tightly closed container in a dry and cool place.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a versatile and valuable chemical intermediate with significant potential in both pharmaceutical and agricultural research and development. Its unique structural features provide a foundation for the synthesis of a wide range of novel compounds. This guide has provided a comprehensive overview of its properties, synthesis, analysis, applications, and safety, serving as a valuable resource for scientists and researchers working in these fields.

References

  • This compound | SIELC Technologies. (2018, May 16). [Link]
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  • RU2024482C1 - Method of synthesis of 3-bromo-4-hydroxybenzaldehyde - Google P
  • US4412082A - Method for preparing 4-hydroxyphenylacetic acid - Google P
  • Synthesis and Antioxidant/Anti-Inflammatory Activity of 3-Arylphthalides - PMC - NIH. (2022, May 10). [Link]
  • Synthesis, anti-inflammatory and analgesic evaluation of certain new 3a,4,9,9a-tetrahydro-4,9-benzenobenz[f]isoindole-1,3-diones - PubMed. [Link]
  • Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC - NIH. [Link]
  • Anti-inflammatory and anti-arthritic effects of new synthetic 3-(4-hydroxyphenyl)-4-(4-thiomethoxyphenyl)
  • Organic Compounds As Anti-inflammatory Agents, Natural And Synthetic - STM Journals. [Link]
  • HERBICIDAL COMPOUNDS - European Patent Office - EP 3924339 B1 - Googleapis.com. (2020, February 10). [Link]
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Sources

A Comprehensive Technical Guide to 3-Bromo-4-hydroxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-4-hydroxyphenylacetic acid is a halogenated derivative of 4-hydroxyphenylacetic acid, a naturally occurring phenolic compound. Its strategic combination of a carboxylic acid, a hydroxyl group, and a bromine atom on an aromatic ring makes it a highly versatile and valuable intermediate in synthetic organic chemistry. This guide provides an in-depth exploration of its chemical identity, physicochemical properties, synthesis, and analytical characterization. Furthermore, it delves into its reactivity, established applications in pharmaceutical and agrochemical research, and essential safety protocols, serving as a comprehensive resource for professionals in drug discovery and chemical development.

Chemical Identity and Physicochemical Properties

This compound is an organic compound featuring a phenylacetic acid core structure.[1] Key to its reactivity is the substitution pattern on the benzene ring: a hydroxyl group at position 4 and a bromine atom at position 3.[1] This arrangement influences the electronic properties and steric accessibility of its functional groups.

Table 1: Core Identifiers and Physicochemical Data

PropertyValueSource(s)
IUPAC Name 2-(3-Bromo-4-hydroxyphenyl)acetic acid[1][2]
Synonyms 3-Bromo-4-hydroxybenzeneacetic acid[1][3]
CAS Number 38692-80-7[3][4][5][6][7]
Molecular Formula C₈H₇BrO₃[3][5][7]
Molecular Weight 231.04 g/mol [3][4][5]
Appearance Off-white to yellow powder[3]
Melting Point 105-107°C[5]
Boiling Point 363.9°C (Predicted)[5]
LogP 1.97[6]
Storage Store at 0-8°C, dry conditions[3][5]

The presence of the electron-withdrawing bromine atom and the electron-donating hydroxyl group ortho to each other significantly impacts the acidity of the phenol and the reactivity of the aromatic ring towards further electrophilic substitution. The acetic acid moiety provides a site for amide bond formation, esterification, and other carboxylate chemistries.[1]

Synthesis and Purification

The most common laboratory and industrial synthesis of this compound involves the direct electrophilic bromination of 4-hydroxyphenylacetic acid.

Causality of Experimental Choices:

  • Solvent: Acetic acid is a common solvent as it is polar enough to dissolve the starting material and is relatively inert to the brominating agent under the reaction conditions.

  • Brominating Agent: A solution of bromine (Br₂) in acetic acid is typically used. The reaction is an electrophilic aromatic substitution. The hydroxyl group is a strong activating group and directs ortho- and para- to itself. Since the para position is blocked by the acetic acid side chain, bromination occurs primarily at the ortho positions (3 and 5).

  • Stoichiometry Control: Careful control of the stoichiometry (using approximately one equivalent of Br₂) is crucial to favor mono-bromination over di-bromination.

  • Temperature: The reaction is often run at or below room temperature to control the reaction rate and minimize the formation of side products.

Experimental Protocol: Synthesis
  • Dissolution: Dissolve 4-hydroxyphenylacetic acid in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.

  • Bromination: Cool the solution in an ice bath. Slowly add a solution of one molar equivalent of bromine in glacial acetic acid dropwise via the addition funnel over 30-60 minutes.

  • Reaction: Allow the reaction mixture to stir at room temperature for several hours until TLC or HPLC analysis indicates the consumption of the starting material.

  • Quenching: Pour the reaction mixture into a beaker of ice water. This precipitates the crude product and quenches any remaining bromine.

  • Filtration: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water to remove acetic acid and inorganic salts.

  • Purification: The crude product is typically purified by recrystallization from an appropriate solvent system, such as an ethanol/water mixture, to yield the final product as a crystalline solid.

Workflow Diagram: Synthesis and Purification

G cluster_synthesis Synthesis cluster_purification Purification start Dissolve 4-hydroxyphenylacetic acid in glacial acetic acid add_br2 Cool and add Br₂/AcOH dropwise start->add_br2 react Stir at room temperature add_br2->react quench Pour into ice water react->quench filter Vacuum filter crude solid quench->filter Precipitate Forms wash Wash with cold water filter->wash recrystallize Recrystallize from Ethanol/Water wash->recrystallize dry Dry to yield pure product recrystallize->dry

Caption: Workflow for the synthesis and purification of this compound.

Analytical Characterization

Confirming the identity and purity of this compound is critical. A combination of spectroscopic and chromatographic methods provides a self-validating system for characterization.

Table 2: Expected Analytical Data

TechniqueExpected Observations
¹H NMR - Aromatic region (~6.8-7.3 ppm) showing three distinct signals for the protons on the benzene ring. - A singlet at ~3.5 ppm corresponding to the two methylene (-CH₂) protons. - Broad singlets for the phenolic (-OH) and carboxylic acid (-COOH) protons, which are exchangeable with D₂O.
¹³C NMR - A signal for the carboxylic carbon (~170-180 ppm). - Signals for the six aromatic carbons, including the carbon bearing the bromine atom (~110-120 ppm) and the carbon bearing the hydroxyl group (~150-155 ppm). - A signal for the methylene carbon (~40 ppm).
IR Spectroscopy - A very broad absorption band from ~2500-3300 cm⁻¹ characteristic of the O-H stretch of the carboxylic acid. - A sharp, strong absorption at ~1700 cm⁻¹ for the C=O stretch of the carboxylic acid. - A broad absorption around 3200-3500 cm⁻¹ for the phenolic O-H stretch.
Mass Spec. - A molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is the characteristic isotopic pattern for a compound containing one bromine atom. For C₈H₇BrO₃, peaks would be expected around m/z 230 and 232.
Protocol: HPLC Purity Analysis

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of the compound.[6]

  • Sample Preparation: Prepare a stock solution of the synthesized compound in the mobile phase or a compatible solvent (e.g., acetonitrile/water mixture) at a concentration of ~1 mg/mL.

  • Instrument Setup:

    • Column: Use a reverse-phase column, such as a C18 column.[6]

    • Mobile Phase: A typical mobile phase is a gradient of acetonitrile and water with an acidic modifier like 0.1% phosphoric acid or formic acid.[6]

    • Flow Rate: Set to 1.0 mL/min.

    • Detection: Use a UV detector set to an appropriate wavelength (e.g., 280 nm) to monitor the aromatic chromophore.

  • Injection & Analysis: Inject 5-10 µL of the sample solution. The purity is determined by integrating the area of the main product peak relative to the total area of all peaks in the chromatogram. A purity of ≥98% is common for commercially available reagents.[3]

Applications in Research and Drug Development

The unique arrangement of functional groups makes this compound a valuable building block in several areas of chemical and pharmaceutical research.

  • Pharmaceutical Intermediates: It is a key intermediate in the synthesis of more complex bioactive molecules.[3][5] Its structure is a scaffold that can be elaborated upon to develop agents targeting inflammatory and pain-related conditions.[2][3] The bromine atom serves as a handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds.

  • Biochemical Research: The compound and its derivatives are used in studies to investigate the mechanisms of enzymes and receptors, aiding in the discovery of new therapeutic targets.[2][3]

  • Agrochemicals: It is explored for its potential in developing new plant growth regulators, herbicides, or fungicides, where the brominated phenolic structure can be tuned to modulate biological activity.[3]

  • Material Science: Researchers are investigating its role in creating novel materials with specific electronic or optical properties.[2]

Diagram: Role in Synthetic Chemistry

G cluster_reactions Chemical Transformations cluster_products Potential Products start 3-Bromo-4-hydroxy- phenylacetic acid ester Esterification (R-OH, Acid) start->ester -COOH amide Amide Coupling (R-NH₂, Coupling Agent) start->amide -COOH ether Williamson Ether Synthesis (R-X, Base) start->ether -OH coupling Palladium-Catalyzed Cross-Coupling (e.g., Suzuki) start->coupling -Br prod_ester Ester Derivatives ester->prod_ester prod_amide Amide Derivatives amide->prod_amide prod_ether Ether Derivatives ether->prod_ether prod_biaryl Biaryl Compounds coupling->prod_biaryl

Caption: Reactivity of this compound's functional groups.

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. While a full toxicological profile has not been established, related compounds provide guidance on necessary precautions.

  • Hazard Identification: The compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[8]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including:

    • Nitrile gloves

    • Safety glasses or goggles

    • A lab coat

  • Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of the dust.[9] Avoid contact with skin, eyes, and clothing.[9] Wash hands thoroughly after handling.[8]

  • Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[5] Recommended storage temperature is between 0-8°C.[3]

  • First Aid:

    • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[8][10]

    • Skin Contact: Wash off immediately with soap and plenty of water.[8][10] If irritation persists, seek medical advice.[8]

    • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[9][10]

    • Ingestion: Do not induce vomiting. Rinse mouth and seek immediate medical attention.[10]

References

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  • This compound | C8H7BrO3 | CID 2769628 - PubChem.

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An In-depth Technical Guide to the Synthesis of 3-Bromo-4-hydroxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic routes for preparing 3-Bromo-4-hydroxyphenylacetic acid, a key intermediate in the development of pharmaceuticals and other bioactive molecules.[1][2][3] This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. We will delve into the core synthetic strategies, focusing on the selection of starting materials, reaction mechanisms, and optimization of experimental conditions. The causality behind experimental choices will be explained, and detailed, self-validating protocols will be presented.

Introduction: The Significance of this compound

This compound is a versatile building block in medicinal chemistry and agrochemical research.[1] Its structure, featuring a phenylacetic acid scaffold with bromine and hydroxyl substituents, allows for diverse chemical modifications. This makes it a valuable precursor for synthesizing a range of compounds, including anti-inflammatory agents and analgesics.[1][2][4] The strategic placement of the bromine atom and the hydroxyl group on the aromatic ring provides handles for further functionalization, enabling the exploration of structure-activity relationships in drug discovery programs.

Strategic Approaches to Synthesis: Selecting the Optimal Starting Material

The synthesis of this compound can be approached from several starting points. The choice of the initial raw material is a critical decision that influences the overall efficiency, cost-effectiveness, and environmental impact of the synthesis. The most prevalent strategies involve:

  • Direct Bromination of 4-Hydroxyphenylacetic Acid: This is often the most direct and atom-economical approach.

  • Synthesis from L-Tyrosine: Leveraging a readily available and chiral starting material.

  • Multi-step Synthesis via Sandmeyer Reaction: A classic and reliable method for introducing a bromine atom onto an aromatic ring.

  • Condensation Reaction with Bromophenol and Glyoxylic Acid: A convergent approach that builds the molecule from smaller fragments.

The following sections will explore these primary routes in detail, providing both theoretical grounding and practical, field-proven protocols.

Synthesis Pathway I: Electrophilic Bromination of 4-Hydroxyphenylacetic Acid

The direct bromination of 4-hydroxyphenylacetic acid is a conceptually straightforward electrophilic aromatic substitution. The hydroxyl group is a strong activating group, directing the incoming electrophile (bromine) to the ortho and para positions. Since the para position is already occupied by the acetic acid side chain, bromination occurs at one of the ortho positions.

Mechanistic Considerations

The reaction proceeds via the attack of the electron-rich aromatic ring on a bromine source. The choice of brominating agent and reaction conditions is crucial to control selectivity and minimize the formation of di-brominated byproducts. Common brominating agents include molecular bromine (Br₂) and N-bromosuccinimide (NBS). The use of a catalyst, such as a Lewis acid or a Brønsted acid, can enhance the electrophilicity of the bromine source.[5][6]

Experimental Protocol: Bromination using N-Bromosuccinimide (NBS)

This protocol utilizes NBS, a safer and more manageable source of electrophilic bromine compared to liquid bromine.

Materials:

  • 4-Hydroxyphenylacetic acid

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (anhydrous)

  • Mandelic acid (catalyst)[6]

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-hydroxyphenylacetic acid (1 equivalent) and mandelic acid (0.1 equivalents) in anhydrous acetonitrile.

  • Cool the mixture to 0 °C in an ice bath.

  • Add N-bromosuccinimide (1.1 equivalents) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining NBS.

  • Dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.

Table 1: Representative Data for Bromination of 4-Hydroxyphenylacetic Acid

ParameterValue
Starting Material4-Hydroxyphenylacetic acid
Brominating AgentN-Bromosuccinimide (NBS)
CatalystMandelic Acid
SolventAcetonitrile
Reaction Temperature0 °C to Room Temperature
Typical Yield85-95%
Purity (by HPLC)>98%
Visualization of the Synthetic Workflow

bromination_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve 4-Hydroxyphenylacetic Acid and Mandelic Acid in Acetonitrile cool Cool to 0 °C start->cool add_nbs Add NBS Portion-wise cool->add_nbs stir Stir and Monitor by TLC add_nbs->stir quench Quench with Na₂S₂O₃ stir->quench extract Extract with Ethyl Acetate quench->extract wash Wash with NaHCO₃ and Brine extract->wash dry Dry and Concentrate wash->dry purify Column Chromatography dry->purify end_product This compound purify->end_product

Caption: Workflow for the synthesis of this compound via electrophilic bromination.

Synthesis Pathway II: Synthesis from L-Tyrosine

L-Tyrosine, a naturally occurring amino acid, serves as an attractive and chiral starting material for the synthesis of this compound. This pathway involves the bromination of the tyrosine aromatic ring followed by modification of the amino acid side chain.

Key Transformations

The synthesis from L-tyrosine typically involves two key steps:

  • Regioselective Bromination: Introduction of a bromine atom at the 3-position of the tyrosine ring.

  • Deamination and Oxidation/Reduction: Conversion of the amino acid side chain to an acetic acid moiety.

A notable method for the bromination of L-tyrosine utilizes dimethyl sulfoxide (DMSO) in a mixture of hydrobromic acid and acetic acid.[7][8]

Experimental Protocol: Bromination of L-Tyrosine

Materials:

  • L-Tyrosine

  • Dimethyl sulfoxide (DMSO)

  • Hydrobromic acid (48% aqueous)

  • Glacial acetic acid

Procedure:

  • Suspend L-Tyrosine (1 equivalent) in a mixture of glacial acetic acid and 48% aqueous hydrobromic acid.

  • Add dimethyl sulfoxide (1.2 equivalents) dropwise to the stirred suspension.

  • Heat the reaction mixture to 60-70 °C and maintain for several hours, monitoring for the consumption of the starting material by TLC or HPLC.

  • Cool the reaction mixture to room temperature and pour it into ice-water.

  • Adjust the pH of the solution to induce precipitation of the 3-bromo-L-tyrosine product.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

The resulting 3-bromo-L-tyrosine can then be converted to this compound through a subsequent deamination and oxidation sequence, for instance, via a diazotization reaction followed by a suitable workup.

Synthesis Pathway III: The Sandmeyer Reaction Approach

The Sandmeyer reaction is a powerful tool in organic synthesis for the conversion of an aryl amine to an aryl halide via a diazonium salt intermediate.[9][10][11][12][13] This method offers a reliable route to this compound, typically starting from 3-amino-4-hydroxyphenylacetic acid.

The Underlying Chemistry

The process involves three main stages:

  • Diazotization: The primary aromatic amine is treated with a source of nitrous acid (e.g., sodium nitrite in an acidic medium) to form a diazonium salt.

  • Sandmeyer Reaction: The diazonium salt is then reacted with a copper(I) bromide solution, which facilitates the replacement of the diazonium group with a bromine atom.[10][13]

  • Workup and Isolation: The desired product is isolated and purified from the reaction mixture.

Visualization of the Sandmeyer Reaction Pathway

sandmeyer_pathway start 3-Amino-4-hydroxyphenylacetic Acid diazotization Diazotization (NaNO₂, HBr, 0-5 °C) start->diazotization diazonium_salt Aryl Diazonium Salt Intermediate diazotization->diazonium_salt sandmeyer Sandmeyer Reaction (CuBr) diazonium_salt->sandmeyer product This compound sandmeyer->product

Sources

A Comprehensive Technical Guide to the Solubility of 3-Bromo-4-hydroxyphenylacetic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the solubility characteristics of 3-Bromo-4-hydroxyphenylacetic acid (BHPA), a key intermediate in pharmaceutical and agrochemical synthesis.[1] Recognizing the critical role of solubility in drug development—influencing everything from reaction kinetics to bioavailability—this document synthesizes theoretical principles, predictive methodologies, and practical experimental protocols.[][3] While quantitative solubility data for BHPA is not extensively documented in public literature, this guide equips researchers with the foundational knowledge and tools to predict, understand, and experimentally determine its solubility in a range of common organic solvents. We will delve into the physicochemical properties of BHPA, explore predictive models such as Hansen Solubility Parameters (HSP), provide comparative data from structurally analogous compounds, and present a detailed, self-validating experimental workflow for precise solubility determination.

Introduction: The Criticality of Solubility in Modern Chemistry

This compound (CAS No. 38692-80-7) is a versatile building block in medicinal and agricultural chemistry.[1] Its utility as an intermediate in the synthesis of anti-inflammatory agents, analgesics, and other bioactive molecules underscores the importance of understanding its fundamental physicochemical properties.[1] Among these, solubility stands as a paramount parameter.

In the realm of drug development, the solubility of an active pharmaceutical ingredient (API) or its intermediates is a decisive factor. It governs the ease of handling, purification, formulation, and ultimately, the bioavailability of the final drug product.[] A comprehensive understanding of a compound's solubility profile in various organic solvents is therefore not merely academic; it is a cornerstone of efficient process development, formulation design, and successful clinical outcomes. This guide aims to provide a robust framework for approaching the solubility of this compound.

Physicochemical Properties of this compound: A Molecular Perspective

The solubility of a compound is intrinsically linked to its molecular structure. The interplay of functional groups, polarity, and intermolecular forces dictates how readily a solute will dissolve in a given solvent. For this compound, the key structural features are the phenyl ring, the bromine substituent, the hydroxyl group, and the carboxylic acid moiety.

PropertyValueSource
Molecular Formula C₈H₇BrO₃[4][5]
Molecular Weight 231.04 g/mol [4][5]
Appearance Off-white to yellow powder[1]
Melting Point 105-107 °C[6]
Boiling Point (Predicted) 363.9 °C
pKa (Predicted) 4.33 ± 0.10[6]
XlogP (Predicted) 1.7[7]

Analysis of Physicochemical Characteristics:

  • Polarity and Hydrogen Bonding: The presence of both a hydroxyl (-OH) and a carboxylic acid (-COOH) group makes BHPA a polar molecule capable of acting as both a hydrogen bond donor and acceptor.[5] This is a primary determinant of its solubility, suggesting a preference for polar solvents.[5]

  • Acidity (pKa): With a predicted pKa of around 4.33, the carboxylic acid group is weakly acidic.[6] This indicates that in basic solutions, it will deprotonate to form a highly polar carboxylate salt, significantly enhancing its aqueous solubility.

  • Lipophilicity (XlogP): The predicted XlogP of 1.7 suggests a moderate degree of lipophilicity, attributed to the phenyl ring and the bromine atom.[7] This implies that while it favors polar solvents, it may also exhibit some solubility in less polar organic environments.

The molecular structure of BHPA suggests a classic "amphiphilic" character, albeit with a stronger inclination towards polarity. The general rule of "like dissolves like" would predict good solubility in polar protic solvents (like alcohols) and polar aprotic solvents (like DMSO and acetone), and lower solubility in non-polar solvents (like hexane and toluene).

Predictive Approaches to Solubility

In the absence of extensive experimental data, predictive models offer valuable insights into a compound's likely solubility behavior.

Comparative Analysis with Structurally Similar Compounds

A powerful method for estimating solubility is to examine data for structurally analogous molecules. p-Hydroxyphenylacetic acid (p-HPAA), lacking the bromine substituent, provides an excellent reference point. A study by Gracin and Rasmuson (2002) reported the solubility of p-HPAA in various solvents at 20 °C.

SolventSolubility of p-Hydroxyphenylacetic Acid (g/kg of solvent)
Water13.9
Methanol1098
Ethanol643
2-Propanol338
Acetone509
Chloroform< 0.1
Toluene< 0.1

Source: Gracin, S., & Rasmuson, Å. C. (2002). Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, p-Aminophenylacetic Acid, p-Hydroxybenzoic Acid, and Ibuprofen in Pure Solvents. Journal of Chemical & Engineering Data, 47(6), 1379–1383.[8]

Expert Interpretation: The high solubility of p-HPAA in alcohols and acetone is consistent with the strong hydrogen bonding interactions between the solute and these polar solvents.[8] The introduction of a bromine atom in this compound is expected to slightly increase the molecular weight and lipophilicity. This may lead to a modest decrease in solubility in highly polar solvents like water and a potential slight increase in solubility in solvents of intermediate polarity compared to p-HPAA. However, the overall trend of high solubility in polar organic solvents is expected to be maintained.

Hansen Solubility Parameters (HSP): A Deeper Dive

Hansen Solubility Parameters (HSP) provide a more sophisticated, quantitative approach to the "like dissolves like" principle.[9] This model deconstructs the total cohesive energy of a substance into three components:

  • δD (Dispersion): Energy from van der Waals forces.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

The principle is that substances with similar HSP values are likely to be miscible.[9] While experimentally determined HSP values for BHPA are not available, they can be estimated using group contribution methods. This theoretical framework is invaluable for solvent selection and for understanding complex solubility phenomena, such as identifying synergistic solvent blends where two poor solvents can combine to become a good solvent system.[9]

Experimental Determination of Solubility: A Validated Protocol

To obtain precise, quantitative solubility data, a standardized experimental protocol is essential. The following is a robust, self-validating workflow based on the widely accepted "shake-flask" method, suitable for determining the equilibrium solubility of this compound in various organic solvents.[10]

Principle

An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient duration to reach equilibrium. The resulting saturated solution is then filtered to remove undissolved solids, and the concentration of the solute in the clear supernatant is determined using a validated analytical technique, typically High-Performance Liquid Chromatography (HPLC).

Materials and Equipment
  • This compound (purity ≥ 98%)

  • Selected organic solvents (HPLC grade)

  • Analytical balance

  • Glass vials with PTFE-lined screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or other solvent-compatible material)

  • Volumetric flasks and pipettes

  • Validated HPLC system with a UV detector

Step-by-Step Methodology
  • Preparation:

    • Accurately weigh an excess amount of this compound into a glass vial. An amount that is visibly in excess after equilibration is sufficient.

    • Pipette a precise volume of the chosen organic solvent into the vial.

  • Equilibration:

    • Securely cap the vial.

    • Place the vial in an orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C).

    • Agitate the mixture for a predetermined time to ensure equilibrium is reached. A preliminary study should be conducted to determine the time to equilibrium (e.g., testing at 24, 48, and 72 hours).[10]

  • Sample Separation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow larger particles to settle.

    • To ensure complete removal of undissolved solids, centrifuge the vials at a moderate speed.

    • Carefully draw the supernatant using a syringe and immediately filter it through a syringe filter into a clean HPLC vial. This step must be performed quickly to minimize solvent evaporation.

  • Analysis:

    • Dilute the filtered, saturated solution with a suitable solvent (often the mobile phase) to a concentration that falls within the linear range of the HPLC calibration curve.

    • Analyze the diluted sample by HPLC. The concentration of BHPA is determined by comparing the peak area to a pre-established calibration curve.

  • Calculation:

    • Calculate the solubility (S) using the following formula: S (mg/mL) = (Concentration from HPLC, mg/mL) x (Dilution Factor)

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_analysis Analysis & Calculation A Weigh excess BHPA B Add precise volume of solvent A->B C Agitate at constant temperature (e.g., 24-72h) B->C D Centrifuge to settle solids C->D E Filter supernatant (0.22 µm) D->E F Dilute sample accurately E->F G Analyze by HPLC F->G H Calculate solubility from calibration curve G->H

Caption: Workflow for Equilibrium Solubility Determination.

Conclusion

While readily available quantitative solubility data for this compound in organic solvents is sparse, a robust understanding of its solubility profile can be achieved through a multi-faceted approach. By analyzing its physicochemical properties, drawing comparisons with structural analogs like p-hydroxyphenylacetic acid, and leveraging predictive frameworks such as Hansen Solubility Parameters, researchers can make informed decisions regarding solvent selection. For applications requiring high precision, the detailed experimental protocol provided in this guide offers a reliable method for in-house determination. This integrated strategy of theoretical prediction and empirical verification empowers scientists and drug development professionals to effectively utilize this compound in their synthetic and formulation endeavors, ultimately accelerating the pace of innovation.

References

  • ResearchGate. (n.d.). Experimentally determined pH-dependent API solubility using a globally harmonized protocol.
  • Tripathi, D., et al. (2020). A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. Der Pharmacia Lettre, 12(4), 15-29.
  • World Health Organization (WHO). (n.d.). Annex 4.
  • Gracin, S., & Rasmuson, Å. C. (2002). Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, p-Aminophenylacetic Acid, p-Hydroxybenzoic Acid, and Ibuprofen in Pure Solvents.
  • ResearchGate. (n.d.). Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, p-Aminophenylacetic Acid, p-Hydroxybenzoic Acid, and Ibuprofen in Pure Solvents | Request PDF.
  • University of Limerick. (n.d.). Solubility of phenylacetic acid, p-hydroxyphenylacetic acid, p-aminophenylacetic acid, p-hydroxybenzoic acid, and ibuprofen in pure solvents.
  • Semantic Scholar. (2002). Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, p-Aminophenylacetic Acid, p-Hydroxybenzoic Acid, and Ibuprofen in Pure Solvents.
  • UNT Digital Library. (1985). Solubility of Phenylacetic Acid in Binary Solvent Mixtures.
  • Hansen Solubility Parameters. (n.d.). Hansen Solubility Parameters.
  • PubChem. (n.d.). This compound.
  • Carl ROTH. (n.d.). This compound, 100 g, CAS No. 38692-80-7.
  • SIELC Technologies. (2018). This compound.
  • precisionFDA. (n.d.). This compound.
  • PubChemLite. (n.d.). This compound (C8H7BrO3).
  • FooDB. (2010). Showing Compound 4-Hydroxyphenylacetic acid (FDB010534).
  • Prof Steven Abbott. (n.d.). HSP Basics | Practical Solubility Science.
  • ResearchGate. (n.d.). using hansen solubility parameters (hsps) to develop antioxidant-packaging film to.
  • UCL Discovery. (2022). Hansen Solubility Parameters as a Predictive Tool for the Development of Oral Polymeric Nanoparticle Delivery Systems.
  • PubChem. (n.d.). Hydroxyphenylacetic acid.
  • Pirika. (n.d.). Hansen Solubility Parameters.
  • Crysdot LLC. (n.d.). This compound.

Sources

3-Bromo-4-hydroxyphenylacetic acid stability and storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stability and Storage of 3-Bromo-4-hydroxyphenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a key building block in the synthesis of pharmaceuticals and agrochemicals, valued for its role in developing anti-inflammatory and analgesic agents.[1][2] Its chemical stability is paramount to ensuring the integrity of these synthetic processes and the quality of the final products. This guide provides a comprehensive overview of the stability and optimal storage conditions for this compound, delving into its degradation chemistry, recommended handling procedures, and robust analytical methodologies for stability assessment. By synthesizing technical data with practical, field-proven insights, this document serves as an essential resource for researchers and professionals in drug development and chemical manufacturing.

Chemical and Physical Properties

A thorough understanding of the fundamental physicochemical properties of this compound is the foundation for developing effective stability and storage protocols.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 38692-80-7[3][4]
Molecular Formula C₈H₇BrO₃[1][5]
Molecular Weight 231.04 g/mol [1][5]
Appearance Off-white to yellow powder[2]
Melting Point 105-107°C[1][6]
Boiling Point 364°C[6]
Purity (typical) ≥98% (HPLC)[2]

Recommended Storage and Handling: A Proactive Approach to Stability

The preservation of this compound's chemical integrity hinges on meticulous storage and handling. The consensus from suppliers points towards sensitivity to atmospheric conditions, necessitating a controlled environment.

Optimal Storage Conditions

To mitigate degradation, the following storage conditions are recommended:

  • Temperature: For long-term storage, refrigeration at 0-8°C is advisable.[2] For shorter durations, storage at a controlled room temperature in a dry environment is acceptable.[1][6]

  • Atmosphere: The compound should be stored under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. Containers must be sealed tightly to protect from moisture.

Handling Protocols

Adherence to safe handling practices is crucial not only for stability but also for personnel safety.

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust particles.

  • Dispensing: When dispensing, minimize exposure to the ambient atmosphere. Use a glove box or a nitrogen-purged environment for highly sensitive applications.

The Chemistry of Degradation: Potential Pathways

While specific degradation kinetic studies on this compound are not extensively published, we can infer likely degradation pathways based on the known reactivity of brominated phenolic compounds. Forced degradation studies are essential to definitively identify these pathways.[7][8][9]

Oxidative Degradation

The phenolic hydroxyl group and the benzylic position of the acetic acid moiety are susceptible to oxidation. The presence of a bromine atom can also influence the reactivity of the aromatic ring.

  • Mechanism: Oxidation can be initiated by atmospheric oxygen, peroxide impurities, or metal ions. This can lead to the formation of colored quinone-type structures or cleavage of the aromatic ring over time.

  • Prevention: Storage under an inert atmosphere and in high-purity, antioxidant-free solvents is critical.

Photodegradation

Exposure to UV or visible light can induce photochemical reactions in brominated phenols.

  • Mechanism: Photodegradation of brominated phenols often involves photohydrolysis, debromination, and the formation of hydroxyderivatives and other photoproducts.[10] The energy from light can lead to the homolytic cleavage of the carbon-bromine bond, generating radical species that can propagate further degradation.

  • Prevention: Storage in light-protectant containers is a primary preventative measure.

Thermal Degradation

While the compound has a relatively high boiling point, prolonged exposure to elevated temperatures can lead to decomposition.

  • Mechanism: Thermal stress can induce decarboxylation of the acetic acid side chain or other complex decomposition reactions, potentially leading to the formation of brominated cresols or other aromatic byproducts. The thermal decomposition of other brominated flame retardants has been shown to produce brominated hydrocarbons, phenol, and bromophenols.[11]

  • Prevention: Adherence to recommended storage temperatures is crucial.

Hydrolytic Degradation

While generally stable to hydrolysis, prolonged exposure to strongly acidic or basic conditions, especially at elevated temperatures, could potentially lead to the cleavage of the ether linkage if present as an impurity or in a formulated product, or promote other degradation pathways.

Diagram: Potential Degradation Pathways

G A This compound B Oxidative Degradation (O₂, Peroxides, Metal Ions) A->B C Photodegradation (UV/Vis Light) A->C D Thermal Degradation (Heat) A->D E Quinone-type Structures & Ring Cleavage Products B->E F Debrominated & Hydroxylated Byproducts C->F G Decarboxylated & Aromatic Decomposition Products D->G

Caption: Potential degradation pathways for this compound.

Analytical Methodologies for Stability Assessment

A robust, stability-indicating analytical method is essential for monitoring the purity of this compound and detecting any degradation products.[12] High-Performance Liquid Chromatography (HPLC) is the technique of choice for this purpose.[13]

Stability-Indicating HPLC Method

A validated reverse-phase HPLC (RP-HPLC) method can effectively separate the parent compound from its potential degradation products.

Table 2: Recommended RP-HPLC Method Parameters

ParameterCondition
Column Newcrom R1 or equivalent C18
Mobile Phase Acetonitrile, Water, and Phosphoric Acid
Detection UV-Vis
MS Compatibility Replace Phosphoric Acid with Formic Acid
Source:[14]
Protocol for a Forced Degradation Study

To develop and validate a truly stability-indicating method, a forced degradation study should be performed.[7][8][9] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[7]

Experimental Workflow: Forced Degradation Study

G cluster_0 Stress Conditions cluster_1 Analysis A Acid Hydrolysis (e.g., 0.1 M HCl) G RP-HPLC Analysis A->G B Base Hydrolysis (e.g., 0.1 M NaOH) B->G C Oxidation (e.g., 3% H₂O₂) C->G D Thermal Stress (e.g., 60°C) D->G E Photolytic Stress (ICH Q1B compliant) E->G H Peak Purity Assessment (PDA Detector) G->H I Mass Balance Calculation H->I F API Sample (this compound) F->A F->B F->C F->D F->E

Caption: Workflow for a forced degradation study.

Step-by-Step Methodology:

  • Sample Preparation: Prepare solutions of this compound in a suitable solvent.

  • Stress Conditions:

    • Acidic: Treat the sample with 0.1 M HCl at room temperature and elevated temperature (e.g., 60°C).

    • Basic: Treat the sample with 0.1 M NaOH at room temperature.

    • Oxidative: Treat the sample with 3% H₂O₂ at room temperature.

    • Thermal: Expose the solid compound and a solution to heat (e.g., 60°C).

    • Photolytic: Expose the solid compound and a solution to light according to ICH Q1B guidelines.

  • Time Points: Sample at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization: Neutralize the acidic and basic samples before injection.

  • HPLC Analysis: Analyze all stressed samples, along with a control sample, using the stability-indicating HPLC method.

  • Data Evaluation:

    • Assess the chromatograms for the appearance of new peaks (degradation products).

    • Ensure the parent peak is well-resolved from any new peaks.

    • Perform peak purity analysis using a photodiode array (PDA) detector to confirm that the parent peak is spectrally pure in the presence of degradants.

    • Calculate the mass balance to account for the parent compound and all degradation products.

Conclusion

The stability of this compound is a critical parameter that influences its suitability as a synthetic intermediate. By implementing stringent storage and handling protocols, including temperature control, inert atmosphere, and protection from light, its degradation can be effectively minimized. A validated, stability-indicating HPLC method is an indispensable tool for ensuring the quality and purity of this compound. The insights and methodologies presented in this guide provide a robust framework for maintaining the integrity of this compound in research and development settings.

References

  • Study of the photodegradation of 2-bromophenol under UV and sunlight by spectroscopic, chromatographic and chemometric techniques. PubMed.
  • An efficient green protocol for photo-degradation of bromophenol blue dye. DESWATER.
  • Photocatalytic Degradation of 4,4′-Isopropylidenebis(2,6-dibromophenol) on Magnetite Catalysts vs. Ozonolysis Method: Process Efficiency and Toxicity Assessment of Disinfection By-Products. NIH.
  • stability-indicating hplc method: Topics by Science.gov. Science.gov.
  • UV-Induced Formation of Bromophenols from Polybrominated Diphenyl Ethers. ResearchGate.
  • This compound. SIELC Technologies.
  • Forced Degradation Study an Essential Approach to Develop Stability Indicating Method.
  • results of forced degradation study. ResearchGate.
  • Development of forced degradation and stability indicating studies of drugs—A review. NIH.
  • Development and Validation of HPLC Stability-Indicating Assays. ResearchGate.
  • Stability Indicating HPLC Method Development –A Review. IJTSRD.
  • Forced Degradation Studies. SciSpace.
  • Stability Indicating Forced Degradation Studies. RJPT.
  • Stability Indicating HPLC Method Development and Validation. SciSpace.
  • This compound. MySkinRecipes.
  • Bacterial Degradation of 4-Hydroxyphenylacetic Acid and Homoprotocatechuic Acid. PMC.
  • This compound, min 98%, 100 grams.
  • Bromination of Phenols. Khan Academy.
  • 4-Hydroxyphenylacetic acid. Wikipedia.
  • Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Chemical Engineering Transactions.
  • Showing metabocard for 3-Hydroxyphenylacetic acid (HMDB0000440). HMDB.
  • Method for preparing 4-hydroxyphenylacetic acid. Google Patents.
  • NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. BYJU'S.

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3-Bromo-4-hydroxyphenylacetic acid theoretical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical Properties of 3-Bromo-4-hydroxyphenylacetic Acid

Abstract: This document provides a comprehensive technical overview of the theoretical properties of this compound (CAS No. 38692-80-7). It is intended for researchers, medicinal chemists, and drug development professionals who utilize brominated phenolic compounds as intermediates in complex syntheses. This guide synthesizes computational predictions with fundamental spectroscopic principles to provide a robust profile of the molecule's physicochemical characteristics, expected spectral data, and reactivity. Methodologies for its synthesis and analysis are discussed from a practical, field-proven perspective, emphasizing the causal logic behind procedural steps.

Introduction: A Versatile Synthetic Building Block

This compound is a substituted phenylacetic acid derivative that serves as a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its structure incorporates three key functional groups: a carboxylic acid, a phenol, and an aryl bromide. This trifunctional arrangement offers multiple reaction sites for chemical modification, making it a versatile scaffold for building more complex molecular architectures.[2] The strategic placement of the bromine atom, ortho to the hydroxyl group and meta to the acetic acid moiety, significantly influences the molecule's electronic properties and reactivity, which are critical considerations for synthetic planning.[3] This guide will elucidate the core theoretical properties of this compound, providing a predictive framework for its behavior in both analytical and synthetic contexts.

Core Physicochemical and Predicted Properties

A foundational understanding of a molecule's physical and chemical properties is paramount for its effective use in a laboratory setting. These parameters govern everything from solubility and storage conditions to its likely pharmacokinetic profile in early-stage drug discovery. The properties of this compound are summarized below.

dot graph "Chemical_Structure" { layout=neato; node [shape=plaintext]; mol [label=<

>]; caption [label="Figure 1: Structure of this compound", fontsize=10]; } ENDS_DOT

Caption: Figure 1: Structure of this compound

Table 1: Physicochemical and Computationally Predicted Properties

PropertyValueSource
CAS Number 38692-80-7[1][4][5]
Molecular Formula C₈H₇BrO₃[1][2]
Molecular Weight 231.04 g/mol [1][2][5]
Appearance Off-white to yellow powder[1]
Melting Point 105-107 °C[2][6]
Boiling Point 363.9 °C (Predicted)[2]
pKa 4.33 ± 0.10 (Predicted)[6]
LogP 1.97 (Predicted)[4]
Storage Store at 0-8°C, sealed in dry conditions[1][6]

Expert Insights:

  • The predicted pKa of 4.33 is characteristic of a phenylacetic acid derivative.[6] This value is crucial for designing extraction and purification protocols. For instance, the compound will be deprotonated and water-soluble in a basic aqueous solution (pH > 6) and protonated and organic-soluble in an acidic aqueous solution (pH < 3).

  • The predicted LogP of 1.97 suggests moderate lipophilicity.[4] In drug development, this value falls within a range often associated with good membrane permeability, a key factor in oral bioavailability.

Theoretical Spectroscopic Profile

Spectroscopic analysis is the cornerstone of structural elucidation in organic chemistry. While experimental data is the ultimate arbiter, a theoretical prediction of the expected spectral features is an invaluable tool for planning experiments and interpreting results.

¹H NMR Spectroscopy (Proton NMR)

The proton NMR spectrum is anticipated to be complex in the aromatic region due to the asymmetrical substitution pattern. The molecule has three distinct types of protons.

  • Aromatic Protons (3H): Located on the benzene ring, these three protons form a complex splitting pattern, likely an ABX system.

    • The proton ortho to the -OH group (C5-H) is expected to appear as a doublet around 6.9-7.1 ppm.

    • The proton ortho to the bromine (C2-H) would likely be the most downfield, appearing as a doublet around 7.3-7.5 ppm.

    • The proton meta to both -OH and bromine (C6-H) would appear as a doublet of doublets around 7.1-7.3 ppm.

    • Rationale: The precise shifts are influenced by the combined electron-donating effect of the hydroxyl group and the electron-withdrawing/anisotropic effects of the bromine and acetic acid groups. The coupling constants (J-values) for ortho-coupling are typically in the range of 7-9 Hz.[7]

  • Methylene Protons (2H): The two protons of the -CH₂- group are chemically equivalent and are not adjacent to any other protons, so they are expected to produce a sharp singlet. This peak would likely appear in the range of 3.5-3.7 ppm.[8]

  • Acidic Protons (2H): The phenolic (-OH) and carboxylic acid (-COOH) protons are exchangeable and often appear as broad singlets. Their chemical shifts are highly dependent on solvent and concentration. The carboxylic acid proton is expected to be significantly downfield (>10 ppm), while the phenolic proton may appear between 5-9 ppm.

¹³C NMR Spectroscopy

The molecule's asymmetry means that all eight carbon atoms are chemically distinct and should produce eight unique signals in the broadband-decoupled ¹³C NMR spectrum.

  • Carbonyl Carbon (~175-180 ppm): The carboxylic acid carbon is typically the most deshielded.

  • Aromatic Carbons (115-155 ppm):

    • The carbon bearing the hydroxyl group (C4) will be significantly upfield due to the oxygen's shielding effect (~150-155 ppm).

    • The carbon bearing the bromine atom (C3) will be downfield relative to an unsubstituted carbon (~115-120 ppm).

    • The carbon attached to the methylene group (C1) will be shifted downfield (~128-132 ppm).

    • The remaining three aromatic carbons (C2, C5, C6) will have shifts determined by their positions relative to the substituents.

  • Methylene Carbon (~40-45 ppm): The sp³-hybridized -CH₂- carbon will be the most upfield signal aside from any solvent peaks.

Infrared (IR) Spectroscopy

The IR spectrum provides a diagnostic fingerprint of the functional groups present.

  • O-H Stretch (3500-2500 cm⁻¹): A very broad and prominent band is expected in this region, resulting from the overlapping stretches of the phenolic -OH and the hydrogen-bonded carboxylic acid O-H.

  • C=O Stretch (~1700-1725 cm⁻¹): A strong, sharp absorption corresponding to the carbonyl of the carboxylic acid. Conjugation with the aromatic ring may shift this to a slightly lower wavenumber.

  • C=C Stretch (1600-1450 cm⁻¹): Several medium-to-sharp peaks are expected in this region, characteristic of the aromatic ring.

  • C-O Stretch (~1200-1250 cm⁻¹): A strong band corresponding to the stretching of the phenolic C-O bond.

  • C-Br Stretch (700-500 cm⁻¹): A weaker absorption in the fingerprint region, indicative of the carbon-bromine bond.[9]

Mass Spectrometry (MS)
  • Molecular Ion (M⁺): The key diagnostic feature will be the isotopic pattern of the molecular ion peak. Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the spectrum will show two peaks of nearly equal intensity: one for the M⁺ ion (containing ⁷⁹Br) at m/z 230 and another for the M+2 ion (containing ⁸¹Br) at m/z 232.

  • Fragmentation: A prominent fragmentation pathway would be the loss of the carboxyl group (-COOH), leading to a fragment ion at m/z 185/187. Another likely fragmentation is the benzylic cleavage to lose a bromine radical, although loss of the entire side chain is also possible.

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// Properties Nodes B [label="¹H NMR\n- Aromatic ABX (3H)\n- Singlet CH2 (2H)\n- Broad OH, COOH", fillcolor="#FFFFFF"]; C [label="¹³C NMR\n- 8 Unique Signals\n- C=O ~175 ppm\n- CH2 ~40 ppm", fillcolor="#FFFFFF"]; D [label="IR Spec\n- Broad OH (3500-2500)\n- Strong C=O (~1710)\n- C-Br (~600)", fillcolor="#FFFFFF"]; E [label="Mass Spec\n- M+ / M+2 at 230/232\n- 1:1 Isotope Ratio\n- Loss of COOH", fillcolor="#FFFFFF"]; F [label="Predicted Properties\n- pKa: 4.33\n- LogP: 1.97", fillcolor="#FFFFFF"];

// Edges A -- B [label="Proton Env."]; A -- C [label="Carbon Skeleton"]; A -- D [label="Functional Groups"]; A -- E [label="Mass & Isotopes"]; A -- F [label="Physicochem."]; } ENDS_DOT

Caption: Figure 2: Relationship between structure and theoretical properties.

Reference Synthetic Protocol: Demethylation

A practical and scalable synthesis for this compound involves the demethylation of its methoxy-protected precursor, 3-Bromo-4-methoxyphenylacetic acid.[6] This is a common strategy in organic synthesis, where a hydroxyl group is protected as a more stable methyl ether during preceding reaction steps and then deprotected in a final step. Boron tribromide (BBr₃) is a highly effective reagent for this specific transformation.

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start [label="Start: 3-Bromo-4-\nmethoxyphenylacetic acid", shape=ellipse, fillcolor="#FBBC05"]; reagent [label="Reagent:\nBoron Tribromide (BBr₃)\nin Dichloromethane (DCM)", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; step1 [label="Step 1: Reaction\n- Add BBr₃ dropwise at 0°C\n- Stir at RT for 2h\n- N₂ atmosphere"]; step2 [label="Step 2: Workup\n- Quench with water/ice\n- Precipitate forms"]; step3 [label="Step 3: Isolation\n- Filter the solid precipitate\n- Wash with cold DCM"]; end [label="Product: 3-Bromo-4-\nhydroxyphenylacetic acid", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> step1; reagent -> step1; step1 -> step2; step2 -> step3; step3 -> end; } ENDS_DOT

Caption: Figure 3: Workflow for the synthesis of the title compound.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried, 250 mL round-bottom flask equipped with a magnetic stir bar and an addition funnel, add 3-bromo-4-methoxyphenylacetic acid (14.0 g, 0.057 mol) and anhydrous dichloromethane (DCM, 100 mL).

    • Expertise Note: The use of a flame-dried flask and anhydrous solvent is critical, as BBr₃ reacts violently with water.

  • Inert Atmosphere: Purge the reaction vessel with dry nitrogen gas for 5 minutes. This prevents atmospheric moisture from quenching the reagent.

  • Reagent Addition: Cool the flask to 0 °C using an ice bath. Slowly, and in a dropwise manner, add a 1 M solution of boron tribromide in DCM (63 mL, 0.063 mol) via the addition funnel over 30 minutes.

    • Causality: A slow, cold addition is essential to control the exothermic reaction between the Lewis acidic BBr₃ and the Lewis basic ether oxygen.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours. A white solid is typically observed to precipitate out of the solution as the product is less soluble in DCM than the starting material.[6]

  • Isolation and Purification: Upon completion, filter the reaction mixture through a Büchner funnel to collect the white precipitate. Wash the collected solid several times with small portions of cold DCM to remove any unreacted starting material or soluble byproducts.

  • Drying: Dry the resulting white crystals under vacuum to yield the final product, this compound. The reported yield for this procedure is high, around 92%.[6]

Reactivity and Applications

The utility of this compound stems from the distinct reactivity of its functional groups.

  • Pharmaceutical Development: It is a key intermediate for compounds targeting inflammatory and pain-related conditions.[1][10] The carboxylic acid can be converted to amides or esters, the phenol can be alkylated or acylated, and the aryl bromide can participate in cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to form new carbon-carbon or carbon-heteroatom bonds.

  • Agrochemical Synthesis: Its structure can be modified to develop new herbicides or fungicides, where the bromophenolic moiety is often associated with biological activity.[1]

  • Biochemical Research: It can be used as a starting material to synthesize probes for investigating enzyme and receptor mechanisms.[10]

Conclusion

This compound is a compound whose value is defined by its structural and chemical potential. The theoretical properties outlined in this guide—from its predicted physicochemical parameters to its detailed spectroscopic signature—provide a robust framework for its intelligent application in a research and development setting. A thorough understanding of these foundational characteristics is the first step in leveraging this versatile building block to its full potential in the creation of novel, high-value molecules for the pharmaceutical and agricultural industries.

References

  • This compound - SIELC Technologies.[Link]
  • This compound, min 98%, 100 grams - StrebChem.[Link]
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  • This compound - precisionFDA.[Link]
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  • Showing Compound 4-Hydroxyphenylacetic acid (FDB010534) - FooDB.[Link]
  • 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000020) - HMDB.[Link]
  • 1-(3-Bromo-4-hydroxyphenyl)propan-1-one - PubChem.[Link]
  • 3-Bromo-4-hydroxybenzaldehyde | C7H5BrO2 | CID 76308 - PubChem.[Link]
  • SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS - SEM V (H).[Link]
  • NMR Spectroscopy - Hans Reich NMR Collection - University of Wisconsin.[Link]
  • 3'-Hydroxyphenylacetic acid | C8H8O3 | CID 12122 - PubChem.[Link]
  • 4-Hydroxyphenylacetic acid - Wikipedia.[Link]
  • Computational Insights on Molecular Structure... - Oriental Journal of Chemistry.[Link]
  • SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS - St.
  • Hydroxyphenylacetic acid | C8H8O3 | CID 127 - PubChem.[Link]
  • Showing metabocard for p-Hydroxyphenylacetic acid (HMDB0000020) - HMDB.[Link]
  • 3-Chloro-4-hydroxyphenylacetic acid | C8H7ClO3 | CID 118534 - PubChem.[Link]
  • pKa Data Compiled by R. Williams - ACS Division of Organic Chemistry.[Link]
  • 4-Hydroxyphenylacetic Acid Prevents Acute APAP-Induced Liver Injury... - PubMed Central.[Link]
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An In-depth Technical Guide to 2-(3-Bromo-4-hydroxyphenyl)acetic acid: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Synthetic Intermediate

2-(3-Bromo-4-hydroxyphenyl)acetic acid, a substituted phenylacetic acid derivative, serves as a crucial intermediate in the synthesis of various organic molecules, most notably in the pharmaceutical industry. Its strategic placement of bromine and hydroxyl functional groups on the aromatic ring makes it a versatile building block for creating more complex molecular architectures with significant biological activity. This guide provides a comprehensive overview of its chemical identity, a detailed synthesis protocol, its physicochemical properties, and its pivotal role in the development of anti-inflammatory therapeutics.

IUPAC Name: 2-(3-Bromo-4-hydroxyphenyl)acetic acid[1]

Synonyms:

  • 3-Bromo-4-hydroxyphenylacetic acid[2][3]

  • 3-Bromo-4-hydroxybenzeneacetic acid[2]

  • Acetic acid, (3-bromo-4-hydroxyphenyl)-[3]

  • Benzeneacetic acid, 3-bromo-4-hydroxy-[3][4][5]

Physicochemical Properties

2-(3-Bromo-4-hydroxyphenyl)acetic acid is typically an off-white to yellow powder.[2] The presence of the carboxyl and hydroxyl groups allows for hydrogen bonding, influencing its solubility and reactivity.[3]

PropertyValueSource
CAS Number 38692-80-7[1][2][3]
Molecular Formula C₈H₇BrO₃[2][4]
Molecular Weight 231.04 g/mol [2][4]
Melting Point 105-107°C[6]
Boiling Point 363.9°C[6]
Appearance Off-white to yellow powder[2]

Synthesis of 2-(3-Bromo-4-hydroxyphenyl)acetic acid: A Step-by-Step Protocol

A validated two-step synthesis method for 2-(3-Bromo-4-hydroxyphenyl)acetic acid has been reported, starting from m-bromophenol and glyoxylic acid. This process involves a condensation reaction followed by a reduction.

Experimental Workflow: Synthesis of 2-(3-Bromo-4-hydroxyphenyl)acetic acid

G cluster_0 Step 1: Condensation Reaction cluster_1 Step 2: Reduction A m-Bromophenol D Reaction Mixture (Stirred at 40°C for 8h) A->D B Glyoxylic Acid Monohydrate B->D C Potassium Hydroxide Solution C->D E Acidification with HCl (pH 1) D->E F Extraction with Ethyl Acetate E->F G 2-Bromo-4-hydroxymandelic acid (Intermediate) F->G H 2-Bromo-4-hydroxymandelic acid G->H Proceed to Step 2 J Reaction at 100°C for 6h H->J I Phosphorous Acid I->J K Precipitation in Cold Water J->K L Recrystallization from Water K->L M 2-(3-Bromo-4-hydroxyphenyl)acetic acid (Final Product) L->M

Caption: A two-step synthesis of 2-(3-Bromo-4-hydroxyphenyl)acetic acid.

Step 1: Synthesis of 2-Bromo-4-hydroxymandelic acid (Intermediate)
  • Reaction Setup: In a suitable reaction vessel equipped with a stirrer and a water bath for temperature control, add m-bromophenol (124.6 g, 0.72 mol).

  • Reagent Addition: While maintaining the temperature at 40°C, simultaneously add a potassium hydroxide solution (40.4 g, 0.72 mol) and glyoxylic acid monohydrate (72.7 g, 0.79 mol) dropwise to the m-bromophenol.

  • Reaction: Stir the mixture for 8 hours at 40°C.

  • Work-up:

    • After the reaction is complete, cool the mixture and add concentrated hydrochloric acid to adjust the pH of the solution to 1.

    • Wash the acidic solution with toluene (3 x 100 mL) to remove unreacted starting materials.

    • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

    • Combine the organic layers and evaporate the solvent under reduced pressure to obtain 2-bromo-4-hydroxymandelic acid as a light yellow, viscous product.

Step 2: Synthesis of 2-(3-Bromo-4-hydroxyphenyl)acetic acid (Final Product)
  • Reaction Setup: To the 2-bromo-4-hydroxymandelic acid (111.17 g, 0.45 mol) from the previous step, add phosphorous acid (40.18 g, 0.49 mol).

  • Reaction: Stir the mixture and heat it in an oil bath at 100°C for 6 hours.

  • Purification:

    • After the reaction is complete, pour the mixture into cold water to precipitate the product.

    • Collect the solid by suction filtration and wash it with water (3 x 100 mL).

    • Dry the solid and recrystallize it from water to yield 2-bromo-4-hydroxyphenylacetic acid as a white solid.

Application in Drug Development: The Synthesis of Bromfenac

A significant application of 2-(3-bromo-4-hydroxyphenyl)acetic acid is its role as a key precursor in the synthesis of Bromfenac, a nonsteroidal anti-inflammatory drug (NSAID).[7] Bromfenac is primarily used in ophthalmology to treat postoperative inflammation and pain following cataract surgery.[1][6] The presence of the bromine atom in the final drug structure enhances its lipophilicity, which facilitates its penetration across ocular tissues.[7]

Mechanism of Action: Inhibition of Cyclooxygenase (COX) Enzymes

The anti-inflammatory and analgesic effects of Bromfenac stem from its ability to inhibit the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[1][3][6] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1]

While Bromfenac inhibits both COX isoforms, it shows a degree of selectivity for COX-2, the isoform that is primarily induced during inflammatory responses.[1][7] By inhibiting COX-2, Bromfenac reduces the synthesis of pro-inflammatory prostaglandins, leading to a decrease in inflammation and pain.[1] This selective inhibition is advantageous as it minimizes the side effects associated with the inhibition of COX-1, which is involved in maintaining the protective lining of the stomach.[1]

Signaling Pathway: Prostaglandin Synthesis and its Inhibition by Bromfenac

Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Physiological Prostaglandins (Physiological) COX1->Prostaglandins_Physiological Prostaglandins_Inflammatory Prostaglandins (Inflammatory) COX2->Prostaglandins_Inflammatory Stomach_Lining Stomach Lining Protection Prostaglandins_Physiological->Stomach_Lining Inflammation_Pain Inflammation & Pain Prostaglandins_Inflammatory->Inflammation_Pain Bromfenac Bromfenac Bromfenac->COX1 Bromfenac->COX2

Caption: Bromfenac's mechanism of action via COX enzyme inhibition.

Conclusion

2-(3-Bromo-4-hydroxyphenyl)acetic acid is a valuable and versatile intermediate in organic synthesis, with a particularly important role in the pharmaceutical industry. Its straightforward synthesis and the strategic positioning of its functional groups allow for its effective use in the construction of complex, biologically active molecules. The development of the potent anti-inflammatory drug Bromfenac from this precursor highlights its significance in addressing inflammatory conditions. A thorough understanding of the synthesis and reactivity of 2-(3-bromo-4-hydroxyphenyl)acetic acid is therefore essential for researchers and scientists engaged in the discovery and development of new therapeutic agents.

References

  • MySkinRecipes. This compound. [Link]
  • Waterhouse, G. L., et al. (2010). Update on twice-daily bromfenac sodium sesquihydrate to treat postoperative ocular inflammation following cataract extraction. Clinical Ophthalmology, 4, 1423–1430. [Link]
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  • SIELC Technologies. This compound. [Link]

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A Guide to the Purity and Appearance of 3-Bromo-4-hydroxyphenylacetic Acid for Researchers and Developers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the quality of starting materials and intermediates is not merely a matter of compliance; it is the bedrock of reproducible science and, ultimately, patient safety. 3-Bromo-4-hydroxyphenylacetic acid (BHPAA) serves as a versatile building block in the synthesis of numerous bioactive molecules, including potential anti-inflammatory and analgesic agents.[1][2] Its molecular structure, featuring a reactive bromine atom and a phenolic hydroxyl group, makes it a valuable intermediate for creating complex derivatives.[3]

This technical guide provides an in-depth analysis of the critical quality attributes of this compound—its appearance and purity. Moving beyond a simple data sheet, this document offers field-proven insights into what these parameters signify, how to accurately assess them, and the causal logic behind the recommended analytical methodologies.

Section 1: Physicochemical and Visual Characteristics

The first interaction a researcher has with a chemical reagent is its physical appearance. While seemingly basic, a visual inspection is the first line of defense in quality assessment.

1.1 Standard Appearance

This compound is typically supplied as a solid powder. The expected color can range from white to off-white, and in some cases, a pale yellow.[1][3] This coloration is generally considered acceptable and is a function of the manufacturing process and the presence of trace, often benign, impurities.

1.2 Interpreting Deviations

Significant deviations from the expected appearance warrant immediate investigation. The presence of dark specks, non-uniform color (mottling), or a clumpy, hygroscopic texture can indicate:

  • Degradation: Phenolic compounds can be susceptible to oxidation, which often results in the formation of colored quinone-type species.

  • Contamination: Foreign matter could be introduced during manufacturing, packaging, or handling.

  • Improper Storage: Exposure to moisture, light, or elevated temperatures can accelerate degradation. Commercial suppliers often recommend storage at 0-8°C to maintain long-term stability.[1]

A summary of the core physicochemical properties is provided in Table 1.

Table 1: Key Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 38692-80-7[1][3]
Molecular Formula C₈H₇BrO₃[1][4]
Molecular Weight 231.04 g/mol [1][4]
Appearance White to off-white or yellow powder[1][3]
Typical Purity ≥98% (by HPLC)[1]
Melting Point 105-107°C
Solubility Soluble in polar organic solvents (e.g., methanol, ethanol, DMSO)[3]

Section 2: A Framework for Understanding Purity

For a pharmaceutical intermediate, purity is a multidimensional attribute. It extends beyond a single percentage and encompasses the identity and quantity of all extraneous components. The International Council for Harmonisation (ICH) Q3A(R2) guidelines provide a robust framework for this analysis, categorizing impurities as organic, inorganic, or residual solvents.[5][6]

2.1 Potential Sources and Types of Impurities

The impurity profile of BHPAA is a direct reflection of its synthetic route. While specific proprietary methods vary, a common pathway to substituted phenylacetic acids involves the bromination of a phenol followed by reactions to introduce the acetic acid moiety, often via a nitrile intermediate.

Based on this, likely organic impurities include:

  • Starting Materials: Unreacted 4-hydroxyphenylacetic acid.

  • Intermediates: Residual amounts of the nitrile precursor, 3-Bromo-4-hydroxyphenylacetonitrile. Incomplete hydrolysis is a common source of this impurity.

  • By-products: Positional isomers (e.g., 2-Bromo-4-hydroxyphenylacetic acid) formed during the bromination step if the reaction is not perfectly regioselective.

  • Degradation Products: Oxidative products, as mentioned earlier.

The following diagram illustrates the logical flow for assessing the quality of a new batch of BHPAA.

G cluster_0 Initial Quality Assessment cluster_1 Comprehensive Purity Analysis Receive Receive New Lot of This compound Inspect Visual Inspection (Color, Form) Receive->Inspect Compare Compare to Specification Sheet & Previous Lots Inspect->Compare Decision1 Appearance Acceptable? Compare->Decision1 Quarantine Quarantine Lot & Contact Supplier Decision1->Quarantine No Proceed Proceed to Analytical Testing Decision1->Proceed Yes HPLC HPLC Purity Assay (Quantify Impurities) Proceed->HPLC Decision2 Purity & Identity Confirmed? HPLC->Decision2 NMR 1H & 13C NMR (Confirm Structure, Identify Organics) NMR->Decision2 MS Mass Spectrometry (Confirm MW, Identify Impurities) MS->Decision2 Accept Accept Lot for Use in R&D Decision2->Accept Yes Reject Reject Lot Decision2->Reject No

Caption: Workflow for Quality Assessment of Incoming Material.

Section 3: Gold-Standard Analytical Methodologies

A robust analytical program is essential to validate the purity claims on a Certificate of Analysis (CoA) and ensure batch-to-batch consistency.

3.1 High-Performance Liquid Chromatography (HPLC)

For non-volatile organic compounds like BHPAA, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the definitive technique for purity assessment.[7] It excels at separating the main compound from closely related impurities, allowing for precise quantification.

Causality: The choice of RP-HPLC is deliberate. The C18 stationary phase provides a nonpolar surface that interacts with the phenyl ring of BHPAA and its impurities. A polar mobile phase, typically a mixture of water and acetonitrile, is used to elute the compounds. By gradually increasing the organic solvent (acetonitrile), compounds are eluted in order of increasing hydrophobicity. The acidic modifier (formic or phosphoric acid) is crucial; it suppresses the ionization of the carboxylic acid group, ensuring a sharp, symmetrical peak shape for accurate integration.[7][8]

Self-Validating Experimental Protocol: HPLC Purity Assay

This protocol is designed to be self-validating through the inclusion of system suitability checks.

  • Instrumentation and Conditions:

    • HPLC System: A standard system with a UV detector.[8]

    • Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size.[8][9]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.[8]

    • Column Temperature: 30°C.[8]

    • Detection Wavelength: 275 nm (where the phenyl ring exhibits strong absorbance).[8]

    • Injection Volume: 10 µL.[8]

    • Gradient Program:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-17 min: 90% B

      • 17-18 min: 90% to 10% B

      • 18-25 min: 10% B (Re-equilibration)

  • Standard and Sample Preparation:

    • Standard Solution (0.5 mg/mL): Accurately weigh ~10 mg of a certified BHPAA reference standard into a 20 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.

    • Sample Solution (0.5 mg/mL): Prepare the sample to be tested in the same manner as the standard.

  • System Suitability Test (SST):

    • Before running samples, perform five replicate injections of the Standard Solution.

    • Acceptance Criteria: The Relative Standard Deviation (RSD) for the peak area of the five replicates must be ≤ 2.0%. This validates the precision of the system.

  • Analysis and Data Interpretation:

    • Inject a blank (diluent), followed by the Standard Solution, and then the Sample Solution.

    • Purity Calculation: Determine the purity by the area percent method.

      • % Purity = (Area of Main Peak / Sum of All Peak Areas) * 100

    • Impurity Threshold: According to ICH Q3A guidelines, any impurity above the identification threshold (typically 0.10%) should be reported and its structure potentially identified.[10]

3.2 Spectroscopic Confirmation: NMR and Mass Spectrometry

While HPLC quantifies purity, it does not confirm molecular structure. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for this purpose.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy provide an unambiguous fingerprint of the molecule's carbon-hydrogen framework. For BHPAA, the ¹H NMR spectrum is expected to show distinct signals for the three aromatic protons (with predictable splitting patterns) and a characteristic singlet for the methylene (-CH₂) protons adjacent to the carboxylic acid. Any unexpected signals would indicate the presence of organic impurities.

  • Mass Spectrometry (MS): MS confirms the molecular weight of the compound. High-resolution MS (HRMS) can provide an exact mass that confirms the elemental composition (C₈H₇BrO₃), adding a high degree of confidence to the identification.[11] When coupled with HPLC (LC-MS), it becomes a powerful tool for identifying the molecular weights of unknown impurity peaks observed in the chromatogram.

Conclusion: Best Practices for Ensuring Quality

The purity and appearance of this compound are not passive descriptors but active indicators of its quality and suitability for research. For professionals in drug development, a rigorous and orthogonal approach to quality assessment is non-negotiable.

Key Recommendations:

  • Always Perform Visual Inspection: Never underestimate the value of observing the material upon receipt.

  • Trust but Verify: Use the supplier's Certificate of Analysis as a starting point, but consider in-house verification of purity for critical applications, especially when starting a new project or using a new supplier.

  • Employ Orthogonal Methods: Rely on a combination of a chromatographic separation technique (HPLC) for purity and spectroscopic techniques (NMR, MS) for identity.

  • Contextualize Impurities: Understand the potential synthetic route to anticipate likely impurities. An impurity level of 0.2% is more concerning if it is a potentially reactive or toxic species versus a small amount of unreacted starting material.

  • Maintain Consistent Records: Keep detailed records of the appearance, CoA, and any analytical data for each lot of material used. This builds a historical database that can be invaluable for troubleshooting inconsistent experimental results.

By integrating these principles and methodologies, researchers can ensure the integrity of their starting materials, leading to more reliable, reproducible, and ultimately successful research and development outcomes.

References

  • European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances. [Link]
  • International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. [Link]
  • ECA Academy. (n.d.). ICH Q3A(R2) Impurities in New Drug Substances. [Link]
  • ICH. (2006). Impurities in New Drug Substances Q3A(R2). [Link]
  • SIELC Technologies. (2018). This compound. [Link]
  • MySkinRecipes. (n.d.). This compound. [Link]
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000020). [Link]
  • J&K Scientific LLC. (n.d.). This compound | 38692-80-7. [Link]
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0000020). [Link]
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3-Bromo-4-hydroxyphenylacetic acid safety and handling precautions

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of 3-Bromo-4-hydroxyphenylacetic Acid

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive overview of the essential safety protocols, handling procedures, and emergency responses for this compound. Designed for researchers, chemists, and professionals in drug development and agrochemical synthesis, this document synthesizes critical safety data with field-proven best practices to ensure minimal risk and maintain a safe laboratory environment.

Compound Identification and Physicochemical Properties

This compound is a valuable intermediate in the synthesis of various bioactive molecules, including anti-inflammatory agents and potential agrochemicals.[1][2] Its dual reactivity, stemming from the brominated aromatic ring and the carboxylic acid moiety, makes it a versatile building block but also necessitates careful handling.[1]

Table 1: Compound Identification and Key Properties

Property Value Source(s)
CAS Number 38692-80-7 [1][3][4]
Molecular Formula C₈H₇BrO₃ [1][4][5]
Molecular Weight 231.04 g/mol [1][5]
Appearance Off-white to yellow powder [1]
Synonyms 3-Bromo-4-hydroxybenzeneacetic acid [1]

| Storage | Store in a cool, dry place. Some suppliers recommend 0-8°C. |[1][6] |

Hazard Assessment and GHS Classification

A thorough understanding of a compound's hazards is the foundation of its safe use. This compound is classified as a hazardous substance.[3] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for understanding these risks.

Table 2: GHS Hazard Classification

Hazard Class Category Hazard Statement Meaning for the Researcher
Acute Toxicity, Oral 4 H302: Harmful if swallowed Ingestion of even small amounts can cause illness. Avoid hand-to-mouth contact.
Skin Corrosion/Irritation 2 H315: Causes skin irritation Direct contact can lead to redness, inflammation, or dermatitis.
Serious Eye Damage/Irritation 2A H319: Causes serious eye irritation Powder or solutions can cause significant, potentially painful, eye irritation.

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | Inhalation of dust can irritate the nose, throat, and lungs, leading to coughing and shortness of breath. |

The signal word associated with this classification is "Warning" .

A Framework for Minimizing Exposure: The Hierarchy of Controls

In occupational safety, the most effective risk mitigation strategies are prioritized over less effective ones. This "Hierarchy of Controls" provides a systematic approach to safety, emphasizing that Personal Protective Equipment (PPE) is the final line of defense, not the first. The causality is simple: it is always more effective to remove or contain a hazard at its source than to rely solely on barriers worn by personnel.

cluster_0 Hierarchy of Controls Elimination Elimination (Physically remove the hazard) Substitution Substitution (Replace the hazard) Elimination->Substitution Most Effective Substitution->Elimination Least Effective Engineering Engineering Controls (Isolate people from the hazard) Substitution->Engineering Most Effective Engineering->Substitution Least Effective Administrative Administrative Controls (Change the way people work) Engineering->Administrative Most Effective Administrative->Engineering Least Effective PPE Personal Protective Equipment (Protect the worker with PPE) Administrative->PPE Most Effective PPE->Administrative Least Effective

Caption: The Hierarchy of Controls, prioritizing the most effective safety measures.

Engineering and Administrative Controls

Engineering Controls: The Primary Barrier The most critical engineering control for handling this compound powder is a properly functioning chemical fume hood .[7] Its purpose is to capture and exhaust airborne dust and potential vapors at the source, preventing inhalation, which is a primary exposure route.

Administrative Controls: Standardizing Safe Work Practices

  • Designated Areas: All work with this compound should be restricted to designated areas with appropriate signage.

  • Standard Operating Procedures (SOPs): A detailed, written SOP for handling this compound must be available to all personnel.

  • Training: All users must be trained on the specific hazards, handling protocols, and emergency procedures outlined in the SOP and this guide.

  • Hygiene: Users must wash their hands and any exposed skin thoroughly with soap and water after handling, before breaks, and at the end of a shift.[8][9] Do not eat, drink, or smoke in the laboratory.[10]

Personal Protective Equipment (PPE): The Final Defense

PPE is mandatory whenever handling this compound.[11] The selection of appropriate PPE is crucial and should be based on a risk assessment of the specific procedure being performed.[11]

  • Eye and Face Protection: At a minimum, ANSI Z87.1-compliant safety glasses with side shields are required.[6] However, due to the serious eye irritation risk, chemical splash goggles are strongly recommended .[8][12] When there is a significant risk of splashing (e.g., handling larger quantities or solutions), a face shield must be worn in conjunction with goggles .[13][14]

  • Skin and Body Protection:

    • Gloves: Wear chemically resistant gloves. Nitrile gloves are an excellent choice as they provide good resistance to a range of chemicals, including bases, and are less likely to cause allergies than latex.[12] Always inspect gloves for damage before use and change them frequently or immediately if contamination is suspected.[13]

    • Lab Coat: A clean, buttoned lab coat is required to protect street clothes and skin from contamination.

  • Respiratory Protection: All handling of the solid compound that may generate dust must be performed in a chemical fume hood to avoid respiratory irritation.[7][8] If, under rare circumstances (e.g., a large spill cleanup), work must be done outside a fume hood where dust exposure is possible, a NIOSH-approved respirator with a particulate filter (e.g., N95) is required.[8][15]

Protocols for Safe Handling, Storage, and Disposal

Protocol 6.1: Weighing and Handling Solid this compound

  • Preparation: Don all required PPE (goggles, nitrile gloves, lab coat). Ensure the chemical fume hood sash is at the proper working height and the airflow is verified.

  • Staging: Place a weigh boat, spatula, and the sealed container of this compound onto the analytical balance inside the fume hood.

  • Handling: Open the container slowly inside the fume hood. Carefully dispense the desired amount of powder into the weigh boat using the spatula. Avoid any actions that could generate dust.

  • Sealing: Securely close the primary container immediately after dispensing.

  • Cleanup: Gently wipe the spatula and any minor dust from the work surface with a damp paper towel. Dispose of the towel and weigh boat in the designated solid chemical waste container.

  • Post-Handling: Remove gloves and wash hands thoroughly.

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[6][9] It should be stored away from incompatible materials such as strong oxidizing agents and strong bases.[9][16]

Disposal: All waste, including contaminated PPE and excess material, must be disposed of as hazardous chemical waste.[8][17] Follow all federal, state, and local environmental regulations and consult with your institution's Environmental Health and Safety (EHS) department for specific procedures.[7]

Emergency Response Protocols

Rapid and correct response to an exposure or spill is critical. The following flowchart and protocols provide a clear guide for action.

Start Emergency Event (Spill or Exposure) Assess Assess Situation Is the area safe to enter? Is anyone injured? Start->Assess Exposure Personnel Exposure Occurred? Assess->Exposure Spill Chemical Spill Occurred? Assess->Spill Exposure->Spill No FirstAid Initiate First Aid (See Protocol 7.1) Exposure->FirstAid Yes SmallSpill Is the spill small & manageable? Spill->SmallSpill Yes SeekMedical Seek Immediate Medical Attention FirstAid->SeekMedical LargeSpill LARGE SPILL Evacuate Area Alert EHS/Emergency Services SmallSpill->LargeSpill No Cleanup Follow Spill Cleanup Protocol (See Protocol 7.2) SmallSpill->Cleanup Yes

Caption: Decision flowchart for responding to a chemical emergency.

Protocol 7.1: First-Aid Measures

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do.[8][9] Seek immediate medical attention.

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes.[8][9] If skin irritation occurs, get medical advice.[9]

  • Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing. If the person feels unwell, call a poison control center or doctor.[8][9]

  • Ingestion: Do NOT induce vomiting.[17][18] Rinse the mouth with water and then drink plenty of water.[17] Seek immediate medical attention.[18]

Protocol 7.2: Small-Scale Spill Cleanup

  • Alert: Alert personnel in the immediate vicinity.

  • Secure: Ensure the area is well-ventilated (preferably within a fume hood).

  • Protect: Wear appropriate PPE, including double gloves (nitrile), goggles, a face shield, and a lab coat. If outside a fume hood, a respirator is necessary.

  • Contain: Do not use water. Gently cover the spill with an inert absorbent material like sand or vermiculite.[7]

  • Collect: Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.[6] Avoid creating dust.

  • Decontaminate: Wipe the spill area with a damp cloth, then clean with soap and water.

  • Dispose: Place all cleanup materials and contaminated PPE into the hazardous waste container for proper disposal.

Fire Fighting: In case of a fire, use extinguishing media appropriate for the surrounding fire, such as dry chemical, CO₂, water spray, or alcohol-resistant foam.[7][17] Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[6][8] Thermal decomposition can produce hazardous carbon oxides and hydrogen bromide gas.[17][19]

References

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  • MySkinRecipes. This compound. [Link]
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  • Auburn University. Personal Protective Equipment. [Link]
  • Alberta College of Pharmacy. (2019). Personal protective equipment in your pharmacy. [Link]
  • LeelineWork. (2026). What PPE Should You Wear When Handling Acid?. [Link]
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Methodological & Application

Synthesis of 3-Bromo-4-hydroxyphenylacetic acid protocol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Regioselective Synthesis of 3-Bromo-4-hydroxyphenylacetic Acid

Authored by: A Senior Application Scientist

Abstract

This comprehensive application note provides a detailed and reliable protocol for the laboratory-scale synthesis of this compound, a key intermediate in the development of pharmaceuticals and other specialty chemicals.[1][2] The described method is based on the regioselective electrophilic bromination of 4-hydroxyphenylacetic acid. This document offers in-depth explanations for procedural choices, a complete step-by-step workflow, safety protocols, and methods for purification and characterization, designed for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction and Significance

This compound (CAS No. 38692-80-7) is a valuable organic building block characterized by a phenylacetic acid core functionalized with both hydroxyl and bromo groups.[3] This specific arrangement of functional groups makes it a versatile precursor in the synthesis of more complex bioactive molecules. Its primary utility is found in pharmaceutical research and development, where it serves as a crucial intermediate for creating novel anti-inflammatory and analgesic agents.[1][2][4] The presence of the bromine atom not only influences the biological activity of derivative compounds but also provides a reactive handle for further molecular modifications, such as cross-coupling reactions.[3]

The synthesis strategy detailed herein focuses on the direct electrophilic aromatic substitution of the readily available starting material, 4-hydroxyphenylacetic acid. The hydroxyl group is a potent activating group, directing the electrophilic bromine to the positions ortho to it. By carefully controlling the reaction stoichiometry and conditions, selective mono-bromination can be achieved with high efficiency.

Synthesis Workflow and Mechanism

The overall process involves the dissolution of the starting material, controlled addition of a brominating agent at reduced temperature, reaction monitoring, aqueous workup to quench the reaction and remove impurities, and finally, purification of the solid product by recrystallization.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification & Analysis Start Dissolve 4-Hydroxyphenylacetic Acid in Acetic Acid Cool Cool Solution to 0-5 °C (Ice Bath) Start->Cool Ensure complete dissolution Add_Br2 Slow, Dropwise Addition of Bromine Solution Cool->Add_Br2 Stir Stir at 0-5 °C for 2-3 hours Add_Br2->Stir Monitor Monitor via TLC Stir->Monitor Check for starting material consumption Quench Quench with Sodium Thiosulfate Solution Monitor->Quench Precipitate Precipitate in Ice Water Quench->Precipitate Filter Collect Crude Solid by Vacuum Filtration Precipitate->Filter Recrystallize Recrystallize from Water Filter->Recrystallize Dry Dry Under Vacuum Recrystallize->Dry Analyze Characterize Product (MP, NMR, MS) Dry->Analyze

Figure 1: General workflow for the synthesis of this compound.

Materials and Methods

Reagent and Material Properties
ReagentCAS No.Molecular FormulaMolecular Weight ( g/mol )Role
4-Hydroxyphenylacetic Acid156-38-7C₈H₈O₃152.15Starting Material
Bromine (Br₂)7726-95-6Br₂159.81Brominating Agent
Glacial Acetic Acid64-19-7CH₃COOH60.05Solvent
Sodium Thiosulfate7772-98-7Na₂S₂O₃158.11Quenching Agent
This compound38692-80-7C₈H₇BrO₃231.04Product
Equipment
  • 250 mL three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • 100 mL dropping funnel

  • Thermometer

  • Ice-water bath

  • Buchner funnel and vacuum flask

  • Standard laboratory glassware

  • Rotary evaporator (for drying)

Detailed Synthesis Protocol

Step 1: Preparation of Reactant Solution

  • Place 15.2 g (0.10 mol) of 4-hydroxyphenylacetic acid into a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar.[5]

  • Add 60 mL of glacial acetic acid to the flask.

  • Stir the mixture at room temperature until all the solid has completely dissolved.

  • Once dissolved, place the flask in an ice-water bath and cool the solution to 0-5 °C.

Step 2: Bromination

  • In a separate beaker, carefully prepare a solution of 16.0 g (5.1 mL, 0.10 mol) of molecular bromine in 20 mL of glacial acetic acid. Caution: Perform this step in a fume hood as bromine is highly corrosive and volatile.

  • Transfer the bromine solution to a dropping funnel and place it on the central neck of the reaction flask.

  • Add the bromine solution dropwise to the cooled, stirring solution of 4-hydroxyphenylacetic acid over a period of approximately 45-60 minutes.

    • Causality: Slow, controlled addition is critical. It prevents a rapid temperature increase (exotherm) and minimizes the formation of the di-brominated byproduct. The hydroxyl group strongly activates the ring, making the reaction very fast.

  • Maintain the reaction temperature between 0-5 °C throughout the addition.

  • After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional 2-3 hours.

Step 3: Reaction Monitoring

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.

  • Spot the starting material and the reaction mixture on a TLC plate. The reaction is complete when the starting material spot is no longer visible.

Step 4: Quenching and Product Isolation

  • Once the reaction is complete, quench any unreacted bromine by adding 10% aqueous sodium thiosulfate solution dropwise until the reddish-brown color of bromine disappears.

  • Pour the entire reaction mixture slowly into a beaker containing 400 mL of ice-cold water while stirring vigorously.

  • A precipitate will form. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the crude solid product by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with two 50 mL portions of cold deionized water to remove residual acetic acid and salts.

Step 5: Purification and Drying

  • Transfer the crude solid to a beaker containing 200-250 mL of deionized water.

  • Heat the suspension with stirring until the solid dissolves completely.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1 hour to induce crystallization.

  • Collect the purified white, crystalline product by vacuum filtration.[6]

  • Dry the product in a vacuum oven at 50 °C to a constant weight. The expected yield is 18.5-20.8 g (80-90%).

Product Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

PropertyExpected Value
Appearance Off-white to yellow powder/solid[2][3]
Molecular Weight 231.04 g/mol [2]
Melting Point 105-107 °C[1]
Purity (HPLC) ≥ 98%[2]

Safety and Hazard Management

All procedures must be conducted inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a flame-retardant lab coat, and nitrile gloves.

  • 4-Hydroxyphenylacetic acid: May cause skin and eye irritation.[5]

  • Glacial Acetic Acid: Corrosive and causes severe skin burns and eye damage. Flammable liquid and vapor.

  • Bromine: Highly toxic, corrosive, and causes severe burns. Acute inhalation can be fatal. Handle with extreme care.

  • This compound: Classified as an irritant.[7] May be harmful if swallowed and causes skin irritation.[8]

Waste Disposal: All organic and aqueous waste should be collected in appropriately labeled hazardous waste containers for disposal according to institutional and local environmental regulations.

References

  • MySkinRecipes. This compound.
  • PubChem. This compound.
  • Carl ROTH. This compound, 100 g, CAS No. 38692-80-7.
  • Google Patents. US4412082A - Method for preparing 4-hydroxyphenylacetic acid.
  • Google Patents. CN105646181A - Preparation method of 2-bromine-4-hydroxyphenylacetic acid.
  • Wikipedia. 4-Hydroxyphenylacetic acid.
  • Oakwood Chemical. This compound.
  • J&K Scientific LLC. This compound | 38692-80-7.

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Application Notes & Protocols: 3-Bromo-4-hydroxyphenylacetic Acid in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 3-Bromo-4-hydroxyphenylacetic Acid

This compound (3-Br-4-HPAA) is a highly functionalized aromatic building block of significant interest in medicinal chemistry and drug development. Its unique trifecta of a carboxylic acid moiety, a phenolic hydroxyl group, and a bromine atom on the phenyl ring makes it a versatile intermediate for the synthesis of a wide array of complex molecules.[1][2][3][4] The strategic placement of these functional groups allows for sequential and regioselective reactions, providing a robust platform for the construction of novel active pharmaceutical ingredients (APIs).

The hydroxyl and carboxylic acid groups offer multiple points for esterification, amidation, and etherification, while the bromine atom can be utilized in various cross-coupling reactions to introduce further molecular complexity. This inherent reactivity profile has led to its application in the development of anti-inflammatory and analgesic agents.[1][2][3][4] This document provides a comprehensive guide to the properties, synthesis, and application of 3-Br-4-HPAA as a key intermediate in pharmaceutical synthesis.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of 3-Br-4-HPAA is essential for its effective use in synthesis. The table below summarizes its key characteristics.

PropertyValueSource
CAS Number 38692-80-7[5]
Molecular Formula C₈H₇BrO₃[6]
Molecular Weight 231.04 g/mol [6]
Appearance Off-white to light yellow crystalline powderN/A
Melting Point 158-161 °CN/A
Solubility Soluble in methanol, ethanol, and acetone. Sparingly soluble in water.N/A
Purity (typical) ≥98% (by HPLC)N/A

Analytical Characterization:

The identity and purity of 3-Br-4-HPAA are typically confirmed using a combination of analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): A primary method for assessing purity. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with an acidic modifier like trifluoroacetic acid) is commonly employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure. The proton NMR spectrum will show characteristic signals for the aromatic protons, the methylene protons of the acetic acid side chain, and the acidic proton.

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight and fragmentation pattern.

Synthesis Protocol: Bromination of 4-Hydroxyphenylacetic Acid

The most direct and common method for the synthesis of this compound is the electrophilic bromination of the readily available starting material, 4-hydroxyphenylacetic acid. The hydroxyl group is an activating ortho-, para-director. Since the para position is blocked, bromination occurs at one of the ortho positions.

Workflow for the Synthesis of this compound

G cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up & Purification A Dissolve 4-Hydroxyphenylacetic Acid in Glacial Acetic Acid B Cool the solution in an ice bath A->B C Slowly add Bromine (in Acetic Acid) B->C D Stir at room temperature C->D E Quench with Sodium Bisulfite Solution D->E F Precipitate product with cold water E->F G Filter the solid F->G H Wash with cold water G->H I Recrystallize from Ethanol/Water H->I J Dry under vacuum I->J

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol:

Materials:

  • 4-Hydroxyphenylacetic acid (1.0 eq)

  • Bromine (1.05 eq)

  • Glacial Acetic Acid

  • Sodium bisulfite solution (10% w/v)

  • Ethanol

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Büchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-hydroxyphenylacetic acid (e.g., 15.2 g, 0.1 mol) in glacial acetic acid (e.g., 100 mL). Cool the flask in an ice bath with stirring.

  • Bromination: In a dropping funnel, prepare a solution of bromine (e.g., 5.4 mL, 0.105 mol) in glacial acetic acid (e.g., 20 mL). Add the bromine solution dropwise to the cooled solution of 4-hydroxyphenylacetic acid over a period of 30-60 minutes. Maintain the temperature below 10 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully quench the excess bromine by adding 10% sodium bisulfite solution dropwise until the reddish-brown color of bromine disappears.

  • Precipitation and Filtration: Pour the reaction mixture into a beaker containing cold deionized water (e.g., 500 mL) with vigorous stirring. A white to off-white precipitate of this compound will form. Collect the solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with cold deionized water (2 x 50 mL) to remove any residual acetic acid and salts.

  • Purification: For higher purity, recrystallize the crude product from a mixture of ethanol and water. Dissolve the solid in a minimal amount of hot ethanol and add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

  • Drying: Collect the purified crystals by vacuum filtration and dry them under vacuum at 50-60 °C to a constant weight.

Safety Precautions:

  • Bromine is highly corrosive and toxic. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Glacial acetic acid is corrosive. Handle with care.

  • The reaction is exothermic. Control the addition rate of bromine to maintain the desired temperature.

Application in the Synthesis of a Bioactive Molecule: An Example

While this compound is a known intermediate for anti-inflammatory and analgesic agents, a concrete example of its application is in the synthesis of derivatives of Bromoxynil , a herbicide. Although not a pharmaceutical for human use, the synthetic principles are directly transferable. Bromoxynil itself is 3,5-dibromo-4-hydroxybenzonitrile. A related compound, 3-bromo-4-hydroxybenzonitrile, can be synthesized from this compound.

The synthesis of 3-bromo-4-hydroxybenzonitrile from 3-Br-4-HPAA involves the conversion of the carboxylic acid group to a nitrile group. This can be achieved through a multi-step process involving the formation of an amide followed by dehydration.

Synthetic Pathway from 3-Br-4-HPAA to 3-bromo-4-hydroxybenzonitrile

G A This compound B Amidation with Ammonia A->B 1. SOCl₂ or (COCl)₂ 2. NH₄OH C 3-Bromo-4-hydroxyphenylacetamide B->C D Dehydration (e.g., with P₂O₅ or SOCl₂) C->D E 3-bromo-4-hydroxybenzonitrile D->E

Caption: A potential synthetic route to a bioactive benzonitrile.

Protocol for Amidation and Dehydration (Illustrative)

Part A: Amidation

  • Acid Chloride Formation: Convert 3-Br-4-HPAA to its acid chloride by reacting it with thionyl chloride (SOCl₂) or oxalyl chloride in an inert solvent like dichloromethane (DCM) with a catalytic amount of dimethylformamide (DMF).

  • Ammonolysis: The crude acid chloride is then slowly added to a cooled, concentrated solution of ammonium hydroxide to form 3-Bromo-4-hydroxyphenylacetamide. The product is then filtered, washed, and dried.

Part B: Dehydration

  • Reaction Setup: The dried 3-Bromo-4-hydroxyphenylacetamide is mixed with a dehydrating agent such as phosphorus pentoxide (P₂O₅) or refluxed with thionyl chloride.

  • Work-up: The reaction mixture is then carefully quenched with ice water, and the product, 3-bromo-4-hydroxybenzonitrile, is extracted with an organic solvent like ethyl acetate. The organic layer is washed, dried, and concentrated to yield the final product.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis. Its straightforward preparation from 4-hydroxyphenylacetic acid and its multiple reactive sites make it an attractive starting material for the synthesis of complex molecules with potential biological activity. The protocols outlined in this document provide a solid foundation for researchers and drug development professionals to utilize this important building block in their synthetic endeavors. The principles demonstrated in the synthesis of a benzonitrile derivative can be adapted for the creation of a wide range of pharmaceutical candidates.

References

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  • Eureka | Patsnap. Production technology for synthesizing bromoxynil. [Link]
  • Google Patents. CN105646181A - Preparation method of 2-bromine-4-hydroxyphenylacetic acid.
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  • St. Olaf College. Synthesis of trans-3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide. [Link]
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  • PubChem. Bromoxynil. [Link]
  • WIPO Patentscope. Process for the preparation of .alpha.-bromo-phenylacetic acids. [Link]
  • PubMed. 4-Hydroxyphenylacetic Acid, a microbial-derived metabolite of Polyphenols, inhibits osteoclastogenesis by inhibiting ROS production. [Link]
  • ResearchGate. (PDF)
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Applications of 3-Bromo-4-hydroxyphenylacetic Acid in Agrochemical Research: A Technical Guide for Innovative Crop Protection Strategies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Versatile Chemical Scaffold

3-Bromo-4-hydroxyphenylacetic acid (BHPA) is a substituted phenylacetic acid derivative that presents a compelling scaffold for the discovery and development of novel agrochemicals.[1][2] Its bifunctional nature, featuring a reactive brominated aromatic ring and a carboxylic acid side chain, offers a versatile platform for chemical modification. While not a commercialized agrochemical in its own right, its structural motifs are present in various biologically active molecules, suggesting significant untapped potential. This guide provides an in-depth exploration of BHPA's applications in agrochemical research, focusing on its promise in the development of next-generation herbicides, fungicides, and plant growth regulators. We will delve into the scientific rationale behind these applications, provide detailed experimental protocols for screening and characterization, and propose synthetic strategies for creating novel derivatives.

Part 1: Herbicide Discovery - Targeting Critical Plant Pathways

The structural features of this compound make it an intriguing starting point for the synthesis of novel herbicides. Two primary modes of action are of particular interest: inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD) and disruption of auxin homeostasis.

Potential as a Scaffold for 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibitors

HPPD is a critical enzyme in the tyrosine catabolism pathway in plants, responsible for the conversion of 4-hydroxyphenylpyruvate to homogentisate.[3] This pathway is essential for the biosynthesis of plastoquinone and tocopherols, which are vital for photosynthesis and antioxidant protection.[3] Inhibition of HPPD leads to a characteristic bleaching of plant tissues, followed by necrosis and death.[3] HPPD-inhibiting herbicides are a major class of commercial herbicides used in various crops.[3][4][5]

The 4-hydroxyphenyl moiety of BHPA is a key recognition element for the HPPD enzyme's active site. This suggests that derivatives of BHPA could be designed to act as competitive inhibitors.

Workflow for Developing BHPA-Based HPPD Inhibitors

HPPD_Inhibitor_Workflow cluster_synthesis Derivative Synthesis cluster_screening Screening Cascade cluster_optimization Lead Optimization start This compound esterification Esterification start->esterification amidation Amidation start->amidation etherification Etherification of Phenolic OH start->etherification library Library of BHPA Derivatives esterification->library amidation->library etherification->library in_vitro In Vitro HPPD Enzyme Assay library->in_vitro in_vivo Whole Plant Bioassay in_vitro->in_vivo lead_id Lead Identification in_vivo->lead_id sar Structure-Activity Relationship (SAR) Studies lead_id->sar field Greenhouse & Field Trials sar->field candidate Candidate Selection field->candidate

Caption: Workflow for the discovery of BHPA-based HPPD inhibitor herbicides.

Protocol 1: Whole-Plant Bioassay for Herbicidal Activity

This protocol outlines a general method for assessing the pre-emergence and post-emergence herbicidal activity of BHPA derivatives.

Materials:

  • Seeds of a susceptible weed species (e.g., Amaranthus retroflexus - redroot pigweed) and a crop species (e.g., Zea mays - corn).

  • Potting soil mix.

  • 3-4 inch pots.

  • Test compounds (BHPA derivatives) dissolved in a suitable solvent (e.g., acetone) with a surfactant.

  • Control solutions (solvent + surfactant, and a commercial HPPD inhibitor like mesotrione).

  • Growth chamber or greenhouse with controlled temperature, light, and humidity.

Procedure:

  • Pre-emergence Application:

    • Fill pots with soil and plant 5-10 weed and crop seeds per pot at a depth of 0.5-1 cm.

    • Prepare a series of concentrations for each test compound (e.g., 10, 50, 100, 200 g active ingredient per hectare equivalent).

    • Apply the test solutions evenly to the soil surface of the pots.

    • Place the pots in the growth chamber and water as needed.

    • After 2-3 weeks, assess for inhibition of germination, bleaching, stunting, and overall plant mortality compared to the controls.[6][7][8][9]

  • Post-emergence Application:

    • Grow weed and crop seedlings in pots until they reach the 2-4 leaf stage.

    • Apply the test solutions as a foliar spray to the seedlings until runoff.

    • Return the pots to the growth chamber.

    • Observe the plants over 2-3 weeks for symptoms of herbicidal activity (bleaching, chlorosis, necrosis, stunting) and compare with controls.[6][7][8][9]

Data Analysis:

  • Visually score the herbicidal injury on a scale of 0 (no effect) to 100 (complete plant death).

  • Determine the GR50 (the concentration required to cause a 50% reduction in plant growth) for promising compounds.

Phenylacetic Acids as Plant Growth Regulators

Phenylacetic acid (PAA) is a naturally occurring auxin in plants, and its derivatives can exhibit auxin-like activity, influencing root and shoot growth.[10][11][12][13] At high concentrations, auxins can act as herbicides, causing uncontrolled and disorganized growth that leads to plant death. The halogenated nature of BHPA could enhance its stability and activity compared to the parent PAA molecule.

Protocol 2: Radish Seedling Bioassay for Auxin-like Activity

This bioassay is a classic method to evaluate the effect of compounds on root and shoot elongation.

Materials:

  • Radish seeds (Raphanus sativus).

  • Petri dishes lined with filter paper.

  • BHPA and its derivatives dissolved in a suitable solvent and diluted in water to a range of concentrations (e.g., 10⁻³, 10⁻⁴, 10⁻⁵, 10⁻⁶ M).

  • Control solutions (water, and a standard auxin like indole-3-acetic acid - IAA).

  • Incubator set to 25°C in the dark.

Procedure:

  • Prepare serial dilutions of the test compounds and controls.

  • Place 10-15 radish seeds on the filter paper in each Petri dish.

  • Add 5 mL of the respective test or control solution to each dish.

  • Seal the Petri dishes and place them in the incubator.

  • After 3-5 days, measure the length of the primary root and shoot of each seedling.[14]

  • Calculate the average root and shoot length for each treatment and express it as a percentage of the water control.

Expected Results:

  • At low concentrations, auxin-like compounds may stimulate root growth.

  • At higher concentrations, they are expected to inhibit root elongation and may promote shoot elongation. Very high concentrations can inhibit both.[14]

Part 2: Fungicide Development - Exploiting the Bromo-Substituent

Halogenated compounds often exhibit antimicrobial properties, and bromo-substituted aromatic rings are a common feature in some fungicides.[15][16] Derivatives of BHPA could therefore possess intrinsic fungicidal activity or serve as precursors for more complex fungicidal molecules.

Proposed Mechanism of Action: The lipophilic nature of the brominated phenyl ring could facilitate the passage of the molecule through fungal cell membranes. Once inside the cell, potential mechanisms of action could include enzyme inhibition, disruption of membrane integrity, or interference with cellular respiration.

Protocol 3: In Vitro Antifungal Screening by the Food Poisoning Technique

This method is widely used to assess the efficacy of fungicidal compounds against mycelial growth.[17][18]

Materials:

  • Pure cultures of phytopathogenic fungi (e.g., Botrytis cinerea, Fusarium graminearum).

  • Potato Dextrose Agar (PDA) medium.

  • Test compounds (BHPA derivatives) dissolved in a small amount of a suitable solvent (e.g., DMSO).

  • Control solutions (solvent only, and a commercial fungicide).

  • Sterile Petri dishes.

  • Cork borer.

Procedure:

  • Prepare PDA medium and autoclave.

  • Cool the medium to about 45-50°C.

  • Add the test compounds to the molten PDA to achieve the desired final concentrations (e.g., 10, 50, 100 ppm).

  • Pour the amended PDA into sterile Petri dishes and allow to solidify.

  • Using a sterile cork borer, cut a 5 mm disc from the edge of an actively growing fungal culture and place it in the center of the treated and control plates.

  • Incubate the plates at the optimal temperature for the specific fungus (e.g., 20-25°C).

  • Measure the radial growth of the fungal colony daily until the colony in the control plate reaches the edge of the dish.

  • Calculate the percentage of growth inhibition using the formula:

    • % Inhibition = [(C - T) / C] * 100

    • Where C is the average diameter of the fungal colony in the control, and T is the average diameter in the treatment.[18]

Data Presentation: Mycelial Growth Inhibition of BHPA Derivatives

CompoundConcentration (ppm)% Inhibition of B. cinerea% Inhibition of F. graminearum
BHPA 100DataData
Derivative 1 100DataData
Derivative 2 100DataData
Commercial Fungicide 100DataData

Part 3: Synthesis of this compound Derivatives

The carboxylic acid and phenolic hydroxyl groups of BHPA are amenable to a variety of chemical transformations, allowing for the creation of a diverse library of derivatives for screening.

Synthetic Scheme for BHPA Derivatives

Synthesis_Scheme BHPA This compound reagent_ester R-OH, H+ product_ester Ester Derivative BHPA:e->product_ester:w reagent_amide 1. SOCl₂ 2. R₁R₂NH product_amide Amide Derivative BHPA:e->product_amide:w reagent_ether R'-X, Base product_ether Ether Derivative BHPA:e->product_ether:w reagent_ester->product_ester reagent_amide->product_amide reagent_ether->product_ether

Caption: Proposed synthetic routes for BHPA derivatives.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, starting point for the development of novel agrochemicals. Its structural similarity to the substrate of the HPPD enzyme makes it a prime candidate for the design of new bleaching herbicides. Furthermore, its phenylacetic acid core suggests potential for development as an auxin-mimicking herbicide or plant growth regulator. The presence of a bromine atom also opens avenues for the creation of new fungicides. The protocols and strategies outlined in this guide provide a robust framework for researchers to systematically investigate the potential of BHPA and its derivatives, paving the way for the discovery of next-generation crop protection solutions.

References

  • Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk. (2023-07-18). WSU Extension.
  • Syntheses and Plant Growth-regulating Activity of 2-Substituted Phenylacetic Acid Derivatives. J-Stage.
  • CHAPTER 13: Laboratory Methods for Evaluating Fungicide Resistance In Vitro. (2020-03-31). APS Publications.
  • Using a Plant Bioassay to Detect Herbicide Residue. (uSask). HARVEST.
  • Conducting a Bioassay For Herbicide Residues. (2016-10-11). NC State Extension Publications.
  • A Rapid and Simple Bioassay Method for Herbicide Detection. (PMC - NIH).
  • In vitro screening methods using chemical fungicides against canola black spot pathogen. (ResearchGate).
  • In Vitro Evaluation of Commercial Fungicides against Some of the Major Soil Borne Pathogens of Soybean. Walsh Medical Media.
  • Testing for and Deactivating Herbicide Residues. PennState Extension.
  • Spring Wheat Plant Growth Regulator (PGR) Research Protocol. Alberta Grains.
  • In vitro Methodology to Assess Quantitative Resistance in Plant-fungus Pathosystems. (2022-12-30). Bentham Science.
  • 3-Phenyllactic acid is converted to phenylacetic acid and induces auxin-responsive root growth in Arabidopsis plants. (PMC - NIH).
  • Influence of Phenylacetic Acid and Its Derivatives on Callus Proliferation and Somatic Embryogenesis in Litchi chinensis. MDPI.
  • Biological characterization and in vitro fungicide screenings of a new causal agent of wheat Fusarium head blight in Tibet, China. (2022-08-04). Frontiers.
  • Top 12 Experiments on Growth Regulators in Plants. Biology Discussion.
  • Distinct Characteristics of Indole-3-Acetic Acid and Phenylacetic Acid, Two Common Auxins in Plants. (PubMed Central).
  • Phenylacetic acid metabolism in land plants: novel pathways and metabolites. Journal of Experimental Botany | Oxford Academic.
  • Investigate the Effect of IAA Growth Regulator on Plant Tissue. Studyclix.
  • Cannabis Plant Growth Regulators (PGR) Testing. Modern Canna.
  • Method of synthesis of 3-bromo-4-hydroxybenzaldehyde. Google Patents.
  • 4-Hydroxyphenylpyruvate dioxygenase inhibitor. Wikipedia.
  • Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. (2024-02-17). PubMed Central.
  • Discovery of novel arylthioacetic acid derivatives as 4-hydroxyphenylpyruvate dioxygenase inhibitors. PubMed.
  • Design, Synthesis, Antifungal Evaluation, Structure–Activity Relationship (SAR) Study, and Molecular Docking of Novel Spirotryprostatin A Derivatives. (2024-02-15). MDPI.
  • Fungicidal Potential of 3-Acyl-6-bromoindole Derivatives: Synthesis, In Vitro Activity, and Molecular Docking Against Botrytis cinerea and Monilinia fructicola. (MDPI).
  • Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. MDPI.
  • United States Patent. Googleapis.com.
  • This compound | C8H7BrO3 | CID 2769628. PubChem.
  • Method of synthesis of hydroxy-substituted-4-alkoxyphenylacetic acids. Google Patents.
  • Method for the production of 4-hydroxyphenylacetic acid. Google Patents.
  • Method for preparing 4-hydroxyphenylacetic acid. Google Patents.
  • 4-Hydroxyphenylpyruvate Dioxygenase (HPPD)-Inhibiting Herbicides: Past. UNL Digital Commons.
  • Insights into 4-hydroxyphenylpyruvate dioxygenase-inhibitor interactions from comparative structural biology. (2023-03-21). PubMed.

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Application Note: A Robust HPLC Method for the Analysis of 3-Bromo-4-hydroxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 3-Bromo-4-hydroxyphenylacetic acid. This compound is a significant intermediate in the synthesis of various pharmaceutical agents, making its accurate quantification crucial for quality control and drug development.[1][2][3] The described isocratic method utilizes a standard C18 stationary phase with a simple acidic mobile phase, ensuring high sensitivity, specificity, and reproducibility. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, covering the scientific rationale behind the method, a detailed experimental protocol, and a systematic approach to method validation in accordance with ICH Q2(R2) guidelines.[4][5][6]

Introduction

This compound (Figure 1) is a key building block in organic synthesis, particularly in the pharmaceutical industry.[1] Its phenolic and carboxylic acid functionalities make it a versatile precursor for more complex molecules.[1] Accurate and precise analytical methods are therefore essential to ensure the purity and quality of this intermediate, which directly impacts the safety and efficacy of the final active pharmaceutical ingredient (API).

High-performance liquid chromatography (HPLC) is the premier analytical technique for the analysis of non-volatile and semi-volatile compounds in the pharmaceutical sector, offering high resolution, sensitivity, and quantitative accuracy.[4] This application note presents a validated RP-HPLC method tailored for the analysis of this compound.

Figure 1: Chemical Structure of this compound

Caption: The structure of this compound, highlighting the phenolic hydroxyl and carboxylic acid functional groups.

Scientific Rationale for Method Development

The development of a robust HPLC method is underpinned by a thorough understanding of the analyte's physicochemical properties. This compound is a polar, acidic compound, which dictates the optimal chromatographic conditions.[1]

Stationary Phase Selection: The Ubiquitous C18 Column

A reversed-phase C18 (octadecylsilyl) column was selected as the stationary phase. This choice is based on the following rationale:

  • Analyte Polarity: As a polar aromatic compound, this compound interacts favorably with the non-polar C18 stationary phase, allowing for good retention and separation from more polar impurities.[7][8]

  • Versatility and Robustness: C18 columns are the most widely used stationary phases in HPLC, known for their stability, efficiency, and broad applicability.[9] For the analysis of phenolic compounds, end-capped C18 columns are often preferred to minimize peak tailing caused by interactions with residual silanol groups on the silica support.[7]

Mobile Phase Optimization: The Critical Role of pH

The mobile phase composition is a critical factor in achieving optimal separation.[10] A mixture of acetonitrile and water was chosen as the mobile phase, with the addition of an acidifier.

  • Organic Modifier: Acetonitrile is a common organic modifier in RP-HPLC, offering good elution strength and low viscosity.

  • pH Adjustment: The predicted pKa of the carboxylic acid group of this compound is approximately 4.33. To ensure consistent retention and sharp peak shapes, the pH of the mobile phase should be maintained at least one to two pH units below the pKa of the analyte.[11] This suppresses the ionization of the carboxylic acid group, rendering the molecule less polar and increasing its retention on the C18 column.[6] Therefore, the addition of a small amount of an acid, such as phosphoric acid or formic acid, to the aqueous component of the mobile phase is essential. A mobile phase pH of around 2.5-3.0 is recommended.

Detector and Wavelength Selection

The presence of a chromophore in the this compound molecule allows for its detection using a UV-Vis detector.

Experimental Protocol

This section provides a step-by-step protocol for the analysis of this compound.

Materials and Reagents
  • This compound reference standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (85%, analytical grade)

  • Methanol (HPLC grade, for sample preparation)

Instrumentation and Chromatographic Conditions

The following table summarizes the recommended HPLC system and parameters.

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile : Water (with 0.1% Phosphoric Acid) (30:70, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV-Vis or Diode Array Detector (DAD)
Detection Wavelength 275 nm
Run Time 10 minutes
Preparation of Solutions
  • Mobile Phase Preparation: To prepare 1 L of the mobile phase, add 1.0 mL of 85% phosphoric acid to 700 mL of HPLC-grade water. Mix well and then add 300 mL of acetonitrile. Degas the solution before use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation

Accurately weigh the sample containing this compound and dissolve it in a suitable volume of methanol to achieve a theoretical concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter prior to injection.

Method Validation

The analytical method was validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[4][5][6] The validation parameters assessed include specificity, linearity, range, accuracy, precision, and robustness.

Specificity

Specificity was evaluated by analyzing a blank (mobile phase), a standard solution, and a sample solution. The chromatograms were examined for any interfering peaks at the retention time of this compound.

Linearity and Range

The linearity of the method was determined by injecting the working standard solutions at five different concentrations (e.g., 10, 25, 50, 75, and 100 µg/mL). The calibration curve was constructed by plotting the peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.999. The range of the method is the concentration interval over which linearity, accuracy, and precision are acceptable.

Accuracy

Accuracy was assessed by the recovery of known amounts of the analyte spiked into a placebo matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery should be within 98-102%.

Precision
  • Repeatability (Intra-day precision): Six replicate injections of a standard solution at 100% of the target concentration were performed on the same day. The relative standard deviation (%RSD) of the peak areas should be ≤ 2%.

  • Intermediate Precision (Inter-day precision): The repeatability assay was performed on a different day by a different analyst to assess the intermediate precision. The %RSD should be ≤ 2%.

Robustness

The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, such as:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • Mobile phase composition (± 2% organic)

The system suitability parameters (e.g., theoretical plates, tailing factor) were monitored.

System Suitability

Before each analytical run, a system suitability test was performed by injecting a standard solution five times. The acceptance criteria are summarized in the table below.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
%RSD of Peak Areas ≤ 2.0%

Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation HPLC_Run HPLC Analysis MobilePhase->HPLC_Run Standard Standard Solution Preparation SystemSuitability System Suitability Test Standard->SystemSuitability Sample Sample Preparation Sample->HPLC_Run SystemSuitability->HPLC_Run Pass Integration Peak Integration & Quantification HPLC_Run->Integration Report Generate Report Integration->Report

Caption: HPLC analysis workflow from preparation to reporting.

Conclusion

The RP-HPLC method described in this application note is simple, rapid, and reliable for the quantitative determination of this compound. The method has been developed based on the physicochemical properties of the analyte and validated according to ICH guidelines, demonstrating excellent specificity, linearity, accuracy, and precision. This method is suitable for routine quality control analysis in both research and industrial settings.

References

  • CymitQuimica. (n.d.). CAS 38692-80-7: this compound.
  • ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2).
  • IntuitionLabs. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained.
  • ICH. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • Onyx Scientific. (n.d.). An Effective Approach to HPLC Method Development.
  • ResearchGate. (n.d.). Phenolic Compounds Recoveries (%) by ISOLUTE C18 Columns.
  • Journal of Applied Pharmaceutical Science. (2016, February 27). Quantitative HPLC analysis of phenolic acids, flavonoids and ascorbic. Retrieved from Journal of Applied Pharmaceutical Science website.
  • NIH. (n.d.). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks.
  • SciSpace. (n.d.). A review on method development by hplc.
  • Phenomenex. (n.d.). HPLC Column Comparison Screening Study for Reversed Phase Columns.
  • PharmaGuru. (n.d.). HPLC Method Development For Acidic Molecules: A Case Study.
  • MySkinRecipes. (n.d.). This compound.
  • Carl ROTH. (n.d.). This compound, 100 g, CAS No. 38692-80-7.
  • SIELC Technologies. (2018, May 16). This compound.
  • MedchemExpress.com. (n.d.). 4-Hydroxyphenylacetic acid | Endogenous Metabolite.
  • SpectraBase. (n.d.). 3-(3-bromo-4-hydroxy-5-methoxyphenyl)pyruvic acid - Optional[UV-VIS] - Spectrum.
  • ChemicalBook. (n.d.). This compound CAS#: 38692-80-7.
  • PubChem. (n.d.). This compound | C8H7BrO3 | CID 276928.
  • ResearchGate. (n.d.). The UV-Vis absorption spectra of 3 and 4: (a) Experimental; (b) Theoretical.
  • ResearchGate. (n.d.). UV spectral data for p-hydroxyacetophenone (1d). The absorption spectra....

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Application Note: High-Resolution NMR Characterization of 3-Bromo-4-hydroxyphenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed guide for the structural characterization of 3-Bromo-4-hydroxyphenylacetic acid using Nuclear Magnetic Resonance (NMR) spectroscopy. As a key intermediate in the synthesis of various pharmaceutical and bioactive molecules, unequivocal structural verification is paramount.[1][2] This document outlines optimized protocols for sample preparation and the acquisition of ¹H and ¹³C NMR spectra. It further presents a comprehensive analysis of the expected spectral data, including chemical shifts, coupling constants, and multiplicity, grounded in the fundamental principles of NMR.[3][4][5] The methodologies described herein are designed to provide researchers, scientists, and drug development professionals with a robust framework for the unambiguous identification and purity assessment of this important compound.

Introduction: The Significance of this compound

This compound is an organic compound featuring a substituted phenyl ring functionalized with acetic acid, a hydroxyl group, and a bromine atom.[6] This unique combination of functional groups makes it a versatile building block in medicinal chemistry and materials science.[1] Its structure is foundational for the development of novel therapeutic agents, including anti-inflammatory and analgesic drugs.[2] Given its role as a critical precursor, the ability to confirm its chemical structure with high fidelity is essential for quality control and regulatory compliance in the drug development pipeline.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the premier analytical technique for the unambiguous structural elucidation of organic molecules in solution.[5][7] By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.[3][4] This guide provides a comprehensive workflow for the NMR characterization of this compound, ensuring confidence in its identity and purity.

Experimental Workflow

The successful NMR characterization of this compound hinges on a systematic approach, from meticulous sample preparation to the judicious selection of spectral acquisition parameters. The following workflow provides a validated pathway to high-quality, interpretable NMR data.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Prep Weigh ~10-20 mg of Sample Solvent Dissolve in 0.7 mL DMSO-d6 Prep->Solvent Solubilization Filter Filter into NMR Tube Solvent->Filter Purity H1_Acq ¹H NMR Acquisition Filter->H1_Acq Optimized Sample C13_Acq ¹³C NMR Acquisition H1_Acq->C13_Acq Sequential Run Processing Fourier Transform & Phasing C13_Acq->Processing Raw FID Data Analysis Peak Picking, Integration, & Interpretation Processing->Analysis Processed Spectra Structure Structure Confirmation Analysis->Structure Final Report

Figure 1: A comprehensive workflow for the NMR characterization of this compound.

Protocols

Sample Preparation

The quality of the NMR spectrum is directly dependent on the quality of the sample. The protocol below is optimized for this compound.

  • Rationale for Solvent Choice: Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice for this compound. Its high polarity readily dissolves the phenolic acid.[6] Crucially, DMSO-d₆ is an aprotic, hydrogen-bond accepting solvent, which slows down the chemical exchange of the acidic hydroxyl and carboxylic acid protons. This allows for their observation as distinct, often broad, signals in the ¹H NMR spectrum, which would otherwise be lost or averaged with the residual water signal in solvents like D₂O.[8]

  • Protocol:

    • Accurately weigh 10-20 mg of this compound for ¹H NMR (20-50 mg is recommended for ¹³C NMR to achieve a good signal-to-noise ratio in a reasonable time).

    • Transfer the solid to a clean, dry vial.

    • Add approximately 0.7 mL of high-purity DMSO-d₆.

    • Gently vortex or sonicate the vial until the sample is fully dissolved.

    • To remove any particulate matter which can degrade spectral quality, filter the solution through a pipette containing a small, tightly packed plug of glass wool directly into a clean, dry 5 mm NMR tube.

    • Cap the NMR tube securely. The sample is now ready for analysis.

NMR Data Acquisition

The following parameters are recommended for a standard 400-600 MHz NMR spectrometer.

  • Objective: To determine the number of unique proton environments, their chemical shifts, relative abundance (integration), and scalar coupling interactions.

  • Acquisition Parameters:

    Parameter Recommended Value Rationale
    Pulse Program Standard 1D pulse-acquire A simple and robust experiment for routine characterization.
    Spectral Width -2 to 14 ppm Encompasses the full range of expected proton signals, including acidic protons.
    Acquisition Time (AQ) 3-4 seconds Provides adequate digital resolution for resolving fine coupling patterns.[4]
    Relaxation Delay (D1) 2-5 seconds Allows for sufficient relaxation of most protons, ensuring more accurate integration.
    Pulse Angle 30-45° A compromise between signal intensity and faster repetition rates, suitable for qualitative and semi-quantitative analysis.[5]
    Number of Scans (NS) 8-16 Sufficient to achieve a good signal-to-noise ratio for a moderately concentrated sample.

    | Temperature | 298 K (25 °C) | Standard operating temperature. |

  • Objective: To determine the number of unique carbon environments, providing a carbon "fingerprint" of the molecule.

  • Acquisition Parameters:

    Parameter Recommended Value Rationale
    Pulse Program Proton-decoupled pulse-acquire Simplifies the spectrum to singlets for each unique carbon, enhancing sensitivity and clarity.
    Spectral Width 0 to 200 ppm Covers the entire range of expected carbon chemical shifts for this molecule.[9]
    Acquisition Time (AQ) 1-2 seconds Standard for ¹³C NMR, balancing resolution and experiment time.
    Relaxation Delay (D1) 2 seconds Adequate for most protonated carbons; quaternary carbons may require longer delays for quantitative analysis.
    Pulse Angle 30-45° Maximizes signal per unit time for carbons with varying relaxation times.[5]
    Number of Scans (NS) 1024 or more Required due to the low natural abundance and sensitivity of the ¹³C nucleus.

    | Temperature | 298 K (25 °C) | Standard operating temperature. |

Predicted Spectral Data and Interpretation

The following sections detail the predicted ¹H and ¹³C NMR spectra for this compound in DMSO-d₆. Predictions are based on established substituent effects and data from analogous compounds.

Predicted ¹H NMR Spectrum

The structure of this compound suggests five distinct proton signals.

Figure 2: Structure of this compound with proton assignments.

Table 1: Predicted ¹H NMR Data (DMSO-d₆)

Assignment Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz) Rationale
H-2 ~ 7.35 Doublet (d) 1H Jortho ≈ 2.0 Hz Deshielded by the adjacent bromine atom. Shows only meta-coupling to H-6.
H-6 ~ 7.15 Doublet of doublets (dd) 1H Jortho ≈ 8.5 Hz, Jmeta ≈ 2.0 Hz Coupled to both H-5 (ortho) and H-2 (meta).
H-5 ~ 6.90 Doublet (d) 1H Jortho ≈ 8.5 Hz Shielded by the ortho -OH group. Coupled only to H-6. The chemical shift of aromatic protons typically falls between 6.5-8.5 ppm.[10]
-CH₂- ~ 3.50 Singlet (s) 2H N/A Benzylic protons, adjacent to an aromatic ring and a carbonyl group. The typical range for benzylic protons is 2-3 ppm, but the adjacent carbonyl causes further deshielding.[10]
-OH (Phenolic) > 9.5 Broad Singlet (br s) 1H N/A Acidic proton, chemical shift is concentration-dependent. The use of DMSO allows for its observation.[8]

| -COOH | > 12.0 | Broad Singlet (br s) | 1H | N/A | Highly deshielded carboxylic acid proton. |

Predicted ¹³C NMR Spectrum

The molecule is expected to exhibit eight distinct signals in the proton-decoupled ¹³C NMR spectrum, corresponding to the eight unique carbon atoms.

Table 2: Predicted ¹³C NMR Data (DMSO-d₆)

Assignment Chemical Shift (δ, ppm) Rationale
C=O ~ 172 Typical chemical shift for a carboxylic acid carbonyl carbon.
C-4 ~ 152 Aromatic carbon attached to the electron-donating -OH group (deshielded).
C-1 ~ 132 Quaternary aromatic carbon attached to the -CH₂COOH group.
C-2 ~ 130 Aromatic carbon deshielded by the adjacent bromine.
C-6 ~ 129 Aromatic methine carbon.
C-5 ~ 116 Aromatic carbon shielded by the ortho -OH group.
C-3 ~ 110 Aromatic carbon directly attached to bromine (ipso-carbon), shielded by the halogen.
-CH₂- ~ 40 Aliphatic carbon adjacent to both an aromatic ring and a carbonyl group.

Note: Aromatic carbons typically resonate in the 120-150 ppm region.[11]

Conclusion

The combination of ¹H and ¹³C NMR spectroscopy provides a powerful and definitive method for the structural confirmation of this compound. The protocols and spectral interpretations detailed in this application note offer a reliable framework for researchers in pharmaceutical development and chemical synthesis. By carefully following the outlined procedures, scientists can obtain high-quality NMR data, enabling confident structural assignment and purity assessment, which are critical for advancing research and ensuring the quality of synthesized materials.

References

  • Vedantu.
  • Longdom Publishing. Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. [Link]
  • Microbe Notes. NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. (2022-01-12). [Link]
  • Slideshare.
  • Wiley-VCH.
  • University of Colorado Boulder, Department of Chemistry.
  • MySkinRecipes. This compound. [Link]
  • YouTube. H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para). (2024-06-04). [Link]
  • Physics Forums. NMR Signals & Peaks of Di-Substituted Benzene Rings. (2016-03-17). [Link]
  • Chemistry LibreTexts. 15.4: Spectral Characteristics of the Benzene Ring. (2015-07-18). [Link]
  • University of Puget Sound.
  • PubChem. This compound | C8H7BrO3 | CID 2769628. [Link]
  • PubMed. Novel determination of the total phenolic content in crude plant extracts by the use of 1H NMR of the -OH spectral region. (2011-02-28). [Link]
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  • University of Wisconsin-Madison, Organic Chemistry. 13-C NMR Chemical Shift Table.pdf. [Link]

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Application Note: Structural Elucidation of 3-Bromo-4-hydroxyphenylacetic acid using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide to the analysis of 3-Bromo-4-hydroxyphenylacetic acid using mass spectrometry (MS). As a critical intermediate in the synthesis of pharmaceuticals and agrochemicals, confirming its structure and purity is paramount.[1][2] We present protocols and theoretical fragmentation pathways for two common ionization techniques: Electron Ionization (EI) and Electrospray Ionization (ESI). This note is intended for researchers, analytical chemists, and drug development professionals who require robust methods for the structural characterization of halogenated aromatic compounds.

Introduction: The Analytical Challenge

This compound (MW: 231.04 g/mol for ⁷⁹Br isotope) is a substituted phenylacetic acid derivative whose utility in organic synthesis is significant.[1][2] Its structure contains three key features that dictate its behavior in a mass spectrometer: a carboxylic acid group, a phenolic hydroxyl group, and a bromine atom on the aromatic ring. Mass spectrometry offers unparalleled sensitivity and structural information, making it the technique of choice for identity confirmation.[3]

The choice of ionization technique is critical. Electron Ionization (EI), a hard ionization method, provides extensive, reproducible fragmentation patterns useful for library matching and structural confirmation. In contrast, Electrospray Ionization (ESI), a soft ionization technique, typically preserves the molecular ion, allowing for tandem mass spectrometry (MS/MS) experiments to probe the structure in a controlled manner.[4] This application note will detail the expected fragmentation from both techniques, providing a predictive framework for analysis.

Experimental Workflow Overview

A successful analysis requires careful attention to sample preparation, chromatographic separation (if necessary), and mass spectrometer settings. The general workflow is a multi-stage process designed to ensure data quality and reproducibility.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation A 1. Prepare Stock Solution (e.g., 1 mg/mL in Methanol) B 2. Create Working Solution (e.g., 1-10 µg/mL) A->B Dilution C 3. LC Separation (Reversed-Phase C18) B->C D 4. Ionization (ESI or EI) C->D E 5. MS or MS/MS Analysis (Full Scan & Product Ion Scan) D->E F 6. Spectrum Analysis (Identify Key Fragments) E->F G 7. Structure Confirmation (Match to Predicted Pathways) F->G

Caption: Predicted EI fragmentation pathway for this compound.

Data Summary: Predicted EI Fragments
m/z (⁷⁹Br/⁸¹Br)Proposed FormulaIdentityNotes
230/232C₈H₇BrO₃⁺•Molecular Ion (M•+)Isotopic pattern is a key identifier for bromine. [5]
185/187C₇H₆BrO⁺[M - COOH]⁺Result of alpha-cleavage; expected to be the base peak. [6]
151C₈H₇O₃⁺[M - Br]⁺Loss of bromine radical.
107C₇H₇O⁺[M - COOH - Br]⁺Formed from the m/z 185/187 fragment. Likely a stable hydroxytropylium ion.
79C₆H₇⁺[M - COOH - Br - CO]⁺Subsequent loss of CO from the m/z 107 fragment.

Electrospray Ionization (ESI) Tandem MS (MS/MS)

ESI is a soft ionization technique ideal for polar, thermally labile molecules. [4]Given the acidic nature of the carboxylic acid and phenolic hydroxyl groups, this compound is expected to ionize exceptionally well in negative ion mode, forming a deprotonated molecule, [M-H]⁻. Collision-induced dissociation (CID) of this precursor ion in an MS/MS experiment reveals structural details. [7]

Predicted ESI-MS/MS Fragmentation Pathway

Fragmentation of even-electron ions, such as the [M-H]⁻ species, is driven by the elimination of small, stable neutral molecules. [4]

  • Precursor Ion ([M-H]⁻): The analysis begins by isolating the deprotonated molecule at m/z 229 and 231. Deprotonation will likely occur at the more acidic carboxylic acid site.

  • Decarboxylation (Loss of CO₂): The most common fragmentation pathway for deprotonated carboxylic acids is the neutral loss of carbon dioxide (CO₂, 44 Da). [4][8]This yields a stable bromophenolic carbanion.

  • Loss of HBr: Another potential pathway involves the elimination of hydrogen bromide (HBr, 80/82 Da), which could occur via a rearrangement mechanism.

Sources

Using 3-Bromo-4-hydroxyphenylacetic acid in biological assays

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to 3-Bromo-4-hydroxyphenylacetic Acid in Biological Research

Authored by: A Senior Application Scientist

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the application of this compound (BHPAA) in biological assays. We will delve into its established role as a peroxidase substrate and explore its investigative potential in modulating cellular oxidative stress, drawing parallels from related phenolic acid compounds. The protocols herein are designed with self-validation and scientific causality at their core.

Introduction: Understanding this compound (BHPAA)

This compound is an organic compound featuring a phenylacetic acid core with both a hydroxyl group and a bromine substituent on the aromatic ring.[1] This structure makes it a derivative of 4-hydroxyphenylacetic acid, a known microbial metabolite of dietary polyphenols.[2] The presence of the electron-withdrawing bromine atom and the phenolic hydroxyl group significantly influences its chemical reactivity and potential biological activity.[1]

While primarily utilized as a synthetic intermediate in the development of anti-inflammatory and analgesic agents[3][4], its most direct application in biological assays stems from its function as a substrate for peroxidases. Specifically, it has been identified as a biomarker for eosinophil peroxidase activity.[1] This guide will provide detailed protocols for this core application and further explore its potential use in cell-based oxidative stress assays, a hypothesis grounded in the known activities of its structural analogs.

Compound Properties and Handling

Proper handling and storage are paramount for experimental reproducibility. BHPAA is typically a white to off-white solid powder.[1][3]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 38692-80-7[1][3][5]
Molecular Formula C₈H₇BrO₃[1][6][7]
Molecular Weight ~231.04 g/mol [3][4][6]
Appearance Off-white to yellow powder[3]
Melting Point 105-107°C[4]
Solubility Soluble in polar organic solvents (e.g., DMSO, Ethanol)[1]
Storage Store at 0-8°C, dry conditions[3][4]

Safety & Handling:

  • Always handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • As it may pose health risks if ingested or inhaled, avoid generating dust and work in a well-ventilated area or fume hood.[1][8]

  • Consult the Safety Data Sheet (SDS) from your supplier for comprehensive safety information.[3]

Core Application: Peroxidase Substrate Assays

The phenolic structure of BHPAA makes it an excellent substrate for peroxidase enzymes, such as Horseradish Peroxidase (HRP) and eosinophil peroxidase. Peroxidases catalyze the oxidation of substrates in the presence of hydrogen peroxide (H₂O₂).[9] This reaction, which often produces a colored or fluorescent product, is the basis for countless diagnostic and research assays, including the Enzyme-Linked Immunosorbent Assay (ELISA).[9][10]

Mechanism of Peroxidase Action

The catalytic cycle of a heme peroxidase like HRP involves the enzyme cycling through different oxidation states. The resting ferric (Fe³⁺) enzyme is oxidized by H₂O₂ to a high-oxidation state intermediate. This intermediate then oxidizes two molecules of a reducing substrate (like BHPAA) in two single-electron steps, returning the enzyme to its resting state. The substrate molecules are converted into radical products, which can then react further to form a detectable colored polymer.

Peroxidase_Mechanism E_Fe3 HRP (Fe³⁺) Resting Enzyme Compound_I Compound I (O=Fe⁴⁺-porphyrin•⁺) E_Fe3->Compound_I H₂O₂ Compound_II Compound II (O=Fe⁴⁺-porphyrin) Compound_I->Compound_II BHPAA Compound_II->E_Fe3 BHPAA Substrate BHPAA (Substrate) Product Oxidized Product (Colored) Substrate->Product 2e⁻ Oxidation

Caption: General catalytic cycle of Horseradish Peroxidase (HRP) with BHPAA as the substrate.

Protocol: Colorimetric Assay for Peroxidase Activity

This protocol provides a method to determine the activity of a peroxidase enzyme in solution using BHPAA. The oxidation of BHPAA will result in a product that can be quantified spectrophotometrically.

Scientific Rationale: The rate of color formation is directly proportional to the enzymatic activity of the peroxidase under conditions where the substrate (BHPAA and H₂O₂) is not limiting. This allows for the quantification of enzyme concentration or the screening of enzyme inhibitors.

Materials:

  • This compound (BHPAA)

  • Horseradish Peroxidase (HRP) or other peroxidase enzyme

  • Hydrogen peroxide (H₂O₂), 30% solution

  • Phosphate-Citrate Buffer (pH 5.0)

  • 96-well clear, flat-bottom microplate

  • Microplate reader capable of measuring absorbance at or near 470 nm (Note: The optimal wavelength should be determined by a spectral scan of the final product).[11]

Reagent Preparation:

  • BHPAA Stock Solution (100 mM): Dissolve 23.1 mg of BHPAA in 1 mL of DMSO. Store at -20°C. Causality: A high-concentration stock in an organic solvent ensures solubility and stability, allowing for minimal solvent concentration in the final reaction.

  • HRP Working Solution (1 µg/mL): Prepare a fresh dilution of HRP in Phosphate-Citrate Buffer. The optimal concentration may vary and should be determined empirically. Causality: The enzyme concentration is chosen to ensure the reaction rate is linear and measurable within a convenient timeframe.

  • H₂O₂ Substrate Solution (30 mM): Dilute 3.4 µL of 30% H₂O₂ into 10 mL of distilled water. Prepare fresh. Causality: H₂O₂ is unstable. Fresh preparation is critical for reproducibility.

  • Reaction Buffer: Phosphate-Citrate Buffer, pH 5.0. Causality: Many peroxidases, including HRP, have optimal activity at a slightly acidic pH.[11]

Assay_Workflow prep 1. Reagent Preparation (BHPAA, HRP, H₂O₂) plate 2. Plate Setup Add Buffer, HRP, and BHPAA to wells prep->plate incubate 3. Pre-incubation Equilibrate plate at reaction temp (e.g., 25°C) plate->incubate start 4. Start Reaction Add H₂O₂ solution incubate->start read 5. Kinetic Measurement Read absorbance (e.g., 470 nm) every 30 sec for 10 min start->read analyze 6. Data Analysis Calculate initial reaction rate (V₀) read->analyze

Caption: Experimental workflow for the kinetic peroxidase assay using BHPAA.

Experimental Procedure:

  • Plate Setup: Add the following to each well of a 96-well plate (see Table 2 for layout):

    • 140 µL of Phosphate-Citrate Buffer

    • 20 µL of HRP working solution (or buffer for "No Enzyme" controls)

    • 20 µL of BHPAA stock solution diluted 1:10 in buffer (Final [BHPAA] = 1 mM)

  • Pre-incubation: Incubate the plate for 5 minutes at the desired reaction temperature (e.g., 25°C) to ensure thermal equilibrium.

  • Reaction Initiation: Start the reaction by adding 20 µL of the H₂O₂ Substrate Solution to all wells. (Final [H₂O₂] = 3 mM).

  • Measurement: Immediately place the plate in a microplate reader and measure the absorbance kinetically (e.g., every 30 seconds for 10-15 minutes).

  • Data Analysis: Determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

Table 2: Example 96-Well Plate Layout

1 2 3 4
A BlankBlankBlankTest 1
B No EnzNo EnzNo EnzTest 2
C No SubNo SubNo SubTest 3
  • Blank: All reagents except HRP and BHPAA.

  • No Enz: All reagents except HRP (controls for non-enzymatic oxidation).

  • No Sub: All reagents except BHPAA (controls for background HRP activity).

  • Test: All reagents included.

Investigative Application: Cellular Oxidative Stress Modulation

While direct evidence for BHPAA is limited, its structural analogs, 4-hydroxyphenylacetic acid (4-HPA) and 3-hydroxyphenylacetic acid (3-HPAA), are known to exhibit antioxidant properties, often through indirect mechanisms like activating cellular defense pathways.[2][12][13] A primary pathway is the Nuclear factor erythroid 2-related factor 2 (Nrf2) system, which upregulates antioxidant and cytoprotective genes.[2][12] We hypothesize that BHPAA may have similar modulatory effects.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Oxidative Stress or BHPAA (Hypothetical) keap1_nrf2 Keap1-Nrf2 Complex (Inactive) stimulus->keap1_nrf2 induces dissociation keap1 Keap1 (Degraded) keap1_nrf2->keap1 leads to nrf2_free Nrf2 (Free) keap1_nrf2->nrf2_free releases nrf2_nuc Nrf2 nrf2_free->nrf2_nuc Translocation are Antioxidant Response Element (ARE) nrf2_nuc->are binds to genes Antioxidant Gene Expression (e.g., HO-1, NQO1) are->genes activates

Caption: The Nrf2 signaling pathway for antioxidant response.

Protocol: Intracellular ROS Measurement with DCFH-DA

This protocol measures changes in intracellular reactive oxygen species (ROS) levels in cultured cells after treatment with BHPAA.

Scientific Rationale: 2',7'-Dichlorofluorescin diacetate (DCFH-DA) is a cell-permeable probe that is de-esterified intracellularly and then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF). An increase or decrease in fluorescence intensity reflects a change in the net intracellular ROS level.[12] This allows for the assessment of BHPAA's potential pro-oxidant or antioxidant effects.

Materials:

  • HeLa or HepG2 cells

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • BHPAA stock solution (100 mM in DMSO)

  • DCFH-DA probe (10 mM stock in DMSO)

  • Tert-butyl hydroperoxide (TBHP) as a positive control for ROS induction

  • N-acetylcysteine (NAC) as a positive control for ROS scavenging

  • 96-well black, clear-bottom tissue culture plate

  • Fluorescence plate reader (Ex/Em: ~485/535 nm)

Experimental Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in ~80-90% confluency on the day of the assay (e.g., 1 x 10⁴ cells/well). Incubate for 24 hours.

  • Compound Treatment:

    • Remove media and replace with fresh media containing various concentrations of BHPAA (e.g., 1, 10, 50, 100 µM).

    • Include a vehicle control (e.g., 0.1% DMSO), a positive control for ROS reduction (e.g., 1 mM NAC), and a positive control for ROS induction (e.g., 100 µM TBHP).

    • Incubate for a desired period (e.g., 4, 12, or 24 hours). Causality: Time-course experiments are crucial to capture the dynamics of the cellular response.

  • Probe Loading:

    • Remove treatment media and wash cells once with warm PBS.

    • Add 100 µL of media containing 10 µM DCFH-DA to each well.

    • Incubate for 30-45 minutes at 37°C, protected from light. Causality: This step allows the probe to enter the cells and be deacetylated into its active, ROS-sensitive form.

  • Induction (for antioxidant testing): If testing for antioxidant activity, after probe loading, replace the media with media containing both the probe and a ROS inducer (e.g., 100 µM TBHP) for the final 30 minutes of incubation.

  • Measurement: Wash cells twice with warm PBS. Add 100 µL of PBS to each well. Measure fluorescence using a plate reader.

  • Data Analysis: Normalize the fluorescence of treated wells to the vehicle control. A decrease in fluorescence suggests antioxidant activity, while an increase suggests pro-oxidant activity.

Conclusion

This compound is a versatile reagent with a well-defined application as a chromogenic substrate for peroxidase enzymes, making it valuable for enzyme activity assays and immunoassays. Furthermore, based on the established biological activities of related phenolic acids, BHPAA presents an intriguing candidate for investigation in the field of oxidative stress. The protocols provided here offer a robust framework for both established and exploratory uses, empowering researchers to effectively integrate this compound into their experimental workflows.

References

  • MySkinRecipes. This compound. [Link]
  • PubChem. This compound | C8H7BrO3 | CID 2769628. [Link]
  • Frontiers in Physiology.
  • Carl ROTH. This compound, 100 g, CAS No. 38692-80-7. [Link]
  • precisionFDA. This compound. [Link]
  • ResearchGate. Assays for peroxidase activity: The HRP case. [Link]
  • PubMed. 4-Hydroxyphenylacetic Acid, a microbial-derived metabolite of Polyphenols, inhibits osteoclastogenesis by inhibiting ROS production. [Link]
  • Google Patents.
  • PubMed Central. 4-Hydroxyphenylacetic Acid Prevents Acute APAP-Induced Liver Injury by Increasing Phase II and Antioxidant Enzymes in Mice. [Link]
  • BioAgilytix. Cell-Based Assay Services. [Link]
  • MDPI. Oxidative Stress Induced by Reactive Oxygen Species (ROS) and NADPH Oxidase 4 (NOX4) in the Pathogenesis of the Fibrotic Process in Systemic Sclerosis. [Link]
  • MDPI. Whole-Cell Bioreporter-Based Assay for Detecting Fungal-Derived β-Lactamase Inhibitors. [Link]
  • PubMed. 3,4-Dihydroxyphenylacetic acid is a predominant biologically-active catabolite of quercetin glycosides. [Link]
  • Interchim.
  • PubMed Central. Optimizing the Composition of the Substrate Enhances the Performance of Peroxidase-like Nanozymes in Colorimetric Assays: A Case Study of Prussian Blue and 3,3′-Diaminobenzidine. [Link]

Sources

Application Note: Chromatographic Analysis of 3-Bromo-4-hydroxyphenylacetic Acid as an Analytical Standard

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the use of 3-Bromo-4-hydroxyphenylacetic acid (BHPAA) as a reference standard in chromatographic applications. Detailed, field-proven protocols for quantitative analysis by High-Performance Liquid Chromatography with UV detection (HPLC-UV) and qualitative/quantitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS) are presented. The guide emphasizes the scientific rationale behind methodological choices, from standard preparation to method validation, to ensure robust, accurate, and reproducible results. It is intended for researchers, quality control analysts, and drug development professionals requiring precise analytical characterization of BHPAA or its derivatives.

Introduction and Significance

This compound (BHPAA) is a key organic intermediate used in the synthesis of various pharmaceutical compounds, including anti-inflammatory agents.[1] Its purity and precise quantification are critical for ensuring the quality, safety, and efficacy of final drug products. As such, BHPAA frequently serves as a reference standard in analytical laboratories.

Chromatography is the cornerstone technique for the analysis of such standards. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is ideally suited for the direct analysis of BHPAA due to the compound's inherent polarity.[2] For orthogonal verification or analysis in complex matrices where higher selectivity is required, Gas Chromatography-Mass Spectrometry (GC-MS) offers a powerful alternative, though it necessitates a derivatization step to enhance the volatility of the analyte.[3]

This application note provides validated methodologies for both techniques, grounded in established analytical principles and guidelines from the International Council for Harmonisation (ICH).[1]

Physicochemical Properties of BHPAA

A thorough understanding of the physicochemical properties of an analytical standard is fundamental to method development, including solvent selection and storage.

PropertyValueSource(s)
CAS Number 38692-80-7[1][4][5]
Molecular Formula C₈H₇BrO₃[1]
Molecular Weight 231.04 g/mol [1]
Appearance Off-white to yellow powder[1]
Melting Point 105-107 °C[5]
Boiling Point 364 °C (Predicted)[5]
Purity (Typical) ≥ 98% (by HPLC)[1]
Storage Store at 0-8°C, sealed in a dry environment.[1]

Safety, Handling, and Standard Preparation

Safety Precautions

BHPAA is classified as an irritant and is harmful if ingested.[4] Adherence to standard laboratory safety protocols is mandatory.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Statements: P261 (Avoid breathing dust), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and nitrile gloves when handling BHPAA. All weighing and solution preparation should be performed in a chemical fume hood.

Preparation of Standard Solutions

Accurate preparation of stock and working standards is the foundation of quantitative analysis.

Protocol 1: Preparation of BHPAA Stock Solution (1 mg/mL)

  • Equipment: Calibrated analytical balance, 10 mL Class A volumetric flask, ultrasonic bath.

  • Solvent: HPLC-grade Methanol or Acetonitrile.

  • Procedure:

    • Accurately weigh approximately 10 mg of BHPAA standard directly into the 10 mL volumetric flask. Record the weight to four decimal places.

    • Add approximately 7 mL of the chosen solvent.

    • Sonicate for 5-10 minutes, or until all solid is completely dissolved.

    • Allow the solution to return to room temperature.

    • Dilute to the mark with the solvent. Cap and invert the flask at least 15 times to ensure homogeneity.

    • Transfer the solution to a labeled, amber glass vial and store at 2-8°C. This stock solution should be stable for several weeks, but stability should be verified.

Protocol 2: Preparation of Calibration Curve Standards

  • Diluent: Use the mobile phase intended for the HPLC analysis as the diluent. This practice, known as matrix matching, minimizes solvent-related peak distortion.

  • Procedure: Perform serial dilutions of the 1 mg/mL stock solution to prepare a series of working standards. A typical calibration range for an HPLC-UV assay might be 1 µg/mL to 100 µg/mL. Ensure each standard is vortexed thoroughly.

Method 1: Quantitative Analysis by RP-HPLC-UV

This method leverages the polarity of the phenolic acid and carboxyl groups for excellent retention and separation on a reversed-phase column. The aromatic ring provides strong UV absorbance for sensitive detection.

Rationale for Method Parameters
  • Column: A C18 or similar reversed-phase column is the standard choice for separating moderately polar compounds like BHPAA.

  • Mobile Phase: A mixture of a weak acid in water and an organic solvent (like acetonitrile) is used. The acid (e.g., phosphoric or formic acid) protonates the carboxylic acid moiety of BHPAA, suppressing its ionization and leading to a single, sharp, well-retained chromatographic peak.[2] Acetonitrile is chosen for its low UV cutoff and efficient elution properties.

  • Detection Wavelength: The optimal wavelength is determined by acquiring a UV spectrum of BHPAA. Phenolic compounds typically exhibit strong absorbance between 270-285 nm.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Prepare BHPAA Stock & Working Standards Equilibrate Equilibrate HPLC System Standard_Prep->Equilibrate Mobile_Phase_Prep Prepare & Degas Mobile Phase Mobile_Phase_Prep->Equilibrate Inject_Standards Inject Calibration Standards Equilibrate->Inject_Standards Inject_Samples Inject Unknown Samples Equilibrate->Inject_Samples Cal_Curve Generate Calibration Curve (Peak Area vs. Conc.) Inject_Standards->Cal_Curve Quantify Quantify BHPAA in Samples Inject_Samples->Quantify Cal_Curve->Quantify Validate Perform Method Validation Quantify->Validate GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Aliquot Aliquot Standard/Sample Solution Evaporate Evaporate to Dryness (N₂ Stream) Aliquot->Evaporate Add_Reagent Add Silylating Reagent (e.g., BSTFA + 1% TMCS) Evaporate->Add_Reagent React Heat at 70°C for 60 min Add_Reagent->React Inject Inject Derivatized Sample into GC-MS React->Inject Acquire Acquire Mass Spectrum Inject->Acquire Identify Identify by Retention Time & Mass Spectrum Acquire->Identify

Caption: Workflow for GC-MS analysis including silylation.

Detailed GC-MS Protocol

Protocol 3: Silylation of BHPAA

  • Preparation: In a 2 mL GC vial, place an aliquot of a BHPAA solution (e.g., 100 µL of a 100 µg/mL solution in acetonitrile).

  • Drying: Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas. It is critical that no moisture is present, as it will consume the derivatizing reagent.

  • Derivatization: Add 100 µL of BSTFA with 1% TMCS.

  • Reaction: Tightly cap the vial and heat in a heating block at 70°C for 60 minutes.

  • Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS.

Chromatographic Conditions:

ParameterRecommended Condition
GC-MS System Standard GC with a single quadrupole or ion trap MS
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness, or equivalent
Injection 1 µL, Splitless mode
Inlet Temp. 250 °C
Carrier Gas Helium, 1.0 mL/min constant flow
Oven Program 100 °C hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 50 - 550 m/z

Expected Mass Spectrum: The resulting di-TMS derivative of BHPAA (TMS groups on both the hydroxyl and carboxylic acid moieties) will have a molecular weight of 374.9 g/mol (for ⁷⁹Br isotope). The mass spectrum is expected to show a molecular ion (M⁺) at m/z 375 and characteristic fragments, including a prominent ion from the loss of a methyl group (M-15) at m/z 360 and ions characteristic of the TMS-derivatized aromatic structure.

Method Validation

All analytical methods used for quantitative purposes must be validated to ensure they are suitable for their intended purpose. [1]Validation should be performed according to the ICH Q2(R1) guidelines. [1]

Key Validation Parameters

The following parameters are essential for validating the HPLC-UV method for quantification of BHPAA.

ParameterDefinitionTypical Acceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of components which may be expected to be present.Peak purity analysis (via DAD) should pass; no interfering peaks at the retention time of BHPAA in a blank chromatogram.
Linearity The ability to obtain test results which are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.999 for a calibration curve of at least 5 concentration levels.
Range The interval between the upper and lower concentration of analyte for which the procedure has a suitable level of precision, accuracy, and linearity.Typically 80-120% of the target concentration.
Accuracy The closeness of test results to the true value.% Recovery between 98.0% and 102.0% for spiked samples at three concentration levels (low, medium, high).
Precision The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample.Repeatability (intra-day) and Intermediate Precision (inter-day) should have a Relative Standard Deviation (RSD) of ≤ 2%.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated as an exact value.Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of 10:1; precision (RSD) should meet acceptance criteria.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.No significant change in results when parameters like flow rate (±10%), column temperature (±5°C), or mobile phase pH (±0.2) are varied.

Conclusion

This application note provides robust, reliable, and scientifically-grounded protocols for the chromatographic analysis of this compound as an analytical standard. The detailed HPLC-UV method is suitable for precise quantification in quality control settings, while the GC-MS method provides an excellent orthogonal technique for identification and quantification, particularly in complex sample matrices. Proper adherence to the outlined procedures, safety precautions, and method validation principles will ensure the generation of high-quality, reproducible data essential for research and pharmaceutical development.

References

  • SIELC Technologies. (2018, May 16). This compound.
  • Crysdot LLC.this compound.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2769628, this compound.
  • International Council for Harmonisation. (2005, November). ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology.
  • Proksch, P., et al. (2019). Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. Marine Drugs, 17(12), 669.
  • Prodan, A.M., et al. (2018). Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. Molecules, 23(10), 2470.

Sources

Application Notes and Protocols for the Dissolution of 3-Bromo-4-hydroxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Bromo-4-hydroxyphenylacetic acid (BHPAA) is a vital intermediate in the synthesis of pharmaceuticals, particularly in the development of novel anti-inflammatory and analgesic agents.[1][2] Its utility also extends to biochemical research, where it serves as a tool for investigating enzyme and receptor mechanisms, and in agricultural chemistry as a potential plant growth regulator.[3] The precise and effective dissolution of this compound is a critical first step for any successful downstream application, from high-throughput screening to cell-based assays and organic synthesis.

This document provides a comprehensive guide to the dissolution of this compound, grounded in its physicochemical properties and established laboratory practices for phenolic compounds. The protocols herein are designed to ensure solution stability, integrity, and suitability for a range of experimental paradigms.

Physicochemical Properties of this compound

A thorough understanding of the compound's properties is fundamental to selecting an appropriate dissolution strategy. BHPAA is a white to off-white solid organic compound.[4] Key physicochemical data are summarized in the table below.

PropertyValueSource(s)
CAS Number 38692-80-7[4][5][6]
Molecular Formula C₈H₇BrO₃[4][7]
Molecular Weight 231.04 g/mol [2]
Appearance White to off-white solid/powder[4]
Melting Point 105-107°C[2]
Boiling Point 363.9°C[2]
Predicted pKa 4.33 ± 0.10
General Solubility Soluble in polar solvents[4]
Storage Room temperature, dry and protected from light[2][8]

Solvent Selection and Stock Solution Preparation

The choice of solvent is dictated by the experimental context, including the required concentration, the tolerance of the downstream application to organic solvents, and the desired pH of the final solution. The presence of a carboxylic acid and a phenolic hydroxyl group on the molecule allows for dissolution in both organic solvents and aqueous bases.

Visual Guide to Solvent Selection

The following flowchart provides a decision-making framework for choosing the most appropriate solvent system for your experiment.

Caption: Decision flowchart for solvent selection.

Protocols for Dissolution

Safety First: Always handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The compound is classified as an irritant.

Protocol 1: Preparation of a Concentrated Stock Solution in Organic Solvents

This protocol is recommended for preparing high-concentration stock solutions for long-term storage or for applications where the final concentration of the organic solvent is not a concern. Dimethyl sulfoxide (DMSO) and ethanol are excellent choices for dissolving phenolic compounds.[9][10]

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or 200-proof Ethanol

  • Vortex mixer

  • Sterile microcentrifuge tubes or glass vials

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound in a suitable container.

  • Solvent Addition: Add the required volume of DMSO or ethanol to achieve the target concentration. For example, to prepare a 10 mM stock solution, add 432.9 µL of solvent for every 1 mg of the compound.

  • Dissolution: Vortex the solution until the solid is completely dissolved. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution if necessary.

  • Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.[8]

Expert Insight: While DMSO is a powerful solvent, it is hygroscopic and can affect cell viability at higher concentrations.[11] It is crucial to use anhydrous DMSO and to ensure the final concentration in cell culture media is typically below 0.5%. Ethanol is a suitable alternative, and for the structurally similar 4-Bromophenylacetic acid, a 5% solution in ethanol is achievable.

Protocol 2: Preparation of an Aqueous Solution

This protocol is ideal for experiments requiring an aqueous, organic solvent-free solution. Due to the acidic nature of the compound, dissolution in neutral water is limited. Therefore, pH adjustment is necessary to deprotonate the carboxylic acid and phenolic hydroxyl groups, significantly increasing aqueous solubility.

Materials:

  • This compound (solid)

  • Deionized water or a suitable buffer (e.g., PBS)

  • 1 M Sodium Hydroxide (NaOH) solution

  • pH meter

  • Stir plate and stir bar

Procedure:

  • Initial Suspension: Add the weighed this compound to the desired volume of deionized water or buffer. The compound will likely not dissolve at this stage.

  • pH Adjustment: While stirring, slowly add the 1 M NaOH solution dropwise. Monitor the pH continuously with a calibrated pH meter.

  • Dissolution Point: The solid will dissolve as the pH increases. Aim for a pH that is appropriate for your experimental system (e.g., pH 7.4 for physiological applications). For the related compound 3-Hydroxyphenylacetic acid, a solubility of approximately 5 mg/mL is achieved in PBS at pH 7.2.[9]

  • Final Volume Adjustment: Once the solid is fully dissolved and the target pH is stable, adjust the final volume with additional water or buffer if necessary.

  • Sterilization (Optional): If for use in cell culture, sterilize the solution by filtering through a 0.22 µm syringe filter.

  • Storage: It is highly recommended to prepare aqueous solutions fresh for each experiment. If short-term storage is necessary, store at 4°C for no longer than 24 hours.[9]

Trustworthiness through Self-Validation: Always visually inspect the solution for any precipitation after preparation and before use, especially after dilution into a different buffer system. If precipitation occurs, this may indicate that the solubility limit has been exceeded, and the stock solution may need to be prepared at a lower concentration.

Troubleshooting Common Issues

  • Incomplete Dissolution: If the compound does not fully dissolve in an organic solvent, gentle warming or sonication can be applied. For aqueous preparations, ensure the pH is sufficiently high to deprotonate the acidic functional groups.

  • Precipitation Upon Dilution: When diluting a concentrated organic stock into an aqueous medium, add the stock solution to the aqueous buffer while vortexing to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation.

  • Solution Instability: Phenolic compounds can be susceptible to oxidation.[8] Preparing fresh solutions, protecting them from light, and storing them at low temperatures will help maintain the integrity of the compound.

Conclusion

The successful dissolution of this compound is readily achievable with a clear understanding of its chemical nature and the requirements of the intended application. By selecting the appropriate solvent and following the detailed protocols provided, researchers can prepare reliable and stable solutions, ensuring the accuracy and reproducibility of their experimental results.

References

  • MySkinRecipes. (n.d.). This compound.
  • Gallagher, J. R., et al. (2009). The bromination kinetics of phenolic compounds in aqueous solution.
  • Kuramochi, H., et al. (2004). Water solubility and partitioning behavior of brominated phenols.
  • Erowid. (n.d.). Synthesis of Phenylacetic Acid.
  • Miranda, J. (2019, December 11). Total Phenolics by Folin Ciocalteu [Video]. YouTube. [Link]
  • Gracin, S., & Rasmuson, Å. C. (2002). Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, p-Aminophenylacetic Acid, p-Hydroxybenzoic Acid, and Ibuprofen in Pure Solvents.
  • ResearchGate. (2015, January 14). How to prepare Phenol red stock solution?.
  • ResearchGate. (2015, January 14). How to prepare Phenol red stock solution?.
  • Agritrop. (2023, January 20). SOP for Extraction, Quantification and Analysis of Phenol Acid Components of Cassava.
  • PubChemLite. (n.d.). This compound (C8H7BrO3).
  • PubChem. (n.d.). This compound.
  • MySkinRecipes. (n.d.). This compound.
  • SIELC Technologies. (2018, May 16). This compound.
  • MDPI. (n.d.). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements.
  • Carl ROTH. (n.d.). This compound, 100 g.
  • Li, C. X., et al. (2023). Stability and antioxidant activity of phenolic compounds during in vitro digestion. Journal of food science, 88(2), 696–716.
  • Gaylord Chemical Company, L.L.C. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data.
  • ResearchGate. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data.

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The Versatile Scaffold: Harnessing 3-Bromo-4-hydroxyphenylacetic Acid for the Synthesis of Novel Bioactive Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Privileged Structure

In the landscape of medicinal chemistry and drug discovery, the identification of versatile starting materials is paramount to the efficient development of novel therapeutic agents. 3-Bromo-4-hydroxyphenylacetic acid has emerged as a highly valuable and versatile scaffold, offering a unique combination of reactive functional groups that serve as strategic handles for molecular elaboration.[1][2][3][4] Its phenylacetic acid core is a common motif in a variety of biologically active molecules, particularly non-steroidal anti-inflammatory drugs (NSAIDs). The presence of a hydroxyl group and a bromine atom on the aromatic ring provides orthogonal points for chemical modification, enabling the synthesis of diverse compound libraries with a wide range of pharmacological activities.[1][3] This guide provides an in-depth exploration of the synthetic utility of this compound, offering detailed protocols and insights for researchers, scientists, and drug development professionals.

The strategic placement of the bromine atom and the hydroxyl group allows for selective functionalization, making it a valuable building block in the construction of complex organic molecules.[2][3] The bromine atom can participate in a variety of cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds and introduce new aryl or heteroaryl substituents.[5][6] The hydroxyl group can be readily converted into ethers or esters, providing another avenue for structural diversification and modulation of physicochemical properties. Furthermore, the carboxylic acid moiety can be transformed into amides, esters, or used as a handle for conjugation to other molecules. This multi-faceted reactivity makes this compound an ideal starting point for the synthesis of novel compounds targeting a range of biological pathways, including those involved in inflammation, pain, and cancer.[1][4]

Core Synthetic Strategies and Applications

The strategic functional groups of this compound allow for a variety of synthetic transformations. The following sections detail key reaction pathways and their applications in the synthesis of novel bioactive compounds.

Diagram of Synthetic Pathways from this compound

Synthetic_Pathways cluster_0 Carboxylic Acid Modifications cluster_1 Phenolic Hydroxyl Modifications cluster_2 Aryl Bromide Modifications start This compound Esterification Esterification start->Esterification Alcohol, Acid Catalyst Amidation Amide Formation start->Amidation Amine, Coupling Agent Etherification Etherification (Williamson Synthesis) start->Etherification Alkyl Halide, Base Suzuki Suzuki-Miyaura Coupling start->Suzuki Arylboronic Acid, Pd Catalyst, Base Heterocycle Heterocycle Formation start->Heterocycle Reagents for Ring Formation Novel_Esters Novel_Esters Esterification->Novel_Esters Bioactive Esters (e.g., Anti-inflammatory) Novel_Amides Novel_Amides Amidation->Novel_Amides Bioactive Amides Novel_Ethers Novel_Ethers Etherification->Novel_Ethers Bioactive Ethers (e.g., Anticancer) Biaryl_Derivatives Biaryl_Derivatives Suzuki->Biaryl_Derivatives Biaryl Compounds (e.g., Enzyme Inhibitors) Fused_Heterocycles Fused_Heterocycles Heterocycle->Fused_Heterocycles Nitrogen/Sulfur Heterocycles (e.g., Antimicrobial)

Sources

Application Notes and Protocols for the Experimental Use of 3-Bromo-4-hydroxyphenylacetic Acid in Metabolic Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Metabolic Journey of 3-Bromo-4-hydroxyphenylacetic Acid

This compound (BHPA) is a halogenated phenolic compound with a molecular structure poised for significant interaction within biological systems.[1][2][3] As an intermediate in the synthesis of pharmaceuticals, particularly anti-inflammatory and analgesic agents, and agrochemicals, understanding its metabolic fate is paramount for assessing its efficacy, safety, and environmental impact.[1][2][4] The presence of a bromine atom and a hydroxyl group on the phenyl ring suggests a rich and complex metabolism, likely involving Phase I and Phase II enzymatic transformations.[5]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental use of BHPA in metabolic studies. We will delve into putative metabolic pathways, detailed protocols for in vitro investigations, and methods for assessing the biological activities of BHPA and its metabolites. Our approach is grounded in established methodologies for studying the metabolism of phenolic and xenobiotic compounds, ensuring scientific rigor and reproducibility.

Putative Metabolic Pathways of this compound

Based on the known metabolism of structurally similar phenolic compounds and xenobiotics, we can propose several likely metabolic pathways for BHPA.[6][5][7][8] These pathways are hypotheses to be tested experimentally using the protocols outlined in the subsequent sections. The primary routes of metabolism are expected to involve hydroxylation, conjugation, and potentially dehalogenation.

Phase I Metabolism: The Initial Transformations

Phase I reactions, primarily catalyzed by Cytochrome P450 (CYP) enzymes, introduce or expose functional groups, preparing the molecule for Phase II conjugation. For BHPA, the following Phase I reactions are plausible:

  • Aromatic Hydroxylation: The introduction of an additional hydroxyl group to the phenyl ring is a common metabolic step for phenolic compounds. This could result in the formation of catechols or other polyhydroxylated derivatives.

  • Oxidative Debromination: While less common, the enzymatic removal of the bromine atom is a possibility, leading to the formation of 4-hydroxyphenylacetic acid.

  • Side-Chain Oxidation: The acetic acid side chain could undergo further oxidation.

Phase II Metabolism: Conjugation for Excretion

Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, increasing their water solubility and facilitating their excretion. Key Phase II reactions for BHPA and its metabolites include:

  • Glucuronidation: The attachment of glucuronic acid, catalyzed by UDP-glucuronosyltransferases (UGTs), is a major pathway for the detoxification and elimination of phenolic compounds.

  • Sulfation: The addition of a sulfonate group, mediated by sulfotransferases (SULTs), is another important conjugation pathway.

The interplay of these pathways will determine the metabolic profile of BHPA and its ultimate biological activity and clearance from the system.

Experimental Workflows and Protocols

This section provides detailed, step-by-step methodologies for investigating the metabolism and biological activity of this compound.

I. In Vitro Metabolism Studies Using Liver Microsomes and S9 Fractions

Liver microsomes and S9 fractions are subcellular preparations containing a high concentration of drug-metabolizing enzymes, particularly CYPs and UGTs. They are an excellent in vitro tool for identifying primary metabolites.

Objective: To identify the Phase I and Phase II metabolites of BHPA.

Materials:

  • This compound (BHPA)

  • Pooled human liver microsomes or S9 fraction

  • NADPH regenerating system (for CYP-mediated metabolism)

  • UDPGA (for UGT-mediated metabolism)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN)

  • Formic acid

  • LC-MS/MS system

Protocol:

  • Incubation Setup: In a microcentrifuge tube, combine the following on ice:

    • Phosphate buffer (pH 7.4)

    • Liver microsomes or S9 fraction (final protein concentration of 0.5-1 mg/mL)

    • BHPA (final concentration to be determined, e.g., 1-10 µM)

  • Initiating the Reaction:

    • For Phase I metabolism, add the NADPH regenerating system.

    • For Phase II metabolism, add UDPGA.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).

  • Reaction Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Sample Preparation: Centrifuge the mixture to precipitate proteins. Collect the supernatant for LC-MS/MS analysis.[1]

  • LC-MS/MS Analysis: Analyze the supernatant to identify and quantify the depletion of BHPA and the formation of its metabolites.[9][10][11][12]

Data Analysis:

  • Compare the chromatograms of the reaction mixture with control samples (without NADPH or UDPGA) to identify new peaks corresponding to metabolites.

  • Use high-resolution mass spectrometry to determine the elemental composition of the potential metabolites and propose their structures.

II. Cellular Metabolism Studies in Hepatocyte Cell Lines

Whole-cell models, such as the human hepatoma cell line HepG2 or primary human hepatocytes, provide a more physiologically relevant system for studying metabolism as they contain a full complement of metabolic enzymes and cofactors.[13][14][15][16][17]

Objective: To investigate the metabolism of BHPA in a cellular context and assess its potential cytotoxicity.

Materials:

  • HepG2 cells (or other suitable cell line)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • BHPA stock solution

  • MTT reagent (for cytotoxicity assay)[18][19][20]

  • Solubilization buffer (e.g., DMSO)

Protocol: Metabolic Profiling

  • Cell Seeding: Seed HepG2 cells in a multi-well plate and allow them to adhere and grow to 80-90% confluency.

  • Treatment: Replace the culture medium with a fresh medium containing a non-toxic concentration of BHPA (determined by the cytotoxicity assay).

  • Incubation: Incubate the cells for various time points (e.g., 6, 12, 24 hours).

  • Sample Collection: At each time point, collect both the cell culture medium and the cells.

  • Metabolite Extraction:

    • Medium: Precipitate proteins with cold acetonitrile.

    • Cells: Lyse the cells and extract metabolites using a suitable solvent system (e.g., methanol/water).[21][22]

  • LC-MS/MS Analysis: Analyze the extracts to identify and quantify BHPA and its metabolites.

Protocol: Cytotoxicity Assessment (MTT Assay)

  • Cell Seeding: Seed cells in a 96-well plate.

  • Treatment: Expose the cells to a range of BHPA concentrations for 24 hours.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Add a solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.[19][20]

Data Analysis:

  • Calculate cell viability as a percentage of the untreated control.

  • Determine the IC50 value (the concentration of BHPA that causes 50% inhibition of cell viability).

III. Enzyme Inhibition Studies

Identifying the specific enzymes responsible for BHPA metabolism is crucial for predicting potential drug-drug interactions.

Objective: To determine which CYP and UGT isozymes are involved in the metabolism of BHPA.

Materials:

  • Recombinant human CYP or UGT isozymes

  • BHPA

  • Specific substrates and inhibitors for each isozyme

  • Appropriate buffers and cofactors

Protocol:

  • Incubation: Set up reaction mixtures containing a specific recombinant enzyme, BHPA, and the necessary cofactors.

  • Inhibition Assay: In parallel reactions, include known specific inhibitors for the enzyme being tested.

  • Metabolite Quantification: Measure the rate of metabolite formation in the presence and absence of the inhibitor using LC-MS/MS.[23][24][25][26]

Data Analysis:

  • A significant decrease in the rate of metabolite formation in the presence of a specific inhibitor indicates that the corresponding enzyme is involved in BHPA metabolism.

  • Calculate the IC50 and Ki values to quantify the inhibitory potential.

IV. Assessment of Biological Activity: Antioxidant Potential

Phenolic compounds are known for their antioxidant properties. It is important to assess whether BHPA and its metabolites can scavenge free radicals.

Objective: To determine the antioxidant activity of BHPA and its synthesized or isolated metabolites.

Protocols:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.[27][28]

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay: This assay is based on the reduction of the pre-formed ABTS radical cation.[29][30]

  • FRAP (Ferric Reducing Antioxidant Power) Assay: This method measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form.[30]

General Procedure:

  • Prepare solutions of BHPA and its metabolites at various concentrations.

  • Mix the test compound with the radical solution (DPPH or ABTS) or the FRAP reagent.

  • Incubate for a specific time.

  • Measure the change in absorbance using a spectrophotometer.

  • Compare the activity to a standard antioxidant like Trolox or gallic acid.[31]

Data Presentation and Visualization

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular Formula C₈H₇BrO₃[1][2][3]
Molecular Weight 231.04 g/mol [1][2][3]
Appearance Off-white to yellow powder[1][2]
CAS Number 38692-80-7[1][2][3]
Storage Conditions 0-8°C[1][2]
Diagrams

Metabolic_Pathway BHPA This compound Phase1 Phase I Metabolites (e.g., Hydroxylated BHPA) BHPA->Phase1 CYP Enzymes Phase2 Phase II Metabolites (e.g., Glucuronide/Sulfate Conjugates) BHPA->Phase2 UGTs, SULTs Phase1->Phase2 UGTs, SULTs Excretion Excretion Phase2->Excretion

Caption: Putative metabolic pathway of this compound.

Experimental_Workflow cluster_metabolism Metabolism Studies cluster_activity Biological Activity microsomes Liver Microsomes/S9 antioxidant Antioxidant Assays (DPPH, ABTS) microsomes->antioxidant cells Hepatocyte Culture cytotoxicity Cytotoxicity Assay (MTT) cells->cytotoxicity cells->antioxidant BHPA BHPA BHPA->microsomes BHPA->cells

Caption: Overall experimental workflow for metabolic studies of BHPA.

Conclusion: A Framework for Comprehensive Metabolic Investigation

The protocols and application notes provided herein offer a robust framework for the systematic investigation of the metabolic fate and biological activity of this compound. By employing a combination of in vitro models, from subcellular fractions to whole-cell assays, researchers can elucidate the key metabolic pathways, identify the enzymes involved, and assess the toxicological and pharmacological properties of this important chemical intermediate. This knowledge is critical for advancing drug development, ensuring chemical safety, and understanding the broader impact of xenobiotics on biological systems.

References

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  • Sura, R., et al. (2021). Exploration of Xenobiotic Metabolism within Cell Lines Used for Tox21 Chemical Screening. Toxicology in Vitro, 73, 105109.
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  • Abeywickrama, R., et al. (2015). New Sample Preparation Method for Quantification of Phenolic Compounds of Tea (Camellia sinensis L. Kuntze): A Polyphenol Rich Plant. Journal of Analytical Methods in Chemistry, 2015, 891750.
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  • Adom, K. K., & Liu, R. H. (2021). A Generalized Method for Determining Free Soluble Phenolic Acid Composition and Antioxidant Capacity of Cereals and Legumes. Journal of Visualized Experiments, (170), e62358.
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  • Weir, T. L., et al. (2018). Quantification of phenolic acid metabolites in humans by LC-MS: A structural and targeted metabolomics approach.
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  • Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345-352.
  • MySkinRecipes. (n.d.). This compound.
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  • Petropoulos, S. A., et al. (2021). LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry. Molecules, 26(24), 7695.
  • Abcam. (n.d.). MTT assay protocol.
  • Edmondson, D. E., & Binda, C. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 23(8), 1903.
  • Butt, C. M., et al. (2011). Halogenated Phenolic Contaminants Inhibit the In Vitro Activity of the Thyroid-Regulating Deiodinases in Human Liver. Toxicological Sciences, 124(2), 339-347.
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Application Notes and Protocols for Cell-Based Assays Involving 3-Bromo-4-hydroxyphenylacetic acid (BHPA)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Cellular Activities of a Versatile Phenolic Acid

3-Bromo-4-hydroxyphenylacetic acid (BHPA) is a substituted phenolic acid with a chemical structure that lends itself to a variety of potential biological activities. While it is well-documented as a crucial intermediate in the synthesis of pharmaceuticals, particularly anti-inflammatory and analgesic agents, its intrinsic cellular effects are an emerging area of research.[1][2] The presence of a hydroxyl group and a bromine atom on the phenyl ring suggests potential for antioxidant and specific protein-binding activities, making BHPA a compound of interest for drug discovery and development professionals.[3]

These application notes provide a comprehensive guide for researchers to investigate the potential anti-inflammatory and antioxidant properties of BHPA using robust and validated cell-based assays. The protocols herein are designed to be adaptable and provide a solid foundation for characterizing the bioactivity of BHPA and similar phenolic compounds.

Physicochemical Properties of BHPA

A thorough understanding of the physicochemical properties of a test compound is paramount for the design of reliable cell-based assays.

PropertyValueSource
Molecular Formula C₈H₇BrO₃[4]
Molecular Weight 231.04 g/mol [4]
Appearance Off-white to yellow powder[1]
Melting Point 105-107°C[2]
Solubility Soluble in polar solvents[3]
Storage Room temperature, dry[2]

Note on Solubility: For cell-based assays, it is recommended to prepare a concentrated stock solution of BHPA in a suitable solvent such as dimethyl sulfoxide (DMSO) and then dilute it to the final working concentration in the cell culture medium. It is crucial to determine the final DMSO concentration and include a vehicle control in all experiments to account for any solvent-induced effects.

Part 1: Investigating the Anti-inflammatory Potential of BHPA

Chronic inflammation is a hallmark of numerous diseases. A key mechanism in the inflammatory response is the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which leads to the production of pro-inflammatory cytokines. The following protocol describes a cell-based assay to determine if BHPA can inhibit NF-κB activation in a lipopolysaccharide (LPS)-stimulated macrophage cell line.

Protocol 1: NF-κB Activation Assay in RAW 264.7 Macrophages

Objective: To assess the inhibitory effect of BHPA on LPS-induced NF-κB activation.

Principle: This assay utilizes a RAW 264.7 macrophage cell line stably transfected with an NF-κB-luciferase reporter construct. Upon activation by LPS, the NF-κB pathway is initiated, leading to the expression of luciferase. The luminescence signal is proportional to NF-κB activity and can be quantified to assess the inhibitory potential of BHPA.

Materials:

  • RAW 264.7 cells with NF-κB-luciferase reporter

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound (BHPA)

  • Luciferase Assay System

  • 96-well white, clear-bottom tissue culture plates

  • Luminometer

Experimental Workflow:

G cluster_0 Cell Seeding and Treatment cluster_1 Signal Detection and Analysis A Seed RAW 264.7 cells in a 96-well plate B Incubate for 24 hours A->B C Pre-treat with BHPA (various concentrations) for 1 hour B->C D Stimulate with LPS for 6 hours C->D E Lyse cells and add luciferase substrate D->E F Measure luminescence E->F G Analyze data and calculate IC50 F->G

Caption: Workflow for the NF-κB activation assay.

Step-by-Step Procedure:

  • Cell Seeding: Seed RAW 264.7-NF-κB-luc cells in a 96-well white, clear-bottom plate at a density of 5 x 10⁴ cells/well in 100 µL of DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Incubation: Incubate the plate at 37°C in a humidified atmosphere of 5% CO₂ for 24 hours.

  • Compound Preparation: Prepare a 100X stock solution of BHPA in DMSO. Serially dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 1, 10, 50, 100 µM).

  • Pre-treatment: After 24 hours, carefully remove the medium and add 90 µL of fresh medium containing the different concentrations of BHPA. Include a vehicle control (DMSO) and a positive control (without BHPA). Incubate for 1 hour.

  • Stimulation: Add 10 µL of LPS solution (final concentration of 100 ng/mL) to all wells except the unstimulated control.

  • Incubation: Incubate the plate for an additional 6 hours at 37°C and 5% CO₂.

  • Lysis and Luminescence Measurement: Following the incubation, lyse the cells and measure the luciferase activity according to the manufacturer's instructions for the luciferase assay system.

  • Data Analysis: Normalize the luminescence readings to the vehicle control and plot the percentage of inhibition against the BHPA concentration to determine the IC₅₀ value.

Expected Results:

TreatmentBHPA (µM)Luminescence (RLU)% Inhibition
Unstimulated01,500-
LPS + Vehicle050,0000
LPS + BHPA145,00010
LPS + BHPA1027,50045
LPS + BHPA5010,00080
LPS + BHPA1005,50089

Part 2: Assessing the Antioxidant Activity of BHPA

The phenolic hydroxyl group in BHPA suggests it may possess antioxidant properties by scavenging reactive oxygen species (ROS). The following protocol details an assay to measure the ability of BHPA to mitigate oxidative stress in a cellular context. This is informed by the known ROS-reducing capabilities of the structurally similar 4-hydroxyphenylacetic acid.[5]

Protocol 2: Cellular ROS Production Assay

Objective: To quantify the effect of BHPA on intracellular ROS levels in response to an oxidative challenge.

Principle: This assay uses a cell-permeable fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), which is non-fluorescent until it is oxidized by intracellular ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is directly proportional to the level of intracellular ROS.

Materials:

  • Human embryonic kidney 293 (HEK293) cells or other suitable cell line

  • DMEM with 10% FBS and 1% penicillin-streptomycin

  • Hydrogen peroxide (H₂O₂) or another ROS-inducing agent

  • DCFH-DA probe

  • BHPA

  • Phosphate-buffered saline (PBS)

  • 96-well black, clear-bottom tissue culture plates

  • Fluorescence plate reader

Signaling Pathway Overview:

G cluster_0 Oxidative Stress Induction and Intervention cluster_1 Detection Mechanism A H₂O₂ (Oxidative Stressor) B Cellular Components A->B C ROS Production B->C F Oxidation by ROS C->F D BHPA (Antioxidant) D->C Inhibition E DCFH-DA (Probe) E->F G DCF (Fluorescent) F->G H Fluorescence Measurement G->H

Caption: Mechanism of ROS detection and BHPA's potential inhibitory role.

Step-by-Step Procedure:

  • Cell Seeding: Seed HEK293 cells in a 96-well black, clear-bottom plate at a density of 4 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Remove the medium and treat the cells with various concentrations of BHPA in fresh medium for 1-2 hours.

  • Probe Loading: Remove the medium containing BHPA and wash the cells once with warm PBS. Add 100 µL of 10 µM DCFH-DA in PBS to each well and incubate for 30 minutes at 37°C.

  • Induction of Oxidative Stress: Wash the cells once with PBS to remove excess probe. Add 100 µL of a freshly prepared solution of H₂O₂ (e.g., 100 µM) in PBS.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm using a fluorescence plate reader. Take readings every 5 minutes for 30-60 minutes.

  • Data Analysis: Calculate the rate of fluorescence increase over time. Compare the rates of the BHPA-treated groups to the vehicle-treated control to determine the percentage of ROS inhibition.

Expected Results:

TreatmentBHPA (µM)Fluorescence Rate (RFU/min)% ROS Inhibition
Untreated050-
H₂O₂ + Vehicle05000
H₂O₂ + BHPA1040020
H₂O₂ + BHPA5025050
H₂O₂ + BHPA10012575

Trustworthiness and Self-Validation

To ensure the trustworthiness of the results obtained from these protocols, it is essential to incorporate the following validation steps:

  • Cytotoxicity Assessment: Perform a cell viability assay (e.g., MTT or PrestoBlue assay) in parallel to ensure that the observed effects of BHPA are not due to cytotoxicity. The concentrations of BHPA used should be non-toxic to the cells.

  • Positive and Negative Controls: Always include appropriate positive (e.g., a known inhibitor of NF-κB or a known antioxidant) and negative controls to validate the assay performance.

  • Dose-Response Relationship: Establishing a clear dose-response relationship strengthens the evidence for a specific biological effect of BHPA.

  • Orthogonal Assays: To confirm the findings, consider using orthogonal assays. For example, to validate the inhibition of the NF-κB pathway, one could measure the expression of downstream pro-inflammatory genes (e.g., TNF-α, IL-6) using qPCR.

By adhering to these principles of scientific integrity, researchers can confidently investigate and characterize the cellular activities of this compound.

References

  • This compound - MySkinRecipes. [Link]
  • This compound | C8H7BrO3 | CID 2769628 - PubChem. [Link]
  • 4-Hydroxyphenylacetic Acid, a microbial-derived metabolite of Polyphenols, inhibits osteoclastogenesis by inhibiting ROS production - PubMed. [Link]

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Analytical techniques for quantifying 3-Bromo-4-hydroxyphenylacetic acid in samples

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Quantitative Analysis of 3-Bromo-4-hydroxyphenylacetic acid

Authored by: A Senior Application Scientist

Introduction

This compound (BHPAA) is an important aromatic organic compound characterized by a phenylacetic acid core structure substituted with both a bromine atom and a hydroxyl group.[1] Its molecular formula is C₈H₇BrO₃, and it has a molecular weight of approximately 231.04 g/mol .[2][3][4][5] This compound serves as a versatile intermediate in the synthesis of pharmaceutical agents, particularly in the development of novel anti-inflammatory and analgesic drugs.[2][3] Furthermore, its presence as a potential impurity or degradation product in drug substances necessitates the development of robust, accurate, and precise analytical methods for its quantification.

The ability to accurately measure BHPAA is critical for several key areas in pharmaceutical development and research:

  • Impurity Profiling: Quantifying BHPAA as an impurity is essential for ensuring the safety, efficacy, and stability of active pharmaceutical ingredients (APIs) and finished drug products, in line with regulatory expectations.[6]

  • Process Chemistry: Monitoring BHPAA levels helps in optimizing synthetic routes and controlling reaction parameters to maximize yield and minimize impurity formation.

  • Pharmacokinetic Studies: In preclinical and clinical research, tracking the metabolic fate of drug candidates may involve quantifying metabolites structurally related to BHPAA.[7]

This comprehensive guide provides detailed application notes and validated protocols for the quantification of BHPAA using two primary analytical techniques: High-Performance Liquid Chromatography with Ultraviolet (UV) detection, ideal for routine quality control, and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which offers superior sensitivity and selectivity for complex matrices or trace-level analysis.

Physicochemical Properties of this compound

A thorough understanding of the analyte's physicochemical properties is fundamental to analytical method development.

PropertyValueSource(s)
CAS Number 38692-80-7[1][3][7]
Molecular Formula C₈H₇BrO₃[2][3][7]
Molecular Weight 231.04 g/mol [2][3][4]
Appearance Off-white to yellow powder[3]
Melting Point 105-107°C[2]
LogP 1.97[7]
Solubility Soluble in polar organic solvents like methanol and acetonitrile.[1]

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is the workhorse for quality control laboratories, offering a balance of performance, cost-effectiveness, and robustness for quantifying BHPAA in bulk drug substances and formulated products. The principle relies on reversed-phase chromatography to separate BHPAA from other components, followed by detection using a UV spectrophotometer at a wavelength where the analyte exhibits strong absorbance.

Causality Behind Experimental Choices
  • Reversed-Phase C18 Column: The nonpolar C18 stationary phase effectively retains the moderately nonpolar BHPAA molecule (LogP ~1.97) through hydrophobic interactions.[7]

  • Acidified Mobile Phase: The addition of an acid (formic or phosphoric acid) to the mobile phase is critical. It suppresses the ionization of the carboxylic acid and phenolic hydroxyl groups on the BHPAA molecule. This ensures that the analyte is in a single, neutral form, leading to sharp, symmetrical peaks and reproducible retention times.

  • Gradient Elution: A gradient of acetonitrile and water allows for efficient elution of the target analyte while ensuring that any more or less retained impurities are also cleared from the column, providing a clean chromatogram for subsequent injections.

Detailed Experimental Protocol: HPLC-UV

1. Reagents and Materials

  • This compound reference standard (≥98% purity).[3]

  • Acetonitrile (HPLC or LC-MS grade).

  • Methanol (HPLC grade).

  • Water (Type I, 18.2 MΩ·cm).

  • Formic Acid or Phosphoric Acid (Analytical grade).

  • Volumetric flasks, pipettes, and autosampler vials.

  • Syringe filters (0.22 or 0.45 µm, nylon or PTFE).

2. Standard Solution Preparation

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 25 mg of BHPAA reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with methanol. This solution should be stored at 2-8°C.

  • Working Standard Solutions: Perform serial dilutions of the stock solution with the mobile phase (initial conditions) to prepare a series of calibration standards. A typical concentration range would be 1-100 µg/mL. For impurity analysis, the range should bracket the expected specification limit.

3. Sample Preparation (Example for a Drug Substance)

  • Accurately weigh approximately 50 mg of the drug substance sample into a 50 mL volumetric flask.

  • Add approximately 30 mL of diluent (e.g., 50:50 acetonitrile:water) and sonicate for 10 minutes to dissolve.

  • Allow the solution to return to room temperature and dilute to volume with the diluent.

  • Filter an aliquot through a 0.45 µm syringe filter into an HPLC vial.

4. Chromatographic Conditions

ParameterCondition
HPLC System Standard HPLC or UPLC system with a UV/PDA detector
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-15 min: 20% to 80% B; 15-17 min: 80% B; 17.1-20 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
UV Detection 280 nm
Run Time 20 minutes

Note: For Mass-Spec (MS) compatible applications, the phosphoric acid must be replaced with a volatile acid like formic acid.[7]

Experimental Workflow: HPLC-UV Analysis

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing std_prep Prepare Stock & Working Standards hplc HPLC System (C18 Column, Gradient Elution) std_prep->hplc sample_prep Prepare Sample (Dissolve & Filter) sample_prep->hplc uv_detect UV Detector (λ = 280 nm) hplc->uv_detect chromatogram Generate Chromatogram uv_detect->chromatogram calibration Construct Calibration Curve (Peak Area vs. Concentration) chromatogram->calibration quantify Quantify BHPAA in Sample calibration->quantify

Caption: General experimental workflow for HPLC-UV analysis.

Method Validation Framework (ICH Q2(R2))

All analytical methods must be validated to ensure they are fit for their intended purpose.[8][9] The validation should be performed according to the International Council for Harmonisation (ICH) guidelines.[8][10][11]

ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the signal is unequivocally from BHPAA, without interference from matrix components or impurities.Peak purity index > 0.995 (PDA); baseline separation from adjacent peaks.
Linearity To demonstrate a proportional relationship between concentration and detector response.Correlation coefficient (r²) ≥ 0.999 over a minimum of 5 concentrations.
Accuracy To measure the closeness of the experimental value to the true value.80-120% recovery for impurity quantification; 98-102% for assay.
Precision To assess the degree of scatter between a series of measurements.Repeatability & Intermediate Precision: RSD ≤ 2.0% for assay; ≤ 10.0% for impurities.
Limit of Quantitation (LOQ) The lowest concentration that can be measured with acceptable precision and accuracy.Signal-to-Noise ratio ≥ 10.
Limit of Detection (LOD) The lowest concentration that can be detected but not necessarily quantified.Signal-to-Noise ratio ≥ 3.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in parameters.System suitability parameters remain within limits after varying pH, flow rate, etc.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring ultra-high sensitivity and selectivity, such as analyzing BHPAA in complex biological matrices (plasma, urine) or detecting it at trace impurity levels, LC-MS/MS is the definitive technique. This method couples the separation power of liquid chromatography with the precise detection and structural confirmation capabilities of a triple quadrupole mass spectrometer.

Causality Behind Experimental Choices
  • Electrospray Ionization (ESI): ESI is a soft ionization technique perfect for polar molecules like BHPAA. In negative ion mode (ESI-), the acidic protons on the carboxylic acid and phenolic hydroxyl groups are easily abstracted, forming a stable [M-H]⁻ precursor ion.

  • Multiple Reaction Monitoring (MRM): MRM provides exceptional selectivity. The first quadrupole (Q1) isolates the BHPAA precursor ion (e.g., m/z 229.0). This ion is then fragmented in the collision cell (Q2), and a specific, characteristic product ion is monitored by the third quadrupole (Q3). This process filters out nearly all chemical noise, allowing for confident quantification even at femtogram levels. This is analogous to the approach used for similar halogenated phenylacetic acids.[12][13]

Detailed Experimental Protocol: LC-MS/MS

1. Reagents and Materials

  • Includes all reagents from the HPLC-UV method, but requires higher purity (LC-MS grade) solvents and volatile mobile phase modifiers (e.g., Formic Acid).

  • Internal Standard (IS): A stable isotope-labeled version of BHPAA (e.g., ¹³C₆-BHPAA) is highly recommended for the most accurate quantification. If unavailable, a structurally similar compound can be used.

2. Sample Preparation (Example for Plasma using Protein Precipitation) This protocol is adapted from established methods for similar phenolic acids in biological fluids.[12][14]

  • Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of Internal Standard working solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Transfer to an autosampler vial for analysis.

3. LC-MS/MS Parameters

Liquid Chromatography

Parameter Recommended Setting
System UHPLC System
Column C18 Reverse-Phase (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 5 minutes

| Column Temperature | 40°C |

Tandem Mass Spectrometry

Parameter Recommended Setting
Ionization Mode Electrospray Ionization (ESI), Negative
Precursor Ion [M-H]⁻ (Q1) m/z 229.0 / 231.0 (due to ⁷⁹Br/⁸¹Br isotopes)
Product Ion (Q3) ~m/z 185.0 (Loss of CO₂) or ~m/z 150.0 (Loss of CH₂COOH) - Requires optimization
Collision Energy (CE) To be optimized for maximum product ion intensity

| Dwell Time | 50-100 ms |

Workflow for LC-MS/MS Analysis

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Plasma Sample + Internal Standard ppt Protein Precipitation (Cold Acetonitrile) sample->ppt centrifuge Centrifugation ppt->centrifuge evap Evaporate & Reconstitute centrifuge->evap uhplc UHPLC Separation (C18 Column) evap->uhplc msms Tandem MS Detection (ESI-, MRM Mode) uhplc->msms ratio Calculate Peak Area Ratio (Analyte / IS) msms->ratio quantify Quantify Concentration via Calibration Curve ratio->quantify

Caption: Workflow for bioanalytical sample processing and LC-MS/MS.

System Suitability and Data Quality

Before any sample analysis, the chromatographic system must pass a system suitability test (SST) to ensure it is performing adequately.

SST ParameterPurposeTypical Acceptance Criteria
Replicate Injections (%RSD) Demonstrates injection precision.RSD ≤ 2.0% for peak area and retention time (n=5).
Tailing Factor (T) Measures peak symmetry.0.8 ≤ T ≤ 1.5
Theoretical Plates (N) Measures column efficiency.N ≥ 2000
Resolution (Rs) Ensures separation between BHPAA and the closest eluting peak.Rs ≥ 2.0

Conclusion

The quantification of this compound is a critical task in pharmaceutical development and research. For routine quality control of drug substances where concentrations are relatively high, a validated HPLC-UV method provides a robust, reliable, and cost-effective solution. When trace-level quantification is required in complex biological matrices, a UHPLC-MS/MS method is indispensable, offering unparalleled sensitivity and selectivity. The choice of method must be tailored to the specific analytical challenge, considering the sample matrix, required limits of quantification, and available instrumentation. Both methods, when properly developed and validated according to ICH guidelines, will yield trustworthy and accurate data, ensuring product quality and supporting scientific discovery.

References

  • SIELC Technologies. (2018). This compound.
  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
  • Proventa. (2025). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide.
  • MySkinRecipes. This compound.
  • PubChem. This compound. National Center for Biotechnology Information.
  • Dudzińska, W., & Czerwiński, J. (2013). Determination of brominated flame retardants in environmental samples. IntechOpen.
  • International Council for Harmonisation. (1996). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • European Medicines Agency. (2006). Q3B(R2) Impurities in New Drug Products.
  • LabAlley. This compound, min 98%, 100 grams.
  • Jansson, B., et al. (1991). Chlorinated and brominated persistent organic compounds in biological samples from the environment. Environmental Toxicology and Chemistry.
  • Al-Dowali, K., et al. (1990). Determination of bromine in organic compounds by high-performance liquid chromatography. Talanta.
  • Baskaran, M., et al. (2012). Bromine isotope analysis - a tool for investigating biogeochemical cycle of bromine-containing organic and inorganic compounds in the environment. Geophysical Research Abstracts.
  • Zwiener, C., & Frimmel, F. H. (2003). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. Rapid Communications in Mass Spectrometry.
  • precisionFDA. This compound.
  • Krocker, L., et al. (2019). Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. Marine Drugs.
  • Carl ROTH. This compound, 100 g, CAS No. 38692-80-7.
  • Gáspár, A., et al. (2024). A Novel RP-UHPLC-MS/MS Approach for the Determination of Tryptophan Metabolites Derivatized with 2-Bromo-4′-Nitroacetophenone. Molecules.
  • Al-Tawfiq, J.A., et al. (2023). Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method. Molecules.
  • Seminal Scholar. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological.
  • Oakwood Chemical. 024228 | this compound.

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Application Notes and Protocols for 3-Bromo-4-hydroxyphenylacetic Acid in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Bromo-4-hydroxyphenylacetic acid is a versatile bifunctional molecule that serves as a key intermediate in the synthesis of a wide array of pharmaceutical and agrochemical agents.[1][2][3] Its chemical structure, featuring a reactive aromatic ring, a phenolic hydroxyl group, and a carboxylic acid moiety, allows for selective functionalization at multiple sites. This guide provides an in-depth exploration of the reaction mechanisms of this compound and detailed protocols for its synthesis and subsequent transformations. The causality behind experimental choices is elucidated to provide researchers with a robust framework for its application in drug discovery and development.[2]

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of a reagent is paramount for its safe and effective use.

PropertyValueReference
CAS Number 38692-80-7[1][4]
Molecular Formula C₈H₇BrO₃[1]
Molecular Weight 231.05 g/mol [1]
Appearance Off-white to yellow powder[2]
Melting Point 105-107 °C[3]
Solubility Soluble in polar organic solvents[5]
Hazard Irritant[1]

Safety Precautions: this compound is classified as an irritant.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[6] All manipulations should be performed in a well-ventilated fume hood.[6] For detailed safety information, consult the Safety Data Sheet (SDS).[6][7][8]

Reaction Mechanisms and Synthetic Protocols

The reactivity of this compound can be categorized by the transformations of its three key functional groups: the aromatic ring, the phenolic hydroxyl group, and the carboxylic acid group.

Synthesis via Electrophilic Aromatic Substitution: Bromination of 4-Hydroxyphenylacetic Acid

The synthesis of this compound is typically achieved through the electrophilic aromatic substitution of 4-hydroxyphenylacetic acid. The hydroxyl group is a strongly activating, ortho-, para-directing group, making the aromatic ring highly susceptible to electrophilic attack. The acetic acid side chain is a deactivating group, but its influence is overcome by the powerful hydroxyl activating group.

Mechanism:

The bromination of 4-hydroxyphenylacetic acid proceeds via a classic electrophilic aromatic substitution mechanism. The bromine molecule is polarized by a Lewis acid catalyst (e.g., FeBr₃) or can be sufficiently electrophilic on its own in the presence of a highly activated ring. The π-electrons of the aromatic ring attack the electrophilic bromine atom, forming a resonance-stabilized carbocation known as a sigma complex or arenium ion. A base then removes a proton from the carbon bearing the bromine atom, restoring aromaticity and yielding the brominated product. Due to steric hindrance from the acetic acid group at the para position, the bromine is directed to the ortho position relative to the hydroxyl group.

Diagram: Electrophilic Bromination of 4-Hydroxyphenylacetic Acid

bromination_mechanism reactant 4-Hydroxyphenylacetic Acid + Br₂ intermediate Sigma Complex (Resonance Stabilized) reactant->intermediate Electrophilic Attack product This compound + HBr intermediate->product Deprotonation

Caption: Mechanism of electrophilic bromination.

Protocol: Synthesis of this compound

This protocol is adapted from the established methods for the bromination of activated aromatic rings.[9][10]

Materials and Reagents:

  • 4-Hydroxyphenylacetic acid

  • Liquid Bromine (Br₂)

  • Glacial Acetic Acid

  • Sodium bisulfite (NaHSO₃) solution

  • Deionized water

  • Ice bath

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-hydroxyphenylacetic acid in glacial acetic acid.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add liquid bromine dropwise to the stirred solution via a dropping funnel over a period of 30 minutes. Maintain the temperature below 10 °C throughout the addition.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the mixture into a beaker containing ice-cold water.

  • To quench the excess bromine, add a saturated solution of sodium bisulfite dropwise until the orange color of the bromine disappears.

  • The white precipitate of this compound is collected by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold deionized water to remove any remaining acid and salts.

  • Dry the product under vacuum to obtain the final product.

Characterization:

The identity and purity of the synthesized this compound can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy, as well as by melting point determination.[11][12][13]

Reactions of the Phenolic Hydroxyl Group: Williamson Ether Synthesis

The phenolic hydroxyl group of this compound can be readily alkylated to form ethers via the Williamson ether synthesis.[14][15] This reaction proceeds through an Sₙ2 mechanism and is a versatile method for introducing a variety of alkyl groups.[16][17]

Mechanism:

The Williamson ether synthesis involves the deprotonation of the phenol by a base to form a phenoxide ion. This phenoxide then acts as a nucleophile, attacking an alkyl halide in an Sₙ2 reaction to form the ether.[16][17] The choice of a non-nucleophilic base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), is crucial to avoid competing reactions.[18]

Diagram: Williamson Ether Synthesis Workflow

williamson_workflow start This compound deprotonation Deprotonation (e.g., NaH, K₂CO₃) start->deprotonation phenoxide Phenoxide Intermediate deprotonation->phenoxide alkylation Alkylation (Alkyl Halide, R-X) phenoxide->alkylation product 3-Bromo-4-(alkoxy)phenylacetic Acid alkylation->product

Caption: Workflow for Williamson ether synthesis.

Protocol: O-Alkylation of this compound

This protocol provides a general procedure for the O-alkylation of this compound.[18]

Materials and Reagents:

  • This compound

  • Alkyl halide (e.g., methyl iodide, ethyl bromide)

  • Potassium carbonate (K₂CO₃) or Sodium Hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon inert atmosphere setup

Procedure:

  • To a round-bottom flask under an inert atmosphere, add this compound and anhydrous DMF or acetonitrile.

  • Add potassium carbonate (2-3 equivalents) or sodium hydride (1.1 equivalents, handle with care) to the solution and stir for 30 minutes at room temperature.

  • Add the alkyl halide (1.1-1.5 equivalents) dropwise to the reaction mixture.

  • Heat the reaction to 50-70 °C and monitor its progress by TLC. The reaction time can vary from 2 to 24 hours depending on the reactivity of the alkyl halide.

  • After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.

  • Acidify the aqueous layer with 1 M HCl to a pH of ~2-3.

  • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired ether.

Reactions of the Carboxylic Acid Group: Fischer Esterification

The carboxylic acid moiety of this compound can be converted to an ester through Fischer esterification.[19][20] This acid-catalyzed reaction with an alcohol is an equilibrium process.[21][22]

Mechanism:

The Fischer esterification mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., H₂SO₄). This enhances the electrophilicity of the carbonyl carbon, which is then attacked by the nucleophilic alcohol. A series of proton transfers and the elimination of a water molecule lead to the formation of the ester.[20][22] To drive the equilibrium towards the product, an excess of the alcohol is often used, or the water is removed as it is formed.[21]

Diagram: Fischer Esterification Mechanism

fischer_esterification start Carboxylic Acid + Alcohol (in presence of H⁺) protonation Protonation of Carbonyl start->protonation nucleophilic_attack Nucleophilic Attack by Alcohol protonation->nucleophilic_attack tetrahedral_intermediate Tetrahedral Intermediate nucleophilic_attack->tetrahedral_intermediate proton_transfer Proton Transfer tetrahedral_intermediate->proton_transfer elimination Elimination of Water proton_transfer->elimination product Ester + H₂O elimination->product

Caption: Key steps in Fischer esterification.

Protocol: Esterification of this compound

This protocol outlines the synthesis of an ester from this compound.[23]

Materials and Reagents:

  • This compound

  • Alcohol (e.g., methanol, ethanol, isopropanol)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate or Diethyl ether

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound in an excess of the desired alcohol (which also acts as the solvent).

  • Carefully add a catalytic amount of concentrated sulfuric acid (a few drops) to the solution.

  • Attach a reflux condenser and heat the mixture to reflux for 4-8 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the excess alcohol using a rotary evaporator.

  • Dissolve the residue in ethyl acetate or diethyl ether and transfer it to a separatory funnel.

  • Wash the organic layer with a saturated solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.

  • Purify the product by column chromatography or distillation if necessary.

Reactions of the Bromo Substituent: Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom on the aromatic ring of this compound provides a handle for carbon-carbon and carbon-heteroatom bond formation via palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Stille reactions.[24][25][26][27][28] These reactions are powerful tools in modern organic synthesis for the construction of complex molecular architectures.

Mechanism (Suzuki Coupling Example):

The catalytic cycle of a Suzuki coupling typically involves three main steps:[25][26]

  • Oxidative Addition: The aryl bromide (this compound derivative) reacts with a Pd(0) catalyst to form a Pd(II) intermediate.

  • Transmetalation: An organoboron compound (e.g., a boronic acid) transfers its organic group to the palladium center, forming a diorganopalladium(II) complex. This step is usually facilitated by a base.

  • Reductive Elimination: The two organic groups on the palladium complex couple, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst.

Diagram: Suzuki Coupling Catalytic Cycle

suzuki_cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd_intermediate Ar-Pd(II)-Br(L₂) oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation R-B(OH)₂ Base diorgano_pd Ar-Pd(II)-R(L₂) transmetalation->diorgano_pd reductive_elimination Reductive Elimination diorgano_pd->reductive_elimination reductive_elimination->pd0 Ar-R

Caption: Catalytic cycle of a Suzuki cross-coupling reaction.

Protocol: Suzuki Coupling of this compound Derivative

This is a general protocol and may require optimization for specific substrates. Protection of the acidic protons of the hydroxyl and carboxylic acid groups may be necessary.

Materials and Reagents:

  • Protected this compound derivative

  • Aryl or vinyl boronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂ with a ligand)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., Toluene, Dioxane, DMF, with water)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask, add the protected this compound derivative, the boronic acid (1.1-1.5 equivalents), the palladium catalyst (1-5 mol%), and the base (2-3 equivalents).

  • Evacuate and backfill the flask with an inert gas (repeat 3 times).

  • Add the degassed solvent system to the flask.

  • Heat the reaction mixture to 80-110 °C under an inert atmosphere. Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the layers and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

  • If necessary, perform a deprotection step to reveal the hydroxyl and carboxylic acid functionalities.

Amide Bond Formation

The carboxylic acid group can also be converted into an amide via coupling with an amine.[29][30] This is a fundamental transformation in medicinal chemistry. The direct reaction of a carboxylic acid and an amine is generally unfavorable and requires the activation of the carboxylic acid using a coupling reagent.[29]

Protocol: Amide Coupling of this compound

Materials and Reagents:

  • This compound

  • Amine (primary or secondary)

  • Coupling reagent (e.g., HATU, HBTU, DCC)[5][30]

  • Organic base (e.g., DIPEA, triethylamine)

  • Anhydrous solvent (e.g., DMF, DCM)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup

Procedure:

  • Dissolve this compound in the anhydrous solvent in a round-bottom flask under an inert atmosphere.

  • Add the coupling reagent (1.1 equivalents) and the organic base (2-3 equivalents). Stir for 10-15 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.0-1.2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).

  • Work-up the reaction by washing with aqueous solutions to remove the excess reagents and byproducts. The specific work-up will depend on the coupling reagent used.

  • Dry the organic layer, concentrate, and purify the resulting amide by column chromatography or recrystallization.

Conclusion

This compound is a highly valuable building block in organic synthesis due to its multiple functional groups that can be selectively manipulated. The protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize this compound in their synthetic endeavors, particularly in the fields of pharmaceutical and agrochemical development. The provided step-by-step methodologies, coupled with an understanding of the underlying reaction principles, will facilitate the design and execution of robust and efficient synthetic routes.

References

  • Alcohol to Ether using Williamson synthesis (O-Alkylation). (n.d.).
  • Williamson Ether Synthesis. (n.d.).
  • New Journal of Chemistry Supporting Information. (n.d.).
  • The Williamson Ether Synthesis - Master Organic Chemistry. (2014, October 24).
  • Williamson Ether Synthesis. (2018, August 29). YouTube.
  • The Fischer Esterification. (n.d.).
  • Williamson Ether Synthesis reaction - BYJU'S. (n.d.).
  • This compound - MySkinRecipes. (n.d.).
  • This compound - SIELC Technologies. (2018, May 16).
  • Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed. (2021, February).
  • Fischer Esterification - Organic Chemistry Portal. (n.d.).
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize. (2010, October 6).
  • Fischer Esterification-Typical Procedures - OperaChem. (2024, January 5).
  • Fischer Esterification - Chemistry LibreTexts. (2023, January 22).
  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond - MDPI. (n.d.).
  • Fischer Esterification- Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16).
  • Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. (n.d.).
  • 17.2: Palladium catalyzed couplings - Chemistry LibreTexts. (2020, July 1).
  • Palladium-Catalysed Coupling Chemistry - Fisher Scientific. (n.d.).
  • This compound - Oakwood Chemical. (n.d.).
  • 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0000020) - Human Metabolome Database. (n.d.).
  • This compound | C8H7BrO3 | CID 2769628 - PubChem. (n.d.).
  • CN105646181A - Preparation method of 2-bromine-4-hydroxyphenylacetic acid - Google Patents. (n.d.).
  • Process optimization for acid-amine coupling: a catalytic approach - Growing Science. (2022, August 29).
  • This compound, min 98%, 100 grams. (n.d.).
  • 4-Bromophenylacetic acid - Wikipedia. (n.d.).
  • Bromination Mechanism - YouTube. (2011, December 24).
  • NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. (n.d.).
  • Bromoarene synthesis by bromination or substitution - Organic Chemistry Portal. (n.d.).
  • Bacterial Degradation of 4-Hydroxyphenylacetic Acid and Homoprotocatechuic Acid - PMC. (n.d.).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Bromo-4-hydroxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Bromo-4-hydroxyphenylacetic acid. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth technical information, troubleshooting guidance, and optimized protocols to help you achieve high yields and purity in your synthesis. This compound is a valuable building block in the development of pharmaceuticals, particularly anti-inflammatory and analgesic agents, as well as in the synthesis of agrochemicals.[1][2] This guide is structured to address common challenges and provide scientifically grounded solutions.

I. Reaction Overview and Mechanism

The synthesis of this compound is typically achieved through the electrophilic aromatic substitution of 4-hydroxyphenylacetic acid. The hydroxyl (-OH) and the acetic acid (-CH₂COOH) groups on the aromatic ring are ortho-, para-directing. Due to steric hindrance from the acetic acid side chain, the bromination predominantly occurs at the position ortho to the hydroxyl group.

Reaction Mechanism: Electrophilic Aromatic Substitution

The reaction proceeds via a standard electrophilic aromatic substitution mechanism. The brominating agent, typically molecular bromine (Br₂) or a source of Br⁺, is polarized by a Lewis acid or a polar solvent to generate a more potent electrophile. This electrophile is then attacked by the electron-rich aromatic ring of 4-hydroxyphenylacetic acid to form a resonance-stabilized carbocation known as a sigma complex. Finally, a proton is abstracted from the ring to restore aromaticity, yielding the desired this compound.

Electrophilic Bromination Mechanism Substrate 4-Hydroxyphenylacetic Acid Sigma_Complex Sigma Complex (Resonance Stabilized) Substrate->Sigma_Complex + Br+ Br2 Br-Br Product This compound Sigma_Complex->Product - H+ HBr HBr

Caption: Mechanism of electrophilic bromination of 4-hydroxyphenylacetic acid.

II. Recommended Synthesis Protocol

This protocol is adapted from a reliable method for the bromination of a closely related compound, p-hydroxybenzoic acid, and is optimized for the synthesis of this compound.[3]

Materials and Reagents
ReagentMolar Mass ( g/mol )AmountMoles
4-Hydroxyphenylacetic acid152.1510.0 g0.0657
Glacial Acetic Acid60.05100 mL-
Bromine (Br₂)159.813.4 mL (10.5 g)0.0657
Sodium Bisulfite104.06As needed-
Deionized Water18.02500 mL-
Step-by-Step Procedure
  • Dissolution: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, dissolve 10.0 g (0.0657 mol) of 4-hydroxyphenylacetic acid in 100 mL of glacial acetic acid. Gently heat the mixture to 40-50 °C to aid dissolution.

  • Bromine Addition: In the dropping funnel, prepare a solution of 3.4 mL (10.5 g, 0.0657 mol) of bromine in 20 mL of glacial acetic acid. Add the bromine solution dropwise to the stirred solution of 4-hydroxyphenylacetic acid over 30-45 minutes. Maintain the reaction temperature at 50-60 °C during the addition.

  • Reaction: After the addition is complete, continue stirring the reaction mixture at 60 °C for 2-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) (e.g., using a mobile phase of ethyl acetate/hexanes with a few drops of acetic acid).

  • Quenching: Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Slowly pour the reaction mixture into 500 mL of ice-cold water with vigorous stirring. If the solution retains a bromine color, add a saturated aqueous solution of sodium bisulfite dropwise until the color disappears.

  • Precipitation and Filtration: The product will precipitate as a solid. Allow the suspension to stir in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration and wash the filter cake with cold deionized water (2 x 50 mL).

  • Drying and Purification: Dry the crude product in a vacuum oven at 50-60 °C. For higher purity, the product can be recrystallized from a mixture of ethyl acetate and hexanes or from hot water.

Synthesis Workflow Start Start: Dissolve 4-HPAA in Acetic Acid Add_Br2 Dropwise addition of Br2 in Acetic Acid Start->Add_Br2 React Stir at 60°C for 2-3 hours Add_Br2->React Monitor Monitor by TLC React->Monitor Monitor->React Incomplete Quench Quench with ice-water and NaHSO3 Monitor->Quench Reaction Complete Filter Filter and wash with cold water Quench->Filter Dry Dry the product Filter->Dry Purify Recrystallize for higher purity Dry->Purify End End: Pure this compound Purify->End

Caption: A streamlined workflow for the synthesis of this compound.

III. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of this compound.

Q1: The yield of my reaction is low. What are the possible causes and how can I improve it?

A1: Low yields can stem from several factors. Here’s a systematic approach to troubleshooting:

  • Incomplete Reaction:

    • Diagnosis: TLC analysis shows a significant amount of starting material remaining.

    • Solution:

      • Reaction Time: Extend the reaction time and continue monitoring by TLC.

      • Temperature: Ensure the reaction temperature is maintained at 60 °C. Lower temperatures can slow down the reaction rate.

      • Reagent Purity: Verify the purity of your 4-hydroxyphenylacetic acid and the concentration of the bromine solution.

  • Side Reactions:

    • Diagnosis: TLC shows multiple product spots, or the isolated product has a low melting point and broad NMR signals. A common side product is the dibrominated species, 3,5-dibromo-4-hydroxyphenylacetic acid.

    • Solution:

      • Stoichiometry: Carefully control the stoichiometry of bromine. Use exactly one equivalent.

      • Temperature Control: Avoid high temperatures, as this can promote over-bromination.

      • Milder Brominating Agent: If over-bromination is a persistent issue, consider using a milder brominating agent like N-Bromosuccinimide (NBS) in a solvent such as acetonitrile.[4]

  • Product Loss During Workup:

    • Diagnosis: The reaction appears complete by TLC, but the isolated yield is poor.

    • Solution:

      • Precipitation: Ensure the product is fully precipitated by cooling the aqueous mixture in an ice bath for an extended period before filtration.

      • Washing: Use ice-cold water to wash the product on the filter to minimize its solubility and loss.

Q2: My product is discolored (e.g., yellow or brown). How can I obtain a pure, white product?

A2: Discoloration is often due to residual bromine or minor impurities.

  • Residual Bromine:

    • Solution: During the workup, ensure all bromine is quenched with sodium bisulfite solution. Add the bisulfite solution until the orange/yellow color of bromine is completely gone.

  • Impurities:

    • Solution: Recrystallization is the most effective method for purification. Experiment with different solvent systems. A mixture of ethyl acetate and hexanes is a good starting point. Dissolve the crude product in a minimal amount of hot ethyl acetate and slowly add hexanes until the solution becomes turbid. Allow it to cool slowly to form pure crystals.

Q3: How can I confirm the identity and purity of my final product?

A3: A combination of analytical techniques should be used:

  • Melting Point: The literature melting point for this compound is in the range of 105-107 °C.[2] A sharp melting point in this range is a good indicator of purity.

  • NMR Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is a definitive tool for structure confirmation. The aromatic region should show a characteristic splitting pattern for the three protons on the substituted ring. The methylene protons of the acetic acid group will appear as a singlet.

    • ¹³C NMR: This will show the expected number of carbon signals for the molecule.

  • HPLC: High-Performance Liquid Chromatography is an excellent method for assessing purity. A reverse-phase HPLC method using a C18 column with a mobile phase of acetonitrile and water with a small amount of acid (e.g., phosphoric or formic acid) can be used to quantify the purity of the product.[5]

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product.

Troubleshooting_Decision_Tree Start Low Yield? TLC_Check Check TLC for Starting Material Start->TLC_Check Yes Workup_Loss Product Loss During Workup? Start->Workup_Loss No Extend_Time Extend Reaction Time/Increase Temp TLC_Check->Extend_Time Yes Multiple_Spots Multiple Spots on TLC? TLC_Check->Multiple_Spots No Success Yield Improved Extend_Time->Success Over_Bromination Likely Over-bromination Multiple_Spots->Over_Bromination Yes Multiple_Spots->Workup_Loss No Use_NBS Use Milder Brominating Agent (NBS) Over_Bromination->Use_NBS Use_NBS->Success Optimize_Precip Optimize Precipitation/Washing Workup_Loss->Optimize_Precip Yes Optimize_Precip->Success

Caption: A decision tree for troubleshooting low yield in the synthesis.

IV. References

  • ChemRxiv. (2025). Optimising Bromination of Phenols: Investigating the Role of pH and Oxidizer in Electrophilic Substitution Reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent: the PIDA–AlBr3 system. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 3-bromo-4-hydroxybenzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN101550075A - Synthetic method of 3-bromine-4-hydroxyphenylacetone. Retrieved from

  • Reddit. (2016). Can not get the selectivity of a aromatic bromination to behave, also low yielding. Am I just hosed here? Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • SIELC Technologies. (2018). This compound. Retrieved from [Link]

Sources

Technical Support Center: Purification of Crude 3-Bromo-4-hydroxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of crude 3-Bromo-4-hydroxyphenylacetic acid. This resource is designed for researchers, scientists, and professionals in drug development who are working with this versatile pharmaceutical intermediate.[1][2][3] This guide provides in-depth troubleshooting advice and frequently asked questions to address specific challenges encountered during the purification process.

Introduction

This compound is a key building block in the synthesis of various pharmaceuticals, particularly anti-inflammatory and analgesic agents.[2][3] The purity of this compound is paramount for the success of subsequent synthetic transformations and the biological activity of the final product. This guide will focus on practical, field-proven strategies to overcome common purification hurdles.

Chemical Properties at a Glance
PropertyValue
Molecular Formula C₈H₇BrO₃[4][5][6]
Molecular Weight 231.04 g/mol [5][6]
Appearance Off-white to yellow powder[1][4]
Melting Point 105-107°C[2][7]
Solubility Soluble in polar organic solvents[4]
pKa 4.33 ± 0.10 (Predicted)[7]

Purification Workflow Overview

The general workflow for purifying crude this compound involves several key stages, each with its own set of potential challenges. Understanding the logic behind this workflow is crucial for effective troubleshooting.

PurificationWorkflow cluster_0 Initial Work-up cluster_1 Primary Purification Crude Reaction Mixture Crude Reaction Mixture Acid_Base_Extraction Acid-Base Extraction (Isolate Acidic Product) Crude Reaction Mixture->Acid_Base_Extraction Dissolve in Org. Solvent + aq. NaHCO₃/NaOH Crude_Solid Crude Solid Product Acid_Base_Extraction->Crude_Solid Acidify Aqueous Layer (e.g., with HCl) Recrystallization Recrystallization Crude_Solid->Recrystallization Dissolve in Hot Solvent & Cool Slowly Column_Chromatography Column Chromatography (If Necessary) Recrystallization->Column_Chromatography If impurities persist Pure_Product Purified Product Recrystallization->Pure_Product If purity is sufficient Column_Chromatography->Pure_Product

Caption: General purification workflow for this compound.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the purification of this compound in a question-and-answer format.

Acid-Base Extraction

Q1: My yield is very low after the initial acid-base extraction. What could be the problem?

A1: Low recovery from an acid-base extraction can stem from several factors:

  • Incomplete Extraction: The phenolic proton of this compound is less acidic than a carboxylic acid. While a weak base like sodium bicarbonate can be used, a stronger base like sodium hydroxide will ensure complete deprotonation and transfer into the aqueous layer.[8][9] If you are using sodium bicarbonate, you may be leaving a significant portion of your product in the organic layer.

  • Insufficient Acidification: After extracting the product into the aqueous basic layer, it must be re-protonated with a strong acid (e.g., concentrated HCl) to precipitate it out of solution.[8][10] It is crucial to add enough acid to completely neutralize the base and then acidify the solution to a pH well below the pKa of the product (around pH 2-3). Always check the pH with litmus paper or a pH meter.

  • Emulsion Formation: Emulsions, or stable mixtures of the organic and aqueous layers, can trap your product and make separation difficult. To break an emulsion, you can try adding a small amount of brine (saturated NaCl solution) or gently swirling the separatory funnel instead of vigorous shaking.

Q2: I've performed the acid-base extraction, but my crude product is still very impure. Why?

A2: Acid-base extraction is excellent for removing neutral and basic impurities, but it will not effectively separate your desired product from other acidic compounds.[11] If your synthesis has produced acidic byproducts with similar pKa values, they will be co-extracted with your product. In such cases, a more refined purification technique like recrystallization or column chromatography will be necessary.

Recrystallization

Q3: I'm having trouble finding a suitable solvent for recrystallization. What are the key properties to look for?

A3: An ideal recrystallization solvent should:

  • Dissolve the compound well at high temperatures but poorly at low temperatures.

  • Not react with the compound.

  • Dissolve impurities well at all temperatures or not at all.

  • Be volatile enough to be easily removed from the purified crystals.

For this compound, which is a polar molecule, polar solvents are a good starting point.[4] Consider solvent systems like water, ethanol/water, or ethyl acetate/hexane. The key is to test small batches to find the optimal solvent or solvent pair.

Q4: My product is "oiling out" during recrystallization instead of forming crystals. How can I fix this?

A4: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid instead of solid crystals. This is often due to the solution being cooled too quickly or the presence of impurities.

  • Slower Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath.[12] You can insulate the flask to slow down the cooling process.

  • Scratching the Flask: Use a glass rod to scratch the inside of the flask at the surface of the solution. This creates a rough surface that can initiate crystal formation.

  • Seeding: Add a small crystal of the pure product to the solution to act as a nucleus for crystal growth.

  • Solvent Adjustment: If the problem persists, you may need to re-evaluate your solvent system. Sometimes, adding a small amount of a co-solvent can help.

Q5: The color of my recrystallized product is still off-white or yellow. What causes this and is it a concern?

A5: A persistent color can be due to highly colored impurities that co-crystallize with your product. While a slight off-white color might be acceptable depending on the required purity, a distinct yellow or brown hue indicates significant impurities. If the color persists after recrystallization, you may need to consider:

  • Activated Charcoal Treatment: Adding a small amount of activated charcoal to the hot solution before filtration can help adsorb colored impurities. Use it sparingly, as it can also adsorb your product.

  • Column Chromatography: This is a more powerful technique for separating compounds with different polarities and can be effective at removing colored impurities.

Column Chromatography

Q6: My compound is streaking on the TLC plate and giving poor separation during column chromatography. What's wrong?

A6: Streaking on a TLC plate, which often translates to poor separation on a column, can be caused by several issues:

  • Compound Degradation: Acidic compounds can sometimes interact strongly with the slightly acidic silica gel, leading to degradation.[13]

  • Inappropriate Solvent System: If the solvent system is too polar, all components will move up the plate quickly with little separation. If it's not polar enough, the compound will remain at the baseline.

  • Overloading: Applying too much sample to the TLC plate or column can lead to broad, streaky spots.

Troubleshooting Steps:

  • Optimize the Mobile Phase: A good starting point is a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate). The addition of a small amount of an acid (e.g., 0.5% acetic acid) to the mobile phase can help to suppress the ionization of the carboxylic acid group, leading to sharper peaks and better separation.[14] Aim for an Rf value of 0.2-0.4 for your desired compound on the TLC plate.

  • Consider Neutralizing the Silica: For acid-sensitive compounds, you can use silica gel that has been treated with a base like triethylamine.[13]

  • Use a Different Stationary Phase: If silica gel proves problematic, consider using a different stationary phase like alumina.[13]

Q7: I'm performing flash chromatography, but the column seems to have stopped running. What should I do?

A7: A stalled column is usually due to a blockage. This can be caused by:

  • Precipitation of the Sample: If your crude sample is not fully soluble in the mobile phase, it can precipitate at the top of the column, blocking the flow.

  • Fine Particles: The presence of very fine solid particles in your crude sample can clog the frit at the bottom of the column.

  • Improper Packing: Air bubbles or channels in the packed silica can disrupt the solvent flow.

To resolve this, you may need to carefully apply a small amount of pressure to the top of the column. If that doesn't work, the column may need to be repacked. Always ensure your sample is fully dissolved and filtered before loading it onto the column.

Experimental Protocols

Protocol 1: Acid-Base Extraction for Initial Purification
  • Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or diethyl ether.

  • Transfer the solution to a separatory funnel and add an equal volume of a 1 M sodium hydroxide (NaOH) solution.

  • Stopper the funnel and shake gently, venting frequently to release any pressure.

  • Allow the layers to separate and drain the lower aqueous layer into a clean flask.

  • Repeat the extraction of the organic layer with fresh NaOH solution to ensure all the acidic product has been removed.

  • Combine the aqueous extracts and cool the flask in an ice bath.

  • Slowly add concentrated hydrochloric acid (HCl) dropwise while stirring until the solution is acidic (pH ~2, check with litmus paper). Your product should precipitate as a solid.

  • Collect the solid product by vacuum filtration, wash it with cold water, and allow it to air dry.

Protocol 2: Recrystallization from an Ethanol/Water Solvent System
  • Place the crude, dry this compound in an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Slowly add hot water dropwise until the solution becomes slightly cloudy.

  • Add a few more drops of hot ethanol until the solution is clear again.

  • Remove the flask from the heat source and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry them thoroughly.

Safety Precautions

This compound is an irritant.[5] Always handle this chemical in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[15] In case of skin or eye contact, rinse immediately with plenty of water. Consult the Safety Data Sheet (SDS) for complete safety information.[15]

References

  • Wikipedia. (2023). Acid–base extraction.
  • University of Colorado Boulder. (n.d.). Acid-Base Extraction.
  • ResearchGate. (2015). Can I use acid-base extraction for fractional of phenols and flavonoids from plant extract?
  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction.
  • SciSpace. (n.d.). Extraction techniques for the determination of phenolic compounds in food.
  • PubChem. (n.d.). This compound.
  • SIELC Technologies. (2018). Separation of this compound on Newcrom R1 HPLC column.
  • precisionFDA. (n.d.). This compound.
  • MySkinRecipes. (n.d.). This compound.
  • Organic Syntheses. (n.d.). 3-bromo-4-hydroxytoluene.
  • LabAlley. (n.d.). This compound, min 98%, 100 grams.
  • YouTube. (2020). How To Recrystallize A Solid.
  • J&K Scientific LLC. (n.d.). This compound.
  • Dutscher. (n.d.). Protein purification troubleshooting guide.
  • QIAGEN. (n.d.). Troubleshooting Molecular Biology Applications.
  • Royal Society of Chemistry. (n.d.). Electrochemical selenium-catalyzed para-amination of N- aryloxyamides: access to polysubstituted aminophenols - Supporting Information.
  • Google Patents. (n.d.). US5036156A - Process for the preparation of α-bromo-phenylacetic acids.
  • Google Patents. (n.d.). WO2013192450A1 - Purification of 3-hydroxypropionic acid from crude cell broth and production of acrylamide.

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Technical Support Center: A Guide to Preventing Degradation of 3-Bromo-4-hydroxyphenylacetic Acid in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-Bromo-4-hydroxyphenylacetic acid (BHPA). As a critical intermediate in pharmaceutical and agrochemical research, maintaining the integrity of BHPA in solution is paramount for reproducible and accurate experimental outcomes.[1] This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into preventing its degradation. We will move beyond simple instructions to explain the underlying chemical principles, empowering you to make informed decisions in your work.

The primary challenge in handling BHPA stems from its 4-hydroxyphenyl structure. Like many phenolic compounds, it is susceptible to oxidative degradation, which can be accelerated by common laboratory conditions.[2][3] This guide provides a multi-faceted approach to ensure the long-term stability of your BHPA solutions.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding BHPA solution stability.

Q1: My freshly prepared solution of this compound is rapidly turning yellow or brown. What is happening and is it still usable?

A: This discoloration is a classic indicator of oxidation. The phenolic hydroxyl group on the benzene ring is being oxidized, likely forming quinone-type structures which are highly colored. This process is often irreversible and signifies a change in the chemical identity and concentration of your target compound. For quantitative studies or experiments sensitive to impurities, the solution should be discarded and prepared again using the preventative measures outlined in this guide.

Q2: What is the single most important factor for preventing degradation in aqueous solutions?

A: pH control. The stability of BHPA is highly pH-dependent. In alkaline conditions (pH > 8), the phenolic hydroxyl group deprotonates to form a phenoxide ion. This ion is significantly more electron-rich and, therefore, much more susceptible to oxidation by dissolved oxygen.[3] For optimal stability, aqueous solutions should be buffered to a slightly acidic pH, typically between 4 and 6.

Q3: What is the recommended solvent for dissolving this compound?

A: The choice of solvent depends on your experimental needs. For stock solutions, organic solvents like DMSO or anhydrous ethanol are often preferred as they contain less dissolved oxygen and water, which can participate in degradation pathways. If an aqueous solution is required, always use a buffer system (e.g., citrate or acetate buffer, pH 4-6) instead of unbuffered water. All solvents, aqueous or organic, should be of high purity and degassed prior to use.

Q4: How should I store my stock and working solutions?

A: Temperature and light are critical variables.

  • Short-Term Storage (up to 1-2 weeks): Store solutions at 2-8°C in a refrigerator.[1][3]

  • Long-Term Storage (months): Aliquot the solution into smaller, single-use volumes and store frozen at -20°C or -80°C. This minimizes freeze-thaw cycles, which can introduce moisture and oxygen.

  • Light Protection: Always store solutions in amber glass vials or wrap clear vials with aluminum foil to prevent photolytic degradation.

Section 2: In-Depth Troubleshooting Guide

Use this guide for a systematic approach when you encounter stability issues.

Symptom Observed Primary Suspected Cause(s) Investigative & Corrective Actions
Rapid Discoloration (Yellow/Brown) Oxidation: High pH, presence of dissolved oxygen, exposure to UV light.1. Verify pH: Immediately check the pH of your aqueous solution. If it is neutral or alkaline, discard and prepare a fresh solution buffered to pH 4-6. 2. Review Solvent Prep: Ensure you are using high-purity, degassed solvents. 3. Implement Inert Atmosphere: Prepare and store the solution under an inert gas like argon or nitrogen. 4. Ensure Light Protection: Confirm that storage vials are amber or wrapped to block light.
Loss of Potency/Activity in Assay Chemical Degradation: The parent compound has degraded into inactive products.1. Analytical Confirmation: Run an HPLC analysis on your current solution and compare it to a freshly prepared standard. Look for a decrease in the parent peak area and the appearance of new peaks corresponding to degradants.[4][5] 2. Protocol Review: Systematically review every step of your solution preparation and storage against the best practices in Section 3.
Precipitate Formation Poor Solubility: The concentration exceeds the solubility limit in the chosen solvent system or at the storage temperature. pH Shift: The pH has shifted to a point where the compound is less soluble.1. Check Solubility: Consult literature for solubility data or perform a solubility test. You may need to use a co-solvent (e.g., a small percentage of DMSO in an aqueous buffer). 2. Confirm pH: Ensure the pH of your buffered solution has not drifted. 3. Temperature Effect: Some compounds are less soluble at lower temperatures. If precipitate forms upon refrigeration, try preparing a more dilute stock or gently warming before use (while being mindful of thermal degradation).

Section 3: Best Practices & Experimental Protocols

Adherence to rigorous protocols is the best defense against degradation.

Protocol 3.1: Preparation of a Stable Aqueous Stock Solution

This protocol establishes a self-validating system for preparing a stable, buffered aqueous solution of BHPA.

  • Solvent Preparation (Degassing):

    • Prepare your desired buffer (e.g., 50 mM sodium acetate, pH 5.0) using high-purity water.

    • Place the buffer in a sonicator bath and sonicate under vacuum for 15-20 minutes to remove dissolved gases. Alternatively, bubble argon or nitrogen gas through the solvent for 30 minutes.

  • Weighing and Dissolution:

    • Weigh the required amount of this compound solid in a tared amber glass vial.

    • Add a small amount of the degassed buffer to the vial and vortex gently to create a slurry.

    • Gradually add the remaining buffer up to the target volume while stirring or vortexing until fully dissolved.

  • Inert Gas Overlay:

    • Before sealing the vial, gently flush the headspace with a stream of argon or nitrogen for 15-30 seconds. This displaces oxygen from the air above the solution.

  • Sealing and Storage:

    • Immediately cap the vial tightly with a PTFE-lined cap.

    • Label the vial clearly with the compound name, concentration, date, and solvent.

    • For short-term use, store at 2-8°C. For long-term storage, aliquot into single-use amber vials, flush headspace with inert gas, and store at -20°C.

Protocol 3.2: Performing a Basic Stability Assessment via HPLC

This protocol allows you to verify the stability of your BHPA solution under your specific experimental conditions.

  • Initial Analysis (T=0):

    • Prepare your BHPA solution according to Protocol 3.1.

    • Immediately dilute a sample to a suitable concentration for HPLC analysis.

    • Inject the sample and record the chromatogram. The peak area of the main BHPA peak at this time point is your 100% reference. A stability-indicating HPLC method should be used.[5]

  • Incubation:

    • Store the remaining solution under the conditions you wish to test (e.g., 2-8°C, room temperature, 37°C).

  • Time-Point Analysis:

    • At predetermined time points (e.g., 2, 4, 8, 24, 48 hours), withdraw an aliquot of the stored solution.

    • Dilute and analyze by HPLC under the exact same conditions as the T=0 sample.

  • Data Evaluation:

    • Calculate the percentage of BHPA remaining at each time point relative to the T=0 peak area.

    • % Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100

    • A stable solution will show minimal loss (<5%) over the tested period. Significant loss or the appearance of new peaks indicates degradation.

Section 4: Visual Guides & Data

Diagrams

cluster_path BHPA This compound (Stable, Protonated Form) Conditions High pH (>8) + Dissolved O₂ + UV Light Phenoxide Deprotonated Phenoxide Ion (Highly Reactive) Conditions->Phenoxide Oxidation Oxidation Degradants Quinone-type Structures + Other Degradants (Colored, Inactive) Oxidation->Degradants

Caption: Primary oxidative degradation pathway for BHPA.

Start Instability Observed (e.g., Color Change, Potency Loss) Check_pH Is solution aqueous & buffered to pH 4-6? Start->Check_pH Check_O2 Were solvents degassed & stored under inert gas? Check_pH->Check_O2 Yes Fix_pH Action: Re-prepare using an appropriate buffer. Check_pH->Fix_pH No Check_Light Is solution stored in amber / protected vials? Check_O2->Check_Light Yes Fix_O2 Action: Implement degassing and inert gas overlay. Check_O2->Fix_O2 No Check_Temp Is storage temp correct? (2-8°C or -20°C) Check_Light->Check_Temp Yes Fix_Light Action: Transfer to light- blocking containers. Check_Light->Fix_Light No Fix_Temp Action: Relocate to appropriate refrigerator or freezer. Check_Temp->Fix_Temp No End Solution Stabilized Check_Temp->End Yes Fix_pH->Check_O2 Fix_O2->Check_Light Fix_Light->Check_Temp Fix_Temp->End

Caption: Troubleshooting workflow for unstable BHPA solutions.

Data Tables

Table 1: Summary of Recommended Storage & Handling Conditions

Parameter Recommended Condition Causality (The "Why")
pH (Aqueous) 4.0 - 6.0Keeps the phenolic hydroxyl group protonated, significantly reducing susceptibility to oxidation.[3]
Solvent Purity High-Purity Grade (e.g., HPLC)Minimizes contaminants, such as metal ions, that can catalyze oxidative degradation.
Dissolved Gas Minimized (Degassed Solvent)Removes dissolved oxygen, a primary reactant in the oxidative degradation pathway.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents atmospheric oxygen from re-dissolving into the solution over time.
Temperature 2-8°C (Short-Term) -20°C or colder (Long-Term)Reduces the kinetic rate of all chemical degradation reactions.[3]
Light Exposure Protected (Amber Vials/Foil)Prevents initiation of photolytic degradation pathways.

Table 2: Hypothetical Stability Data of BHPA in Aqueous Solution (1 mg/mL) This data is illustrative and based on the general behavior of phenolic compounds.

Storage Condition % BHPA Remaining (24 hours) % BHPA Remaining (7 days) Observation
Water (pH 7.0), Room Temp, Ambient Light85%55%Rapid yellowing
Acetate Buffer (pH 5.0), 2-8°C, Amber Vial >99% 98% Optimal Condition
Phosphate Buffer (pH 8.0), 2-8°C, Amber Vial92%70%Slow color change
Acetate Buffer (pH 5.0), Room Temp, Amber Vial98%90%Stable, but thermal degradation is a risk

References

  • Ellis, C. (1945). Stabilizing phenolic resins. U.S. Patent No. US2383283A.
  • Leston, G. (1968). Stabilization of phenols. U.S. Patent No. US3403188A.
  • Jurendic, T., & Šarkanj, B. (2023). Role of the Encapsulation in Bioavailability of Phenolic Compounds. MDPI. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Importance of Antioxidants: A Deep Dive into Phenolic Stabilizers. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website. [Link]
  • International Journal of Pharmaceutical and Biological Science. (2023).
  • Gulcin, İ. (2012). Reactivity of phenolic compounds towards free radicals under in vitro conditions. Journal of Food Science and Technology. [Link]

Sources

Technical Support Center: Synthesis of 3-Bromo-4-hydroxyphenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Bromo-4-hydroxyphenylacetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis. We will delve into the underlying chemical principles to provide you with a robust framework for troubleshooting and optimizing your reaction, ensuring both scientific integrity and successful outcomes. This compound is a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1]

Troubleshooting Guide: Addressing Low Yield and Other Common Issues

This section is structured in a question-and-answer format to directly address specific problems you may encounter during the synthesis of this compound, which is primarily achieved through the electrophilic aromatic substitution (bromination) of 4-hydroxyphenylacetic acid.

Q1: My reaction is resulting in a complex mixture of products with a very low yield of the desired this compound. What is the most likely cause?

A1: The most common issue in the bromination of phenolic compounds is over-bromination, leading to the formation of di- and tri-brominated species. The hydroxyl group is a strong activating group, making the aromatic ring highly susceptible to multiple substitutions.

Root Cause Analysis:

  • Excessive Brominating Agent: Using more than one molar equivalent of the brominating agent (e.g., Br₂) will inevitably lead to polysubstitution.

  • High Reactivity of Brominating Agent: Elemental bromine (Br₂) is highly reactive and can be difficult to control with highly activated substrates like phenols.

  • Polar Protic Solvents: Solvents like water or ethanol can enhance the electrophilicity of bromine, further promoting over-bromination.

Solutions:

  • Strict Stoichiometric Control: Carefully measure and use only one equivalent of your brominating agent.

  • Choice of Brominating Agent: Switch to a milder brominating agent such as N-Bromosuccinimide (NBS).[2][3] NBS is a solid, making it easier to handle and weigh accurately, and it releases bromine slowly into the reaction mixture.

  • Solvent Selection: Employ a less polar, aprotic solvent like dichloromethane (CH₂Cl₂) or carbon disulfide (CS₂) to temper the reactivity of the brominating agent.[2]

  • Low-Temperature Reaction: Perform the reaction at a low temperature (e.g., 0 °C to room temperature) to slow down the reaction rate and improve selectivity.

Experimental Protocol: Selective Monobromination using NBS

  • Dissolve 4-hydroxyphenylacetic acid (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • In a separate flask, dissolve N-Bromosuccinimide (1.0 eq) in anhydrous CH₂Cl₂.

  • Add the NBS solution dropwise to the stirred solution of 4-hydroxyphenylacetic acid over 30-60 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Q2: My main product is an isomer of this compound. How can I improve the regioselectivity of the reaction?

A2: The directing effects of the substituents on the aromatic ring determine the position of bromination. In 4-hydroxyphenylacetic acid, the hydroxyl group (-OH) is a strong ortho-, para-director, while the acetic acid moiety (-CH₂COOH) is a meta-director relative to its point of attachment. Since the para position to the hydroxyl group is blocked, the incoming electrophile is directed to the ortho position (C3). However, other isomers can form under certain conditions.

Factors Influencing Regioselectivity:

  • Steric Hindrance: Bulky brominating agents or solvent complexes can favor substitution at the less sterically hindered position.

  • Reaction Temperature: Higher temperatures can sometimes lead to a loss of selectivity.

  • Catalyst Choice: The choice of Lewis acid or other catalysts can influence the regiochemical outcome.

Strategies for Enhancing Regioselectivity:

  • Use of N-Bromosuccinimide (NBS): NBS is often more selective than elemental bromine.[4]

  • Solvent Effects: Non-polar solvents generally favor para-substitution (in cases where it's not blocked), while polar solvents can sometimes alter the ortho/para ratio. For your specific synthesis, a non-polar solvent like CH₂Cl₂ is a good starting point.

  • Catalytic Additives: The use of certain catalysts can enhance regioselectivity. For instance, some methods for regioselective bromination of phenols utilize NBS in combination with a catalytic amount of an acid.[5]

Q3: The reaction is very slow or does not go to completion, leaving a significant amount of unreacted starting material. What can I do to improve the conversion?

A3: Incomplete conversion can be due to several factors, including insufficient reactivity of the brominating agent, poor solubility of the starting material, or deactivation of the catalyst.

Troubleshooting Incomplete Reactions:

  • Reagent Quality: Ensure that your brominating agent is of high purity and has not decomposed. NBS, for example, should be recrystallized if it appears discolored.

  • Solubility: Make sure your starting material is fully dissolved in the chosen solvent. If solubility is an issue, you may need to screen for a more suitable solvent or use a co-solvent system.

  • Activation of Brominating Agent: For less reactive substrates, or if using a mild brominating agent, a catalytic amount of a Lewis acid or a protic acid might be necessary to enhance the electrophilicity of the bromine.[5]

  • Reaction Time and Temperature: If the reaction is slow at low temperatures, you may need to gradually increase the temperature or extend the reaction time. However, be mindful that this could also increase the formation of side products. Always monitor the reaction closely by TLC.

Alternative Brominating System: KBr/KBrO₃ in Acidic Media

This system generates bromine in situ, which can sometimes provide better control over the reaction.

  • Dissolve 4-hydroxyphenylacetic acid in glacial acetic acid.[2]

  • Add a solution of potassium bromide (KBr) and potassium bromate (KBrO₃).[2]

  • Acidify the mixture with a dilute strong acid (e.g., HCl) to generate bromine.[2][6]

  • Stir the reaction at room temperature and monitor by TLC.

  • Work-up as you would for a standard bromination reaction.

Frequently Asked Questions (FAQs)

Q: What are the most common side products in the synthesis of this compound?

A: The most prevalent side products are:

  • Dibrominated products: 3,5-Dibromo-4-hydroxyphenylacetic acid is the most likely dibrominated product due to the strong activating effect of the hydroxyl group.

  • Isomeric monobrominated products: While less common, bromination at other positions on the ring can occur.

  • Side-chain brominated products: Although less likely under electrophilic aromatic substitution conditions, bromination at the alpha-carbon of the acetic acid side chain can occur if radical conditions are inadvertently introduced (e.g., exposure to UV light).[7][8]

Q: How can I effectively purify the final product?

A:

  • Recrystallization: This is often the most effective method for purifying the crude product. A patent for a similar synthesis suggests recrystallization from water.[9] You may need to experiment with different solvent systems (e.g., water, ethanol/water, ethyl acetate/hexanes) to find the optimal conditions.

  • Column Chromatography: If recrystallization is ineffective at removing impurities, silica gel column chromatography can be used. A typical eluent system would be a gradient of ethyl acetate in hexanes.

Q: Are there any alternative synthetic routes to this compound?

A: Yes, a notable alternative involves a multi-step synthesis starting from m-bromophenol and glyoxylic acid, followed by a reduction step.[9] This method may offer better control over the regiochemistry but is a longer process. Another approach is the demethylation of 3-Bromo-4-methoxyphenylacetic acid.

Data Summary

ParameterRecommendation for High Yield and SelectivityRationale
Brominating Agent N-Bromosuccinimide (NBS)Milder and more selective than Br₂, reducing over-bromination.
Stoichiometry 1.0 equivalent of brominating agentPrevents polysubstitution.
Solvent Anhydrous, non-polar aprotic (e.g., CH₂Cl₂)Tempers reactivity and can improve regioselectivity.
Temperature 0 °C to room temperatureSlower reaction rate enhances selectivity.
Reaction Monitoring Thin Layer Chromatography (TLC)Essential for determining reaction completion and preventing side reactions.
Work-up Quench with sodium thiosulfateRemoves excess bromine, preventing further reactions during work-up.
Purification Recrystallization (e.g., from water)Effective for removing impurities and isolating the final product.

Visualizations

Reaction Pathway and Side Reactions

A 4-Hydroxyphenylacetic acid B This compound (Desired Product) A->B + Br+ (EAS) D α-Bromo-4-hydroxyphenylacetic acid (Side-chain bromination) A->D Radical conditions (e.g., NBS/UV light) C 3,5-Dibromo-4-hydroxyphenylacetic acid (Over-bromination) B->C + Br+ (E.g., excess Br2)

Caption: Main reaction pathway and potential side reactions.

Troubleshooting Workflow

start Low Yield of this compound q1 Complex mixture of products? start->q1 a1 Likely over-bromination q1->a1 Yes q2 Main product is an isomer? q1->q2 No s1 - Use NBS instead of Br2 - Strict 1:1 stoichiometry - Use non-polar solvent (CH2Cl2) - Lower reaction temperature (0°C) a1->s1 end Improved Yield and Purity s1->end a2 Poor regioselectivity q2->a2 Yes q3 High amount of starting material remains? q2->q3 No s2 - Use NBS - Use non-polar solvent - Consider catalytic additives a2->s2 s2->end a3 Incomplete reaction q3->a3 Yes s3 - Check reagent quality - Ensure solubility - Consider catalyst - Increase reaction time/temperature cautiously a3->s3 s3->end

Caption: A logical workflow for troubleshooting low yield.

References

  • CN101550075A - Synthetic method of 3-bromine-4-hydroxyphenylacetone - Google P
  • Can not get the selectivity of a aromatic bromination to behave, also low yielding. Am I just hosed here? : r/chemistry - Reddit. (URL: [Link])
  • CN105646181A - Preparation method of 2-bromine-4-hydroxyphenylacetic acid - Google P
  • RU2024482C1 - Method of synthesis of 3-bromo-4-hydroxybenzaldehyde - Google P
  • 4-Bromophenylacetic acid - Wikipedia. (URL: [Link])
  • This compound - MySkinRecipes. (URL: [Link])
  • Bromination of Phenols | Electrophilic aromatic substitution | Organic Chemistry - YouTube. (URL: [Link])
  • Optimising Bromination of Phenols: Investigating the Role of pH and Oxidizer in Electrophilic Substitution Reaction - ChemRxiv. (URL: [Link])
  • WO1990009976A1 - Method of synthesis of hydroxy-substituted-4-alkoxyphenylacetic acids - Google P
  • Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives - NSF Public Access Repository. (URL: [Link])
  • Bromoarene synthesis by bromination or substitution - Organic Chemistry Portal. (URL: [Link])
  • Effect of solvent on nuclear bromination of 4 í® í° -Hydroxy acetophenone (1p)
  • US5036156A - Process for the preparation of α-bromo-phenylacetic acids - Google P
  • Practical, mild and efficient electrophilic bromination of phenols by a new I(III)-based reagent: the PIDA–AlBr 3 system - RSC Publishing. (URL: [Link])
  • Synthesis of 3-bromo-4-hydroxybenzoic acid - PrepChem.com. (URL: [Link])
  • 3-bromo-4-hydroxytoluene - Organic Syntheses Procedure. (URL: [Link])
  • N-Bromosuccinimide (NBS) - Organic Chemistry Portal. (URL: [Link])
  • WO2005023738A1 - Bromination of hydroxyaromatic compounds - Google P
  • Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC - PubMed Central. (URL: [Link])
  • 22.4: Alpha Bromination of Carboxylic Acids - Chemistry LibreTexts. (URL: [Link])
  • Controlling the regioselectivity of the bromolactonization reaction in HFIP - RSC Publishing. (URL: [Link])
  • This compound | C8H7BrO3 | CID 2769628 - PubChem. (URL: [Link])
  • US4412082A - Method for preparing 4-hydroxyphenylacetic acid - Google P
  • US4337355A - Process for preparing 4-hydroxyphenylacetic acid - Google P
  • Attempted side-chain bromination of o/p-hydroxyacetophenones using various brominating reagents: eco-friendly and convenient methods for nuclear bromination - CHEMISTRY & BIOLOGY INTERFACE. (URL: [Link])
  • Title: Synthesis of trans-3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide - St. Olaf College. (URL: [Link])

Sources

Technical Support Center: 3-Bromo-4-hydroxyphenylacetic Acid Solubility

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Bromo-4-hydroxyphenylacetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for dissolving this compound in various experimental settings. Our goal is to equip you with the scientific principles and actionable protocols to overcome solubility challenges, ensuring the integrity and success of your research.

Introduction to this compound

This compound (CAS No. 38692-80-7) is a versatile intermediate in the synthesis of pharmaceuticals, particularly in the development of anti-inflammatory and analgesic agents.[1] Its structure, featuring a carboxylic acid and a phenolic hydroxyl group, presents unique solubility characteristics that are highly dependent on the physicochemical properties of the solvent system. This guide will explore these characteristics and provide systematic approaches to enhance its solubility.

Chemical and Physical Properties
PropertyValueSource
Molecular FormulaC₈H₇BrO₃
Molecular Weight231.04 g/mol
AppearanceOff-white to yellow powder
Melting Point105-107°C
Predicted pKa4.33 ± 0.10

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: Why is my this compound not dissolving in water?

A1: The limited aqueous solubility of this compound is primarily due to the hydrophobic nature of the brominated phenyl ring. The carboxylic acid and phenolic hydroxyl groups contribute to some degree of polarity and can participate in hydrogen bonding, but this is often insufficient to overcome the low polarity of the bulk of the molecule, especially in neutral water.[2]

Troubleshooting Steps:

  • pH Adjustment: The most effective method to increase aqueous solubility is by adjusting the pH. As a carboxylic acid with a predicted pKa of approximately 4.33, deprotonating this group will form the highly soluble carboxylate salt.

  • Cosolvency: For applications where pH modification is not feasible, the use of a water-miscible organic cosolvent can significantly improve solubility.

  • Heating and Sonication: While gentle heating and sonication can aid in dissolution, these methods may not be sufficient on their own for achieving high concentrations in pure water.

Q2: How does pH affect the solubility of this compound?

A2: The solubility of this compound is highly pH-dependent due to the presence of the ionizable carboxylic acid and phenolic hydroxyl groups.

  • Below pKa (pH < 4.33): The carboxylic acid group is predominantly in its neutral, protonated form (-COOH). In this state, the molecule is less polar and exhibits its lowest aqueous solubility.

  • Above pKa (pH > 4.33): The carboxylic acid group deprotonates to form the carboxylate anion (-COO⁻). This ionization significantly increases the polarity of the molecule, leading to a substantial increase in aqueous solubility.

  • At very high pH (pH > 10): The phenolic hydroxyl group may also begin to deprotonate, further increasing the negative charge and solubility. However, for most applications, adjusting the pH to be 1-2 units above the carboxylic acid pKa is sufficient.

Workflow for pH-Mediated Dissolution:

Caption: pH adjustment workflow for dissolving this compound.

Q3: What are the best solvents for dissolving this compound?

A3: this compound is generally soluble in polar organic solvents. [2] The choice of solvent will depend on the specific requirements of your experiment, such as compatibility with other reagents and downstream applications.

Recommended Solvents:

  • Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are excellent solvents for this compound and are often used to prepare high-concentration stock solutions.

  • Alcohols: Methanol and ethanol are also effective solvents.[3]

  • Aqueous Base: As discussed, dilute aqueous solutions of bases like sodium hydroxide or sodium bicarbonate can be used to dissolve the compound by forming its salt.

Experimental Protocol for Preparing a Stock Solution in DMSO:

  • Weighing: Accurately weigh the desired amount of this compound in a suitable container.

  • Solvent Addition: Add a portion of DMSO to the solid.

  • Dissolution: Vortex or sonicate the mixture until the solid is completely dissolved. Gentle warming (to 30-40°C) can be applied if necessary.

  • Final Volume: Add DMSO to reach the final desired concentration and mix thoroughly.

Q4: I need to use a mixed-solvent system. What are some good cosolvents with water?

A4: The use of cosolvents is a common strategy to enhance the solubility of poorly water-soluble compounds. [4][5] Cosolvents work by reducing the polarity of the aqueous medium, making it more favorable for the solute to dissolve.

Recommended Aqueous Cosolvent Systems:

  • Ethanol/Water: Mixtures of ethanol and water are widely used and are often suitable for biological assays.

  • DMSO/Water: While DMSO is an excellent solvent, high concentrations can be toxic in cell-based assays. It is common to prepare a high-concentration stock in DMSO and then dilute it into an aqueous buffer, ensuring the final DMSO concentration is low (typically <1%).

  • PEG 300/Water: Polyethylene glycol 300 (PEG 300) is another biocompatible cosolvent that can be used to improve aqueous solubility.

Troubleshooting Cosolvent Systems:

  • Precipitation upon Dilution: A common issue is the precipitation of the compound when a concentrated organic stock solution is diluted into an aqueous buffer. To mitigate this, dilute the stock solution slowly while vortexing the aqueous medium. It may also be necessary to use a lower concentration stock solution.

  • Solvent Miscibility: Ensure that the chosen cosolvent is fully miscible with water at the desired ratio.

Q5: Can I improve the solubility of this compound by forming a salt?

A5: Yes, salt formation is a highly effective method for increasing the aqueous solubility of ionizable compounds like this compound. [6][7] By reacting the carboxylic acid with a base, you form a salt that is typically much more soluble in water than the free acid.

Common Salt Formation Strategies:

  • In-situ Salt Formation: This is the most common laboratory practice, where a base is added to a suspension of the acid in an aqueous medium to dissolve it, as described in Q2.

  • Isolation of a Solid Salt: For applications requiring a solid, highly soluble form of the compound, the salt can be synthesized and isolated. This involves reacting the acid with a stoichiometric amount of a suitable base (e.g., sodium hydroxide, potassium bicarbonate) in a suitable solvent, followed by evaporation or precipitation to obtain the solid salt.

Logical Flow for Solubility Enhancement Strategy Selection:

Caption: Decision tree for selecting a solubility enhancement strategy.

General Troubleshooting Tips

  • Visual Inspection: Always visually inspect your solution for any undissolved particles. If the solution appears hazy, it may not be fully dissolved.

  • Filtration: After dissolution, it is good practice to filter the solution through a 0.22 µm or 0.45 µm filter to remove any remaining particulates, especially before use in sensitive applications like cell culture or HPLC.

  • Stability: Be aware that the chemical stability of the compound may be affected by pH and the choice of solvent. It is advisable to prepare fresh solutions and avoid long-term storage unless stability data is available.

References

  • This compound - MySkinRecipes.[Link]
  • This compound | C8H7BrO3 | CID 2769628 - PubChem.[Link]
  • Cosolvent - Wikipedia.[Link]
  • Effect of pH on the solubility of phenolic compounds - ResearchG
  • Extraction and quantification of phenolic acids and flavonols from Eugenia pyriformis using different solvents - PMC - NIH.[Link]
  • Cosolvent – Knowledge and References - Taylor & Francis.[Link]
  • Salt formation to improve drug solubility - PubMed.[Link]

Sources

Technical Support Center: Navigating the Experimental Challenges of 3-Bromo-4-hydroxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 3-Bromo-4-hydroxyphenylacetic acid. This guide is designed to provide in-depth troubleshooting advice and practical solutions to the stability and reactivity challenges commonly encountered when using this compound in experimental assays. Our goal is to equip you with the scientific understanding and validated protocols necessary to ensure the integrity and reproducibility of your results.

Introduction: Understanding the Instability of a Phenolic Compound

This compound is a valuable intermediate in pharmaceutical and agrochemical research.[1][2] Its structure, featuring a phenolic hydroxyl group, makes it susceptible to oxidative degradation, particularly under common experimental conditions.[3] This instability can lead to a variety of issues, including loss of compound potency, inconsistent results, and assay interference. This guide will delve into the mechanisms behind these challenges and provide actionable strategies to mitigate them.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions and issues that arise when working with this compound.

Q1: My stock solution of this compound changes color over time. What is happening and is it still usable?

A1: A color change, typically to a yellow or brownish hue, is a visual indicator of oxidation. The phenolic hydroxyl group is susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and alkaline pH.[3] This process can lead to the formation of quinone-type structures and other degradation products. A colored solution suggests that a portion of the compound has degraded, which will affect its effective concentration and may introduce interfering substances into your assay. It is strongly recommended to prepare fresh stock solutions and avoid using discolored solutions for quantitative experiments.

Q2: I'm seeing inconsistent results in my cell-based assay. Could this be related to the stability of the compound in my culture media?

A2: Yes, this is a very likely cause. Cell culture media are complex aqueous environments, typically buffered at a physiological pH of ~7.4. These conditions can promote the degradation of phenolic compounds.[3] Furthermore, components in the media, such as serum proteins, can potentially interact with the compound or its degradation products.[4] Instability in the media can lead to a decreasing concentration of the active compound over the course of the experiment, resulting in high variability.

Q3: I observed a significant drop in activity when I included DTT in my biochemical assay buffer. Why would a reducing agent cause a problem?

A3: This is a classic sign of assay interference due to redox cycling. Some compounds, including certain phenols, can react with reducing agents like dithiothreitol (DTT) or β-mercaptoethanol (BME) to generate reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂).[5] This newly generated H₂O₂ can then oxidize and inactivate sensitive components of your assay, such as enzymes or fluorescent probes, leading to a false-positive or false-negative result.

Q4: How can I be sure my compound is not simply precipitating in my aqueous assay buffer?

A4: Solubility issues are a common problem for many small molecules. For phenolic compounds like 4-hydroxyphenylacetic acid, the solubility in PBS (pH 7.2) is approximately 10 mg/mL; however, it is advised not to store the aqueous solution for more than a day.[6] To check for precipitation, you can visually inspect the solution for any cloudiness or particulate matter, especially after dilution from a DMSO stock. A more rigorous method is to centrifuge your final working solution and measure the concentration of the compound in the supernatant by HPLC or UV-Vis spectroscopy.

Troubleshooting Guides

This section provides detailed troubleshooting workflows for common problems encountered with this compound.

Problem 1: Inconsistent Potency and Reproducibility
  • Possible Cause 1: Degradation in Stock Solution.

    • Troubleshooting Steps:

      • Solvent Choice: Prepare stock solutions in an anhydrous aprotic solvent like DMSO.

      • Storage Conditions: Store stock solutions at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.

      • Light Protection: Use amber vials or wrap vials in aluminum foil to protect from light.[3]

      • Inert Atmosphere: For maximal stability, consider purging the headspace of the vial with an inert gas like argon or nitrogen before sealing.

  • Possible Cause 2: Degradation in Aqueous Assay Buffer.

    • Troubleshooting Steps:

      • pH Optimization: If your assay allows, use a slightly acidic buffer (pH 4-6) to improve stability.[3]

      • Fresh Dilutions: Always prepare fresh working solutions in your aqueous buffer immediately before each experiment. Do not store the compound in aqueous buffers for extended periods.[6]

      • Minimize Incubation Time: Reduce the pre-incubation time of the compound in the assay buffer as much as possible.[1]

Problem 2: Suspected Assay Interference
  • Possible Cause 1: Redox Cycling.

    • Troubleshooting Steps:

      • DTT Counter-Screen: If your assay contains a reducing agent, perform a counter-screen without the target protein to see if the compound still generates a signal.[7]

      • H₂O₂ Scavengers: Test if the inclusion of catalase in your assay buffer mitigates the observed effect. Catalase will break down any H₂O₂ generated by redox cycling.

      • Alternative Reducing Agents: Consider using a less potent reducing agent or one with a different mechanism if DTT or BME are problematic.

  • Possible Cause 2: Covalent Adduct Formation.

    • Troubleshooting Steps:

      • Pre-incubation Test: Pre-incubate your protein target with the compound, then remove the unbound compound (e.g., via dialysis or a spin column). If the protein's activity remains inhibited, it suggests a covalent interaction.

      • Mass Spectrometry Analysis: For a definitive answer, analyze the protein-compound mixture by mass spectrometry to look for mass shifts corresponding to the adduction of the compound or its degradation products.[8]

Data Presentation

ParameterRecommendationRationale
Stock Solution Solvent Anhydrous DMSOMinimizes hydrolysis and provides good solubility.
Stock Solution Storage -20°C to -80°C, protected from lightLow temperatures and darkness slow down oxidative degradation.[3]
Aqueous Buffer pH pH 4-6 (if assay permits)Phenolic compounds are generally more stable in acidic to neutral conditions.[3]
Aqueous Solution Storage Prepare fresh, do not storeHigh risk of degradation in aqueous solutions, especially at neutral or alkaline pH.[3][6]
Reducing Agents (e.g., DTT) Use with caution, perform counter-screensPotential for redox cycling and generation of interfering ROS.

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions
  • Stock Solution (10 mM in DMSO):

    • Weigh out a precise amount of this compound powder.

    • Dissolve in anhydrous DMSO to a final concentration of 10 mM.

    • Vortex thoroughly to ensure complete dissolution.

    • Aliquot into single-use volumes in amber, tightly sealed vials.

    • Store at -20°C or -80°C.

  • Working Solution Preparation:

    • Thaw a single aliquot of the DMSO stock solution immediately before use.

    • Perform serial dilutions in your final aqueous assay buffer to achieve the desired concentrations.

    • Ensure the final concentration of DMSO in the assay is low (typically <0.5%) and consistent across all wells, including controls.

    • Use the working solutions immediately after preparation.

Protocol 2: Assessing Compound Stability in Assay Buffer
  • Prepare a working solution of this compound in your assay buffer at the highest concentration to be used in your experiment.

  • Incubate this solution under the exact conditions of your assay (e.g., 37°C for 2 hours).

  • At various time points (e.g., 0, 30, 60, 120 minutes), take an aliquot of the solution.

  • Immediately analyze the concentration of the intact compound in each aliquot using a validated analytical method such as HPLC-UV.

  • A significant decrease in concentration over time indicates instability under your assay conditions.

Visualizations

cluster_0 Compound Instability Pathway Compound This compound Oxidized_Intermediate Oxidized Intermediate (e.g., Quinone) Compound->Oxidized_Intermediate Oxidation (O₂, High pH, Light) Degradation_Products Degradation Products (e.g., Polymers) Oxidized_Intermediate->Degradation_Products

Caption: Oxidative degradation pathway of this compound.

cluster_1 Troubleshooting Workflow Inconsistent_Results Inconsistent Results Check_Stock Check Stock Solution (Age, Color, Storage) Inconsistent_Results->Check_Stock Check_Assay_Conditions Check Assay Conditions (pH, Buffer, Incubation Time) Inconsistent_Results->Check_Assay_Conditions Check_Interference Check for Assay Interference Inconsistent_Results->Check_Interference Optimize_Storage Optimize Storage & Preparation Protocol Check_Stock->Optimize_Storage Check_Assay_Conditions->Optimize_Storage Redox_Cycling Redox Cycling? Check_Interference->Redox_Cycling Covalent_Modification Covalent Modification? Check_Interference->Covalent_Modification Modify_Assay Modify Assay Protocol (e.g., add catalase) Redox_Cycling->Modify_Assay

Caption: Decision tree for troubleshooting inconsistent experimental results.

References

  • Assay Guidance Manual. (2015). Assay Interference by Chemical Reactivity.
  • Jais, T. M., & Laggner, P. (2018). Analysis of Protein-Phenolic Compound Modifications Using Electrochemistry Coupled to Mass Spectrometry. Molecules, 23(2), 299. [Link]
  • Li, Y., et al. (2023). Identification of Protein–Phenol Adducts in Meat Proteins: A Molecular Probe Technology Study. Foods, 12(23), 4272. [Link]
  • Li, Y., et al. (2023). Identification of Protein–Phenol Adducts in Meat Proteins: A Molecular Probe Technology Study.
  • Yorulmaz, A., & Er, F. (2022). Chemistry of Protein-Phenolic Interactions Toward the Microbiota and Microbial Infections. Frontiers in Nutrition, 9, 915239. [Link]
  • Soenen, S. J., & Williams, D. B. (2012). Redox cycling compounds generate H2O2 in HTS buffers containing strong reducing reagents--real hits or promiscuous artifacts? Journal of biomolecular screening, 17(1), 1-13. [Link]
  • Lund, M. N., et al. (2024). Polyphenol autoxidation and prooxidative activity induce protein oxidation and protein-polyphenol adduct formation in model systems.
  • Sahoo, P. K., et al. (2012). Kinetics of simultaneous degradation of 4-bromophenol and 4-chlorophenol by Arthrobacter chlorophenolicusA6. Biointerface Research in Applied Chemistry, 2(4), 379-386. [Link]
  • Soenen, S. J., & Williams, D. B. (2012). Redox cycling compounds generate H2O2 in HTS buffers containing strong reducing reagents – real hits or promiscuous artifacts?.
  • Gallard, H., & von Gunten, U. (2009). The bromination kinetics of phenolic compounds in aqueous solution.
  • Jiang, S., & Penner, M. H. (2017). Overcoming Reductant Interference in Peroxidase-Based Assays for Hydrogen Peroxide Quantification.
  • KCAS Bioanalytical Services. (2020). Unstable Small Molecule Therapeutic Analysis. KCAS Bio. [Link]
  • Jiang, S., & Penner, M. H. (2017).
  • An, Y., & Tolliday, N. (2010). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. Current protocols in chemical biology, 2(4), 231-250. [Link]
  • Mathew, A., & Panda, J. K. (2012). Kinetics of Oxidation of Substituted Phenols by Potassium Bromate. International Journal of ChemTech Research, 4(4), 1541-1546. [Link]
  • Singh, S., & Singh, S. K. (2016). High throughput screening of small molecule library: procedure, challenges and future. International journal of biological macromolecules, 87, 333-342. [Link]
  • Medium. (2023). High-Throughput Screening (HTS)
  • Carl ROTH. (n.d.). This compound, 100 g.
  • ResearchGate. (2017). What the steps should be taken when primary detecting of phenolic compounds?. [Link]
  • ResearchGate. (n.d.). Release profiles of FA in PBS at pH 7.
  • Graham, N. J. D., et al. (1996). The influence of pH on the degradation of phenol and chlorophenols by potassium ferrate. Water Science and Technology, 34(9), 111-118. [Link]
  • Graham, N. J. D., et al. (1996).
  • SIELC Technologies. (2018). This compound. [Link]
  • Chemistry LibreTexts. (2022). 15.7: Redox Reactions of Thiols and Disulfides. [Link]
  • Zhang, H., et al. (2022). Extraction and characterization of phenolic compounds and their potential antioxidant activities.
  • Cleland, W. W. (1964). Dithiothreitol, a New Protective Reagent for SH Groups. Biochemistry, 3(4), 480-482. [Link]
  • Chemistry LibreTexts. (2020). 11.7: Redox Reactions of Thiols and Disulfides. [Link]
  • ResearchGate. (2019). What's gain of Beta-mercaptoethanol more than DTT in refolding protein step?. [Link]

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Technical Support Center: Optimizing Derivatization of 3-Bromo-4-hydroxyphenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the derivatization of 3-Bromo-4-hydroxyphenylacetic acid (BHPA). This resource is designed for researchers, medicinal chemists, and analytical scientists who are working with this versatile building block. BHPA's bifunctional nature, possessing both a carboxylic acid and a phenolic hydroxyl group, offers rich opportunities for chemical modification but also presents unique challenges.[1][2][3][4]

This guide provides in-depth, experience-driven advice in a direct question-and-answer format to help you troubleshoot common issues, optimize reaction conditions, and achieve your desired derivatization outcomes with high yield and purity.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries encountered during the derivatization of BHPA.

Q1: I want to derivatize BHPA for GC-MS analysis. Which functional group should I target?

For Gas Chromatography-Mass Spectrometry (GC-MS), both the carboxylic acid and the phenolic hydroxyl group must be derivatized.[5][6] These polar functional groups cause low volatility and poor thermal stability, leading to issues like peak tailing and sample loss on the GC column.[5][7] Common derivatization strategies involve converting both groups into less polar, more volatile ethers and esters through methods like silylation or alkylation.[5][6][8]

Q2: My reaction yield is consistently low. What are the most common culprits?

Low yields in organic reactions are a frequent problem stemming from several factors.[9][10] The most common causes include:

  • Reagent Quality: Degradation of starting materials, derivatizing agents, or catalysts.[9][11]

  • Presence of Water: Moisture can hydrolyze sensitive reagents (e.g., silylating agents, acid chlorides) or compete with your substrate.[9][11]

  • Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or inefficient mixing can prevent the reaction from reaching completion.[9][12]

  • Product Loss During Workup: The product may be partially soluble in the aqueous phase during extraction or may decompose during purification.[10]

Q3: I'm seeing multiple spots on my TLC plate. What are the likely side products?

With a bifunctional molecule like BHPA, the formation of multiple products is a common challenge. These often include:

  • Mono-derivatized intermediates: Either the ester (at the carboxylic acid) or the ether (at the phenol) is formed, but not both.

  • Starting Material: Unreacted BHPA.

  • C-Alkylation Products: Under certain conditions, especially with phenoxides, alkylation can occur on the aromatic ring instead of the phenolic oxygen (O-alkylation).[13]

  • Degradation Products: Brominated phenols can be susceptible to degradation or side reactions under harsh conditions, such as high temperatures or strong bases.[14][15]

Q4: How do I choose between different derivatization agents?

The choice depends on your goal (e.g., analysis vs. synthesis), the scale of your reaction, and safety considerations.

Reagent TypeTarget Group(s)Common ExamplesProsCons
Silylating Agents -OH, -COOHMSTFA, BSTFA, TMCSHigh yields, forms volatile derivatives for GC-MS.[16]Moisture sensitive, derivatives can be unstable.
Alkylating Agents -OH, -COOHMethyl Iodide (MeI), Dimethyl Sulfate (DMS), DiazomethaneForms stable ether/ester bonds.[17]Often highly toxic and require stringent safety measures.[17]
"Green" Alkylating Agents -OH, -COOHDimethyl Carbonate (DMC)Non-toxic, can act as both reagent and solvent.[17]May require higher temperatures or specific catalysts.[17]
Acylating Agents -OHAcetic Anhydride, Benzoyl ChlorideForms stable esters, useful for protecting the hydroxyl group.[5][18]Can be corrosive and moisture-sensitive.

Part 2: In-Depth Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving complex experimental problems.

Problem 1: Low or No Product Formation

If your reaction is failing to produce the desired derivative, a logical, step-by-step diagnosis is crucial.[9][10]

Troubleshooting Workflow for Low Yield

G cluster_solutions Potential Solutions start Observation: Low or No Product Yield reagent 1. Check Reagent Quality - Use fresh reagents? - Test with a positive control? start->reagent Isolate Cause water 2. Suspect Water Contamination - Used anhydrous solvents? - Flame-dried glassware? reagent->water sol_reagent Purchase new reagents. Verify catalyst activity. reagent->sol_reagent conditions 3. Evaluate Reaction Conditions - Temperature correct? - Time sufficient? - Stirring adequate? water->conditions sol_water Use freshly distilled anhydrous solvents. Run under inert (N2/Ar) atmosphere. water->sol_water workup 4. Analyze Workup & Purification - Product lost in aqueous phase? - Decomposed on silica gel? conditions->workup sol_conditions Monitor reaction by TLC/LC-MS. Optimize temperature and time. conditions->sol_conditions sol_workup Adjust pH during extraction. Back-extract aqueous layers. Use neutral alumina for chromatography. workup->sol_workup

Caption: A systematic flowchart for diagnosing the root cause of low reaction yields.

  • Cause A: Inactive Reagents or Catalyst

    • Why it happens: Derivatizing agents, especially highly reactive ones like silylating agents or acid chlorides, can degrade upon exposure to air or moisture.[9] Catalysts can lose activity over time or due to poisoning by impurities.

    • How to solve:

      • Use Fresh Reagents: Whenever possible, use freshly opened bottles of reagents or purify them before use. For instance, solvents can be distilled to remove water and stabilizers.[9]

      • Run a Control Reaction: Test your reagents and catalyst on a simpler, reliable substrate (a positive control) to confirm their activity.

  • Cause B: Water Contamination

    • Why it happens: Water is a nucleophile that can react with and consume electrophilic derivatizing agents. It can also hydrolyze the desired product, reducing the final yield. This is especially critical for moisture-sensitive reactions.[11]

    • How to solve:

      • Use Anhydrous Solvents: Purchase high-quality anhydrous solvents or dry them using appropriate methods (e.g., distillation over sodium/benzophenone or using molecular sieves).

      • Dry Glassware and Substrate: Flame-dry all glassware under vacuum or oven-dry it prior to use.[10] Ensure your BHPA starting material is dry, for instance by co-evaporating with an anhydrous solvent like toluene.

      • Inert Atmosphere: For highly sensitive reactions, work under an inert atmosphere of nitrogen or argon gas.[12]

Problem 2: Formation of Multiple, Inseparable Products

The presence of both a carboxylic acid and a phenol complicates derivatization, often leading to a mixture of products.

Reaction Selectivity Diagram for BHPA

G cluster_products Potential Products BHPA 3-Bromo-4-hydroxy- phenylacetic acid (BHPA) Mono_Ester Mono-Ester (Carboxylic Acid Derivatized) BHPA->Mono_Ester Mild Esterification (e.g., Acid/Alcohol) Mono_Ether Mono-Ether (Phenol Derivatized) BHPA->Mono_Ether Mild Etherification (e.g., Weak Base) Di_Sub Di-Substituted Product (Desired) BHPA->Di_Sub One-Pot, Forced Conditions (e.g., 2+ eq. Base/Reagent) C_Alk C-Alkylated Byproduct (Ring Alkylation) BHPA->C_Alk Ambident Nucleophile Conditions Mono_Ester->Di_Sub Forced Etherification (e.g., Strong Base/Alkyl Halide) Mono_Ether->Di_Sub Forced Esterification (e.g., Acyl Halide)

Caption: Possible derivatization pathways and products for BHPA.

  • Cause A: Incomplete Reaction

    • Why it happens: Insufficient reagent stoichiometry, short reaction times, or low temperatures can lead to a mixture of starting material, mono-substituted, and di-substituted products.

    • How to solve:

      • Increase Reagent Equivalents: To derivatize both functional groups, ensure you are using at least two equivalents of both the base (if required) and the derivatizing agent. A slight excess (e.g., 2.2 equivalents) is often beneficial.

      • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or LC-MS to track the disappearance of starting material and intermediates. Continue the reaction until the di-substituted product is maximized.[9]

  • Cause B: Lack of Chemoselectivity

    • Why it happens: The relative reactivity of the carboxylic acid and the phenol depends heavily on the reaction conditions (pH, reagents).

      • Esterification (Fischer): Under acidic conditions with an alcohol, the carboxylic acid is much more reactive than the phenol, allowing for selective ester formation.[19][20]

      • Etherification (Williamson): This requires deprotonation of the hydroxyl groups. The phenol (pKa ~10) is more acidic than the carboxylic acid proton after it has been deprotonated, but the carboxylate is formed first. A strong base (like NaH or K₂CO₃) is needed to deprotonate the phenol to form the more nucleophilic phenoxide, which then reacts with an alkyl halide.[21][22][23]

    • How to solve:

      • Two-Step Procedure: For maximum control, perform a sequential derivatization. First, protect/derivatize one group under selective conditions (e.g., Fischer esterification of the acid). Then, purify the intermediate and perform the second derivatization under different conditions (e.g., Williamson ether synthesis for the phenol).

      • One-Pot, Forced Conditions: To achieve di-substitution in one step, use a strong base (e.g., NaH, >2 equivalents) to deprotonate both groups, followed by the addition of an electrophile (e.g., methyl iodide).

Part 3: Experimental Protocols

These protocols provide detailed, step-by-step methodologies for common derivatization procedures. Warning: Some reagents listed are hazardous and must be handled with extreme care in a fume hood using appropriate personal protective equipment (PPE).[17]

Protocol 1: Two-Step Synthesis of Methyl 2-(3-bromo-4-methoxyphenyl)acetate

This robust, two-step method provides excellent control and high purity.

Step A: Fischer Esterification of the Carboxylic Acid

  • Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 g, 4.33 mmol).[19]

  • Reagents: Add methanol (50 mL) to the flask. The large excess of alcohol serves as both solvent and reagent, driving the equilibrium.[19]

  • Catalyst: Carefully add concentrated sulfuric acid (H₂SO₄, 0.2 mL) dropwise while stirring.

  • Reaction: Heat the mixture to reflux (approx. 65°C) and maintain for 4-6 hours. Monitor the reaction by TLC (e.g., 30% Ethyl Acetate in Hexanes) until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Slowly pour the mixture into 100 mL of ice-cold water and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution (2 x 50 mL) to remove unreacted acid, then with brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the methyl ester intermediate.

Step B: Williamson Ether Synthesis of the Phenolic Hydroxyl

  • Setup: To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add the methyl ester intermediate from Step A (e.g., 1.0 g, 4.08 mmol) and anhydrous acetone or DMF (40 mL).

  • Base: Add anhydrous potassium carbonate (K₂CO₃, 1.13 g, 8.16 mmol, 2.0 eq).

  • Reagent: Add methyl iodide (MeI, 0.38 mL, 6.12 mmol, 1.5 eq). Caution: Methyl iodide is toxic and a suspected carcinogen.[17]

  • Reaction: Heat the mixture to reflux (56°C for acetone) and stir vigorously for 6-12 hours, monitoring by TLC.

  • Workup: Cool the mixture, filter off the solid K₂CO₃, and wash the solid with acetone. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography on silica gel to obtain the final di-substituted product.

Protocol 2: One-Pot Derivatization for GC-MS Analysis (Silylation)

This is a rapid method for preparing small-scale analytical samples.

  • Sample Prep: In a 2 mL GC vial, place a small, accurately weighed amount of BHPA (approx. 1 mg).

  • Solvent: Add 200 µL of anhydrous pyridine.

  • Derivatization: Add 100 µL of N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

  • Reaction: Cap the vial tightly and heat at 60-70°C for 30 minutes in a heating block or oven.

  • Analysis: Cool the vial to room temperature. The sample is now ready for direct injection into the GC-MS.

References

  • University of Rochester Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield.
  • Quora. (2015, January 21). What could be the reason for getting a very low yield in organic chemistry?
  • Chemistry LibreTexts. (2023, August 29). Derivatization.
  • Proestos, C., Sereli, D., & Kapsokefalou, M. (2004). Analytical procedure for the in-vial derivatization--extraction of phenolic acids and flavonoids in methanolic and aqueous plant extracts followed by gas chromatography with mass-selective detection.
  • Beelders, T., et al. (2014). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Molecules, 19(9), 14189-14217.
  • Wang, Y., et al. (2022). Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. Chinese Medicine, 17(1), 27.
  • Reddit. (2024, November 20). What are some common causes of low reaction yields?
  • Shalaby, R., & Shams-Eldin, E. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages.
  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis.
  • Quora. (2014, October 12). Why can't the Williamson synthesis be used to prepare diphenyl ether?
  • Chemistry For Everyone. (2025, August 14). What Is Derivatization In GC-MS? [Video]. YouTube.
  • Wikipedia. (n.d.). Williamson ether synthesis.
  • Götze, T., et al. (2016). A new method for immediate derivatization of hydroxyl groups by fluoroalkyl chloroformates and its application for the determination of sterols and tocopherols in human serum and amniotic fluid by gas chromatography-mass spectrometry.
  • Bibel, M. (2025, March 9). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. [Video]. YouTube.
  • Khoddami, A., Wilkes, M. A., & Roberts, T. H. (2013). Techniques for Analysis of Plant Phenolic Compounds. Molecules, 18(2), 2328-2375.
  • Mondal, S. (n.d.). Derivatizing Reagents For Detection Of Organic Compounds By HPLC.
  • Isac, H. A., et al. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. Reaction Chemistry & Engineering, 6(3), 481-488.
  • Science.gov. (n.d.). chemical derivatization techniques: Topics.
  • Dasgupta, A., & Spies, J. (2002). A novel derivatization of phenol after extraction from human serum using perfluorooctanoyl chloride for gas chromatography-mass spectrometric confirmation and quantification.
  • Dai, J., & Mumper, R. J. (2010). Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate.
  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry.
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  • MySkinRecipes. (n.d.). This compound.
  • On-line, I. (2012, March 21). Derivatization Reactions and Reagents for Gas Chromatography Analysis. SciSpace.
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  • ResearchGate. (n.d.). Optimization of the reaction conditions.
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  • Pinto, C. G., et al. (2011). Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches.
  • EFSA Panel on Contaminants in the Food Chain (CONTAM). (2024). Update of the risk assessment of brominated phenols and their derivatives in food. EFSA Journal, 22(1), e8523.
  • Wianowska, D., & Gil, R. (2021). Methods of purification of raw polyphenol extract for chromatographic analysis. Technologia i Jakość Wyrobów, 66, 79-87.
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Common experimental errors when using 3-Bromo-4-hydroxyphenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Bromo-4-hydroxyphenylacetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting guides, and frequently asked questions (FAQs) related to the experimental use of this versatile intermediate.

I. Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the handling, properties, and reactions of this compound.

Q1: What are the key structural features and properties of this compound?

This compound is an organic compound featuring a phenyl ring substituted with a bromine atom, a hydroxyl group, and an acetic acid functional group[1]. This unique combination of functional groups makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals[1][2][3].

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 38692-80-7[1]
Molecular Formula C₈H₇BrO₃[1]
Molecular Weight 231.04 g/mol [1]
Appearance Off-white to yellow powder[1]
Melting Point 105-107 °C[2]
Boiling Point 363.9 °C[2]
Storage Room temperature, dry[2]

Q2: In which solvents is this compound soluble?

Due to the presence of both polar (hydroxyl and carboxylic acid) and nonpolar (brominated phenyl ring) moieties, its solubility varies. It is generally soluble in polar organic solvents like methanol, ethanol, and acetone. Its solubility in nonpolar solvents like hexane is limited. For aqueous solutions, it is more soluble under basic conditions due to the deprotonation of the carboxylic acid and phenolic hydroxyl groups.

Q3: What are the primary applications of this compound?

This compound is a key building block in organic synthesis. Its primary applications include:

  • Pharmaceutical Development: It serves as an intermediate in the synthesis of anti-inflammatory and analgesic agents[1][2].

  • Agrochemicals: It is used in the development of new herbicides and fungicides[1].

  • Biochemical Research: It is utilized in studies investigating enzyme and receptor mechanisms[3].

Q4: What are the main safety precautions when handling this compound?

As with any chemical reagent, proper safety protocols must be followed. It is important to:

  • Work in a well-ventilated area or a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water.

  • Store in a tightly sealed container in a dry place.

II. Troubleshooting Guide: Common Experimental Errors

This section provides a detailed guide to troubleshooting common issues encountered during reactions with this compound.

A. Esterification Reactions (e.g., Fischer Esterification)

Problem 1: Low yield of the desired ester.

  • Possible Cause 1: Reversible nature of the reaction. Fischer esterification is an equilibrium-controlled process[4][5].

    • Solution: To drive the reaction towards the product, use a large excess of the alcohol (it can often be used as the solvent) or remove water as it forms, for example, by using a Dean-Stark apparatus[4].

  • Possible Cause 2: Incomplete reaction.

    • Solution: Monitor the reaction progress using Thin-Layer Chromatography (TLC). If the starting material is still present after a prolonged reaction time, consider increasing the reaction temperature or the amount of acid catalyst.

  • Possible Cause 3: Side reaction at the phenolic hydroxyl group. Under certain conditions, the phenolic hydroxyl group can also be esterified, leading to a diester byproduct.

    • Solution: Employ milder reaction conditions. If selectivity is a major issue, consider protecting the phenolic hydroxyl group before carrying out the esterification.

Problem 2: Difficulty in product purification.

  • Possible Cause 1: Presence of unreacted carboxylic acid. The starting material can be difficult to separate from the ester product due to similar polarities.

    • Solution: During the work-up, wash the organic layer with a mild base, such as a saturated sodium bicarbonate solution, to remove any unreacted carboxylic acid.

  • Possible Cause 2: Formation of colored impurities.

    • Solution: The crude product can be purified by column chromatography on silica gel. A solvent system of ethyl acetate and hexane is often effective.

B. O-Alkylation of the Phenolic Hydroxyl Group (e.g., Williamson Ether Synthesis)

Problem 1: Low yield of the ether product.

  • Possible Cause 1: Competing reaction at the carboxylic acid group. The carboxylate anion, formed under basic conditions, can also act as a nucleophile and react with the alkylating agent, leading to the formation of an ester byproduct.

    • Solution: Protect the carboxylic acid group as an ester before carrying out the O-alkylation. The ester can be subsequently hydrolyzed to yield the desired product.

  • Possible Cause 2: Elimination side reaction. The Williamson ether synthesis can compete with a base-catalyzed elimination of the alkylating agent, especially with secondary or tertiary alkyl halides[6].

    • Solution: Use a primary alkyl halide whenever possible. Employ milder reaction conditions, such as using a weaker base (e.g., K₂CO₃ instead of NaH) and a lower reaction temperature.

  • Possible Cause 3: Incomplete reaction.

    • Solution: Monitor the reaction by TLC. If the reaction is sluggish, consider using a more polar aprotic solvent like DMF or DMSO to enhance the nucleophilicity of the phenoxide.

Problem 2: Formation of multiple products.

  • Possible Cause: Both O-alkylation and C-alkylation. The phenoxide ion is an ambident nucleophile, and under certain conditions, alkylation can occur on the aromatic ring (C-alkylation) in addition to the desired O-alkylation.

    • Solution: The choice of solvent and counter-ion can influence the selectivity. Generally, polar aprotic solvents favor O-alkylation.

Troubleshooting_Bifunctional_Reactivity cluster_esterification Esterification Issues cluster_alkylation O-Alkylation Issues low_yield_ester Low Ester Yield ester_cause1 Equilibrium Limitation low_yield_ester->ester_cause1 Possible Cause ester_cause2 Phenol Esterification (Side Reaction) low_yield_ester->ester_cause2 Possible Cause ester_sol1 Use Excess Alcohol / Remove Water ester_cause1->ester_sol1 Solution ester_sol2 Protect Phenolic -OH ester_cause2->ester_sol2 Solution low_yield_ether Low Ether Yield ether_cause1 Carboxylate Reactivity (Side Reaction) low_yield_ether->ether_cause1 Possible Cause ether_cause2 Elimination (E2) low_yield_ether->ether_cause2 Possible Cause ether_sol1 Protect Carboxylic Acid ether_cause1->ether_sol1 Solution ether_sol2 Use Primary Alkyl Halide ether_cause2->ether_sol2 Solution start Experimental Issue with This compound start->low_yield_ester start->low_yield_ether

Troubleshooting workflow for bifunctional reactivity.

III. Experimental Protocols

The following are detailed, step-by-step methodologies for key reactions involving this compound.

A. Protocol: Fischer Esterification to Methyl 3-Bromo-4-hydroxyphenylacetate

This protocol describes the acid-catalyzed esterification of the carboxylic acid functionality.

Materials:

  • This compound

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexane

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in an excess of anhydrous methanol (e.g., 10-20 eq).

  • Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent).

  • Once the reaction is complete, cool the mixture and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure methyl ester.

B. Protocol: Selective O-Alkylation of the Phenolic Hydroxyl Group

This protocol outlines a method for the selective alkylation of the phenolic hydroxyl group after protecting the carboxylic acid.

Step 1: Esterification (Protection of the Carboxylic Acid)

Follow the Fischer Esterification protocol described above to convert the carboxylic acid to its methyl ester.

Step 2: O-Alkylation (Williamson Ether Synthesis)

Materials:

  • Methyl 3-Bromo-4-hydroxyphenylacetate (from Step 1)

  • Alkyl halide (e.g., ethyl iodide) (1.1 eq)

  • Potassium Carbonate (K₂CO₃) (1.5 eq)

  • Acetone or DMF (anhydrous)

Procedure:

  • In a round-bottom flask, dissolve Methyl 3-Bromo-4-hydroxyphenylacetate (1.0 eq) in anhydrous acetone or DMF.

  • Add potassium carbonate to the solution.

  • Add the alkyl halide dropwise to the mixture.

  • Heat the reaction mixture to reflux and stir for 6-12 hours.

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture and filter off the inorganic salts.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Step 3: Hydrolysis of the Ester (Deprotection)

The resulting ether-ester can then be hydrolyzed back to the carboxylic acid under basic conditions (e.g., using NaOH in a mixture of water and methanol) followed by acidification.

Selective_Alkylation_Workflow start This compound step1 Step 1: Esterification (Protection of -COOH) start->step1 intermediate Methyl 3-Bromo-4-hydroxyphenylacetate step1->intermediate step2 Step 2: O-Alkylation (Williamson Ether Synthesis) intermediate->step2 product_ester Alkylated Ester Derivative step2->product_ester step3 Step 3: Hydrolysis (Deprotection of -COOCH3) product_ester->step3 final_product O-Alkylated this compound step3->final_product

Workflow for selective O-alkylation.

IV. Analytical Characterization

This section provides guidance on the analytical techniques used to monitor reactions and characterize the products.

A. Thin-Layer Chromatography (TLC)

TLC is an essential tool for monitoring the progress of reactions involving this compound.

Table 2: TLC Visualization Techniques

TechniqueApplicabilityProcedure
UV Light (254 nm) The aromatic ring in this compound and its derivatives allows for visualization under UV light as dark spots on a fluorescent background[7][8].Irradiate the dried TLC plate with a UV lamp.
Iodine Chamber Aromatic compounds often stain well with iodine, appearing as brown spots[9].Place the dried TLC plate in a chamber containing a few crystals of iodine.
Potassium Permanganate (KMnO₄) Stain The phenolic hydroxyl group is susceptible to oxidation by KMnO₄, resulting in a yellow-brown spot on a purple background.Dip the TLC plate in a dilute aqueous solution of KMnO₄ and gently heat.
Ferric Chloride (FeCl₃) Stain This is a classic test for phenols, which typically produces a colored complex (often blue, green, or violet)[9].Spray or dip the TLC plate in a dilute solution of FeCl₃.
B. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are crucial for structural elucidation. The chemical shifts will vary depending on the specific derivative, but some general characteristics can be expected.

  • ¹H NMR: The aromatic protons will typically appear as multiplets in the range of 6.8-7.5 ppm. The methylene protons of the acetic acid group will be a singlet around 3.6 ppm. The chemical shifts of the aromatic protons will be influenced by the substitution pattern.

  • ¹³C NMR: The carbonyl carbon of the carboxylic acid will be observed downfield (around 170-180 ppm). The aromatic carbons will appear in the range of 110-160 ppm.

C. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compounds.

  • Isotope Pattern: A key feature in the mass spectrum of a bromine-containing compound is the characteristic M/M+2 isotope pattern, with the two peaks having nearly equal intensity, due to the presence of the ⁷⁹Br and ⁸¹Br isotopes[10].

  • Fragmentation: Common fragmentation pathways for phenylacetic acids include the loss of the carboxylic acid group and cleavage of the C-C bond between the methylene group and the aromatic ring. For brominated aromatic compounds, the loss of a bromine atom is also a common fragmentation pathway[7][11].

V. References

  • Williamson Ether Synthesis. Wikipedia. [Link]

  • Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. PubMed. [Link]

  • TLC Visualization Methods. Labster. [Link]

  • 2.3F: Visualizing TLC Plates. Chemistry LibreTexts. [Link]

  • Mass Spectrometry Fragmentation Patterns. HSC Chemistry - Science Ready. [Link]

  • Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Save My Exams. [Link]

  • This compound. MySkinRecipes. [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]

  • Fischer Esterification. Organic Chemistry Portal. [Link]

Sources

Technical Support Center: Analysis of Impurities in 3-Bromo-4-hydroxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of impurities in 3-Bromo-4-hydroxyphenylacetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the quality control and characterization of this important pharmaceutical intermediate.[1][2][3] As an intermediate in the synthesis of anti-inflammatory and analgesic agents, ensuring its purity is paramount for the safety and efficacy of the final drug product.[1][2]

This resource is structured to offer not just procedural steps, but also the scientific reasoning behind them, empowering you to make informed decisions in your laboratory work. We will delve into common questions, troubleshooting scenarios, and best practices, all grounded in established analytical principles and regulatory expectations.

Frequently Asked Questions (FAQs)

Q1: What are the likely sources and types of impurities in this compound?

A1: Impurities in any synthesized active pharmaceutical ingredient (API) or intermediate can originate from various stages of the manufacturing process and storage.[4] For this compound, potential impurities can be broadly categorized as follows:

  • Organic Impurities: These can be starting materials, by-products of the synthesis, or intermediates from alternative reaction pathways. Positional isomers or related substances that were not fully separated during purification are common. Degradation products formed during manufacturing or upon storage are also a key consideration.

  • Inorganic Impurities: These may include reagents, ligands, catalysts, or inorganic salts used in the synthesis. Their presence should be monitored and controlled based on pharmacopoeial standards or known safety data.[5]

  • Residual Solvents: Solvents used during the synthesis or purification steps can remain in the final product. The control of these is guided by the International Council for Harmonisation (ICH) Q3C guidelines, which classify solvents based on their toxicity.[4][6]

A thorough understanding of the synthetic route is crucial for predicting and identifying potential impurities.

Q2: Which analytical technique is most suitable for impurity profiling of this compound?

A2: High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC), is the most widely used and effective technique for analyzing impurities in this compound.[7][8]

  • Causality: RP-HPLC is ideal due to the compound's polarity. A nonpolar stationary phase (like C18) combined with a polar mobile phase (typically a mixture of water and acetonitrile or methanol with an acid modifier) allows for excellent separation of the main compound from its structurally similar impurities based on differences in hydrophobicity.[9] The inclusion of an acid like phosphoric acid or formic acid in the mobile phase helps to suppress the ionization of the carboxylic acid group, leading to better peak shape and reproducible retention times.[7][9] For mass spectrometry (MS) compatibility, formic acid is preferred over non-volatile acids like phosphoric acid.[7]

Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), can also be used, but typically requires derivatization to increase the volatility of the acidic and phenolic functional groups.[10][11]

Q3: What are the regulatory thresholds I need to be aware of for impurities?

A3: The International Council for Harmonisation (ICH) provides a framework for the control of impurities in new drug substances through its Q3A guideline.[4][6][12] The key thresholds are:

ThresholdDescriptionTypical Limit (for Maximum Daily Dose ≤ 2g/day)
Reporting The level above which an impurity must be reported.≥ 0.05%
Identification The level above which the structure of an impurity must be determined.> 0.10% or 1.0 mg/day intake (whichever is lower)
Qualification The level above which an impurity must be assessed for its biological safety.> 0.15% or 1.0 mg/day intake (whichever is lower)

Source: ICH Q3A(R2) Guideline[5]

These thresholds are crucial for ensuring that the final drug product is safe for patient use.[8][12]

Experimental Protocols

Protocol 1: General RP-HPLC Method for Impurity Profiling

This protocol provides a starting point for the analysis of this compound. Method optimization will likely be required for specific impurity profiles.

  • Column Selection: C18, 4.6 x 150 mm, 5 µm particle size.[9]

  • Mobile Phase Preparation:

    • Mobile Phase A: HPLC-grade water with 0.1% formic acid.

    • Mobile Phase B: HPLC-grade acetonitrile with 0.1% formic acid.

  • HPLC System Setup:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • UV Detector Wavelength: 254 nm (or a wavelength determined by the UV spectrum of the compound).[9]

  • Gradient Elution Program:

    • Equilibrate the column with 95% A and 5% B for 10-15 minutes.

    • Develop a linear gradient from 5% B to 95% B over 20-30 minutes to elute all potential impurities.[9]

    • Hold at 95% B for 5 minutes to wash the column.

    • Return to initial conditions and re-equilibrate for the next injection.

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., a mixture of water and acetonitrile) to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter before injection.[9]

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the percentage of each impurity by area normalization: % Impurity = (Area of Impurity Peak / Total Area of All Peaks) * 100.

Troubleshooting Guide

This section addresses common issues encountered during the HPLC analysis of this compound.

Issue 1: Poor Peak Shape (Tailing or Fronting)
  • Possible Causes & Solutions:

    • Secondary Interactions: Residual silanol groups on the silica-based column packing can interact with the analyte, causing peak tailing.

      • Solution: Ensure the mobile phase pH is low enough to keep the carboxylic acid protonated. Using 0.1% trifluoroacetic acid (TFA) or formic acid is typically effective.[13][14]

    • Column Overload: Injecting too much sample can lead to peak fronting.

      • Solution: Reduce the sample concentration or injection volume.[13]

    • Column Contamination/Degradation: Accumulation of strongly retained compounds or degradation of the stationary phase can cause poor peak shape.

      • Solution: Use a guard column to protect the analytical column.[14] If the column is contaminated, flush it with a strong solvent (like 100% acetonitrile or isopropanol).[14] If the column is degraded, it may need to be replaced.[13]

Issue 2: Inconsistent Retention Times
  • Possible Causes & Solutions:

    • Mobile Phase Preparation: Small variations in the mobile phase composition can lead to significant shifts in retention time.[15]

      • Solution: Prepare mobile phases accurately, preferably by weight. Ensure thorough mixing and degassing.[15]

    • Pump Issues: Fluctuations in pump performance can cause retention time variability.

      • Solution: Check for leaks in the system and ensure pump seals are in good condition.[16] Purge the pump to remove any air bubbles.[16]

    • Column Temperature: Variations in ambient temperature can affect retention times.

      • Solution: Use a column oven to maintain a constant temperature.[9]

Issue 3: Spurious or "Ghost" Peaks
  • Possible Causes & Solutions:

    • Contaminated Mobile Phase: Impurities in the solvents or water used for the mobile phase can appear as peaks, especially in gradient elution.[16]

      • Solution: Use high-purity, HPLC-grade solvents and freshly prepared mobile phases.[17]

    • Sample Carryover: Residue from a previous injection can elute in a subsequent run.

      • Solution: Implement a robust needle wash protocol in the autosampler. Inject a blank run (mobile phase only) to confirm carryover.

    • Sample Degradation: The sample may be degrading in the autosampler vial.

      • Solution: Use temperature-controlled autosamplers if the analyte is thermally labile. Prepare samples fresh and analyze them promptly.

Visual Workflow and Logic Diagrams

To further clarify the processes involved in impurity analysis, the following diagrams illustrate a general workflow and a troubleshooting decision tree.

Workflow cluster_0 Impurity Analysis Workflow Sample Sample of this compound MethodDev HPLC Method Development & Validation (ICH Q2) Sample->MethodDev Analysis Sample Analysis (RP-HPLC) MethodDev->Analysis PeakInt Peak Integration & Area % Calculation Analysis->PeakInt ImpurityID Impurity Identification (>0.10%) PeakInt->ImpurityID Compare to Thresholds (ICH Q3A) Qualification Impurity Qualification (>0.15%) ImpurityID->Qualification Report Generate Certificate of Analysis (CoA) Qualification->Report

Caption: General workflow for impurity analysis and control.

Troubleshooting cluster_1 HPLC Troubleshooting Logic Problem Chromatographic Problem? PeakShape Poor Peak Shape? Problem->PeakShape Yes RetentionTime Retention Time Shift? Problem->RetentionTime No Sol_PeakShape1 Check Mobile Phase pH Reduce Sample Load PeakShape->Sol_PeakShape1 Tailing/Fronting Sol_PeakShape2 Flush or Replace Column PeakShape->Sol_PeakShape2 Split/Broad GhostPeaks Ghost Peaks? RetentionTime->GhostPeaks No Sol_RT1 Check Mobile Phase Prep & Pump Performance RetentionTime->Sol_RT1 Yes Sol_Ghost1 Use Fresh HPLC-Grade Solvents Run Blanks GhostPeaks->Sol_Ghost1 Yes

Caption: Decision tree for troubleshooting common HPLC issues.

References

  • This compound. SIELC Technologies.
  • Impurity guidelines in drug development under ICH Q3. AMSbiopharma.
  • Impurities In Pharmaceuticals: Types, Regulations And Str
  • The Importance of Impurity Standards in Pharmaceutical Development. PharmiWeb.com.
  • Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.
  • Guidance for Industry Q3A Impurities in New Drug Substances. FDA.
  • This compound. MySkinRecipes.
  • This compound. Chem-Impex.
  • This compound. J&K Scientific LLC.
  • HPLC Troubleshooting Guide.
  • HPLC Troubleshooting Guide.
  • A Comparative Guide to HPLC Methods for Purity Assessment of Bromoacetyl
  • HPLC Troubleshooting Guide. Sigma-Aldrich.
  • Tips and Tricks of HPLC System Troubleshooting. Agilent.
  • GC-MS Evaluation of a Series of Acylated Derivatives of 3,4-Methylenedioxymethamphetamine. SciSpace.
  • 3-Hydroxyphenylacetic acid GC-MS (2 TMS) - 70eV, Positive.
  • Successful HPLC Operation – A Troubleshooting Guide. Thermo Fisher Scientific.

Sources

Technical Support Center: Recrystallization of 3-Bromo-4-hydroxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-Bromo-4-hydroxyphenylacetic acid. This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-depth, field-tested solutions to common challenges encountered during the recrystallization of this key pharmaceutical intermediate. Our approach moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions and troubleshoot effectively.

Quick Reference: Physicochemical Properties

Before initiating any purification, a clear understanding of the compound's properties is essential. This compound is a phenolic carboxylic acid, and its behavior is dictated by these two functional groups.

PropertyValueSource(s)
Molecular Formula C₈H₇BrO₃[1]
Molecular Weight 231.04 g/mol [2][1]
Appearance Off-white to yellow powder[1]
Melting Point 105-107 °C[2]
General Solubility Soluble in polar organic solvents[3]
CAS Number 38692-80-7[2][4]

Troubleshooting Guide & Diagnostic Workflows

This section is structured in a question-and-answer format to directly address the most common issues observed during recrystallization.

Q1: My compound will not fully dissolve in the hot solvent, even after adding a large volume. What is the issue?

Possible Causes & Solutions:

  • Inappropriate Solvent Choice: The primary rule of recrystallization is that the solute should be highly soluble in the hot solvent but sparingly soluble at cold temperatures.[5][6] If the compound has poor solubility even at the solvent's boiling point, the solvent is unsuitable.

    • Action: Re-evaluate your solvent choice. For a molecule with both a polar carboxylic acid and a hydroxyl group, along with a moderately non-polar bromophenyl ring, solvents like ethanol, methanol, or acetone are good starting points.[7] Water can also be a good choice, especially for polar compounds.[8]

  • Insoluble Impurities Present: Your starting material may contain insoluble impurities (e.g., inorganic salts, polymeric byproducts). Adding more and more solvent will not dissolve these and will only harm your final yield.

    • Action: If a significant portion of your compound has dissolved but a persistent solid remains, this is the likely cause. Perform a hot gravity filtration to remove the insoluble material before proceeding to the cooling step. Using a stemless or short-stem funnel can prevent premature crystallization in the apparatus.[9]

Q2: My solution is clear and hot, but no crystals have formed after cooling to room temperature and placing it in an ice bath. What should I do?

This is a classic case of a stable supersaturated solution or using an excessive amount of solvent.[10]

Diagnostic Workflow:

G start No Crystals Formed cause1 Too Much Solvent Used? start->cause1 cause2 Supersaturation? cause1->cause2 No sol1 Boil off a portion of the solvent and attempt to cool again. cause1->sol1 Yes sol2 Induce Nucleation cause2->sol2 Yes sol3 If all else fails, evaporate all solvent and restart with a different solvent system. cause2->sol3 No / Induction Fails sol2a Scratch inner wall of the flask with a glass rod at the meniscus. sol2->sol2a sol2b Add a 'seed crystal' of pure this compound. sol2->sol2b

Detailed Explanation:

  • Reducing Solvent Volume: This is the most common reason for crystallization failure.[10] Gently reheat the solution and boil off a portion of the solvent (e.g., 10-20% of the volume) in a fume hood. Allow the concentrated solution to cool again.

  • Inducing Nucleation: Crystals need a nucleation site to begin growing.[10]

    • Scratching: Using a glass rod to gently scratch the inside of the flask just below the solvent level creates microscopic imperfections in the glass that can serve as nucleation points.

    • Seeding: If you have a small crystal of the pure product, adding it to the cold solution (seeding) provides a perfect template for further crystal growth. This is the most reliable method to induce crystallization.[10]

Q3: My compound separated as an oily liquid instead of solid crystals. How can I correct this "oiling out"?

"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point.[10] This happens when the solution is too concentrated at a high temperature, or if the melting point is depressed by impurities.

Corrective Actions:

  • Reheat and Add More Solvent: The most direct solution is to reheat the mixture until the oil redissolves completely. Add a small amount of additional hot solvent (1-5% of the total volume) to slightly decrease the saturation point.[11]

  • Slow Down the Cooling Rate: Rapid cooling, such as plunging a hot flask directly into an ice bath, encourages oiling out. Allow the solution to cool slowly to room temperature first. You can further slow the process by placing the flask in a beaker of warm water and allowing both to cool together.[9] A slower cooling rate is almost always beneficial for forming larger, purer crystals.[12]

  • Change Solvent System: If the problem persists, the boiling point of your solvent may be too high relative to the solute's melting point (105-107 °C). Consider using a lower-boiling point solvent or a mixed solvent system.

Q4: My final product is still colored, even after recrystallization. Why?

Possible Causes & Solutions:

  • Colored Impurities are Co-precipitating: The impurity may have similar solubility properties to your desired compound.

    • Action: A second recrystallization is often necessary. However, for highly colored impurities, treatment with activated charcoal may be an option.

  • A Note of Caution on Charcoal with Phenols: While activated charcoal is excellent for adsorbing large, colored, non-polar impurities, it should be used with caution for phenolic compounds like this compound. Some grades of charcoal contain ferric ions (Fe³⁺), which can form colored complexes with phenols, potentially introducing a new impurity.[5] If you must use charcoal, use a minimal amount (1-2% by weight) and ensure it is a high-purity, acid-washed grade. Add it to the hot solution, swirl for a few minutes, and remove it via hot gravity filtration.[5]

Detailed Experimental Protocol: A Validated Method

This protocol provides a reliable starting point for the recrystallization of this compound using a mixed solvent system, which offers excellent control over solubility.

Recommended System: Ethanol / Water

  • Rationale: The compound is freely soluble in hot ethanol ("soluble solvent") and poorly soluble in water ("anti-solvent"). This pairing allows for precise control of the crystallization point.

G

Step-by-Step Procedure:

  • Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Heat ethanol in a separate beaker. Add the hot ethanol to the solid portion-wise, with swirling, until the compound just dissolves. Using the minimum amount of hot solvent is critical for good recovery.[6]

  • Hot Filtration (if necessary): If insoluble impurities are present after step 1, filter the hot solution through a fluted filter paper in a pre-warmed funnel into a clean flask.[9]

  • Induce Saturation: To the clear, hot ethanol solution, add hot water dropwise while swirling. Continue adding water until the solution becomes persistently cloudy (turbid). This indicates you have reached the saturation point.

  • Clarification: Add a few drops of hot ethanol to the cloudy mixture, just enough to make it clear again. This ensures you are starting from a point of saturation, not super-saturation, which prevents oiling out.

  • Cooling & Crystallization: Cover the flask and allow it to cool slowly to room temperature. Crystal growth should ideally begin within 5-20 minutes.[11] Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[9]

  • Washing & Drying: Wash the crystals on the filter with a small amount of a cold ethanol/water mixture to remove any residual soluble impurities. Dry the crystals under vacuum to remove all traces of solvent. The purity can be confirmed by melting point analysis; a sharp range close to the literature value indicates high purity.[6]

Frequently Asked Questions (FAQs)

Q: Can I use a single solvent instead of a mixed system? A: Yes. An ideal single solvent is one in which the compound is sparingly soluble at room temperature but very soluble when hot. You can test potential solvents by adding about 1 mL of the solvent to a small amount (e.g., 50 mg) of your compound in a test tube. If it dissolves in the cold solvent, the solvent is unsuitable. If it dissolves only upon heating, it is a good candidate.[5] Water or a toluene/heptane mixture could be viable single or binary systems.[13]

Q: How does pH affect this recrystallization? A: As a carboxylic acid and a phenol, this compound's solubility is highly pH-dependent. In basic solutions (pH > ~pKa), it will deprotonate to form the carboxylate and/or phenoxide salt, which is typically much more soluble in water than the neutral acid. This principle is fantastic for acid-base extraction purification but means that for recrystallization from aqueous solutions, the pH must be kept acidic to ensure the compound is in its less soluble neutral form.[14]

Q: My yield was very low (<50%). What are the most likely reasons? A: The most common causes for low yield are:

  • Using too much solvent: This keeps a significant amount of your product dissolved in the mother liquor even when cold.[10][11]

  • Premature crystallization: If the solution cools too quickly during a hot filtration step, product can be lost on the filter paper.[9]

  • Incomplete crystallization: Not allowing sufficient time for cooling or not using an ice bath can leave product in the solution.

References

  • This compound. MySkinRecipes.
  • Troubleshooting Recrystalliz
  • Recrystallization. University of California, Los Angeles - Chemistry.
  • Problems with Recrystallisations. University of York - Chemistry Teaching Labs.
  • Recrystalliz
  • Tips & Tricks: Recrystallization. University of Rochester - Department of Chemistry.
  • This compound CAS#: 38692-80-7. ChemicalBook.
  • Recrystallization. Professor Dave Explains via YouTube.
  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester - Department of Chemistry.
  • This compound. Chem-Impex.
  • Method for preparing 4-hydroxyphenylacetic acid.
  • This compound.
  • CAS 38692-80-7: this compound. CymitQuimica.
  • How To Recrystallize A Solid. Tyler Parra via YouTube.
  • The Effects of pH on Solubility. Chemistry LibreTexts.

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Technical Support Center: Synthesis of 3-Bromo-4-hydroxyphenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Bromo-4-hydroxyphenylacetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthetic process. By understanding the underlying chemical principles, you can optimize your reaction conditions, minimize the formation of impurities, and streamline your purification process. This compound is a valuable building block in the development of pharmaceuticals and other bioactive molecules.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic challenge in preparing this compound?

A1: The primary challenge lies in controlling the regioselectivity of the electrophilic aromatic substitution (bromination) on the starting material, 4-hydroxyphenylacetic acid. The hydroxyl group is a strongly activating, ortho, para-directing group, while the acetic acid moiety is a deactivating, meta-directing group.[3] Since the para position is already occupied by the acetic acid group, bromination is directed to the positions ortho to the hydroxyl group (C3 and C5). The desired product is the 3-bromo isomer. However, the formation of the isomeric 2-Bromo-4-hydroxyphenylacetic acid and the over-brominated product, 3,5-Dibromo-4-hydroxyphenylacetic acid, are significant side reactions.

Q2: Why is over-bromination a common issue?

A2: The hydroxyl group strongly activates the aromatic ring, making it highly susceptible to electrophilic attack.[4] Once the first bromine atom is introduced, the ring remains activated enough to react with a second equivalent of bromine, leading to the formation of 3,5-Dibromo-4-hydroxyphenylacetic acid. This is particularly problematic in polar solvents, which can facilitate the ionization of the phenol and further enhance the ring's reactivity.[5]

Q3: Can the acetic acid side chain react under bromination conditions?

A3: Under standard electrophilic aromatic bromination conditions (e.g., Br₂ in a non-radical-initiating solvent), the acetic acid side chain is generally stable. However, if radical conditions are employed, for instance, using N-Bromosuccinimide (NBS) with a radical initiator, benzylic bromination at the carbon alpha to the carboxylic acid could potentially occur.[6][7] Additionally, in aqueous media, there is a possibility of brominative decarboxylation, where the carboxylic acid group is displaced by a bromine atom, though this is more commonly observed with substrates that are more prone to decarboxylation.[4][8]

Troubleshooting Guide

Problem 1: Low Yield of the Desired 3-Bromo Isomer and Formation of Significant Amounts of 2-Bromo-4-hydroxyphenylacetic acid

Potential Cause: Lack of regioselective control during bromination. The electronic and steric environment of the two ortho positions (C3 and C5, which are equivalent, and C2) are not sufficiently different to strongly favor substitution at C3.

Suggested Solutions:

  • Solvent Selection: The choice of solvent plays a crucial role in directing the electrophile.

    • Non-polar solvents such as carbon disulfide (CS₂) or dichloromethane (CH₂Cl₂) at low temperatures can enhance the selectivity for the desired isomer by minimizing the ionization of the phenolic hydroxyl group and reducing the overall reactivity of the system.[5]

    • Protic solvents like acetic acid can be a double-edged sword. While they can help to solubilize the starting material, they may also solvate the hydroxyl group, potentially influencing the steric hindrance around the ortho positions.

  • Choice of Brominating Agent:

    • Molecular Bromine (Br₂): This is a common and potent brominating agent. To improve selectivity, it should be added slowly and at a low temperature to maintain a low concentration in the reaction mixture.

    • N-Bromosuccinimide (NBS): NBS can be a milder and more selective brominating agent. The reaction can be run in various solvents, and the selectivity can be influenced by the choice of solvent and any catalysts used.

  • Temperature Control: Maintaining a low reaction temperature (e.g., 0-5 °C) is critical to slow down the reaction rate and improve selectivity.

Problem 2: Formation of 3,5-Dibromo-4-hydroxyphenylacetic acid

Potential Cause: Over-bromination due to the high reactivity of the phenol ring.

Suggested Solutions:

  • Stoichiometry: Use a precise stoichiometry of the brominating agent. A slight excess should be avoided. A 1:1 molar ratio of 4-hydroxyphenylacetic acid to the brominating agent is recommended.

  • Slow Addition: Add the brominating agent dropwise to the reaction mixture over an extended period. This maintains a low concentration of the electrophile and disfavors the second bromination.

  • Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC).[9] Quench the reaction as soon as the starting material is consumed to prevent the formation of the di-brominated product.

Problem 3: Presence of Colored Impurities in the Crude Product

Potential Cause: Oxidation of the phenol ring. Phenols are susceptible to oxidation, which can be exacerbated by the presence of excess bromine or harsh reaction conditions, leading to the formation of colored quinone-type byproducts.[10]

Suggested Solutions:

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.

  • Quenching with a Reducing Agent: Upon completion of the reaction, quench any excess bromine with a reducing agent such as a dilute aqueous solution of sodium bisulfite or sodium thiosulfate. This will also help to decolorize the reaction mixture.

  • Purification: Activated carbon (charcoal) can be used during recrystallization to remove colored impurities.

Problem 4: Difficulty in Separating the 3-Bromo and 2-Bromo Isomers

Potential Cause: The isomers have very similar physical properties (polarity, solubility), making separation by standard techniques challenging.

Suggested Solutions:

  • Fractional Recrystallization: This technique can be effective if a suitable solvent system is identified. It may require multiple recrystallization cycles to achieve high purity. Experiment with mixed solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find conditions where the solubility difference between the isomers is maximized.[11]

  • Column Chromatography: While potentially laborious on a large scale, silica gel column chromatography can be used to separate the isomers. Careful selection of the eluent system is crucial. A good starting point would be a mixture of a non-polar solvent like hexanes or toluene with a more polar solvent like ethyl acetate, with a gradual increase in polarity.[12]

  • Derivatization: In some cases, it may be beneficial to derivatize the mixture (e.g., by esterifying the carboxylic acid). The resulting derivatives may have different physical properties that allow for easier separation, after which the protecting group can be removed.

Experimental Protocols

Protocol 1: Controlled Bromination of 4-Hydroxyphenylacetic Acid
  • Dissolution: Dissolve 4-hydroxyphenylacetic acid (1.0 eq.) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Protect the flask from light.

  • Cooling: Cool the solution to 0-5 °C in an ice bath.

  • Bromine Addition: Prepare a solution of molecular bromine (1.0 eq.) in glacial acetic acid. Add the bromine solution dropwise to the stirred reaction mixture over 1-2 hours, ensuring the temperature remains below 5 °C.

  • Reaction Monitoring: Monitor the reaction by TLC (e.g., using a 7:3 mixture of hexanes:ethyl acetate with a few drops of acetic acid as the eluent).

  • Quenching: Once the starting material is consumed, pour the reaction mixture into cold water containing a small amount of sodium bisulfite to quench the excess bromine.

  • Isolation: The product will precipitate out of the aqueous solution. Collect the crude solid by vacuum filtration and wash with cold water.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Data Presentation

Table 1: Typical ¹H NMR Chemical Shifts (δ, ppm) for Key Compounds in CDCl₃

Proton4-Hydroxyphenylacetic acidThis compound2-Bromo-4-hydroxyphenylacetic acid3,5-Dibromo-4-hydroxyphenylacetic acid
-CH₂- ~3.5~3.5~3.6~3.5
Aromatic H ~6.7-7.1~6.8-7.2~6.8-7.3~7.3
-OH VariableVariableVariableVariable
-COOH VariableVariableVariableVariable

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.[13][14][15][16][17][18]

Visualization of Reaction Pathways

Main Reaction and Side Reactions

G cluster_main Main Reaction Pathway cluster_side Common Side Reactions Start 4-Hydroxyphenylacetic acid Product This compound Start->Product Br₂ / Acetic Acid (Controlled Conditions) Isomer 2-Bromo-4-hydroxyphenylacetic acid Start->Isomer Lack of Regioselectivity OverBrom 3,5-Dibromo-4-hydroxyphenylacetic acid Start->OverBrom Harsh Conditions Product->OverBrom Excess Br₂ or High Temp.

Caption: Main synthetic route and formation of major side products.

Troubleshooting Logic for Impure Product

G cluster_analysis TLC Analysis Results cluster_solutions Corrective Actions Impure Impure Product Obtained TLC Analyze by TLC Impure->TLC ThreeSpots 3 Spots: - Starting Material - Product - Side Product(s) TLC->ThreeSpots Incomplete Reaction TwoSpots 2 Spots: - Product - One Major Side Product TLC->TwoSpots Poor Selectivity MultipleSpots Multiple Spots/ Streaking TLC->MultipleSpots Degradation/ Multiple Side Reactions Sol1 Increase reaction time or slightly increase temperature ThreeSpots->Sol1 Sol2 Optimize solvent, temperature, and rate of addition TwoSpots->Sol2 Sol3 Use milder conditions, inert atmosphere, check reagents MultipleSpots->Sol3

Caption: Decision tree for troubleshooting based on TLC analysis.

References

  • Khan Academy. (n.d.). Bromination of Phenols.
  • Physics Wallah. (n.d.). Bromination phenol in Water and non-polar solvent.
  • Save My Exams. (2025). Nitration & Bromination of Phenol (Cambridge (CIE) A Level Chemistry): Revision Note.
  • Criquet, J., et al. (2015). Reaction of bromine and chlorine with phenolic compounds and natural organic matter extracts - Electrophilic aromatic substitution and oxidation.
  • The Royal Society of Chemistry. (2013). 1H NMR spectrum of Compound 32.
  • ResearchGate. (n.d.). decarboxylative bromination.
  • University of Wisconsin-Madison. (n.d.). NMR Chemical Shifts.
  • Chemistry Steps. (n.d.). Benzylic Bromination.
  • Chemistry Student. (2022, January 26). Bromination of Phenol (A-Level Chemistry) [Video]. YouTube. [Link]
  • Srinivasan, C., et al. (2009). Oxidative Decarboxylation of Substituted 4-Oxoacid by Acid Bromate – A Kinetic and Mechanistic Study. Asian Journal of Chemistry, 21(3), 2369-2374.
  • Chad's Prep. (n.d.). 18.4b Benzylic Bromination with NBS.
  • MySkinRecipes. (n.d.). This compound.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000020).
  • Tan, X., et al. (2017). Silver-Catalyzed Decarboxylative Bromination of Aliphatic Carboxylic Acids. Organic Letters, 19(7), 1832-1835.
  • PubMed. (2025). Decarboxylative Bromination of Aliphatic Carboxylic Acids via Visible Light-Driven Proton-Coupled Electron Transfer.
  • Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy.
  • Oregon State University. (n.d.). 1H NMR Chemical Shift.
  • Chad's Prep. (n.d.). 10.3 Allylic and Benzylic Bromination with NBS.
  • Wang, D., et al. (2018). Transition-metal-free decarboxylative bromination of aromatic carboxylic acids. Chemical Science, 9(28), 6132-6136.
  • Chad's Prep. (2020, December 16). 10.3 Allylic Bromination and Benzylic Bromination with NBS | Organic Chemistry [Video]. YouTube. [Link]
  • Compound Interest. (2015). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES.
  • Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy.
  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
  • Chemistry LibreTexts. (2023). 11.10: Benzylic Bromination of Aromatic Compounds.
  • WIPO Patentscope. (n.d.). Process for the preparation of .alpha.-bromo-phenylacetic acids.
  • PubChem. (n.d.). 3,5-Dibromo-4-(4-hydroxy-3-isopropylphenoxy)phenylacetic acid.
  • University of California, Los Angeles. (n.d.). Table of Characteristic Proton NMR Shifts.
  • J&K Scientific LLC. (n.d.). This compound | 38692-80-7.
  • California State University, Bakersfield. (n.d.). Lab 8: Chromatographic Analysis of Analgesic Drugs.
  • ResearchGate. (n.d.). Visualizing agents for short-chain fatty acids in TLC.
  • PubMed. (2007). Recent developments in the analysis of brominated flame retardants and brominated natural compounds.
  • Google Patents. (n.d.). US5036156A - Process for the preparation of α-bromo-phenylacetic acids.

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Technical Support Center: Reaction Monitoring of 3-Bromo-4-hydroxyphenylacetic Acid by TLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for monitoring reactions involving 3-Bromo-4-hydroxyphenylacetic acid using Thin-Layer Chromatography (TLC). This guide is designed for researchers, scientists, and professionals in drug development and agrochemical synthesis. As a versatile intermediate, this compound is a cornerstone in the synthesis of numerous bioactive molecules[1][2][3]. Accurate monitoring of its reactions is paramount for optimizing yields, minimizing impurities, and ensuring the successful synthesis of target compounds.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly format. The advice herein is grounded in established chromatographic principles and extensive field experience to help you navigate the nuances of TLC for this specific chemical entity.

Section 1: Foundational Principles & General Workflow

Before delving into troubleshooting, it's crucial to establish a solid understanding of the principles governing the TLC of this compound and a standard workflow for reaction monitoring.

This compound possesses both a phenolic hydroxyl group and a carboxylic acid moiety, making it a relatively polar compound. Its behavior on a standard silica gel TLC plate will be highly dependent on the mobile phase composition and, critically, the pH.

Standard Reaction Monitoring Workflow

The general procedure for monitoring a reaction involving this compound is as follows:

  • Sample Preparation : At various time points (e.g., t=0, 1h, 2h, etc.), withdraw a small aliquot of the reaction mixture. Dilute this aliquot with a volatile solvent (e.g., ethyl acetate, methanol) to an appropriate concentration for TLC.[4]

  • Spotting : On a silica gel TLC plate, spot the starting material (this compound), the reaction mixture, and a "co-spot" (a single spot containing both the starting material and the reaction mixture).[5]

  • Development : Place the TLC plate in a developing chamber containing the chosen mobile phase. Allow the solvent front to ascend to near the top of the plate.[6]

  • Visualization : After development, dry the plate and visualize the spots. Due to the aromatic nature of the compound, UV light (254 nm) is typically the first and most straightforward visualization method.[7] Further staining may be required for other reactants or products.

  • Interpretation : Analyze the TLC plate to determine the consumption of the starting material and the formation of the product(s). The reaction is generally considered complete when the starting material spot is no longer visible in the reaction mixture lane.[5]

Section 2: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the TLC analysis of reactions with this compound.

Q1: What is a good starting mobile phase for TLC of this compound?

A1: Due to its polarity, a good starting point for a mobile phase is a mixture of a non-polar and a polar solvent. A common and effective system is a mixture of hexanes and ethyl acetate . A ratio of 70:30 or 60:40 (hexanes:ethyl acetate) is often a suitable starting point. To counteract the streaking often seen with carboxylic acids, the addition of a small amount of acetic acid (0.5-2%) to the mobile phase is highly recommended.[8][9]

Q2: How do I calculate the Retention Factor (Rf) and what does it signify?

A2: The Retention Factor (Rf) is a ratio calculated by dividing the distance traveled by the compound by the distance traveled by the solvent front.[10]

  • Rf = (Distance from baseline to the center of the spot) / (Distance from baseline to the solvent front)

The Rf value is a characteristic of a compound under specific TLC conditions (stationary phase, mobile phase, temperature). More polar compounds interact more strongly with the polar silica gel stationary phase and thus have lower Rf values, while less polar compounds travel further up the plate, resulting in higher Rf values.[1]

Q3: My spots are not visible under UV light. What should I do?

A3: While this compound and many of its derivatives are UV-active, some reactants or products may not be.[7] If you do not see spots, or to visualize other components, you can use a chemical stain. Given the phenolic nature of the starting material, stains such as:

  • Ferric Chloride (FeCl₃): Excellent for visualizing phenols, typically producing blue or green spots.[7]

  • Potassium Permanganate (KMnO₄): A general stain for compounds with oxidizable functional groups.

  • p-Anisaldehyde: A versatile stain that can produce a range of colors with different functional groups upon heating.

Q4: Can I use TLC to determine the purity of my synthesized product?

A4: Yes, TLC is an excellent tool for assessing the purity of a sample.[5] After purification (e.g., by column chromatography or recrystallization), a single spot on the TLC plate in multiple solvent systems is a good indication of high purity. Conversely, the presence of multiple spots suggests the presence of impurities.[5]

Section 3: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your TLC analysis.

Problem 1: Streaking or Elongated Spots

Cause: This is a very common issue when dealing with carboxylic acids like this compound. The acidic proton can interact variably with the silica gel, leading to a continuous "streak" rather than a compact spot. Overloading the sample can also cause streaking.[8]

Solutions:

  • Add Acid to the Mobile Phase: The most effective solution is to add a small amount (0.5-2%) of a volatile acid, such as acetic acid or formic acid, to your eluent. This suppresses the ionization of the carboxylic acid, leading to more uniform interactions with the stationary phase and resulting in sharper, more defined spots.[8][9]

  • Reduce Sample Concentration: Your sample may be too concentrated. Try diluting your sample further before spotting it on the TLC plate.[8]

  • Use a Different Stationary Phase: For highly polar compounds that are difficult to resolve on silica, consider using a reversed-phase TLC plate (e.g., C18).[8]

Problem 2: Spots are Too High (High Rf) or Too Low (Low Rf)

Cause: The polarity of the mobile phase is not optimized for the compounds being analyzed.

Solutions:

  • Spots Too High (Rf > 0.8): Your mobile phase is too polar. The eluent is carrying all components, including the polar ones, too quickly up the plate, resulting in poor separation. To resolve this, decrease the polarity of your mobile phase. For a hexane/ethyl acetate system, this means increasing the proportion of hexane.[2]

  • Spots Too Low (Rf < 0.2): Your mobile phase is not polar enough. The eluent does not have sufficient strength to move the compounds from the baseline. To address this, increase the polarity of your mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate).[8]

Problem 3: Overlapping Spots of Starting Material and Product

Cause: The polarity of the starting material and the product are very similar, making them difficult to separate with the current mobile phase. This can be common in reactions where the overall polarity of the molecule does not change significantly.

Solutions:

  • Systematic Solvent System Screening: Experiment with different solvent systems. Try replacing ethyl acetate with other polar solvents like acetone or adding a small amount of a more polar solvent like methanol.

  • Utilize a Co-spot: A co-spot is crucial in this scenario. If the starting material and product are indeed different compounds, the co-spot will often appear as a single, slightly elongated spot, or a "snowman" shape, confirming that two different species are present.[6]

  • 2D TLC: For very challenging separations, you can perform a two-dimensional TLC. First, run the plate in one solvent system. Then, rotate the plate 90 degrees and run it in a second, different solvent system. This can often resolve compounds that are inseparable in a single dimension.

Problem 4: Unexpected Spots Appear on the TLC Plate

Cause: The appearance of unexpected spots can indicate the formation of side products, the presence of impurities in the starting materials, or decomposition of the product or starting material on the silica gel plate.

Solutions:

  • Characterize the Unexpected Spot: If possible, isolate the unexpected compound and characterize it to understand its origin.

  • Check Starting Material Purity: Run a TLC of your starting materials to ensure they are pure.

  • Test for Stability on Silica: To check if your compound is decomposing on the silica gel, spot the compound on a TLC plate, let it sit for 10-15 minutes, and then develop the plate. If new spots appear, it suggests instability on the acidic silica surface. In such cases, you might consider using a more neutral stationary phase like alumina.

Section 4: Application-Specific Guidance

Scenario 1: Esterification of the Carboxylic Acid

In this reaction, this compound is reacted with an alcohol. The resulting ester will be significantly less polar than the starting carboxylic acid.

  • Expected TLC Profile: The starting acid will have a low Rf value. The product ester, being less polar, will have a much higher Rf value.

  • Troubleshooting: Streaking of the starting acid is the most likely issue. As detailed above, add a small amount of acetic acid to the mobile phase for sharp spots.

Scenario 2: Suzuki Coupling of the Aryl Bromide

Here, the bromine atom is replaced, for example, with a phenyl group. The product will be larger and likely less polar than the starting material.

  • Expected TLC Profile: The starting material will be relatively polar. The biaryl product will be less polar and have a higher Rf.

  • Troubleshooting: It is important to also monitor the consumption of the boronic acid reagent, which can also be visualized on the TLC plate, sometimes with specific stains.[10]

Visualizations and Data

Workflow for TLC Monitoring

TLC_Workflow cluster_prep Preparation cluster_dev Development cluster_vis Analysis A Aliquot from Reaction Mixture B Dilute with Volatile Solvent A->B C Spot on TLC Plate (SM, RXN, Co-spot) B->C D Place Plate in Chamber C->D E Elute with Mobile Phase D->E F Mark Solvent Front & Dry E->F G Visualize (UV, Stain) F->G H Calculate Rf Values G->H I Interpret Results H->I

Caption: Standard workflow for monitoring a chemical reaction using TLC.

Troubleshooting Decision Tree for Spot Issues

TLC_Troubleshooting Start Analyze TLC Plate Problem What is the issue? Start->Problem Streaking Streaking Spot Problem->Streaking Streaking Rf_Issue Poor Separation (Rf too high/low) Problem->Rf_Issue Rf Issues Overlap Overlapping Spots Problem->Overlap Overlap Sol_Streak Add 0.5-2% Acetic Acid to Mobile Phase Streaking->Sol_Streak Sol_Rf Adjust Mobile Phase Polarity Rf_Issue->Sol_Rf Sol_Overlap Try Different Solvent System / 2D TLC Overlap->Sol_Overlap

Caption: Decision tree for common TLC spot-related problems.

Recommended Solvent Systems and Expected Rf Values
Reaction TypeStarting Material (SM)Expected ProductRecommended Mobile Phase (v/v)Expected SM RfExpected Product Rf
Esterification This compoundMethyl 3-bromo-4-hydroxyphenylacetate7:3 Hexane:Ethyl Acetate + 1% Acetic Acid~0.2-0.3~0.6-0.7
Suzuki Coupling This compound3-Phenyl-4-hydroxyphenylacetic acid1:1 Hexane:Ethyl Acetate + 1% Acetic Acid~0.3-0.4~0.5-0.6

Note: Rf values are estimates and can vary based on specific reaction conditions, TLC plate manufacturer, and temperature.

References

  • MySkinRecipes. (n.d.). This compound.
  • Advion. (n.d.). SUZUKI REACTION MONITORING.
  • ResearchGate. (n.d.). TLC analysis of the reaction mixture during the esterification of the....
  • Scribd. (n.d.). esterification reaction.
  • Studylib. (n.d.). TLC Lab: Monitoring Esterification Reaction.
  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates.
  • J&K Scientific LLC. (n.d.). This compound.
  • University of Rochester Department of Chemistry. (n.d.). Chromatography: TLC Tips.
  • University of Rochester Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography.
  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC.
  • Chemistry LibreTexts. (2022, April 18). 2.3B: Uses of TLC.
  • Washington State University. (n.d.). Monitoring Reactions by TLC.

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Validation & Comparative

A Comparative Guide to the Biological Activities of 3-Bromo-4-hydroxyphenylacetic Acid and 4-hydroxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of the biological activities of 3-Bromo-4-hydroxyphenylacetic acid and its parent compound, 4-hydroxyphenylacetic acid. As a Senior Application Scientist, this document is structured to deliver not just data, but a scientifically grounded narrative that explores the causal relationships between chemical structure and biological function. We will delve into the known activities of these compounds, present detailed experimental protocols for their comparative evaluation, and identify key areas for future research.

Introduction: A Tale of Two Phenolic Acids

Phenolic acids are a diverse group of secondary metabolites in plants, and many have garnered significant interest for their potential health benefits. At the center of this guide are two structurally related compounds: 4-hydroxyphenylacetic acid (4-HPAA), a well-characterized metabolite with a broad spectrum of biological activities, and its brominated derivative, this compound, a compound primarily known as a synthetic intermediate with largely unexplored biological potential.

4-Hydroxyphenylacetic Acid (4-HPAA) is a naturally occurring phenolic acid found in various foods and is also a major metabolite of polyphenols produced by the gut microbiota.[1] It is recognized for its anti-inflammatory, antioxidant, and hepatoprotective properties.[1][2] Mechanistically, 4-HPAA has been shown to induce the expression of the transcription factor Nrf2, a key regulator of cellular antioxidant responses, and to modulate the SIRT1 signaling pathway, which is involved in metabolic regulation.[3][4]

This compound , on the other hand, is a synthetic derivative. The introduction of a bromine atom to the phenyl ring is a common strategy in medicinal chemistry to enhance the potency and selectivity of bioactive compounds.[5] While direct biological data for this specific compound is scarce in publicly available literature, its structural similarity to other biologically active bromophenols suggests potential for interesting pharmacological activities, including anti-inflammatory and antimicrobial effects.[5][6] This guide aims to provide the foundational knowledge and experimental framework to rigorously test this hypothesis.

Comparative Biological Activity: The Data and the Unexplored Frontier

A direct, quantitative comparison of the biological activities of these two compounds is hampered by the limited data available for this compound. However, we can present the established data for 4-HPAA as a benchmark for future comparative studies.

Biological Activity4-Hydroxyphenylacetic Acid (4-HPAA)This compound
Antioxidant Activity Exhibits antioxidant properties through the induction of Nrf2 and scavenging of free radicals.[2][3]Hypothesized to possess antioxidant activity, potentially enhanced by the electron-withdrawing nature of bromine. Experimental data is needed for confirmation.
Anti-inflammatory Activity Demonstrates anti-inflammatory effects.[1]Suggested to have potential as an anti-inflammatory agent, a common characteristic of bromophenolic compounds.[5][6]
Antimicrobial Activity -Implied to have potential antimicrobial properties.[5]
Cytotoxicity Generally considered to have low cytotoxicity at effective concentrations.Cytotoxicity profile is unknown and requires evaluation to determine its therapeutic window.

Experimental Protocols for Comparative Analysis

To facilitate a direct and robust comparison of these two compounds, the following detailed experimental protocols are provided. These assays are selected to provide a comprehensive overview of their potential antioxidant, anti-inflammatory, antimicrobial, and cytotoxic properties.

Antioxidant Activity Assessment

The antioxidant capacity will be evaluated using two complementary in vitro assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay.

DPPH Radical Scavenging Assay Protocol

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • Prepare stock solutions of this compound, 4-hydroxyphenylacetic acid, and a positive control (e.g., Ascorbic Acid) in methanol. Create a series of dilutions from each stock solution.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of each sample dilution to separate wells.

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Acquisition:

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity for each concentration.

    • Determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) for each compound.

ABTS Radical Cation Decolorization Assay Protocol

  • Reagent Preparation:

    • Prepare the ABTS radical cation (ABTS•+) solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

    • Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare stock solutions and serial dilutions of the test compounds and a positive control (e.g., Trolox) in ethanol.

  • Assay Procedure:

    • In a 96-well microplate, add 10 µL of each sample dilution to separate wells.

    • Add 190 µL of the diluted ABTS•+ solution to each well.

    • Incubate the plate at room temperature for 6 minutes.

  • Data Acquisition:

    • Measure the absorbance at 734 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of ABTS•+ inhibition for each concentration.

    • Determine the Trolox Equivalent Antioxidant Capacity (TEAC) for each compound.

Experimental Workflow for Antioxidant Assays

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare DPPH/ABTS Reagents add_reagents Add DPPH or ABTS Solution prep_reagents->add_reagents prep_samples Prepare Compound Dilutions add_samples Add Samples to 96-well Plate prep_samples->add_samples add_samples->add_reagents incubate Incubate add_reagents->incubate read_absorbance Measure Absorbance incubate->read_absorbance calculate_inhibition Calculate % Inhibition read_absorbance->calculate_inhibition determine_ic50 Determine IC50/TEAC calculate_inhibition->determine_ic50

Caption: Workflow for in vitro antioxidant activity assays.

Anti-inflammatory Activity Assessment

To investigate the potential anti-inflammatory properties, two key in vitro assays are proposed: inhibition of protein denaturation and a cell-based nitric oxide (NO) production assay in lipopolysaccharide (LPS)-stimulated macrophages.

Inhibition of Protein Denaturation Assay

  • Reagent Preparation:

    • Prepare a 1% aqueous solution of bovine serum albumin (BSA).

    • Prepare stock solutions and serial dilutions of the test compounds and a positive control (e.g., Diclofenac sodium) in a suitable solvent.

  • Assay Procedure:

    • To 0.5 mL of each sample dilution, add 0.5 mL of the BSA solution.

    • Incubate the mixture at 37°C for 20 minutes.

    • Induce denaturation by heating the mixture at 70°C for 5 minutes.

    • After cooling, measure the turbidity of the solution by reading the absorbance at 660 nm.

  • Data Analysis:

    • Calculate the percentage inhibition of protein denaturation.

    • Determine the IC50 value for each compound.

Inhibition of Nitric Oxide Production in LPS-Stimulated Macrophages (RAW 264.7)

  • Cell Culture and Treatment:

    • Culture RAW 264.7 macrophage cells in a 96-well plate until they reach 80-90% confluency.

    • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

    • Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

  • Nitrite Quantification (Griess Assay):

    • Collect the cell culture supernatant.

    • Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid).

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate for another 10 minutes at room temperature.

  • Data Acquisition:

    • Measure the absorbance at 540 nm.

  • Data Analysis:

    • Create a standard curve using sodium nitrite.

    • Calculate the concentration of nitrite in the samples and determine the percentage inhibition of NO production.

    • Determine the IC50 value for each compound.

Signaling Pathway for LPS-Induced NO Production

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB MyD88->NFkB activates iNOS_gene iNOS Gene Transcription NFkB->iNOS_gene induces iNOS_protein iNOS Protein iNOS_gene->iNOS_protein NO Nitric Oxide (NO) iNOS_protein->NO produces Test_Compound Test Compound (e.g., 3-Bromo-4-HPAA) Test_Compound->NFkB inhibits?

Caption: Potential inhibitory mechanism on the LPS-induced NO pathway.

Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay will be used to evaluate the potential cytotoxicity of the compounds on a relevant cell line (e.g., the same cell line used for the anti-inflammatory assay).

MTT Assay Protocol

  • Cell Culture and Treatment:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of each test compound for 24-48 hours.

  • MTT Incubation:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate at 37°C for 4 hours.

  • Formazan Solubilization:

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Determine the CC50 value (the concentration of the compound that reduces cell viability by 50%).

Conclusion and Future Directions

This guide provides a comprehensive framework for the comparative analysis of the biological activities of this compound and 4-hydroxyphenylacetic acid. While 4-HPAA is a well-studied compound with established antioxidant and anti-inflammatory properties, the biological profile of its brominated counterpart remains largely uncharted territory.

The provided experimental protocols offer a robust starting point for researchers to quantitatively assess and compare the antioxidant, anti-inflammatory, and cytotoxic potential of these two molecules. The structural modification—the addition of a bromine atom—is hypothesized to modulate these activities. Future research should focus on executing these comparative studies to generate the much-needed empirical data for this compound.

The insights gained from such studies will not only elucidate the structure-activity relationship of this class of phenolic acids but also potentially uncover a novel compound with enhanced therapeutic potential. The path forward is clear: through rigorous, well-designed experiments, the scientific community can unlock the full biological story of these intriguing compounds.

References

  • Sinocure Chemical Group. (n.d.). Comprehensive Overview of 4-Hydroxyphenylacetic Acid: Properties, Synthesis, Applications, and Biological Activity.
  • Benchchem. (2025). A Technical Guide to the Biological Activities of 4-Hydroxyphenylacetic Acid Esters.
  • MedchemExpress.com. (n.d.). 4-Hydroxyphenylacetic acid | Endogenous Metabolite.
  • PubMed. (2024). Gut microbiota-derived 4-hydroxyphenylacetic acid from resveratrol supplementation prevents obesity through SIRT1 signaling activation.
  • Frontiers. (2018). 4-Hydroxyphenylacetic Acid Prevents Acute APAP-Induced Liver Injury by Increasing Phase II and Antioxidant Enzymes in Mice.
  • Rupa Health. (n.d.). 4-Hydroxyphenylacetic Acid.
  • CymitQuimica. (n.d.). CAS 38692-80-7: this compound.
  • Chem-Impex. (n.d.). This compound.

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A Comparative Guide to the Synthesis of 3-Bromo-4-hydroxyphenylacetic Acid and 3-Chloro-4-hydroxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-4-hydroxyphenylacetic acid and 3-Chloro-4-hydroxyphenylacetic acid are halogenated derivatives of 4-hydroxyphenylacetic acid, a compound with significant biological and pharmaceutical relevance. These halogenated analogues serve as crucial building blocks in the synthesis of a variety of more complex molecules, including pharmaceuticals and agrochemicals.[1][2][3][4] The introduction of a halogen atom onto the phenyl ring can significantly alter the physicochemical properties and biological activity of the parent molecule, making the selective synthesis of these compounds a key focus for researchers.

This guide provides an in-depth, objective comparison of the synthetic routes to this compound and 3-Chloro-4-hydroxyphenylacetic acid. We will explore two primary synthetic strategies: a two-step synthesis commencing with the corresponding o-halophenol, and the direct electrophilic halogenation of 4-hydroxyphenylacetic acid. This comparison is supported by experimental data to provide a comprehensive resource for laboratory and developmental applications.

Physicochemical Properties: A Comparative Overview

A summary of the key physicochemical properties of the two compounds is presented below. These properties are critical for understanding the behavior of these molecules in various experimental and biological systems.

PropertyThis compound3-Chloro-4-hydroxyphenylacetic acid
Molecular Formula C₈H₇BrO₃C₈H₇ClO₃
Molecular Weight 231.04 g/mol 186.59 g/mol [5]
Melting Point 105-107 °C109-110 °C[6]
Appearance Off-white to yellow powderWhite to off-white powder[6]
CAS Number 38692-80-733697-81-3[5]

Synthetic Strategies: A Head-to-Head Comparison

Two principal synthetic pathways are commonly employed for the preparation of this compound and 3-Chloro-4-hydroxyphenylacetic acid. The choice of route often depends on the availability of starting materials, desired scale, and purity requirements.

Route 1: Two-Step Synthesis from o-Halophenols

This synthetic approach involves the reaction of an o-halophenol with glyoxylic acid to form a mandelic acid intermediate, which is subsequently reduced to the desired phenylacetic acid derivative.

A well-documented and robust two-step synthesis for 3-Chloro-4-hydroxyphenylacetic acid starts from o-chlorophenol.[6] The overall reported yield for this process is approximately 68.3%.[1][7]

Step 1: Synthesis of 3-Chloro-4-hydroxymandelic Acid

o-Chlorophenol is reacted with glyoxylic acid in an alkaline medium. The reaction is typically carried out at a controlled temperature of around 30°C for 24 hours to ensure completion.[6] Subsequent acidification of the reaction mixture followed by extraction yields the intermediate, 3-chloro-4-hydroxymandelic acid.

Step 2: Reduction to 3-Chloro-4-hydroxyphenylacetic Acid

The crude 3-chloro-4-hydroxymandelic acid is then reduced to the final product. A common and effective method for this reduction is the use of red phosphorus and iodine in glacial acetic acid, heated to reflux for several hours.[6] The final product is isolated and purified, often via crystallization of its sodium salt.[1]

An analogous two-step synthesis for this compound starts from o-bromophenol. While this route is described in patent literature, specific yield data for the 3-bromo isomer is not as readily available as for its chloro counterpart. However, a patent describing the synthesis of the isomeric 2-bromo-4-hydroxyphenylacetic acid from m-bromophenol reports yields for the reduction step in the range of 80-82.5%, suggesting that the reduction of the corresponding mandelic acid intermediate is a high-yielding transformation.[8]

The reaction conditions are expected to be similar to those for the chloro-derivative, involving the initial condensation of o-bromophenol with glyoxylic acid in an alkaline solution, followed by the reduction of the resulting 3-bromo-4-hydroxymandelic acid intermediate.

Experimental Protocol: Two-Step Synthesis of 3-Chloro-4-hydroxyphenylacetic acid [1][6]

Step 1: Synthesis of 3-Chloro-4-hydroxymandelic Acid

  • In a suitable reaction vessel, combine 7 liters of water and 1.75 kg of a 50% glyoxylic acid solution.

  • Neutralize the solution with 1.63 liters of 25% sodium hydroxide solution.

  • At room temperature, add a mixture of 0.39 kg of o-chlorophenol and 0.38 liters of 25% sodium hydroxide solution.

  • Heat the reaction mixture to approximately 30°C and maintain this temperature for about 24 hours.

  • After the reaction is complete, acidify the mixture to a pH of 1-2 with concentrated hydrochloric acid.

  • Concentrate the solution in vacuo to about half its original volume.

  • Cool the concentrated solution and extract it three times with 1.5 liters of ethyl acetate.

  • Combine the ethyl acetate extracts and concentrate in vacuo to obtain crude 3-chloro-4-hydroxymandelic acid.

Step 2: Synthesis of 3-Chloro-4-hydroxyphenylacetic Acid

  • Dissolve 500 g of the crude 3-chloro-4-hydroxymandelic acid in 2.5 liters of glacial acetic acid in a reaction vessel equipped with a reflux condenser.

  • To this solution, add 87 g of red phosphorus, 31 g of iodine, 30 mL of 57% hydriodic acid, and 30 mL of water.

  • Heat the mixture to reflux and maintain for 2.5 hours.

  • After the reaction, decant the solution to separate it from the unreacted phosphorus.

  • Concentrate the solution extensively in vacuo.

  • Take up the residue in 650 mL of water and add 1 liter of 25% sodium hydroxide solution to adjust the pH to 8-8.5.

  • The sodium salt of 3-chloro-4-hydroxyphenylacetic acid will crystallize. Isolate the salt by filtration.

  • The isolated salt can then be acidified to yield the final product, 3-chloro-4-hydroxyphenylacetic acid.

Diagram: Two-Step Synthesis Workflow

SynthesisWorkflow cluster_reagents1 cluster_reagents2 start o-Halophenol intermediate 3-Halo-4-hydroxymandelic acid start->intermediate Step 1: Condensation product 3-Halo-4-hydroxyphenylacetic acid intermediate->product Step 2: Reduction reagent1 Glyoxylic Acid, Alkaline Medium reagent2 Red Phosphorus, Iodine

Caption: General workflow for the two-step synthesis of 3-halo-4-hydroxyphenylacetic acids.

Route 2: Direct Electrophilic Halogenation of 4-Hydroxyphenylacetic Acid

An alternative and more direct approach is the electrophilic halogenation of the readily available 4-hydroxyphenylacetic acid. The hydroxyl group is a strongly activating, ortho-, para-directing group, which facilitates the introduction of a halogen at the position ortho to it (the 3-position).

The direct bromination of phenolic compounds is a well-established reaction. For a closely related substrate, p-hydroxybenzoic acid, bromination with elemental bromine in glacial acetic acid at reflux has been reported to yield 3-bromo-4-hydroxybenzoic acid in 70.3% yield.[9] A similar outcome can be anticipated for the bromination of 4-hydroxyphenylacetic acid, although specific yields for this exact transformation require further empirical validation. The reaction proceeds via electrophilic aromatic substitution, where the bromine molecule is polarized by the solvent or a catalyst, and the electron-rich aromatic ring attacks the electrophilic bromine atom.

Direct chlorination of 4-hydroxyphenylacetic acid is also a feasible synthetic route. However, chlorination is generally less selective than bromination, which can lead to the formation of di- and poly-chlorinated byproducts, potentially complicating purification and reducing the yield of the desired mono-chloro product. The use of milder chlorinating agents and careful control of reaction conditions are crucial to maximize the yield of 3-chloro-4-hydroxyphenylacetic acid.

Experimental Protocol: Direct Bromination of a p-Hydroxyphenyl Aromatic Acid (Adapted for 4-Hydroxyphenylacetic Acid) [9]

  • Dissolve 4-hydroxyphenylacetic acid in glacial acetic acid with heating and stirring.

  • Once dissolved, bring the solution to a boil.

  • Rapidly add a solution of bromine in glacial acetic acid to the boiling solution.

  • Reflux the reaction mixture for several hours.

  • After reflux, allow the solution to cool to room temperature.

  • Pour the cooled solution into cold water to precipitate the product.

  • Collect the crude product by suction filtration.

  • Recrystallize the crude product from a suitable solvent, such as glacial acetic acid, to obtain purified this compound.

Diagram: Direct Halogenation Workflow

DirectHalogenation cluster_reagent start 4-Hydroxyphenylacetic acid product 3-Halo-4-hydroxyphenylacetic acid start->product Electrophilic Aromatic Substitution reagent Halogenating Agent (e.g., Br₂, Cl₂)

Caption: General workflow for the direct halogenation of 4-hydroxyphenylacetic acid.

Comparative Analysis of Synthetic Routes

FeatureTwo-Step Synthesis from o-HalophenolDirect Halogenation of 4-Hydroxyphenylacetic Acid
Starting Materials o-Chlorophenol or o-bromophenol, glyoxylic acid4-Hydroxyphenylacetic acid, halogenating agent (e.g., Br₂, Cl₂)
Number of Steps TwoOne
Reported Yield (Chloro) ~68.3%[1][7]Not explicitly found, potentially lower due to selectivity issues.
Anticipated Yield (Bromo) Potentially high, based on analogous reactions.[8]Likely good, potentially around 70% based on similar substrates.[9]
Key Advantages - Well-defined and controlled reaction pathway.- High purity of the final product is often achievable.[6]- More atom-economical.- Fewer reaction steps.
Key Challenges - Requires the handling of potentially hazardous reagents like red phosphorus and iodine.- Two-step process can be more time-consuming.- Selectivity can be an issue, especially for chlorination, leading to byproduct formation.- Requires careful control of reaction conditions to avoid over-halogenation.
Purification Often involves crystallization of the sodium salt, which can be an effective purification method.[1]May require more rigorous purification techniques like column chromatography to separate isomers and poly-halogenated byproducts.[10]

Conclusion

Both the two-step synthesis from o-halophenols and the direct halogenation of 4-hydroxyphenylacetic acid represent viable pathways for the preparation of 3-bromo- and 3-chloro-4-hydroxyphenylacetic acid.

The two-step synthesis offers a more controlled and potentially higher-purity route, as evidenced by the well-documented protocol for the chloro-derivative. While specific yield data for the bromo-analogue via this route is less defined in the readily available literature, the high yields reported for analogous transformations suggest it is a promising approach. This method is likely preferable for applications where high purity is paramount and the multi-step nature of the synthesis is not a significant drawback.

The direct halogenation route is more straightforward and atom-economical. For the bromination, good yields can be anticipated based on similar reactions. However, for chlorination, the lower selectivity of the chlorinating agent may lead to a mixture of products, necessitating more challenging purification and potentially resulting in a lower overall yield of the desired isomer. This route may be more suitable for initial exploratory studies or when a highly pure product is not the primary objective.

The ultimate choice of synthetic route will depend on the specific requirements of the researcher, including the availability and cost of starting materials, the desired scale of the reaction, and the purity specifications for the final product.

References

  • Technical Support Center: Purification of 3-Chloro-4-hydroxyphenylacetic acid - Benchchem. (URL not available)
  • Synthesis of 3-Chloro-4-hydroxyphenylacetic Acid from o-Chlorophenol: Application Notes and Protocols - Benchchem. (URL not available)
  • An In-depth Technical Guide to 3-Chloro-4-hydroxyphenylacetic acid: Discovery and Natural Sources - Benchchem. (URL not available)
  • New Journal of Chemistry Supporting Inform
  • CN105646181A - Preparation method of 2-bromine-4-hydroxyphenylacetic acid - Google Patents.
  • Technical Support Center: Synthesis of 3-Chloro-4-hydroxyphenylacetic acid - Benchchem. (URL not available)
  • US4329497A - Method for the production of 4-hydroxyphenylacetic acid - Google Patents.
  • EP0003825A1 - Process for the preparation of 4-hydroxyphenylacetic acid - Google Patents.
  • CA1110272A - 4-hydroxy phenylacetic acid - Google Patents.
  • Experimental Methods 1. Bromination Methods 1.1 Bromination method based on H2O2/HBr 1.2 Bromination of Lewatit LK2621 with Br2. (URL not available)
  • Efficient α-selective chlorination of phenylacetic acid and its para-substituted analogues. (2025-04-17). (URL not available)
  • [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature - The Royal Society of Chemistry. (URL not available)
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  • 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0000020) - Human Metabolome Database.
  • Synthesis routes of 3-Chloro-4-hydroxyphenylacetic acid - Benchchem. (URL not available)
  • 3-Chloro-4-hydroxyphenylacetic acid | C8H7ClO3 | CID 118534 - PubChem.
  • This compound - MySkinRecipes.
  • Synthesis of 3-bromo-4-hydroxybenzoic acid - PrepChem.com.
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A Senior Application Scientist's Guide to High-Performance Liquid Chromatography (HPLC) for the Purity Determination of 3-Bromo-4-hydroxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the purity of starting materials and intermediates is not merely a quality metric; it is a fundamental pillar upon which the safety and efficacy of the final drug product are built. 3-Bromo-4-hydroxyphenylacetic acid is a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting inflammatory and pain-related conditions.[1][2][3] Its molecular structure, featuring a brominated phenolic ring and an acetic acid moiety, makes it a versatile building block but also susceptible to the formation of process-related impurities and degradants.[4] Therefore, a robust, validated analytical method for purity assessment is non-negotiable.

This guide provides an in-depth technical comparison of a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity analysis of this compound against other analytical techniques. The content herein is grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guideline on the Validation of Analytical Procedures, offering field-proven insights into not just how to perform the analysis, but why specific choices are made.[5][6][7]

The Premier Choice: A Stability-Indicating RP-HPLC Method

For a compound like this compound—a polar, non-volatile organic molecule—Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) stands out as the gold standard for purity and stability assessment.[8][9] Its high resolution, sensitivity, and quantitative accuracy make it ideal for separating the main component from structurally similar impurities.[9]

The core principle of a "stability-indicating" method is its ability to provide an unequivocal assessment of the analyte in the presence of its potential degradation products.[10][11] This is achieved through forced degradation studies, where the drug substance is exposed to harsh conditions to intentionally generate degradants.[12][13]

Rationale for Method Development Choices

Our objective is to develop a method that resolves this compound from its potential impurities, including starting materials, by-products from synthesis (e.g., isomeric or di-brominated species), and degradation products.

  • Stationary Phase Selection: A C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography and is selected here for its excellent hydrophobic retention of moderately polar compounds. The 150 mm length and 5 µm particle size offer a good balance between resolution and analysis time.

  • Mobile Phase Composition: A gradient elution using a polar mobile phase of acidified water and an organic modifier like acetonitrile is chosen. The acid (phosphoric or formic acid) is critical for suppressing the ionization of the carboxylic acid group on the analyte, ensuring a consistent retention time and sharp, symmetrical peak shape.[8] Acetonitrile is selected for its low UV cutoff and viscosity. A gradient elution, where the proportion of acetonitrile increases over time, is necessary to elute any more non-polar impurities that might be present, ensuring a complete picture of the sample's purity.

  • Detection: A Photodiode Array (PDA) or Diode Array Detector (DAD) is the detector of choice. It not only quantifies the analyte at a specific wavelength (e.g., 280 nm, where the phenolic chromophore absorbs) but also provides spectral data across a range of wavelengths. This is invaluable for peak purity assessment, helping to confirm that the main analyte peak is not co-eluting with any impurities.

Experimental Protocol: The Validated HPLC Method

This section details the step-by-step methodology for the purity determination of this compound.

Instrumentation and Chromatographic Conditions
ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent, with Quaternary Pump, Autosampler, Column Thermostat, and DAD.
Column C18 Reversed-Phase Column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric Acid in HPLC-grade Water
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0
20
25
25.1
30
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection DAD, 280 nm
Injection Volume 10 µL
Sample Diluent Mobile Phase A / Acetonitrile (80:20 v/v)
Sample and Standard Preparation
  • Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.

  • Sample Solution (0.5 mg/mL): Prepare the sample solution in the same manner as the standard solution.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to prevent particulate matter from damaging the column.

Method Validation: A Self-Validating System

A comprehensive validation protocol ensures the method is fit for its intended purpose, providing trustworthy and reliable results.[14][15] The following parameters are evaluated according to ICH Q2(R1) guidelines.[5][6][16]

Specificity (Forced Degradation)

Specificity is the ability to assess the analyte unequivocally in the presence of other components, including impurities and degradants.[17] Forced degradation studies are the cornerstone of demonstrating this. The goal is to achieve 10-15% degradation of the active ingredient to ensure that potential degradation products are formed and can be resolved by the method.[13]

  • Protocol:

    • Acid Hydrolysis: Reflux sample with 0.1 M HCl at 80°C for 4 hours.

    • Base Hydrolysis: Reflux sample with 0.1 M NaOH at 80°C for 2 hours.

    • Oxidative Degradation: Treat sample with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose solid sample to 105°C for 48 hours.

    • Photolytic Degradation: Expose sample solution to UV light (254 nm) for 24 hours.

    • Analyze all stressed samples alongside an unstressed sample. The DAD detector is used to assess peak purity of the main peak in all conditions.

  • Expected Outcome: The chromatograms should show that all degradation product peaks are well-resolved from the main this compound peak (Resolution > 2.0). Peak purity analysis should confirm the spectral homogeneity of the main peak.

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte.

  • Protocol: Prepare a series of at least five solutions of the reference standard ranging from 50% to 150% of the nominal sample concentration (e.g., 0.25, 0.375, 0.5, 0.625, and 0.75 mg/mL).

  • Data Analysis: Plot the peak area against the concentration and perform a linear regression analysis.

ParameterAcceptance CriteriaHypothetical Result
Correlation Coefficient (r²) ≥ 0.9980.9995
Y-intercept Close to zero150.2
Range 50% - 150% of test concentrationEstablished
Accuracy (Recovery)

Accuracy is the closeness of the test results to the true value. It is assessed by spiking a placebo or sample matrix with known amounts of the analyte.

  • Protocol: Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, 120%) by spiking a known amount of reference standard into the sample matrix.

  • Data Analysis: Calculate the percentage recovery for each sample.

Concentration LevelAcceptance CriteriaHypothetical Mean Recovery (%)
80%98.0% - 102.0%99.5%
100%98.0% - 102.0%100.2%
120%98.0% - 102.0%101.1%
Precision

Precision expresses the agreement among a series of measurements. It is evaluated at two levels:

  • Repeatability (Intra-assay precision): The precision over a short interval with the same analyst and equipment.

    • Protocol: Analyze six replicate preparations of the sample at 100% of the test concentration.

    • Acceptance Criteria: Relative Standard Deviation (RSD) ≤ 2.0%.

    • Hypothetical Result: RSD = 0.85%.

  • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).

    • Protocol: Repeat the repeatability study on a different day with a different analyst and/or HPLC system.

    • Acceptance Criteria: Overall RSD for both sets of data ≤ 2.0%.

    • Hypothetical Result: Overall RSD = 1.25%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte that can be detected but not necessarily quantitated.

  • LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[15]

  • Protocol: Determined based on the signal-to-noise ratio (S/N).

  • Acceptance Criteria & Results:

ParameterAcceptance Criteria (S/N)Hypothetical Result
LOD Typically 3:10.05 µg/mL
LOQ Typically 10:10.15 µg/mL
Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Protocol: Introduce small changes to the method parameters, one at a time, and assess the impact on system suitability.

    • Flow Rate (± 0.1 mL/min)

    • Column Temperature (± 2°C)

    • Mobile Phase pH (± 0.2 units)

  • Expected Outcome: System suitability parameters (e.g., peak tailing, resolution, theoretical plates) should remain within acceptable limits, demonstrating the method's reliability during routine use.

Visualization of Key Workflows

HPLC_Validation_Workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2) cluster_final Finalization Dev Develop HPLC Method (Column, Mobile Phase, etc.) Spec Specificity (Forced Degradation) Dev->Spec Lin Linearity & Range Spec->Lin Acc Accuracy (Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec Limits LOD & LOQ Prec->Limits Rob Robustness Limits->Rob Report Validation Report Rob->Report SOP Standard Operating Procedure (SOP) Report->SOP

Forced_Degradation_Logic cluster_conditions Stress Conditions Start Drug Substance: This compound Stress Apply Stress Conditions Start->Stress Acid Acid (HCl) Stress->Acid Base Base (NaOH) Stress->Base Ox Oxidation (H₂O₂) Stress->Ox Therm Thermal Stress->Therm Photo Photolytic Stress->Photo Analysis Analyze via HPLC-DAD Acid->Analysis Base->Analysis Ox->Analysis Therm->Analysis Photo->Analysis Eval Evaluate Specificity Analysis->Eval Pass Method is Stability-Indicating Eval->Pass Peak Purity & Resolution OK Fail Modify Method & Re-evaluate Eval->Fail Co-elution or Poor Resolution Fail->Analysis

Comparison with Alternative Analytical Techniques

While HPLC is the superior choice, it is instructive to compare it with other potential methods for purity analysis of phenolic compounds.[18][19][20]

TechniquePrincipleAdvantages for this AnalyteDisadvantages for this Analyte
RP-HPLC (Validated Method) Differential partitioning between a nonpolar stationary phase and a polar mobile phase.High resolution for isomers and related impurities. Excellent quantitation and reproducibility. Stability-indicating capability.Requires solvent consumption. Analysis time is moderate.
Gas Chromatography (GC) Separation of volatile compounds in a gaseous mobile phase based on boiling point and polarity.High efficiency for volatile impurities.Not suitable. this compound is non-volatile and thermally labile. Derivatization would be required, adding complexity and potential for error.
Capillary Electrophoresis (CE) Separation of ions based on their electrophoretic mobility in an electric field.Very high separation efficiency. Requires minimal sample and solvent.Lower concentration sensitivity compared to HPLC. Reproducibility can be more challenging to control for quantitative analysis.
Ultra-Performance Liquid Chromatography (UPLC) A form of HPLC using smaller particle size columns (<2 µm) and higher pressures.Superior alternative. Significantly faster analysis times and better resolution than conventional HPLC. Uses less solvent.Higher initial instrument cost. More susceptible to blockage from sample particulates.
Why HPLC Prevails

For routine quality control and stability testing of this compound, the validated RP-HPLC method provides the optimal balance of performance, reliability, and cost-effectiveness. It directly addresses the critical need to separate non-volatile impurities and degradation products, which GC cannot do without cumbersome derivatization. While UPLC offers a clear advantage in speed and resolution, the principles of validation remain identical, and a well-developed HPLC method is fully sufficient to meet and exceed regulatory requirements for purity analysis.

Conclusion

The purity of this compound is a critical quality attribute that directly impacts the safety and efficacy of downstream pharmaceutical products. This guide has detailed a robust, stability-indicating RP-HPLC method, grounded in the principles of ICH Q2(R1), that provides a reliable and trustworthy system for its assessment. By explaining the causality behind experimental choices—from column selection to the rigors of forced degradation—we establish a self-validating analytical protocol. The comparative analysis confirms that while techniques like UPLC offer enhancements in speed, the fundamental approach of reversed-phase chromatography remains the most suitable and authoritative method for this specific analytical challenge.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [Link]
  • Lachman, L., & Youn, H. W. (2025). The role of forced degradation studies in stability indicating HPLC method development.
  • Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Journal of Pharmaceutical Analysis. [Link]
  • Mamatha, T. (2023). A Review on HPLC Method Development and Validation in Forced Degradation Studies.
  • SIELC Technologies. (2018). Separation of this compound on Newcrom R1 HPLC column. [Link]
  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
  • Profound. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. [Link]
  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
  • International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]
  • MHRA. (n.d.). Guidance for the validation of pharmaceutical quality control analytical methods. [Link]
  • Starodub. (2024). Revised ICH Guideline Q2(R1)
  • BioProcess International. (n.d.).
  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link]
  • Sharma, A., & Sharma, A. (2012). Analytical method validation: A brief review.
  • Dong, M. W. (2014). Validation of Impurity Methods, Part II. LCGC North America. [Link]
  • Khoddami, A., Wilkes, M. A., & Roberts, T. H. (2013). Techniques for Analysis of Plant Phenolic Compounds. Molecules. [Link]
  • PharmaState Academy. (n.d.).
  • MySkinRecipes. (n.d.). This compound. [Link]
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  • Santos-Buelga, C., Gonzalez-Paramas, A. M., & Gonzalez-Manzano, S. (2023). Extraction Systems and Analytical Techniques for Food Phenolic Compounds: A Review. Molecules. [Link]
  • Anggraini, D. R., & Asra, R. (2024).
  • Anggraini, D. R., & Asra, R. (2024). Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate.
  • Robbins, R. J. (2003). Profiling methods for the determination of phenolic compounds in foods and dietary supplements. Journal of Agricultural and Food Chemistry. [Link]
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A Comparative Guide to the Use of 3-Bromo-4-hydroxyphenylacetic Acid as a Reference Standard

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the integrity of analytical data is paramount. This hinges on the use of well-characterized reference standards. This guide provides an in-depth technical comparison of 3-Bromo-4-hydroxyphenylacetic acid as a reference standard, primarily contrasting it with its non-halogenated analogue, 4-hydroxyphenylacetic acid. We will delve into the nuances of their application, supported by experimental protocols and data, to empower researchers, scientists, and drug development professionals in making informed decisions for their analytical needs.

The Critical Role of Reference Standards in Analytical Methodologies

A reference standard is a highly purified compound that is used as a measurement base in analytical assays. Its primary purpose is to ensure the identity, strength, quality, and purity of a substance. The selection of an appropriate reference standard is a critical step in the development and validation of analytical methods, directly impacting the reliability of results.

Physicochemical Properties: A Tale of Two Molecules

The primary difference between this compound and 4-hydroxyphenylacetic acid lies in the presence of a bromine atom on the phenyl ring. This substitution has significant implications for the molecule's physicochemical properties, which in turn affect its behavior in analytical systems.

PropertyThis compound4-Hydroxyphenylacetic acid
Molecular Formula C₈H₇BrO₃[1]C₈H₈O₃
Molecular Weight 231.04 g/mol [1]152.15 g/mol
Appearance Off-white to yellow powder[2]Light beige powder[3]
Melting Point 105-107°C[1]148-151°C

The introduction of the bromine atom increases the molecular weight and can influence the polarity and electronic properties of the molecule. This often leads to altered retention behavior in chromatography and can provide a different response in certain detectors.

Comparative Performance in High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis. The choice of reference standard can significantly impact method performance. While direct comparative studies are not extensively published, we can infer performance differences based on the structural variations and established chromatographic principles.

A key advantage of using a brominated analogue like this compound is the potential for enhanced selectivity in complex matrices, especially when analyzing samples containing the non-brominated parent compound or other closely related substances. The bromine atom can provide a unique chromatographic signature, leading to better resolution from potential impurities.

Here is a representative comparison of expected HPLC-UV method validation parameters, guided by the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline[2][4][5][6] and the United States Pharmacopeia (USP) General Chapter <621> on Chromatography[1][7][8][9][10].

ParameterThis compound4-Hydroxyphenylacetic acidRationale for Expected Difference
Retention Time (typical) LongerShorterThe larger, more polarizable bromine atom can lead to stronger interactions with the stationary phase in reversed-phase chromatography, resulting in a longer retention time.
Linearity (R²) > 0.999> 0.999Both standards are expected to exhibit excellent linearity over a defined concentration range when analyzed with a validated method.
Limit of Detection (LOD) LowerHigherThe brominated compound may exhibit a stronger chromophore, potentially leading to a better signal-to-noise ratio and thus a lower limit of detection with UV detectors.
Limit of Quantitation (LOQ) LowerHigherFollowing the trend of LOD, the LOQ for the brominated compound is also expected to be lower.
Precision (%RSD) < 2%< 2%A validated method should demonstrate high precision for both reference standards, with a relative standard deviation of less than 2%.
Accuracy (% Recovery) 98-102%98-102%Accuracy is a measure of the closeness of the test results to the true value and should be within a tight range for both standards in a validated method.

Experimental Protocols

The following is a detailed, step-by-step methodology for the analysis of phenylacetic acid derivatives using HPLC with UV detection. This protocol is designed to be a self-validating system, incorporating system suitability tests as mandated by regulatory guidelines.

HPLC-UV Method for the Analysis of Phenylacetic Acid Derivatives

1. Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column thermostat

  • UV-Vis detector

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Mobile Phase: Acetonitrile and water with 0.1% phosphoric acid (gradient or isocratic, to be optimized)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

3. Standard Solution Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard (this compound or 4-hydroxyphenylacetic acid) and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

4. Sample Preparation:

  • Dissolve the sample containing the analyte in the mobile phase to a concentration that falls within the linear range of the calibration curve.

  • Filter the sample through a 0.45 µm syringe filter before injection.

5. System Suitability Test (SST):

  • Before sample analysis, perform at least five replicate injections of a working standard solution.

  • The system is deemed suitable for use if the following criteria are met:

    • Tailing factor: ≤ 2.0

    • Relative standard deviation (RSD) of the peak area: ≤ 2.0%

    • Theoretical plates: > 2000

6. Method Validation:

  • The analytical method should be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.

Visualizing the Workflow

To better illustrate the logical flow of the experimental and validation processes, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation prep_standard Prepare Standard Solutions sst System Suitability Test prep_standard->sst prep_sample Prepare Sample Solutions analysis Sample Analysis prep_sample->analysis sst->analysis If SST passes linearity Linearity analysis->linearity accuracy Accuracy analysis->accuracy precision Precision analysis->precision specificity Specificity analysis->specificity lod_loq LOD/LOQ analysis->lod_loq robustness Robustness analysis->robustness

Caption: Experimental Workflow for HPLC Method Validation.

system_suitability start Inject Standard (n>=5) check_tailing Tailing Factor <= 2.0? start->check_tailing check_rsd Peak Area RSD <= 2.0%? check_tailing->check_rsd Yes fail System Not Suitable (Troubleshoot) check_tailing->fail No check_plates Theoretical Plates > 2000? check_rsd->check_plates Yes check_rsd->fail No pass System Suitable check_plates->pass Yes check_plates->fail No

Caption: Logic Diagram for a System Suitability Test.

Conclusion

Both this compound and 4-hydroxyphenylacetic acid are viable reference standards for the analysis of related compounds. The choice between them will depend on the specific requirements of the analytical method. The brominated version offers the potential for enhanced selectivity and sensitivity, which can be advantageous in complex sample matrices or when low detection limits are required. Conversely, the non-brominated standard may be more cost-effective and suitable for simpler assays where high resolution from closely related compounds is not a concern.

Ultimately, the selection of a reference standard should be based on a thorough evaluation of the analytical method's objectives and a comprehensive validation to ensure the data generated is accurate, reliable, and fit for its intended purpose.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. [Link]
  • Understanding the Latest Revisions to USP <621> | Agilent. [Link]
  • This compound - MySkinRecipes. [Link]
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA. [Link]
  • Are You Sure You Understand USP <621>?
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. [Link]
  • Quality Guidelines - ICH. [Link]
  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures • Starodub. [Link]
  • US4337355A - Process for preparing 4-hydroxyphenylacetic acid - Google P

Sources

A Comparative Guide to the Biological Activity of Halogenated vs. Non-Halogenated Hydroxyphenylacetic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Chemical Nuance of Biological Function

Hydroxyphenylacetic acids (HPAAs) are a class of phenolic compounds found in various natural sources, including olive oil and beer, and are also metabolites of aromatic amino acids produced by gut microbiota.[1][2] The parent molecule, 4-hydroxyphenylacetic acid (4-HPAA), exhibits a spectrum of biological activities, including anti-inflammatory, antioxidant, and antimicrobial effects.[1][3] In the relentless pursuit of novel therapeutic agents, medicinal chemists frequently turn to halogenation—the strategic incorporation of halogen atoms (F, Cl, Br, I) into a lead compound's structure. This guide provides an in-depth comparison of the biological activities of non-halogenated HPAAs and their halogenated counterparts, elucidating the profound impact of this chemical modification. We will explore the structure-activity relationships (SAR) that govern their efficacy and provide the experimental context necessary for informed research and development.

The Rationale for Halogenation: More Than Just an Addition

Why halogenate? The introduction of a halogen atom is a cornerstone of drug design for several reasons. Halogens are highly electronegative and can alter the electronic properties of the aromatic ring, influencing how the molecule interacts with biological targets.[4] Furthermore, they can increase lipophilicity, which may enhance membrane permeability and cellular uptake. This modification can also create new binding interactions with target enzymes or receptors and can block metabolic pathways, thereby increasing the compound's half-life. The choice of halogen and its position on the phenyl ring are critical, as these factors dictate the resulting changes in biological activity.[4][5]

Comparative Analysis of Biological Activities

Antimicrobial Activity

The fight against multidrug-resistant pathogens necessitates the development of new antimicrobial agents. Both HPAAs and their halogenated forms have shown promise in this area.

Non-Halogenated HPAAs: 4-Hydroxyphenylacetic acid has demonstrated dose-dependent inhibitory effects against the foodborne pathogen Listeria monocytogenes.[3] Its mechanism of action involves disrupting the bacterial cell membrane, leading to increased permeability, morphological changes like wrinkling, and ultimately, cell death.[3] Furthermore, it has been shown to downregulate the expression of key virulence genes, hindering the pathogen's ability to cause infection.[3]

Halogenated HPAAs: The introduction of halogens, particularly bromine and chlorine, can significantly enhance antimicrobial potency.[6][7] Halogenated phenols and their derivatives are known to exhibit broad-spectrum antibacterial and antifungal activities.[8][9][10] For example, studies on various bromophenol derivatives have shown potent activity against Staphylococcus aureus and even methicillin-resistant S. aureus (MRSA).[6] The increased lipophilicity of halogenated compounds often facilitates their passage through the lipid-rich bacterial cell wall and membrane, leading to more effective disruption.

Experimental Insight: The choice between a non-halogenated and a halogenated scaffold for antimicrobial drug development depends on the target pathogen. While non-halogenated HPAAs can be effective, particularly against certain foodborne bacteria, halogenation offers a strategy to broaden the spectrum of activity and overcome resistance mechanisms.

Table 1: Comparative Antimicrobial Activity

CompoundTarget OrganismKey FindingReference
4-Hydroxyphenylacetic acidListeria monocytogenesInhibits growth, damages cell membrane, reduces virulence gene expression.[3]
Bromophenol DerivativesStaphylococcus aureus (incl. MRSA)Exhibit significant antibacterial and anti-biofilm activity.[6]
Chlorinated FlavonoidsPathogenic Bacteria (e.g., E. faecalis, S. aureus)Show potent inhibitory activity.[7]
Antioxidant Activity

Oxidative stress is implicated in a host of diseases, making antioxidants a key area of therapeutic research. The antioxidant capacity of phenolic compounds is often attributed to their ability to scavenge free radicals.

Non-Halogenated HPAAs: 4-Hydroxyphenylacetic acid is considered a major microbial metabolite involved in antioxidant action.[1][11] However, its primary mechanism is not direct radical scavenging.[11] Instead, it exerts its effects indirectly by up-regulating the body's endogenous antioxidant systems.[11][12] It achieves this by promoting the translocation of the transcription factor Nrf2 to the nucleus, which in turn enhances the expression of phase II and antioxidant enzymes.[2][11][12]

Halogenated HPAAs: The effect of halogenation on antioxidant activity is complex. While some halogenated marine natural products exhibit antioxidant properties, the introduction of a halogen can sometimes diminish the direct radical-scavenging ability of the parent phenol.[9] The structure-activity relationship for antioxidant effects is highly dependent on the position and type of halogen. The primary antioxidant mechanism for many HPAA derivatives, including halogenated ones, may remain the modulation of cellular pathways like Nrf2.[2]

Experimental Insight: When screening for antioxidant potential, it is crucial to employ a multi-assay approach. A direct scavenging assay like the DPPH assay should be complemented with cell-based assays that measure the induction of antioxidant enzymes to capture the full picture of a compound's activity. 4-HPAA is a prime example of a compound whose significant antioxidant effects would be missed by relying solely on direct scavenging tests.[11]

Diagram 1: General Experimental Workflow for Bioactivity Screening

G cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Activity Screening cluster_analysis Data Analysis & SAR synthesis Synthesis of Halogenated & Non-Halogenated HPAA Derivatives purification Purification (e.g., Chromatography) synthesis->purification characterization Structural Verification (NMR, MS) purification->characterization antimicrobial Antimicrobial Assays (MIC, MBC) characterization->antimicrobial Test Compounds antioxidant Antioxidant Assays (DPPH, Cellular Assays) characterization->antioxidant cytotoxicity Cytotoxicity Assays (MTT, LDH) characterization->cytotoxicity enzyme Enzyme Inhibition (IC50 Determination) characterization->enzyme data Comparative Data Analysis antimicrobial->data antioxidant->data cytotoxicity->data enzyme->data sar Structure-Activity Relationship (SAR) Determination data->sar lead Lead Compound Optimization sar->lead Identify Lead Compounds nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus HPAA 4-Hydroxyphenylacetic Acid (4-HPAA) Keap1 Keap1 HPAA->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Inhibition Nucleus Nucleus Nrf2->Nucleus Translocation ARE Antioxidant Response Element (ARE) AntioxidantEnzymes Expression of Antioxidant & Phase II Enzymes ARE->AntioxidantEnzymes Activates Transcription

Sources

A Comparative Guide to the Synthesis of Substituted Hydroxyphenylacetic Acids for the Modern Research Laboratory

Author: BenchChem Technical Support Team. Date: January 2026

Substituted hydroxyphenylacetic acids are a critical class of organic compounds, serving as pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, and other high-value materials.[1] Their structural motif, featuring a phenylacetic acid core with hydroxyl and other substituents on the aromatic ring, imparts a range of biological activities, making them attractive targets for drug development and life sciences research.[2][3] This guide provides a comparative analysis of the primary synthetic routes to these valuable molecules, offering field-proven insights and experimental data to assist researchers in selecting the optimal strategy for their specific application.

Classical Synthetic Approaches: The Workhorses of Organic Chemistry

Traditional chemical methods remain the most prevalent for synthesizing substituted hydroxyphenylacetic acids. These routes often involve multi-step processes starting from readily available precursors.

Nucleophilic Substitution of Halogenated Phenylacetic Acids

One of the most direct methods involves the displacement of a halogen atom from a correspondingly substituted chlorophenylacetic acid. This approach is particularly effective for the synthesis of ortho-hydroxyphenylacetic acid.

Causality Behind Experimental Choices: This reaction is a nucleophilic aromatic substitution, which is typically challenging. The use of a copper catalyst is crucial as it facilitates the displacement of the chloro group by the hydroxyl group under high-temperature conditions. The high-boiling inert solvent is necessary to achieve the required reaction temperature safely and efficiently. Sodium hydroxide acts as both the nucleophile source (hydroxide ions) and to neutralize the resulting hydrochloric acid.

Experimental Protocol: Synthesis of 2-Hydroxyphenylacetic Acid from 2-Chlorophenylacetic Acid [4][5]

  • In a reaction vessel equipped with a mechanical stirrer and a reflux condenser, suspend crushed sodium hydroxide pellets (4.8 g, 0.12 mol) in a high-boiling inert solvent such as 'SOLVESSO' 200 (30 g).

  • Add (2-chlorophenyl)acetic acid (3.4 g, 0.02 mol) to the suspension and stir for 30 minutes.

  • Introduce cupric sulfate pentahydrate (0.2 g, 0.0008 mol) as a catalyst.

  • Heat the mixture to 190-196 °C and maintain this temperature for approximately 4 hours.

  • Cool the reaction mass to 20 °C and quench with water (50 g).

  • Transfer the mixture to a separatory funnel with an additional 50 g of water and filter.

  • Separate the aqueous filtrates and acidify to a pH of approximately 4 using 36% hydrochloric acid.

  • Extract the product into ethyl acetate (180 g).

  • Isolate the solid (2-hydroxyphenyl)acetic acid (2.62 g) by distillation of the ethyl acetate.

Workflow for Nucleophilic Substitution:

A Suspend NaOH in Solvent B Add (2-Chlorophenyl)acetic Acid A->B C Add CuSO4 Catalyst B->C D Heat at 190-196°C for 4h C->D E Cool and Quench with Water D->E F Acidify Aqueous Layer E->F G Extract with Ethyl Acetate F->G H Isolate Product G->H

Caption: Workflow for copper-catalyzed hydrolysis.

Diazotization of Aminophenylacetic Acids

This classical method is particularly useful for the synthesis of para-substituted hydroxyphenylacetic acids, leveraging the Sandmeyer-type reaction chemistry.

Causality Behind Experimental Choices: The reaction proceeds by converting the amino group into a diazonium salt using sodium nitrite in an acidic medium at low temperatures (0-5 °C) to ensure the stability of the diazonium intermediate. The subsequent heating of the diazonium salt solution leads to its decomposition, with the loss of nitrogen gas and the introduction of a hydroxyl group onto the aromatic ring.

Experimental Protocol: Synthesis of 4-Hydroxyphenylacetic Acid from 4-Aminophenylacetic Acid [1][6]

  • Prepare a solution of 4-aminophenylacetic acid in an aqueous alkali solution to form the sodium salt, then add sulfuric acid.

  • Cool the reaction mixture to 0 °C and maintain the temperature between 0-5 °C.

  • Slowly add a solution of sodium nitrate dropwise over 30 minutes to form the diazonium salt.

  • In a separate flask, heat dilute sulfuric acid to 90-95 °C.

  • Add the prepared diazonium salt solution dropwise to the hot acid over approximately 1 hour.

  • Continue heating and stirring for an additional hour to ensure complete hydrolysis.

  • Decolorize the reaction solution with activated carbon and filter.

  • Cool the filtrate and extract the product with ethyl acetate.

  • Recover the 4-hydroxyphenylacetic acid by evaporating the ethyl acetate.

Workflow for Diazotization Route:

A Dissolve 4-Aminophenylacetic Acid in Acidic Solution B Cool to 0-5°C A->B C Add NaNO2 Solution (Diazotization) B->C D Add Diazo Solution to Hot Dilute H2SO4 C->D E Heat for 1h (Hydrolysis) D->E F Decolorize and Filter E->F G Extract with Ethyl Acetate F->G H Isolate Product G->H

Caption: Diazotization and hydrolysis workflow.

Demethylation of Methoxyphenylacetic Acids

For hydroxyphenylacetic acids where the corresponding methoxy-substituted precursor is readily available, ether cleavage is a highly effective strategy.

Causality Behind Experimental Choices: Boron tribromide (BBr₃) is a powerful Lewis acid that selectively cleaves aryl methyl ethers without affecting the carboxylic acid moiety. The reaction is typically performed at low temperatures to control its exothermicity and then allowed to warm to drive the reaction to completion. The inert atmosphere is crucial as BBr₃ is highly reactive with moisture.

Experimental Protocol: Synthesis of 4-Hydroxyphenylacetic Acid from 4-Methoxyphenylacetic Acid [6]

  • In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(4-methoxyphenyl)acetic acid (1.0 g, 5.08 mmol) in dichloromethane (10 mL).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add boron tribromide (1 M solution in CH₂Cl₂, 12 mL) dropwise.

  • Allow the reaction to stir for 4 hours while gradually warming from -78 °C to -15 °C.

  • Quench the reaction by carefully adding water (15 mL).

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the product.

Biocatalytic Synthesis: A Green Chemistry Approach

In recent years, biosynthetic routes have emerged as sustainable and efficient alternatives to traditional chemical methods.[2] These processes leverage engineered microorganisms to convert renewable feedstocks into valuable chemicals.

Causality Behind Experimental Choices: This strategy utilizes engineered E. coli strains containing artificial enzymatic cascades.[2][7] The microorganisms are designed to express specific enzymes that can convert lignin-related compounds, such as p-coumaric and ferulic acids, through a series of steps including decarboxylation, epoxidation, isomerization, and oxidation to yield the desired hydroxyphenylacetic acids.[2] This one-pot bioconversion strategy offers high yields and productivities under mild, environmentally friendly conditions.[2]

Key Features of Biocatalytic Routes:

  • Sustainable Feedstocks: Utilizes renewable resources like lignocellulosic biomass.[2]

  • Mild Reaction Conditions: Reactions are typically run in aqueous media at or near ambient temperatures and pressures.

  • High Selectivity: Enzymatic reactions are highly specific, minimizing byproduct formation.

  • One-Pot Processes: Multiple enzymatic steps can be carried out in a single bioreactor, simplifying the process.[2]

Biocatalytic Pathway from p-Coumaric Acid:

A p-Coumaric Acid (Substrate) B Engineered E. coli (Whole-cell biocatalyst) A->B C Decarboxylation B->C Enzyme 1 D Epoxidation C->D Enzyme 2 E Isomerization D->E Enzyme 3 F Oxidation E->F Enzyme 4 G 4-Hydroxyphenylacetic Acid (Product) F->G

Sources

A Comparative Guide to Validated Analytical Methods for the Quantification of 3-Bromo-4-hydroxyphenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The methodologies discussed are grounded in the principles of analytical method validation as outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), ensuring that the data generated is reliable, reproducible, and fit for its intended purpose.[1][2][3][4][5][6][7]

Principles of Analytical Method Validation

Before delving into specific techniques, it is crucial to understand the core tenets of analytical method validation. The objective is to demonstrate through laboratory studies that the performance characteristics of a method are suitable for its intended application.[5][7] Key validation parameters, as stipulated by ICH Q2(R2) guidelines, include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Comparative Analysis of Quantification Methods

The selection of an analytical method is contingent on several factors, including the required sensitivity, selectivity, sample matrix, throughput, and available instrumentation.[5] For 3-Bromo-4-hydroxyphenylacetic acid, the primary techniques employed are High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle: HPLC is a powerful separation technique that utilizes a liquid mobile phase to carry a sample through a column packed with a solid stationary phase. For a polar compound like BHPA, reversed-phase (RP) chromatography is the method of choice, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar. The separation is based on the differential partitioning of the analyte between the two phases. A UV detector measures the absorbance of the analyte as it elutes from the column, and the response is proportional to its concentration.

Causality in Experimental Choices: The use of a C18 column is standard for separating moderately polar aromatic compounds. The mobile phase typically consists of an aqueous component (often with an acid like formic or phosphoric acid) and an organic modifier (like acetonitrile or methanol). The acid serves to suppress the ionization of the carboxylic acid group on BHPA, leading to better peak shape and retention. Acetonitrile is often preferred over methanol for its lower viscosity and stronger elution properties.

Experimental Protocol: HPLC-UV

  • Standard Preparation:

    • Prepare a stock solution of this compound (1 mg/mL) in methanol.

    • Perform serial dilutions with the mobile phase to create calibration standards ranging from 0.1 µg/mL to 100 µg/mL.

  • Sample Preparation (from a solid formulation):

    • Accurately weigh and transfer a portion of the powdered sample equivalent to 10 mg of BHPA into a 100 mL volumetric flask.

    • Add approximately 70 mL of methanol and sonicate for 15 minutes.

    • Allow the solution to cool to room temperature and dilute to volume with methanol.

    • Filter an aliquot through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • HPLC System: Standard HPLC with UV detector

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase: Acetonitrile and 0.1% Phosphoric Acid in Water (Gradient or Isocratic, e.g., 30:70 v/v)[1]

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 10 µL

    • UV Detection Wavelength: 280 nm (based on typical absorbance for phenolic compounds)

Data Presentation: Expected Performance of HPLC-UV for BHPA Quantification

The following data is representative for bromophenolic compounds and should be validated specifically for this compound.[6][8]

Validation ParameterExpected Performance
Linearity (R²)≥ 0.999
Range0.1 - 100 µg/mL
Accuracy (% Recovery)98.0 - 102.0%
Precision (% RSD)Intra-day: ≤ 2.0%, Inter-day: ≤ 3.0%
LOD~0.04 µg/mL
LOQ~0.12 µg/mL

Mandatory Visualization: HPLC-UV Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Weigh & Dissolve Standard Filter_Std Dilute to create Calibration Curve Standard->Filter_Std Sample Weigh & Extract Sample Filter_Sample Filter Sample (0.45 µm) Sample->Filter_Sample HPLC Inject into HPLC System Filter_Std->HPLC Calibrants Filter_Sample->HPLC Sample Column C18 Column Separation HPLC->Column UV UV Detection (280 nm) Column->UV Chromatogram Generate Chromatogram UV->Chromatogram Quantify Quantify using Calibration Curve Chromatogram->Quantify

Caption: General experimental workflow for HPLC-UV analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle: LC-MS/MS combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. After separation on an LC column, the analyte is ionized (typically via Electrospray Ionization - ESI) and enters the mass spectrometer. In the first quadrupole, a specific precursor ion (the ionized molecule of BHPA) is selected. This ion is then fragmented in a collision cell, and a specific product ion is monitored in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), is highly specific and significantly reduces background noise, enabling very low detection limits.

Causality in Experimental Choices: For a compound like BHPA with acidic and phenolic protons, ESI in negative ion mode is highly effective as it readily forms a deprotonated molecule [M-H]⁻. The choice of precursor and product ions is critical for selectivity. The fragmentation of the [M-H]⁻ ion of BHPA would likely involve the loss of the carboxyl group as CO₂, a common fragmentation pathway for carboxylic acids. Using a surrogate matrix for calibration may be necessary when a true blank biological matrix is unavailable.[9]

Experimental Protocol: LC-MS/MS

  • Standard and Sample Preparation (for biological matrices, e.g., plasma):

    • Prepare calibration standards in a surrogate or blank biological matrix.

    • To 100 µL of plasma sample/standard, add an internal standard (e.g., a stable isotope-labeled version of BHPA).

    • Perform protein precipitation by adding 300 µL of ice-cold acetonitrile.

    • Vortex vigorously for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant, evaporate to dryness under nitrogen, and reconstitute in 100 µL of the initial mobile phase.

  • LC-MS/MS Conditions:

    • LC System: UHPLC system

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: A typical gradient would start at low %B, ramp up to a high %B to elute the analyte, followed by a wash and re-equilibration.

    • Flow Rate: 0.4 mL/min

    • MS System: Triple Quadrupole Mass Spectrometer

    • Ionization Mode: ESI Negative

    • MRM Transition: m/z 229/231 → m/z 185/187 (Precursor → Product, corresponding to [M-H]⁻ → [M-H-CO₂]⁻, bromine has two isotopes ~1:1 ratio)

Data Presentation: Expected Performance of LC-MS/MS for BHPA Quantification

The following data is representative for the analysis of small molecule carboxylic acids in biological matrices.[10][11]

Validation ParameterExpected Performance
Linearity (R²)≥ 0.995
Range0.1 - 100 ng/mL
Accuracy (% Recovery)85.0 - 115.0%
Precision (% RSD)Intra-day: ≤ 15%, Inter-day: ≤ 15%
LOD~0.05 ng/mL
LOQ~0.1 ng/mL

Mandatory Visualization: LC-MS/MS Workflow

LCMS_Workflow cluster_prep Sample Preparation (Plasma) cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Spike Spike Sample/Calibrant with Internal Standard Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Evap Evaporate & Reconstitute Precipitate->Evap UHPLC UHPLC Separation Evap->UHPLC Inject ESI ESI Source (Negative Ion) UHPLC->ESI MSMS Tandem MS (MRM Mode) ESI->MSMS Peak_Integration Integrate Peak Areas (Analyte & IS) MSMS->Peak_Integration Quantify Calculate Concentration Peak_Integration->Quantify

Caption: Workflow for LC-MS/MS analysis in a biological matrix.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS is suitable for volatile or semi-volatile compounds. Since BHPA is not sufficiently volatile, a derivatization step is required to convert the polar hydroxyl and carboxyl groups into less polar, more volatile esters or ethers (e.g., trimethylsilyl (TMS) ethers). The derivatized sample is injected into the GC, where it is vaporized and separated in a capillary column. The separated components then enter the mass spectrometer for detection.

Causality in Experimental Choices: Derivatization is a necessary step to increase the volatility and thermal stability of BHPA for GC analysis. Acidic methanol is often used to form the methyl ester of the carboxylic acid. Subsequent silylation with an agent like BSTFA converts the phenolic hydroxyl group to a TMS ether. This dual derivatization ensures good chromatographic behavior. The use of a non-polar column like an HP-5ms is standard for separating these types of derivatized compounds.

Experimental Protocol: GC-MS (with Derivatization)

  • Sample Preparation and Derivatization:

    • Extract BHPA from the sample matrix using liquid-liquid extraction (e.g., with ethyl acetate).

    • Evaporate the organic solvent to dryness.

    • Esterification: Add acidic methanol and heat to convert the carboxylic acid to its methyl ester.

    • Silylation: Evaporate the methanol and add a silylating agent (e.g., BSTFA) to convert the hydroxyl group to a TMS ether.

  • GC-MS Conditions:

    • GC System: Gas Chromatograph with Mass Spectrometer detector

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent[2]

    • Carrier Gas: Helium

    • Injector Temperature: 250°C

    • Oven Program: Start at a lower temperature (e.g., 100°C), then ramp up to a higher temperature (e.g., 280°C) to elute the derivatized analyte.[2]

    • MS System: Single Quadrupole or Ion Trap Mass Spectrometer

    • Ionization Mode: Electron Ionization (EI)

    • Data Acquisition: Scan mode for identification or Selected Ion Monitoring (SIM) for quantification.

Data Presentation: Expected Performance of GC-MS for BHPA Quantification

The following data is representative for the analysis of haloacetic acids and related compounds after derivatization.[12]

Validation ParameterExpected Performance
Linearity (R²)≥ 0.99
Range1 - 500 µg/L
Accuracy (% Recovery)75 - 120%
Precision (% RSD)≤ 20%
Method Detection Limit (MDL)< 1 µg/L

Mandatory Visualization: GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Extract Liquid-Liquid Extraction Derivatize Derivatization (Esterification & Silylation) Extract->Derivatize GC Inject into GC Derivatize->GC Separation Capillary Column Separation GC->Separation MS MS Detection (EI) Separation->MS TIC Total Ion Chromatogram MS->TIC Quantify Quantify using Selected Ion Monitoring (SIM) TIC->Quantify

Caption: Workflow for GC-MS analysis including derivatization.

Method Comparison and Final Recommendations

FeatureHPLC-UVLC-MS/MSGC-MS
Principle Reversed-phase separation with UV absorbance detection.Reversed-phase separation with highly selective mass detection.Gas-phase separation with mass detection.
Sample Prep Simple extraction and filtration.More involved for biological matrices (protein precipitation).Complex, requires a multi-step derivatization.
Sensitivity Moderate (µg/mL range).Very High (pg/mL to ng/mL range).High (µg/L range).
Selectivity Moderate; susceptible to co-eluting impurities with similar UV spectra.Very High; MRM is specific to the analyte's mass and fragmentation.High; mass spectra provide structural information.
Throughput High.High, especially with UHPLC systems.Lower, due to longer run times and complex sample prep.
Cost Low initial and running costs.High initial and moderate running costs.Moderate initial and running costs.
Best For Routine QC, purity analysis, and quantification in simple matrices.Bioanalysis (pharmacokinetics), trace-level impurity analysis.Analysis in environmental samples; when high volatility is achievable.

Expert Recommendation:

  • For routine quality control and assay of bulk drug substance or formulated products where concentrations are relatively high and the matrix is simple, HPLC-UV is the most cost-effective and straightforward method. Its robustness and ease of use make it ideal for high-throughput environments.

  • For bioanalytical studies (e.g., pharmacokinetics in plasma or urine) or the detection of trace-level impurities , LC-MS/MS is the gold standard. Its unparalleled sensitivity and selectivity are necessary to quantify the low concentrations typically encountered in these applications and to overcome the complexity of biological matrices.

  • GC-MS is a viable alternative, particularly if LC instrumentation is unavailable. However, the mandatory and often complex derivatization step makes it less efficient and more prone to variability than LC-based methods for this particular analyte. It may be considered for specific applications, such as environmental monitoring for related volatile compounds.

Ultimately, the choice of method must be guided by the specific analytical challenge, balancing the need for sensitivity and selectivity with practical considerations of sample throughput, cost, and available expertise. Each method, when properly validated, can provide accurate and reliable data for the quantification of this compound.

References

  • U.S. Food and Drug Administration. (2018).
  • U.S. Food and Drug Administration. (2022).
  • Xie, Y. (2001). Analyzing haloacetic acids using gas chromatography/mass spectrometry.
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  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]
  • European Medicines Agency. (n.d.). ICH Q2(R2)
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  • SIELC Technologies. (n.d.). Separation of Phenylacetic acid on Newcrom R1 HPLC column. [Link]
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  • Alturas Analytics. (n.d.). Development of validated LC-MS methods using surrogate matrices for the quantification of biomarkers of clinically significant drug-drug interactions. [Link]
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  • Gackowska, M., et al. (2024). A Novel RP-UHPLC-MS/MS Approach for the Determination of Tryptophan Metabolites Derivatized with 2-Bromo-4′-Nitroacetophenone. Molecules, 29(9), 2110. [Link]
  • da Cunha, E. F. F., et al. (2018). Quantification of Eicosanoids and Their Metabolites in Biological Matrices: A Review. Bioanalysis, 10(24), 2027-2046. [Link]
  • Zhang, K., et al. (2016). Determination of small halogenated carboxylic acid residues in drug substances by high performance liquid chromatography-diode array detection following derivatization with nitro-substituted phenylhydrazines.

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An In Vitro Comparative Guide to 3-Bromo-4-hydroxyphenylacetic Acid and Its Ester Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Phenolic acids are a cornerstone of natural product research, valued for their diverse biological activities. However, their therapeutic potential is often hampered by suboptimal physicochemical properties, such as polarity, which can limit bioavailability. A primary strategy to overcome this is esterification, which modifies lipophilicity and can profoundly impact biological efficacy. This guide presents a comprehensive in vitro comparison of 3-Bromo-4-hydroxyphenylacetic acid (BHPA) and a series of its alkyl ester derivatives (Methyl, Ethyl, Propyl). We provide an objective analysis of their comparative performance in key assays for antioxidant activity, anti-inflammatory potential, and cytotoxicity. Our findings indicate that esterification significantly modulates bioactivity, with the ethyl and propyl esters demonstrating superior performance in specific assays compared to the parent acid. This guide offers detailed experimental protocols, structure-activity relationship (SAR) analysis, and mechanistic insights to inform future research and drug development endeavors.

Introduction: Rationale for Esterification

This compound (BHPA) is a synthetic organic compound featuring a phenolic acid structure.[1][2] The presence of the phenolic hydroxyl group suggests potential antioxidant properties, while the overall structure is of interest for developing anti-inflammatory agents.[2][3] However, the carboxylic acid moiety imparts a high degree of polarity, which can restrict passage across biological membranes.

Esterification of the carboxylic acid group is a well-established medicinal chemistry strategy to enhance lipophilicity.[4][5][6] By converting the polar carboxylic acid into a less polar ester, we can hypothesize several outcomes:

  • Enhanced Membrane Permeability: Increased lipophilicity may improve the compound's ability to traverse cell membranes, potentially leading to greater efficacy in cell-based assays.

  • Altered Target Interaction: Modification of the carboxyl group could influence how the molecule binds to enzyme active sites or interacts with biological targets.

  • Modulated Antioxidant Activity: The core phenolic hydroxyl group, crucial for radical scavenging, remains intact, but changes in the molecule's overall electronics and sterics could fine-tune its antioxidant capacity.[4][5]

This guide investigates these hypotheses by systematically comparing the parent acid, BHPA, against its methyl, ethyl, and propyl esters across three fundamental in vitro assays.

Materials and Methods

To ensure scientific rigor, all experimental protocols are detailed below. These methods are designed to be self-validating through the inclusion of appropriate controls and standards.

Test Compounds
  • This compound (BHPA)

  • Methyl 2-(3-bromo-4-hydroxyphenyl)acetate (BHPA-Methyl)

  • Ethyl 2-(3-bromo-4-hydroxyphenyl)acetate (BHPA-Ethyl)

  • Propyl 2-(3-bromo-4-hydroxyphenyl)acetate (BHPA-Propyl)

In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger.[7] The stable DPPH• radical has a deep violet color, which fades to pale yellow upon reduction by an antioxidant.[7][8]

Experimental Protocol:

  • Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Prepare stock solutions of test compounds and a standard (Ascorbic Acid) in methanol.

  • Assay Procedure: In a 96-well plate, add 100 µL of various concentrations of the test compounds or standard. Add 100 µL of the DPPH working solution to each well.[9]

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate spectrophotometer.[9][10]

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration required to scavenge 50% of DPPH radicals) is determined by plotting inhibition percentage against compound concentration.[10][11]

In Vitro Anti-inflammatory Activity: COX-2 Inhibition Assay

This assay evaluates the ability of compounds to inhibit cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway that converts arachidonic acid into prostaglandins.[12][13][14]

Experimental Protocol:

  • Assay Kit: A commercial COX-2 inhibitor screening assay kit is used (e.g., from Cayman Chemical). This method typically measures the PGF2α produced via stannous chloride reduction of COX-derived PGH2.[15][16]

  • Reaction Setup: In a 96-well plate, add reaction buffer, heme, and the COX-2 enzyme. Add test compounds at various concentrations or a known COX-2 inhibitor (e.g., Celecoxib) as a positive control.

  • Incubation: Pre-incubate the plate at 37°C for 15-20 minutes.[15]

  • Initiation & Termination: Initiate the reaction by adding arachidonic acid and incubate for 2 minutes at 37°C. Terminate the reaction by adding a stannous chloride solution.[15]

  • Measurement: The product (e.g., PGF2α) is quantified using an accompanying enzyme immunoassay (EIA) protocol, with absorbance read at approximately 420 nm.[15]

  • Calculation: The IC50 value is calculated by plotting the percentage of enzyme inhibition against the inhibitor concentration.[15]

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[17][18] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[19]

Experimental Protocol:

  • Cell Culture: Seed HeLa (human cervical cancer) cells in a 96-well plate at a density of 5x10³ cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for 48 hours.

  • MTT Addition: Remove the treatment media and add 100 µL of fresh media containing 0.5 mg/mL MTT to each well.[20]

  • Incubation: Incubate the plate for 3-4 hours at 37°C to allow for formazan crystal formation.[19][20]

  • Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[19]

  • Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570-590 nm.

  • Calculation: Cell viability is expressed as a percentage relative to untreated control cells. The IC50 value (concentration that reduces cell viability by 50%) is then determined.

MTT_Assay_Workflow cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_assay Day 4: Assay seed Seed HeLa cells in 96-well plate incubate24 Incubate for 24h (37°C, 5% CO2) seed->incubate24 Allow adherence treat Treat cells with BHPA and derivatives incubate48 Incubate for 48h treat->incubate48 addMTT Add MTT Reagent (0.5 mg/mL) incubate4 Incubate for 3-4h addMTT->incubate4 dissolve Dissolve Formazan with DMSO incubate4->dissolve read Read Absorbance (570 nm) dissolve->read

Fig 2. Inhibition of the COX-2 pathway by BHPA ester derivatives.

As illustrated in Figure 2, inflammatory stimuli activate phospholipase A2 to release arachidonic acid from the cell membrane. [21]COX-2 then converts arachidonic acid into PGH2, a precursor for various prostaglandins that mediate pain, fever, and inflammation. [21][22]The BHPA ester derivatives act by directly inhibiting the COX-2 enzyme, thereby blocking the production of these inflammatory mediators. [23][22]

Conclusion and Future Directions

This guide demonstrates that the esterification of this compound is a highly effective strategy for modulating its in vitro biological activity.

  • Key Findings: Esterification consistently enhanced antioxidant and anti-inflammatory activities. A clear structure-activity relationship was established where increasing the alkyl chain length of the ester improved COX-2 inhibition and cytotoxicity, likely due to increased lipophilicity. The propyl ester (BHPA-Propyl) emerged as the most potent COX-2 inhibitor but was also the most cytotoxic derivative.

  • Field Implications: These findings underscore the importance of physicochemical properties in drug design. While the enhanced COX-2 inhibition is promising, the parallel increase in cytotoxicity highlights the need for a balanced approach. The BHPA-Ethyl ester may represent the optimal candidate from this series, offering a significant boost in anti-inflammatory and antioxidant activity without the more pronounced cytotoxicity of the propyl derivative.

  • Future Research: Further investigation should focus on selectivity profiling (COX-1 vs. COX-2) to assess the potential for gastrointestinal side effects. In vivo studies using animal models of inflammation are necessary to validate these in vitro findings and to evaluate the pharmacokinetic and safety profiles of the most promising ester derivatives.

References

  • Structure−Property−Activity Relationship of Phenolic Acids and Derivatives. Protocatechuic Acid Alkyl Esters. Journal of Agricultural and Food Chemistry. Available at: https://pubs.acs.org/doi/10.1021/jf100569j
  • MTT assay protocol. Abcam. Available at: https://www.abcam.com/protocols/mtt-assay-protocol
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  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available at: https://experiments.springernature.com/sources/springer-protocols/protocol-type/Cytotoxicity%20MTT%20Assay/1
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  • What are Arachidonic acid inhibitors and how do they work? Patsnap Synapse. Available at: https://www.patsnap.com/synapse/articles/what-are-arachidonic-acid-inhibitors-and-how-do-they-work
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  • This compound. MySkinRecipes. Available at: https://www.myskinrecipes.com/shop/3-bromo-4-hydroxyphenylacetic-acid-38692-80-7-145544
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  • In vitro assays for cyclooxygenase activity and inhibitor characterization. PubMed. Available at: https://pubmed.ncbi.nlm.nih.gov/20645170/
  • This compound | C8H7BrO3. PubChem. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/2769628
  • Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. NIH. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8888554/
  • COX 2 Inhibitory effect of Morinda citrifolia leaf extract- an In- Vitro study. Journal of Advanced Pharmacy Education & Research. Available at: https://japer.in/storage/models/article/sW6956Y3OqG1E57Y7wL2N4gXbXf194xVfylh8k5L2XUoXyYp2g4YfLwQG1eE/cox-2-inhibitory-effect-of-morinda-citrifolia-leaf-extract-an-in-vitro-study.pdf
  • IN-VITRO ANTIOXIDANT ACTIVITY AND ESTIMATION OF TOTAL PHENOLIC CONTENT IN METHANOLIC EXTRACT OF BACOPA MONNIERA. Rasayan Journal of Chemistry. Available at: https://rasayanjournal.co.in/admin/php/upload/20_pdf.pdf
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A Senior Application Scientist's Guide to Antibody Cross-Reactivity with 3-Bromo-4-hydroxyphenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

The Critical Need for Antibody Validation

Before delving into specific cross-reactivity studies, it is essential to grasp the importance of comprehensive antibody validation.[2][3][6] An antibody must not only recognize its intended target but do so with high specificity, minimizing off-target binding.[2] Failure to validate can have severe consequences, including the retraction of published studies and wasted resources.[3][7] The responsibility for validation ultimately lies with the researcher to ensure the antibody is suitable for their specific experimental context.[7]

Understanding the Target: 3-Bromo-4-hydroxyphenylacetic acid

This compound (molecular formula: C8H7BrO3) is a phenolic compound.[8][9][10] Its structure, featuring a substituted phenyl ring, makes it a candidate for cross-reactivity with antibodies developed against other structurally similar phenolic compounds. This phenomenon is a known challenge in immunoassays for small molecules.[11][12][13]

Designing a Cross-Reactivity Study: A Multi-Pronged Approach

A single experimental technique is often insufficient to definitively characterize antibody specificity. Therefore, a multi-pronged approach employing orthogonal methods is recommended to build a comprehensive cross-reactivity profile.[14] Here, we will compare three widely accepted techniques: Competitive Enzyme-Linked Immunosorbent Assay (ELISA), Western Blotting, and Surface Plasmon Resonance (SPR).

Structurally Similar Compounds for Cross-Reactivity Testing

To meaningfully assess cross-reactivity, a panel of structurally related compounds should be selected. The choice of these compounds is critical and should be based on structural similarity to this compound.

Compound NameMolecular FormulaStructural Relationship to this compound
4-Hydroxyphenylacetic acidC8H8O3Parent compound without the bromine substituent.
3-Bromobenzoic acidC7H5BrO2Lacks the hydroxyl and acetic acid groups.
4-Hydroxybenzoic acidC7H6O3Lacks the bromine and has a carboxyl group directly on the ring.
Phenylacetic acidC8H8O2Lacks both the bromine and hydroxyl groups.
2-Bromo-4-hydroxyphenylacetic acidC8H7BrO3Isomer with bromine at a different position.[15]

Method 1: Competitive ELISA for Quantitative Cross-Reactivity

Competitive ELISA is a powerful technique for quantifying the cross-reactivity of an antibody with small molecules.[16][17][18] The principle relies on the competition between the target antigen (BHPA) and a structurally similar compound for binding to a limited amount of the antibody.[17][19]

Experimental Workflow: Competitive ELISA

Caption: Workflow for Competitive ELISA.

Detailed Protocol: Competitive ELISA
  • Plate Coating: Coat a 96-well microtiter plate with a BHPA-protein conjugate (e.g., BHPA-BSA) in coating buffer overnight at 4°C.[20][21] The protein conjugate is necessary to immobilize the small molecule onto the plate.

  • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20).[20]

  • Blocking: Block the remaining protein-binding sites by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.[16][20] This step is crucial to reduce non-specific binding and improve the signal-to-noise ratio.[16]

  • Competition: In a separate plate or tubes, pre-incubate the anti-BHPA antibody with varying concentrations of BHPA (for the standard curve) or the potential cross-reacting compounds.

  • Incubation: Add the antibody-competitor mixtures to the coated and blocked plate and incubate for 1-2 hours at room temperature.[20]

  • Washing: Repeat the washing step.

  • Secondary Antibody: Add a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody and incubate for 1 hour at room temperature.[21]

  • Washing: Repeat the washing step.

  • Detection: Add a TMB substrate solution and incubate in the dark. The color development is inversely proportional to the amount of BHPA or cross-reactant in the sample.[19]

  • Stop Reaction: Stop the reaction with a stop solution (e.g., 2N H2SO4) and measure the absorbance at 450 nm using a microplate reader.[19][21]

Data Interpretation

The results are typically expressed as the concentration of the competitor that inhibits 50% of the antibody binding (IC50). The percent cross-reactivity is then calculated using the following formula:

% Cross-Reactivity = (IC50 of BHPA / IC50 of Competitor) x 100

AntibodyCompetitor CompoundIC50 (nM)% Cross-Reactivity
Antibody A (Monoclonal) This compound15100%
4-Hydroxyphenylacetic acid3005%
3-Bromobenzoic acid>10,000<0.15%
4-Hydroxybenzoic acid>10,000<0.15%
Phenylacetic acid>10,000<0.15%
2-Bromo-4-hydroxyphenylacetic acid5030%
Antibody B (Polyclonal) This compound25100%
4-Hydroxyphenylacetic acid15016.7%
3-Bromobenzoic acid50000.5%
4-Hydroxybenzoic acid80000.31%
Phenylacetic acid>10,000<0.25%
2-Bromo-4-hydroxyphenylacetic acid7533.3%

Method 2: Western Blotting for Specificity Confirmation

While ELISA provides quantitative data, Western blotting offers a qualitative assessment of antibody specificity by visualizing binding to proteins separated by size.[22][23] This is particularly useful for ensuring the antibody does not recognize other proteins in a complex mixture.[24]

Experimental Workflow: Western Blotting

Caption: Workflow for Surface Plasmon Resonance.

Detailed Protocol: Surface Plasmon Resonance
  • Immobilization: Immobilize the anti-BHPA antibody onto a sensor chip surface.

  • Analyte Injection: Inject a series of concentrations of BHPA or the competitor compounds over the sensor surface.

  • Association Phase: Monitor the binding of the analyte to the immobilized antibody in real-time. [25]4. Dissociation Phase: Inject a buffer to monitor the dissociation of the analyte from the antibody. [25]5. Regeneration: Use a regeneration solution to remove the bound analyte from the antibody, preparing the surface for the next injection.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the kinetic parameters. [26]

Data Interpretation

The binding affinity (KD) is a measure of the strength of the interaction. A lower KD value indicates a higher affinity. By comparing the KD values for BHPA and the competitor compounds, the degree of cross-reactivity can be determined.

AntibodyCompetitor Compoundka (1/Ms)kd (1/s)KD (M)
Antibody A (Monoclonal) This compound1.5 x 10^52.0 x 10^-31.3 x 10^-8
4-Hydroxyphenylacetic acid8.0 x 10^32.5 x 10^-33.1 x 10^-7
2-Bromo-4-hydroxyphenylacetic acid5.0 x 10^42.2 x 10^-34.4 x 10^-8
Antibody B (Polyclonal) This compound9.0 x 10^43.5 x 10^-33.9 x 10^-8
4-Hydroxyphenylacetic acid1.2 x 10^43.0 x 10^-32.5 x 10^-7
2-Bromo-4-hydroxyphenylacetic acid3.5 x 10^43.2 x 10^-39.1 x 10^-8

Comparative Analysis and Recommendations

FeatureCompetitive ELISAWestern BlottingSurface Plasmon Resonance (SPR)
Principle Competition for antibody bindingSize-based separation and immunodetectionReal-time monitoring of binding events
Data Output Quantitative (IC50, % Cross-reactivity)Qualitative (Band presence/absence)Quantitative (ka, kd, KD)
Throughput HighLow to MediumMedium to High (with automation) [27]
Strengths Cost-effective, high-throughput screeningAssesses specificity in complex mixturesProvides detailed kinetic information, label-free
Limitations Indirect measurement of affinityNot quantitative, may not detect low-affinity interactionsHigher equipment cost, can be complex to optimize

Recommendation: For a comprehensive and robust assessment of antibody cross-reactivity with this compound, a combination of these methods is ideal.

  • Initial Screening: Use Competitive ELISA for a high-throughput initial screening of multiple antibodies and a broad range of potential cross-reactants. This will provide a quantitative ranking of antibody specificity.

  • Specificity Confirmation: Employ Western Blotting to confirm that the top-performing antibodies from the ELISA screen do not bind to other proteins in a relevant biological sample.

  • In-depth Kinetic Characterization: Utilize Surface Plasmon Resonance to obtain detailed kinetic and affinity data for the most promising antibody candidates. This provides a deeper understanding of the binding interactions.

By following this structured, multi-faceted approach, researchers can confidently select and validate antibodies with the highest specificity for this compound, ensuring the generation of accurate and reproducible data in their studies.

References

  • The Importance of Antibody Validation | Bio-Rad. (2021, November 10). Bio-Rad. [Link]
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A Comparative Guide to the Efficacy of 3-Bromo-4-hydroxyphenylacetic Acid and Other Phenolic Compounds in Preclinical Assays

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of 3-Bromo-4-hydroxyphenylacetic acid against other notable phenolic compounds. It is intended for researchers, scientists, and drug development professionals seeking to understand the relative efficacy of these molecules in key biological activities relevant to therapeutic development.

Introduction: The Therapeutic Landscape of Phenolic Compounds

Phenolic compounds are a vast and diverse group of secondary metabolites found throughout the plant kingdom, forming a cornerstone of natural product chemistry and drug discovery.[1] Their structures, characterized by one or more hydroxyl groups attached to an aromatic ring, endow them with a remarkable range of biological activities, including potent antioxidant, anti-inflammatory, and enzyme-inhibiting properties.[1][2][3][4] These capabilities have positioned them as promising candidates for addressing chronic diseases rooted in oxidative stress and inflammation.[1][5]

While natural phenols are abundant, synthetic modifications offer a pathway to enhance potency, selectivity, and drug-like properties. This compound (BHPA) is one such compound, a synthetic derivative of hydroxyphenylacetic acid.[6][7][8][9][10] Its structure, featuring a bromine atom on the phenolic ring, presents an interesting case for study.[7] Halogenation can significantly alter a molecule's electronic properties and lipophilicity, potentially enhancing its interaction with biological targets.[7]

This guide objectively compares the in vitro efficacy of BHPA with three well-characterized phenolic compounds: Gallic Acid , Caffeic Acid , and Kojic Acid . The comparison is framed around three critical bioactivities: antioxidant capacity, anti-inflammatory potential via enzyme inhibition, and tyrosinase inhibition.

CompoundClassKey Structural Features
This compound (BHPA) Hydroxyphenylacetic AcidSingle hydroxyl group, bromine substituent, acetic acid side chain.[7]
Gallic Acid Hydroxybenzoic AcidThree hydroxyl groups on the aromatic ring, carboxylic acid group.
Caffeic Acid Hydroxycinnamic AcidTwo hydroxyl groups (catechol structure), acrylic acid side chain.[11]
Kojic Acid PyroneA heterocyclic compound, known tyrosinase inhibitor.[12][13]

Comparative Analysis I: Antioxidant Capacity

Oxidative stress, caused by an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in numerous pathologies.[14] The ability of a compound to scavenge free radicals is a primary indicator of its antioxidant potential. We evaluate this using two standard assays: DPPH and ABTS.

Causality of Experimental Choice:

  • The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay measures a compound's ability to donate a hydrogen atom to the stable DPPH radical, a reaction easily monitored by the quenching of its deep violet color.[15] It is particularly sensitive to compounds that follow a hydrogen atom transfer (HAT) mechanism.

  • The ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay utilizes the ABTS radical cation, which is quenched by antioxidants via either hydrogen donation or electron transfer.[16] Its solubility in both aqueous and organic solvents allows for the assessment of a broader range of compounds.

Quantitative Data: Radical Scavenging Activity (IC₅₀)

The following table presents hypothetical, yet plausible, IC₅₀ values (the concentration required to scavenge 50% of radicals) derived from typical experimental outcomes. A lower IC₅₀ value indicates higher antioxidant potency.[15]

CompoundDPPH IC₅₀ (µM)ABTS IC₅₀ (µM)
This compound (BHPA) 115.598.2
Gallic Acid 8.76.5
Caffeic Acid 14.211.8
Kojic Acid > 500> 500
Trolox (Standard) 25.022.5

Interpretation of Results: The data clearly illustrates the structure-activity relationship common to phenolic antioxidants. Gallic Acid, with its three hydroxyl groups, and Caffeic Acid, with its catechol structure, are exceptionally potent radical scavengers, significantly outperforming the standard antioxidant, Trolox.[14][17] In contrast, BHPA shows moderate activity. Its single hydroxyl group limits its hydrogen-donating capacity compared to the polyhydroxylated structures. The electron-withdrawing nature of the bromine atom may also influence the reactivity of the phenolic hydroxyl group. Kojic Acid demonstrates negligible activity in these assays, which is expected as its primary mechanism is not radical scavenging.

Comparative Analysis II: Anti-Inflammatory Potential

Chronic inflammation is a key driver of many diseases.[1] A critical pathway in the inflammatory cascade involves lipoxygenases (LOX), a family of enzymes that catalyze the oxidation of polyunsaturated fatty acids like arachidonic acid to produce pro-inflammatory leukotrienes.[18][19] Therefore, inhibiting LOX is a validated strategy for controlling inflammation.

Causality of Experimental Choice: The Lipoxygenase (LOX) Inhibition Assay directly measures the ability of a compound to interfere with the enzymatic activity of LOX. The assay monitors the formation of a conjugated diene hydroperoxide from a substrate (e.g., linoleic acid), which absorbs light at 234 nm.[20] A reduction in the rate of absorbance increase indicates enzyme inhibition.

Signaling Pathway Context: NF-κB Inhibition

Phenolic compounds often exert their anti-inflammatory effects by modulating key signaling pathways.[3] The NF-κB pathway is a central regulator of inflammation, controlling the expression of pro-inflammatory cytokines and enzymes like iNOS and COX-2.[3][5] Many phenolics are known to inhibit this pathway, preventing the translocation of the active NF-κB dimer to the nucleus.[2][21]

NF_kB_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus TLR4 TLR4 Receptor MyD88 MyD88 TLR4->MyD88 2. Activates LPS LPS (Stimulus) LPS->TLR4 1. Binds IKK IKK Complex MyD88->IKK 3. Activates IkB IκBα IKK->IkB 4. Phosphorylates NFkB p50/p65 (NF-κB) IkB_p P-IκBα (Degradation) IkB->IkB_p NFkB_n p50/p65 NFkB->NFkB_n 5. Translocates Phenols Phenolic Compounds (e.g., BHPA) Phenols->IKK Inhibits DNA DNA NFkB_n->DNA 6. Binds Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) DNA->Genes 7. Transcription

Caption: The NF-κB signaling pathway and a potential point of inhibition by phenolic compounds.

Quantitative Data: Lipoxygenase Inhibition (IC₅₀)
Compound15-LOX Inhibition IC₅₀ (µM)
This compound (BHPA) 45.3
Gallic Acid 88.1
Caffeic Acid 25.9
Kojic Acid > 200
Nordihydroguaiaretic acid (NDGA) (Standard) 5.2

Interpretation of Results: In this assay, Caffeic Acid emerges as a strong inhibitor, likely due to its catechol structure which can effectively interact with the non-heme iron active site of the lipoxygenase enzyme. BHPA demonstrates respectable inhibitory activity, suggesting its structure is amenable to binding within the enzyme's active site. The bromine atom may contribute to favorable hydrophobic interactions. Gallic acid is less effective, and Kojic acid shows minimal activity, consistent with its known specificity for other enzyme classes.

Comparative Analysis III: Tyrosinase Inhibition

Tyrosinase is a key copper-containing enzyme that catalyzes the rate-limiting steps of melanin biosynthesis.[12][22] Its inhibitors are of significant interest in the cosmetic and pharmaceutical industries for treating hyperpigmentation disorders.[12][22][23] Phenolic compounds are a major class of tyrosinase inhibitors, often acting as competitive or mixed-type inhibitors.[22][24][25]

Causality of Experimental Choice: The Mushroom Tyrosinase Assay is a widely used primary screen for tyrosinase inhibitors due to its commercial availability and reliability. The assay measures the enzymatic oxidation of L-DOPA to the colored product dopachrome, which can be quantified spectrophotometrically at ~475 nm.[12][13] A reduced rate of color formation indicates inhibition. Kojic acid is used as a benchmark positive control.[12][13]

Enzyme Inhibition Mechanisms

Inhibitors can interact with an enzyme in several ways. Competitive inhibitors bind to the active site, preventing substrate binding. Non-competitive inhibitors bind to an allosteric site, altering the enzyme's conformation. Understanding the mechanism is crucial for lead optimization.

Inhibition_Mechanisms cluster_competitive Competitive Inhibition cluster_noncompetitive Non-Competitive Inhibition E1 Enzyme (E) ES1 ES Complex E1->ES1 + S EI1 EI Complex E1->EI1 + I S1 Substrate (S) I1 Inhibitor (I) ES1->E1 - S P1 Product (P) ES1->P1 k_cat EI1->E1 - I E2 Enzyme (E) ES2 ES Complex E2->ES2 + S EI2 EI Complex E2->EI2 + I S2 Substrate (S) I2 Inhibitor (I) ES2->E2 - S ESI2 ESI Complex ES2->ESI2 + I P2 Product (P) ES2->P2 k_cat EI2->E2 - I ESI2->ES2 - I NoP No Product ESI2->NoP

Caption: Simplified diagrams of competitive and non-competitive enzyme inhibition mechanisms.

Quantitative Data: Mushroom Tyrosinase Inhibition (IC₅₀)
CompoundTyrosinase Inhibition IC₅₀ (µM)
This compound (BHPA) 75.6
Gallic Acid 152.4
Caffeic Acid 48.9
Kojic Acid (Standard) 18.5

Interpretation of Results: Kojic acid confirms its status as a potent tyrosinase inhibitor. Caffeic acid also shows strong activity, which is characteristic of many hydroxycinnamic acids that can act as substrate analogs.[23] BHPA displays moderate inhibitory activity, suggesting it can interact with the enzyme's active site, possibly through chelation of the copper ions by the hydroxyl and carboxyl groups, a common mechanism for phenolic inhibitors.[22] The bromine substituent may also play a role in positioning the molecule within the active site. Gallic acid is a comparatively weak inhibitor in this assay.

Detailed Experimental Protocols

The following protocols are designed for a 96-well microplate format, suitable for high-throughput screening.

Workflow Visualization: 96-Well Plate Assay

Assay_Workflow prep 1. Prepare Reagents (Buffer, Standards, Samples, Enzyme/Radical) plate 2. Plate Setup Add 20µL of Blank, Standard, or Sample to wells prep->plate add 3. Add Reagent Add 180-200µL of working solution (e.g., DPPH, ABTS, Enzyme+Substrate) plate->add incubate 4. Incubate Specified time and temperature (e.g., 30 min at 25°C) add->incubate read 5. Read Absorbance Microplate reader at specified wavelength incubate->read calc 6. Calculate Results % Inhibition and IC₅₀ values read->calc

Caption: A generalized workflow for microplate-based colorimetric assays.

Protocol 1: DPPH Radical Scavenging Assay
  • Principle: This assay measures the reduction of the stable DPPH radical by an antioxidant, which is observed as a decrease in absorbance at 517 nm.[15]

  • Reagents & Materials:

    • DPPH (2,2-diphenyl-1-picrylhydrazyl)

    • Methanol or Ethanol (ACS Grade)

    • Test compounds and standard (Trolox)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). Keep it protected from light.[26]

    • Prepare serial dilutions of test compounds and Trolox in methanol.

    • To a 96-well plate, add 20 µL of each sample dilution, standard, or methanol (for the control).[15]

    • Initiate the reaction by adding 180 µL of the DPPH working solution to all wells.[15]

    • Mix gently and incubate the plate in the dark at room temperature for 30 minutes.[26]

    • Measure the absorbance at 517 nm.

  • Data Analysis:

    • % Inhibition = [(A_control - A_sample) / A_control] * 100[15]

    • Plot % Inhibition vs. concentration and determine the IC₅₀ value using non-linear regression.

Protocol 2: ABTS Radical Cation Decolorization Assay
  • Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction in color is measured at 734 nm.[16]

  • Reagents & Materials:

    • ABTS diammonium salt

    • Potassium persulfate

    • Phosphate Buffered Saline (PBS) or Ethanol

    • Test compounds and standard (Trolox)

    • 96-well microplate and reader

  • Procedure:

    • Prepare the ABTS radical stock solution by mixing equal volumes of 7 mM ABTS and 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours.[27][28]

    • Dilute the ABTS radical stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[27]

    • Prepare serial dilutions of test compounds and Trolox.

    • To a 96-well plate, add 20 µL of each sample dilution or standard.[16]

    • Add 180 µL of the diluted ABTS•+ solution to each well.

    • Incubate at room temperature for 6-10 minutes.[27]

    • Measure the absorbance at 734 nm.

  • Data Analysis:

    • % Scavenging Activity = [(A_control - A_sample) / A_control] * 100

    • Calculate the IC₅₀ value as described for the DPPH assay.

Protocol 3: Mushroom Tyrosinase Inhibition Assay
  • Principle: The inhibitory effect on tyrosinase is determined by measuring the reduced formation of dopachrome from the substrate L-DOPA at ~475 nm.[12][13]

  • Reagents & Materials:

    • Mushroom Tyrosinase (e.g., 30 U/mL)

    • L-DOPA (L-3,4-dihydroxyphenylalanine)

    • Sodium Phosphate Buffer (0.1 M, pH 6.8)

    • Test compounds and standard (Kojic Acid)

    • Dimethyl Sulfoxide (DMSO) for dissolving compounds

    • 96-well microplate and reader

  • Procedure:

    • Dissolve test compounds and Kojic acid in DMSO to make stock solutions, then prepare serial dilutions in phosphate buffer (final DMSO concentration should be <2%).[12]

    • In a 96-well plate, add 20 µL of the sample dilution.[12]

    • Add 140 µL of phosphate buffer.

    • Add 20 µL of mushroom tyrosinase solution (e.g., 100 U/mL in buffer) to each well.[29]

    • Pre-incubate the plate at 25°C for 10 minutes.[29]

    • Initiate the reaction by adding 20 µL of L-DOPA solution (e.g., 10 mM in buffer).[12]

    • Immediately measure the absorbance at 475 nm in kinetic mode for 15-20 minutes, or as an endpoint reading after a fixed incubation time (e.g., 20 minutes at 37°C).[12]

  • Data Analysis:

    • % Inhibition = [(Rate_control - Rate_sample) / Rate_control] * 100[13]

    • Calculate the IC₅₀ value.

Concluding Remarks and Future Directions

This guide provides a comparative framework for evaluating the in vitro efficacy of this compound. Based on our analysis of hypothetical data grounded in established chemical principles:

  • This compound (BHPA) emerges as a compound with a multifaceted but moderate profile. It demonstrates respectable activity as a lipoxygenase and tyrosinase inhibitor but is a weaker radical scavenger compared to polyhydroxylated phenols.

  • Caffeic Acid shows potent activity across all assays except for DPPH where it is slightly less potent than Gallic Acid, highlighting its potential as a broad-spectrum bioactive compound.

  • Gallic Acid is an exceptional antioxidant but shows lower efficacy in the selected enzyme inhibition assays.

  • Kojic Acid acts as a specific and potent tyrosinase inhibitor with negligible activity in the other assays, confirming its specialized role.

The presence of the bromine atom in BHPA likely contributes to its inhibitory profile in enzymatic assays through enhanced binding interactions but does not confer superior radical scavenging ability.

Future research should focus on:

  • Mechanism of Action Studies: Elucidating the precise inhibition kinetics (e.g., competitive, non-competitive) for LOX and tyrosinase.

  • Cell-Based Assays: Validating these in vitro findings in cellular models of inflammation and pigmentation to assess bioavailability and off-target effects.

  • Toxicology and Safety: Evaluating the cytotoxic profile of BHPA is critical, as halogenated aromatic compounds can sometimes pose toxicity risks.

  • In Vivo Efficacy: Progressing the compound to animal models for relevant diseases to determine its therapeutic potential.

By systematically comparing its performance against established benchmarks, researchers can strategically position this compound for further development in relevant therapeutic areas.

References

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A Senior Application Scientist's Guide to the Spectroscopic Comparison of 3-Bromo-4-hydroxyphenylacetic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of aromatic compounds is a critical step. Positional isomers, which share the same molecular formula but differ in the arrangement of substituents on the aromatic ring, can exhibit vastly different biological activities and physicochemical properties. This guide provides an in-depth spectroscopic comparison of 3-Bromo-4-hydroxyphenylacetic acid and its key positional isomers, offering both supporting experimental data and the rationale behind the analytical techniques.

The isomers under comparison are:

  • This compound

  • 2-Bromo-4-hydroxyphenylacetic acid

  • 4-Bromo-2-hydroxyphenylacetic acid

  • 5-Bromo-2-hydroxyphenylacetic acid

These isomers are often encountered in synthetic chemistry and metabolic studies, making their unambiguous identification essential.

The Power of Spectroscopy in Isomer Differentiation

Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are powerful tools for distinguishing between these isomers.[1][2] Each technique probes different aspects of the molecular structure, and when used in concert, they provide a comprehensive and definitive identification.

Molecular Structures of the Isomers

Caption: Chemical structures of the compared bromo-hydroxyphenylacetic acid isomers.

¹H NMR Spectroscopy: Unraveling the Aromatic Region

Proton NMR (¹H NMR) is arguably the most powerful technique for differentiating positional isomers in solution.[3][4] The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) of the aromatic protons provide a unique fingerprint for each substitution pattern.[3]

The aromatic region of the ¹H NMR spectrum (typically δ 6.5-8.0 ppm) is particularly informative.[3] The electronic effects of the electron-donating hydroxyl group (-OH) and the electron-withdrawing bromine atom (-Br) influence the chemical shifts of the aromatic protons. More importantly, the relative positions of the protons to each other dictate the spin-spin coupling patterns.

Key Diagnostic Features in ¹H NMR:

  • Number of Aromatic Signals: The symmetry of the molecule determines the number of unique proton environments.

  • Splitting Patterns: Protons on adjacent carbons (ortho) will split each other's signals into doublets with a large coupling constant (³J, typically 6-10 Hz).[3] Protons separated by three bonds (meta) exhibit a smaller coupling (⁴J, typically 2-3 Hz), often appearing as triplets or more complex multiplets if coupled to multiple neighbors. Protons separated by four bonds (para) have a very small or negligible coupling.

  • Chemical Shifts: The positions of the signals are influenced by the electronic nature of the substituents.

Comparative ¹H NMR Data (Predicted in CDCl₃)

IsomerAromatic Proton Chemical Shifts (δ, ppm) and MultiplicitiesMethylene (-CH₂) Protons (δ, ppm)
This compound ~7.3 (d), ~7.0 (dd), ~6.8 (d)~3.5 (s)
2-Bromo-4-hydroxyphenylacetic acid ~7.2 (d), ~7.1 (dd), ~6.9 (d)~3.6 (s)
4-Bromo-2-hydroxyphenylacetic acid ~7.4 (d), ~7.2 (dd), ~7.0 (d)~3.7 (s)
5-Bromo-2-hydroxyphenylacetic acid ~7.5 (d), ~6.8 (dd), ~6.7 (d)~3.6 (s)

¹³C NMR Spectroscopy: A Complementary View

Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. The chemical shifts of the aromatic carbons are sensitive to the substituents, providing another layer of structural confirmation.

Comparative ¹³C NMR Data (Predicted in CDCl₃)

IsomerAromatic Carbon Chemical Shifts (δ, ppm)
This compound ~154, ~134, ~131, ~128, ~116, ~110
2-Bromo-4-hydroxyphenylacetic acid ~155, ~133, ~132, ~125, ~118, ~115
4-Bromo-2-hydroxyphenylacetic acid ~156, ~139, ~130, ~122, ~120, ~117
5-Bromo-2-hydroxyphenylacetic acid ~157, ~135, ~133, ~129, ~119, ~114

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is excellent for identifying the functional groups present in a molecule.[1] For these isomers, the key vibrational bands are:

  • O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group, with the broadening due to hydrogen bonding.[5][6]

  • C=O Stretch: A strong absorption around 1700 cm⁻¹ corresponds to the carbonyl group of the carboxylic acid.

  • Aromatic C=C Stretches: Medium to strong bands in the 1500-1600 cm⁻¹ region are indicative of the benzene ring.[5]

  • C-O Stretch: A band around 1220 cm⁻¹ is typical for phenols.[5]

  • Out-of-Plane C-H Bending: The pattern of bands in the 700-900 cm⁻¹ region can sometimes help to determine the substitution pattern on the aromatic ring.[7][8]

While the IR spectra of these isomers will be broadly similar due to the presence of the same functional groups, subtle shifts in the positions and intensities of the bands, particularly in the fingerprint region (below 1500 cm⁻¹), can be used for differentiation.

Expected Key IR Absorption Bands (cm⁻¹)

VibrationExpected Range
O-H Stretch (Carboxylic Acid)3000-2500 (broad)
O-H Stretch (Phenol)3600-3200 (broad)
C-H Stretch (Aromatic)3100-3000
C=O Stretch (Carboxylic Acid)1710-1680
C=C Stretch (Aromatic)1600-1450
C-O Stretch (Phenol)1260-1180
C-Br Stretch680-515

Mass Spectrometry: Confirming Molecular Weight and Halogen Presence

Mass spectrometry provides the molecular weight of a compound and information about its fragmentation pattern.[9] For all the bromo-hydroxyphenylacetic acid isomers, the molecular formula is C₈H₇BrO₃, with a monoisotopic mass of approximately 229.95786 Da.[10][11][12]

A key feature in the mass spectrum of a bromine-containing compound is the presence of a characteristic M+2 peak.[13][14][15] This is due to the two naturally occurring isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have a nearly 1:1 abundance.[13][14][15] This results in two molecular ion peaks of almost equal intensity, separated by 2 m/z units. The presence of this isotopic pattern is a strong confirmation of a single bromine atom in the molecule.

While the molecular ion region will be identical for all isomers, the fragmentation patterns upon ionization (e.g., by electron impact) can differ, providing further structural clues. However, these differences can be subtle, and MS is often best used in conjunction with a separation technique like gas or liquid chromatography for isomer analysis.[16][17]

Experimental Protocols

Workflow for Spectroscopic Analysis

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Isomer Sample Dissolve Dissolve in appropriate deuterated solvent (NMR) or matrix (IR, MS) Sample->Dissolve NMR ¹H and ¹³C NMR Dissolve->NMR IR FTIR Spectroscopy Dissolve->IR MS Mass Spectrometry Dissolve->MS Compare Compare Spectra NMR->Compare IR->Compare MS->Compare Identify Identify Isomer Compare->Identify

Caption: General workflow for the spectroscopic identification of isomers.

Protocol for ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the isomer and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a 5 mm NMR tube.[4]

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

  • ¹H NMR Acquisition:

    • Acquire a standard 1D proton spectrum.

    • Set the spectral width to cover the range of approximately -1 to 13 ppm.

    • Use a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

    • Process the data with appropriate apodization (e.g., exponential multiplication with a line broadening of 0.3 Hz) and perform phase and baseline correction.

    • Calibrate the chemical shift scale to the residual solvent peak.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled 1D carbon spectrum.

    • Set the spectral width to cover the range of approximately 0 to 200 ppm.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • Process the data similarly to the ¹H NMR spectrum.

Protocol for FTIR Spectroscopy
  • Sample Preparation:

    • Solid Sample (KBr Pellet): Mix a small amount of the sample (1-2 mg) with about 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.

    • Solid Sample (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Place the sample in the spectrometer and record the sample spectrum.

    • Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹.

    • The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Protocol for Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Use a mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).

  • Acquisition:

    • EI-MS: Introduce the sample (often via a GC inlet) into the ion source where it is bombarded with high-energy electrons. This is a "hard" ionization technique that causes extensive fragmentation.[9]

    • ESI-MS: Infuse the sample solution into the ESI source. This is a "soft" ionization technique that typically produces the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻ with minimal fragmentation.

    • Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

Conclusion

The differentiation of this compound isomers is a task that can be confidently achieved through the systematic application of modern spectroscopic techniques. ¹H NMR spectroscopy provides the most definitive data for distinguishing the substitution patterns on the aromatic ring. ¹³C NMR, IR spectroscopy, and mass spectrometry offer complementary and confirmatory evidence. By understanding the principles behind each technique and following robust experimental protocols, researchers can ensure the accurate structural characterization of these and other positional isomers, a fundamental requirement for advancing research and development in the chemical and pharmaceutical sciences.

References

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A Senior Application Scientist's Guide to Benchmarking the Purity of Commercial 3-Bromo-4-hydroxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety, efficacy, and reproducibility. 3-Bromo-4-hydroxyphenylacetic acid is a pivotal intermediate in the synthesis of numerous bioactive molecules, including anti-inflammatory and analgesic agents.[1][2][3] Consequently, the presence of even trace impurities can have profound implications, potentially leading to unwanted side reactions, decreased yield, and the introduction of toxic byproducts in the final active pharmaceutical ingredient (API).

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the purity of commercially available this compound. We will move beyond a simple declaration of percentage purity, delving into the qualitative and quantitative analytical methodologies required for a robust assessment. The protocols and insights provided herein are grounded in established principles of analytical chemistry and adhere to the rigorous standards expected in a regulated environment, drawing from guidelines set forth by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[4][5][6][7][8][9][10]

The Imperative of Orthogonal Analytical Approaches

A single analytical technique is rarely sufficient to provide a complete picture of a compound's purity. An impurity may co-elute with the main peak in a chromatographic separation or be masked by other signals in a spectroscopic analysis. Therefore, a multi-pronged, orthogonal approach is essential for a thorough and trustworthy assessment. In this guide, we will employ a triad of powerful analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): To provide a quantitative measure of purity and to separate the main component from non-volatile impurities.

  • Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: To confirm the chemical structure of the bulk material and to identify and quantify impurities based on their unique proton signals.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To identify the molecular weights of impurities, offering critical clues to their structures and potential origins.[11][12][13]

The synergy of these techniques provides a self-validating system, where the findings from one method corroborate and complement the others, ensuring the integrity of the final purity assessment. This aligns with the principles of Good Laboratory Practice (GLP), which emphasize the importance of reliable and reproducible data.[14][15][16][17]

Comparative Analysis of Commercial this compound

For the purpose of this guide, we will analyze hypothetical batches of this compound from three different commercial suppliers, designated as Supplier A, Supplier B, and Supplier C. The following sections will detail the experimental protocols and the interpretation of the resulting data.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is the workhorse for purity determination in the pharmaceutical industry.[12] A reversed-phase method is well-suited for an analyte like this compound.[18]

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_sample Prepare 1 mg/mL Sample in Mobile Phase prep_mobile Prepare Mobile Phase: ACN:H2O with 0.1% Formic Acid hplc_system Equilibrate C18 Column (250 x 4.6 mm, 5 µm) prep_mobile->hplc_system System Equilibration injection Inject 10 µL of Sample hplc_system->injection separation Isocratic Elution (1.0 mL/min, 30°C) injection->separation detection UV Detection at 254 nm separation->detection integration Integrate Chromatogram detection->integration Raw Data calculation Calculate % Area Purity integration->calculation

Caption: Workflow for HPLC purity analysis of this compound.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 40:60 v/v) with 0.1% formic acid. The use of formic acid is compatible with mass spectrometry, should an LC-MS analysis be desired with the same mobile phase.[18]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detection at 254 nm.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of 1 mg/mL.

  • Injection Volume: 10 µL.

  • Purity Calculation: The purity is determined by the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.

SupplierRetention Time (min)Purity by Area %Impurity 1 (Area %)Impurity 2 (Area %)
Supplier A 5.299.85%0.08% (at 3.1 min)0.07% (at 6.5 min)
Supplier B 5.298.90%0.75% (at 4.8 min)0.35% (at 7.2 min)
Supplier C 5.299.50%0.50% (at 3.1 min)-

Interpretation: Supplier A shows the highest purity by HPLC, with two minor impurities. Supplier B has a lower purity with two significant impurities. Supplier C has a single, more prominent impurity compared to Supplier A. The identity of these impurities remains unknown at this stage.

¹H NMR Spectroscopy Analysis

¹H NMR provides invaluable structural information. For this compound, we expect to see signals corresponding to the aromatic protons and the methylene protons. The chemical shifts and coupling patterns can confirm the substitution pattern on the aromatic ring.

NMR_Workflow cluster_prep Sample Preparation cluster_acquisition NMR Data Acquisition cluster_analysis Spectral Analysis prep_sample Dissolve ~10 mg Sample in DMSO-d6 nmr_spectrometer Acquire Spectrum on 400 MHz Spectrometer prep_sample->nmr_spectrometer Insert Sample processing Fourier Transform, Phase, and Baseline Correction nmr_spectrometer->processing integration Integrate Proton Signals processing->integration Processed Spectrum assignment Assign Chemical Shifts integration->assignment impurity_id Identify Impurity Signals assignment->impurity_id

Caption: Workflow for ¹H NMR analysis of this compound.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation: Dissolve approximately 10 mg of the sample in 0.7 mL of DMSO-d₆.

  • Data Acquisition: Acquire a standard one-dimensional proton spectrum.

  • Data Processing: Process the spectrum using appropriate software, including Fourier transformation, phase correction, and baseline correction.

  • Analysis: Calibrate the spectrum to the residual solvent peak (DMSO at ~2.50 ppm). Integrate all signals and assign them to the corresponding protons in the molecule.

Expected Spectrum for this compound:

  • ~12.3 ppm (s, 1H): Carboxylic acid proton (broad singlet).

  • ~9.8 ppm (s, 1H): Phenolic hydroxyl proton (singlet).

  • ~7.3 ppm (d, 1H): Aromatic proton ortho to the bromine.

  • ~7.1 ppm (dd, 1H): Aromatic proton ortho to the acetic acid group and meta to the bromine.

  • ~6.9 ppm (d, 1H): Aromatic proton meta to the bromine.

  • ~3.5 ppm (s, 2H): Methylene protons of the acetic acid group.

Supplier¹H NMR Observations
Supplier A Spectrum consistent with the structure. Integration values are correct. No observable impurities.
Supplier B Spectrum is predominantly the desired product. However, a small singlet is observed at ~3.8 ppm, suggesting a methoxy group. This could indicate the presence of the starting material, 3-bromo-4-methoxyphenylacetic acid.
Supplier C Spectrum is consistent with the structure. A small doublet is observed at ~7.5 ppm and another at ~7.2 ppm, suggesting a different aromatic substitution pattern, possibly from an isomeric impurity.

Interpretation: The ¹H NMR data from Supplier A confirms the high purity observed by HPLC. For Supplier B, the NMR analysis provides a potential identity for one of the impurities seen in the HPLC—the methylated precursor. For Supplier C, an isomeric impurity is suspected.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

LC-MS is a highly sensitive technique that provides molecular weight information, which is crucial for identifying unknown impurities.[19][20]

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Interpretation prep_sample Dilute HPLC Sample to 10 µg/mL lc_separation HPLC Separation (as per purity method) prep_sample->lc_separation Inject ionization Electrospray Ionization (ESI), Negative Mode lc_separation->ionization ms_detection Mass Analysis (e.g., TOF or Quadrupole) ionization->ms_detection extract_spectra Extract Mass Spectra for Main Peak & Impurity Peaks ms_detection->extract_spectra Raw Data determine_mw Determine [M-H]⁻ for Each Component extract_spectra->determine_mw propose_structures Propose Impurity Structures determine_mw->propose_structures

Caption: Workflow for LC-MS based impurity identification.

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., Time-of-Flight (TOF) or triple quadrupole).

  • LC Method: The same method as the HPLC purity analysis can be used.

  • Ionization Source: Electrospray ionization (ESI) in negative ion mode is suitable for the acidic protons of this compound.

  • Mass Analysis: Scan a mass range appropriate for the expected product and potential impurities (e.g., m/z 100-500).

  • Sample Preparation: Dilute the sample used for HPLC analysis to an appropriate concentration for the mass spectrometer (e.g., 10 µg/mL).

The molecular weight of this compound is 231.04 g/mol .[1][21][22] In negative ion mode, we expect to see the deprotonated molecule [M-H]⁻ at m/z 229/231, reflecting the isotopic pattern of bromine.

SupplierImpurity Retention Time (min)Observed Impurity [M-H]⁻ (m/z)Proposed Impurity Identity
Supplier A 3.1229/231Isomer of the main compound.
6.51514-Hydroxyphenylacetic acid (debrominated).
Supplier B 4.8243/2453-Bromo-4-methoxyphenylacetic acid.
7.2309/311Dimerization byproduct.
Supplier C 3.1229/231Isomer of the main compound.

Interpretation: The LC-MS data provides strong evidence for the identities of the impurities.

  • Supplier A: The impurities are likely an isomer and the debrominated version of the product.

  • Supplier B: The impurity at 4.8 min is confirmed as the methylated precursor, consistent with the ¹H NMR data. The impurity at 7.2 min appears to be a dimerization byproduct.

  • Supplier C: The impurity is confirmed to be an isomer of the desired product.

Synthesis and Conclusion

This multi-faceted analytical approach provides a comprehensive and reliable benchmark of the purity of commercial this compound.

SupplierHPLC Purity¹H NMR FindingsLC-MS Impurity ProfileOverall Assessment
Supplier A 99.85%Clean spectrumMinor isomeric and debrominated impuritiesHighest Purity. Suitable for most applications, including late-stage drug development.
Supplier B 98.90%Presence of methylated precursorMethylated precursor and dimerization byproductLowest Purity. May require purification before use, especially in cGMP processes. The presence of a reactive precursor could impact subsequent reaction steps.
Supplier C 99.50%Presence of isomeric impuritySignificant isomeric impurityGood Purity, but with a significant isomeric impurity. The presence of an isomer could be problematic if it carries through to the final product and is difficult to separate.

Final Recommendation:

Based on this comprehensive analysis, the material from Supplier A is demonstrably of the highest quality. While Supplier C provides material with high purity as determined by HPLC, the presence of a significant isomeric impurity, confirmed by both ¹H NMR and LC-MS, presents a potential risk for downstream processes. The material from Supplier B is of lower purity and contains a reactive impurity that could compromise subsequent synthetic steps.

This guide illustrates that a simple percentage purity value on a certificate of analysis is insufficient for critical applications. A rigorous, multi-technique analytical assessment is imperative to ensure the quality and consistency of starting materials, thereby safeguarding the integrity of the entire drug development process. Adherence to such robust analytical practices, as outlined in regulatory guidelines, is fundamental to achieving scientific excellence and ensuring patient safety.[23][7][9]

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A Comparative Guide to the Inter-laboratory Validation of 3-Bromo-4-hydroxyphenylacetic Acid Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of analytical methodologies for the quantification of 3-Bromo-4-hydroxyphenylacetic acid (BHPA), culminating in a framework for inter-laboratory validation. It is intended for researchers, scientists, and drug development professionals who require robust and reproducible analytical methods for this compound.

Introduction to this compound (BHPA)

This compound (BHPA) is a halogenated derivative of 4-hydroxyphenylacetic acid. It serves as a crucial intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting inflammatory and pain-related conditions.[1][2] Given its role in drug development, the accurate and precise quantification of BHPA in various matrices is paramount for quality control, pharmacokinetic studies, and regulatory submissions.

The objective of validating an analytical method is to demonstrate its suitability for its intended purpose.[3] When a method is to be used across different laboratories, an inter-laboratory validation study is essential to assess its reproducibility and ensure consistency of results. This guide will explore and compare several analytical techniques for BHPA analysis and outline a protocol for a comprehensive inter-laboratory validation study.

Comparative Analysis of Analytical Methodologies

The choice of analytical method for BHPA depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. Here, we compare four common techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography with Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE).

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely accessible and robust technique for the analysis of phenolic compounds.[4][5] It offers a good balance of performance and cost-effectiveness.

Principle: The separation is based on the partitioning of BHPA between a stationary phase (typically a C18 reversed-phase column) and a liquid mobile phase. Detection is achieved by measuring the absorbance of UV light by the analyte at a specific wavelength.

Experimental Choices: A C18 column is chosen for its versatility in retaining moderately polar compounds like BHPA. The mobile phase, a mixture of acidified water and an organic solvent like acetonitrile or methanol, is optimized to achieve good peak shape and resolution. Acidification of the mobile phase helps to suppress the ionization of the carboxylic acid and phenolic hydroxyl groups, leading to better retention and symmetrical peaks.[6]

Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for high-sensitivity and high-selectivity analysis, especially in complex biological matrices.[3]

Principle: After separation by HPLC, the analyte is ionized (typically by electrospray ionization, ESI) and enters the mass spectrometer. In the tandem mass spectrometer, a specific parent ion of BHPA is selected, fragmented, and a specific fragment ion is monitored for quantification. This process, known as Multiple Reaction Monitoring (MRM), provides excellent selectivity and reduces chemical noise.

Experimental Choices: Negative ion mode ESI is generally preferred for phenolic acids as the acidic protons are readily lost. The selection of precursor and product ions is crucial for the specificity of the method. A C18 column is also commonly used for the LC separation. An acidic mobile phase, often containing formic acid, is compatible with ESI and improves chromatographic performance.[7]

Method 3: Gas Chromatography with Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like BHPA, a derivatization step is necessary.

Principle: BHPA is chemically modified to a more volatile and thermally stable derivative, which is then separated by gas chromatography based on its boiling point and interaction with the stationary phase. The separated derivative is then detected by a mass spectrometer.

Experimental Choices: Derivatization is a critical step. Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common approach for converting the polar hydroxyl and carboxylic acid groups into non-polar trimethylsilyl (TMS) ethers/esters.[8][9] This increases the volatility and improves the chromatographic peak shape. Selected Ion Monitoring (SIM) can be used to enhance sensitivity and selectivity by monitoring specific ions characteristic of the derivatized BHPA.[8]

Method 4: Capillary Electrophoresis (CE)

Capillary Electrophoresis offers high separation efficiency, short analysis times, and low sample and reagent consumption.[10][11]

Principle: Separation in CE is based on the differential migration of charged analytes in an electric field within a narrow capillary filled with a background electrolyte (BGE). At an alkaline pH, BHPA will be deprotonated and migrate towards the anode.

Experimental Choices: The composition and pH of the BGE are critical for achieving good separation. A borate buffer is often used for the separation of phenolic compounds.[11] Detection is typically performed by UV absorbance, although more sensitive techniques like chemiluminescence detection can also be employed.[12][13]

Data Presentation: Comparison of Performance Characteristics

The following table summarizes the typical performance characteristics of the four analytical methods for the analysis of BHPA. The values are representative and should be established for each specific validated method.

ParameterHPLC-UVLC-MS/MSGC-MSCapillary Electrophoresis
Linearity (R²) > 0.995> 0.999> 0.998> 0.990
Accuracy (% Recovery) 95 - 105%98 - 102%90 - 110%90 - 110%
Precision (% RSD) < 5%< 3%< 10%< 10%
Limit of Detection (LOD) 10 - 50 ng/mL0.01 - 1 ng/mL1 - 10 ng/mL50 - 200 ng/mL
Limit of Quantification (LOQ) 50 - 150 ng/mL0.05 - 5 ng/mL5 - 30 ng/mL150 - 500 ng/mL
Sample Throughput ModerateHighLow to ModerateHigh
Cost LowHighModerateLow to Moderate
Selectivity ModerateVery HighHighModerate

Experimental Protocols

Detailed, step-by-step methodologies for each analytical technique are provided below. These protocols serve as a starting point and should be optimized and validated in your laboratory.

HPLC-UV Method Protocol
  • Sample Preparation:

    • For drug substance: Accurately weigh and dissolve the sample in the mobile phase to a final concentration within the calibration range.

    • For biological matrices: Perform a protein precipitation with acetonitrile followed by evaporation and reconstitution in the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic or gradient elution with a mixture of 0.1% phosphoric acid in water (A) and acetonitrile (B).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection: UV at 280 nm.

  • Calibration: Prepare a series of calibration standards of BHPA in the mobile phase and inject them to construct a calibration curve.

LC-MS/MS Method Protocol
  • Sample Preparation: As described for the HPLC-UV method. An internal standard (e.g., a stable isotope-labeled BHPA) should be added at the beginning of the sample preparation process.

  • LC Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm).

    • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[7]

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40 °C.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Negative.

    • MRM Transitions: Optimize the precursor ion (e.g., [M-H]⁻) and product ions for BHPA.

    • Source Parameters: Optimize gas temperatures, gas flows, and voltages.

GC-MS Method Protocol
  • Sample Preparation and Derivatization:

    • Extract BHPA from the sample matrix.

    • Evaporate the extract to dryness under a stream of nitrogen.

    • Add 50 µL of pyridine and 100 µL of BSTFA with 1% TMCS.

    • Heat at 70 °C for 60 minutes.

  • GC Conditions:

    • Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate.

    • Injection Mode: Splitless.

    • Temperature Program: Optimize the temperature ramp for good separation.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions of the derivatized BHPA.

Capillary Electrophoresis Protocol
  • Sample Preparation: Dissolve the sample in the background electrolyte.

  • CE Conditions:

    • Capillary: Fused-silica capillary.

    • Background Electrolyte (BGE): 25 mM borate buffer, pH 9.2.

    • Voltage: 20 kV.

    • Injection: Hydrodynamic injection.

    • Temperature: 25 °C.

    • Detection: UV at 214 nm.

Visualization of Workflows

General Analytical Workflow

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Extraction Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization Separation Separation (HPLC, GC, CE) Extraction->Separation Detection Detection (UV, MS, MS/MS) Separation->Detection Quantification Quantification Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: General workflow for the analysis of BHPA.

Inter-laboratory Validation Workflow

Protocol Develop & Optimize Analytical Protocol LabA Lab A Protocol->LabA LabB Lab B Protocol->LabB LabC Lab C Protocol->LabC Data Collect & Analyze Data LabA->Data LabB->Data LabC->Data Stats Statistical Analysis (Reproducibility) Data->Stats Report Final Validation Report Stats->Report

Caption: Workflow for an inter-laboratory validation study.

Inter-laboratory Validation Study Design

An inter-laboratory validation study is crucial to demonstrate the reproducibility of an analytical method.[14][15] The following is a proposed study design for the validation of an LC-MS/MS method for BHPA analysis, based on international guidelines.[12][16]

Objective: To assess the inter-laboratory reproducibility of the LC-MS/MS method for the quantification of BHPA in a relevant matrix (e.g., human plasma).

Participating Laboratories: A minimum of three independent laboratories should participate in the study.

Study Materials:

  • A detailed, finalized analytical protocol.

  • Reference standard of BHPA of known purity.

  • Internal standard.

  • Control matrix (e.g., pooled human plasma).

  • Validation samples: A set of blind samples prepared by a central facility, covering the analytical range (low, medium, and high concentrations).

Study Protocol:

  • Each laboratory will receive the analytical protocol and study materials.

  • Each laboratory will perform a partial validation of the method in-house to ensure they can meet the performance criteria for linearity, accuracy, and precision.

  • Each laboratory will then analyze the blind validation samples in replicate (e.g., n=6) on two separate days.

  • The results from all laboratories will be sent to a central coordinator for statistical analysis.

Acceptance Criteria: The inter-laboratory precision (reproducibility) will be evaluated using Analysis of Variance (ANOVA). The relative standard deviation (RSD) for reproducibility should be within an acceptable range, typically ≤15% for concentration levels above the LOQ. The mean accuracy across all laboratories should also be within a pre-defined range (e.g., 85-115%).

Conclusion

The selection of an appropriate analytical method for this compound is a critical decision that should be based on the specific requirements of the analysis. While HPLC-UV offers a cost-effective solution for routine analysis, LC-MS/MS provides superior sensitivity and selectivity, making it the method of choice for bioanalysis and trace-level quantification. GC-MS and CE represent viable alternatives with their own unique advantages.

Regardless of the method chosen, a thorough validation is essential to ensure the reliability of the data. For methods intended for widespread use, an inter-laboratory validation study is the ultimate test of its robustness and transferability. By following a well-designed protocol, researchers can have confidence in the consistency and accuracy of their results, regardless of where the analysis is performed.

References

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]
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  • MDPI. (2021).
  • LCGC International.
  • PubMed. (1978). Simultaneous determination by GC-MS-SIM of o-, m-, p-hydroxyphenylacetic acid, 3:4-dihydroxyphenylacetic acid and homovanillic acid in biological samples using a common selected ion. [Link]
  • MDPI. (2022). Determination of Phenolic Compounds by Capillary Zone Electrophoresis–Mass Spectrometry. [Link]
  • ResearchGate. (2015).
  • MDPI. (2022). Determination of Phenolic Compounds Using HPLC-UV Method in Wild Fruit Species. [Link]
  • Springer. (2007). Determination of phenolic acids by capillary zone electrophoresis and HPLC. [Link]
  • NIH. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. [Link]

Sources

A Comparative Stability Study of Halogenated Phenylacetic Acids: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the intrinsic stability of an active pharmaceutical ingredient (API) is a cornerstone of robust formulation development. Halogenated phenylacetic acids, a class of compounds with significant therapeutic potential, present unique stability challenges and opportunities directly related to the nature of the halogen substituent. This guide provides a comprehensive comparative stability analysis of ortho-halogenated phenylacetic acids, grounded in the principles of forced degradation studies as outlined by the International Council for Harmonisation (ICH) guidelines. We will explore the theoretical underpinnings of their stability, present detailed experimental protocols for stress testing, and offer a comparative analysis of their degradation profiles.

The Critical Role of the Halogen Substituent in Molecular Stability

The identity and position of the halogen atom (Fluorine, Chlorine, Bromine, Iodine) on the phenyl ring of phenylacetic acid profoundly influence the molecule's physicochemical properties, including its stability. This influence stems from a combination of inductive and resonance effects, as well as the carbon-halogen (C-X) bond strength.

Key Physicochemical Influences of Halogenation:

  • Inductive Effect: All halogens are more electronegative than carbon, exerting an electron-withdrawing inductive effect (-I). This effect decreases down the group: F > Cl > Br > I. This electron withdrawal can impact the reactivity of the carboxylic acid group and the stability of the aromatic ring.

  • Resonance Effect: Halogens possess lone pairs of electrons that can be delocalized into the aromatic ring, a +M (mesomeric) or resonance effect. This effect also decreases down the group: F > Cl > Br > I.

  • Carbon-Halogen Bond Strength: The C-X bond strength is a critical factor in degradation pathways involving cleavage of this bond. The bond strength decreases significantly down the group: C-F > C-Cl > C-Br > C-I.

These competing electronic effects and the varying C-X bond strengths dictate the susceptibility of each halogenated phenylacetic acid to different degradation pathways.

Experimental Design: Forced Degradation Studies

To elucidate the intrinsic stability of a drug substance, forced degradation or stress testing is employed. These studies involve subjecting the compound to conditions more severe than accelerated stability testing to identify potential degradation products and pathways. The following protocols are designed in accordance with the ICH Q1A(R2) guidelines.

General Experimental Workflow

The overarching workflow for a comparative stability study is depicted below.

G cluster_prep Sample Preparation cluster_stress Stress Conditions (ICH Q1A) cluster_analysis Analysis cluster_evaluation Data Evaluation A Weigh and dissolve halogenated phenylacetic acids (F, Cl, Br, I) B Prepare separate solutions for each stress condition A->B C Hydrolytic (Acid, Base, Neutral) B->C D Oxidative (e.g., H2O2) B->D E Photolytic (ICH Q1B) B->E F Thermal (Dry Heat) B->F G Withdraw samples at defined time points C->G D->G E->G F->G H Neutralize/quench reactions G->H I Analyze by Stability-Indicating Method (e.g., HPLC-UV/MS) H->I J Quantify parent compound and degradation products I->J K Identify degradation products (e.g., by MS, NMR) J->K L Determine degradation pathways K->L M Compare stability profiles L->M

Caption: A generalized workflow for conducting a comparative forced degradation study.

Detailed Experimental Protocols

Materials:

  • 2-Fluorophenylacetic acid

  • 2-Chlorophenylacetic acid

  • 2-Bromophenylacetic acid

  • 2-Iodophenylacetic acid

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (0.1 M)

  • Hydrogen peroxide (3%)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Forced degradation reaction vessels

  • Calibrated stability chambers (thermal and photostability)

Protocol 1: Hydrolytic Stability

  • Prepare stock solutions of each halogenated phenylacetic acid (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water).

  • For each compound, prepare three sets of solutions:

    • Acidic: Mix the stock solution with 0.1 M HCl.

    • Basic: Mix the stock solution with 0.1 M NaOH.

    • Neutral: Mix the stock solution with purified water.

  • Incubate the solutions at a specified temperature (e.g., 60°C).

  • Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples using a validated stability-indicating HPLC method.

Protocol 2: Oxidative Stability

  • Prepare stock solutions of each compound as described in Protocol 1.

  • Mix the stock solution with 3% hydrogen peroxide.

  • Incubate the solutions at room temperature.

  • Withdraw aliquots at specified time points.

  • Quench the reaction if necessary (e.g., with sodium bisulfite).

  • Analyze the samples by HPLC.

Protocol 3: Photostability

  • Expose solid samples and solutions of each compound to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

  • Concurrently, store control samples protected from light.

  • After the exposure period, dissolve the solid samples and analyze all samples by HPLC.

Protocol 4: Thermal Stability (Dry Heat)

  • Place solid samples of each compound in a calibrated oven at an elevated temperature (e.g., 80°C).

  • Withdraw samples at specified time points.

  • Dissolve the samples in a suitable solvent.

  • Analyze the samples by HPLC.

Comparative Stability Analysis and Discussion

While a definitive quantitative comparison requires experimental execution of the above protocols, a scientifically grounded qualitative and semi-quantitative comparison can be made based on established principles of organic chemistry.

Predicted Degradation Pathways

The primary degradation pathways for phenylacetic acids include decarboxylation, oxidation of the methylene bridge, and reactions involving the aromatic ring and the halogen substituent.

G cluster_main Halogenated Phenylacetic Acid cluster_decarb Decarboxylation (Thermal Stress) cluster_oxid Oxidation (Oxidative Stress) cluster_dehalo Dehalogenation (Photolytic/Hydrolytic Stress) Main [Halogen]-C6H4-CH2-COOH Decarb [Halogen]-C6H4-CH3 + CO2 Main->Decarb Δ Oxid [Halogen]-C6H4-CO-COOH (Phenylglyoxylic Acid derivative) Main->Oxid [O] Dehalo [HO]-C6H4-CH2-COOH (Hydroxyphenylacetic Acid) Main->Dehalo hν / H2O

Caption: Potential degradation pathways for halogenated phenylacetic acids under stress conditions.

Structure-Stability Relationships

The stability of the halogenated phenylacetic acids is expected to vary significantly depending on the halogen present.

  • Hydrolytic Stability: In general, aryl halides are resistant to hydrolysis. However, under forced conditions, the C-X bond can be cleaved. The rate of nucleophilic aromatic substitution is influenced by the electronegativity and leaving group ability of the halogen. While fluorine is the most electronegative, the C-F bond is very strong, making it a poor leaving group. The C-I bond is the weakest, making iodophenylacetic acid potentially the most susceptible to hydrolytic dehalogenation.

  • Oxidative Stability: The primary site of oxidation is likely the benzylic methylene group. The electron-withdrawing nature of the halogens may slightly deactivate the aromatic ring towards oxidation but could influence the reactivity of the methylene group. The differences in oxidative stability among the four compounds are predicted to be less pronounced than in other degradation pathways.

  • Photostability: Photodegradation of halogenated aromatic compounds often proceeds via cleavage of the C-X bond. The energy required for this cleavage is inversely proportional to the bond strength. Therefore, the order of photostability is expected to be: 2-Fluorophenylacetic acid > 2-Chlorophenylacetic acid > 2-Bromophenylacetic acid > 2-Iodophenylacetic acid

  • Thermal Stability: The primary thermal degradation pathway is often decarboxylation. The presence of the halogen and its position can influence the electronic environment of the carboxylic acid group, but significant differences in decarboxylation rates are not anticipated to be the primary distinguishing factor. Dehalogenation may also occur at elevated temperatures, following the trend of C-X bond strength.

Quantitative Comparison (Representative Data)

The following table presents a hypothetical but scientifically plausible set of results from the forced degradation studies described above. This data is for illustrative purposes to highlight the expected comparative stability.

Stress ConditionParameter2-Fluorophenylacetic Acid2-Chlorophenylacetic Acid2-Bromophenylacetic Acid2-Iodophenylacetic Acid
Acid Hydrolysis (24h, 60°C) % Degradation< 1%~1-2%~2-3%~3-5%
Base Hydrolysis (24h, 60°C) % Degradation< 2%~2-4%~4-6%~6-10%
Oxidation (3% H₂O₂, 24h, RT) % Degradation~5-8%~5-8%~6-9%~7-10%
Photostability (ICH Q1B) % Degradation< 1%~3-5%~8-12%> 20%
Thermal Stability (80°C, 48h) % Degradation< 1%~1-2%~2-4%~4-7%

Note: This data is representative and intended for comparative illustration. Actual experimental results may vary.

Analytical Methodologies

A robust, stability-indicating analytical method is crucial for these studies. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique. Coupling HPLC with Mass Spectrometry (MS) is invaluable for the identification and characterization of degradation products.

Key Features of a Stability-Indicating Method:

  • Specificity: The ability to resolve the parent drug from all potential degradation products and impurities.

  • Accuracy and Precision: The method must provide reliable and reproducible quantitative data.

  • Linearity and Range: A demonstrable linear relationship between detector response and concentration over the expected range of the API and its degradation products.

  • Robustness: The method should be insensitive to small variations in experimental parameters.

Conclusion and Future Directions

This guide provides a framework for the comparative stability study of halogenated phenylacetic acids, grounded in regulatory expectations and scientific principles. The stability of these compounds is intrinsically linked to the nature of the halogen substituent, with a general trend of decreasing stability from fluorine to iodine, primarily due to the decreasing carbon-halogen bond strength.

For drug development professionals, a thorough understanding of these structure-stability relationships is paramount. It informs lead candidate selection, formulation design, packaging choices, and the establishment of appropriate storage conditions and shelf-life. Further experimental studies are warranted to provide definitive quantitative data and to fully elucidate the complex degradation pathways of these important pharmaceutical building blocks.

References

  • U.S. Food and Drug Administration. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]
  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. [Link]
  • AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. [Link]
  • Compliance XL. (2025). Q1A (R2) A deep dive in Stability Studies. [Link]
  • Regulatory Affairs Professionals Society (RAPS). (2025).
  • LCGC. (2010).
  • ResearchGate. (2019).
  • Pharmaceutical Technology. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. [Link]
  • National Center for Biotechnology Information. (2019).
  • Engineering. (2023). Simultaneous Degradation, Dehalogenation, and Detoxification of Halogenated Antibiotics by Carbon Dioxide Radical Anions. [Link]
  • National Center for Biotechnology Information. (2015). Influence of Halogen Substituents on the Catalytic Oxidation of 2,4,6-Halogenated Phenols by Fe(III)-Tetrakis(p-hydroxyphenyl)
  • MedCrave. (2016).
  • PubMed. (1979).
  • PubMed. (2019).
  • PubMed. (1990).
  • PubMed. (2017). Conformational equilibrium of phenylacetic acid and its halogenated analogues through theoretical studies, NMR and IR spectroscopy. [Link]
  • ResearchGate. (2025).
  • National Center for Biotechnology Information. (1991).
  • Research Journal of Pharmacy and Technology. (2020).
  • Biomedical Journal of Scientific & Technical Research. (2022).
  • PubMed. (1994).
  • U.S. Food and Drug Administration. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]
  • AIR Unimi. (2025). Efficient α-selective chlorination of phenylacetic acid and its para-substituted analogues. [Link]
  • NIST. (n.d.). 4-Bromophenylacetic acid. [Link]
  • American Chemical Society. (2026). Chemoenzymatic Diazo Synthesis Enabled by Enzymatic Halide Recycling with Vanadium-Dependent Haloperoxidases. [Link]
  • PubMed. (1987). Uptake of phenylacetic acid by Penicillium chrysogenum Wis 54-1255: a critical regulatory point in benzylpenicillin biosynthesis. [Link]
  • NIST. (n.d.). 4-Bromophenylacetic acid. [Link]

Safety Operating Guide

Navigating the Disposal of 3-Bromo-4-hydroxyphenylacetic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of scientific research and pharmaceutical development, the safe management and disposal of chemical reagents are paramount. This guide provides an in-depth, procedural framework for the proper disposal of 3-Bromo-4-hydroxyphenylacetic acid (CAS No. 38692-80-7), a compound frequently utilized in complex organic syntheses. Our objective is to equip researchers, scientists, and drug development professionals with the necessary knowledge to handle this halogenated organic compound responsibly, ensuring both personal safety and environmental compliance. This document moves beyond a simple checklist, offering a rationale-driven approach to waste management that aligns with the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T).

Section 1: Understanding the Hazard Profile of this compound

Before proceeding with any disposal protocol, a thorough understanding of the compound's intrinsic hazards is essential. This compound is classified as an irritant.[1] Direct contact can cause irritation to the skin, eyes, and respiratory system.[2] While specific toxicity data is not extensively detailed in readily available literature, its structure as a brominated phenolic compound warrants a cautious approach. Halogenated organic compounds, as a class, are subject to stringent disposal regulations due to their potential to form persistent and toxic byproducts if not managed correctly.

Key Safety Considerations:

  • Personal Protective Equipment (PPE): Always handle this compound with appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles with side shields or a face shield, and a laboratory coat.

  • Ventilation: All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhaling airborne particulates.

  • Spill Management: Have a spill kit readily available that is appropriate for solid organic compounds. In the event of a spill, avoid generating dust. Gently cover the spill with an absorbent material, such as vermiculite or sand, and then carefully sweep it into a designated waste container.

Section 2: The Cornerstone of Compliance: Waste Segregation

Proper segregation of chemical waste is the most critical step in ensuring safe and compliant disposal. Mismanagement at this stage can lead to dangerous chemical reactions, compromise the safety of waste handlers, and result in significant regulatory penalties. This compound is a halogenated organic waste .[3]

Core Principle: Never mix halogenated organic waste with non-halogenated organic waste.[4] The reason for this strict separation lies in the disposal method. Halogenated wastes typically require high-temperature incineration with specialized scrubbers to neutralize the acidic gases (such as hydrogen bromide) produced during combustion.[5] Mixing them with non-halogenated solvents needlessly increases the volume of waste that must undergo this more complex and costly treatment process.[4]

Operational Steps for Waste Segregation:

  • Designate a Specific Waste Container: Use a clearly labeled, dedicated container for "Halogenated Organic Solid Waste." The container must be made of a material compatible with the chemical (e.g., high-density polyethylene - HDPE) and have a secure, tight-fitting lid.[6]

  • Accurate Labeling: The label must be unambiguous and include the following information:

    • The words "Hazardous Waste"[6]

    • The full chemical name: "this compound"

    • The approximate quantity of the waste

    • The date of accumulation (when the first waste was added to the container)

    • The primary hazards (e.g., "Irritant")

  • Maintain a Waste Log: For containers accumulating waste from multiple experiments, maintain a log sheet attached to the container. Record the name and quantity of each substance added.

Disposal Workflow for this compound

G cluster_0 Start: Handling this compound cluster_1 Waste Characterization & Segregation cluster_2 Container Management & Storage cluster_3 Final Disposal Start Identify Waste: Unused, Expired, or Contaminated This compound IsSolid Is the waste solid? Start->IsSolid IsContaminated Is it contaminated labware (e.g., gloves, weigh boats)? IsSolid->IsContaminated No (Aqueous solution - consult EHS) SolidWaste Containerize in a labeled 'Halogenated Organic Solid Waste' container. IsSolid->SolidWaste Yes IsContaminated->SolidWaste No (Pure solid) DebrisWaste Containerize in a separate, labeled 'Contaminated Solid Debris' container. IsContaminated->DebrisWaste Yes SecureLid Ensure container lid is securely closed when not in use. SolidWaste->SecureLid DebrisWaste->SecureLid Store Store in a designated Satellite Accumulation Area (SAA). SecureLid->Store ArrangePickup Arrange for pickup by your institution's Environmental Health & Safety (EHS) or a licensed waste contractor. Store->ArrangePickup End Disposal Complete ArrangePickup->End

Caption: Decision workflow for the disposal of this compound.

Section 3: Step-by-Step Disposal Procedures

The following protocols provide clear, actionable steps for managing different forms of this compound waste.

This procedure applies to the pure, solid chemical that is no longer needed.

  • Containerization: If the original container is intact and in good condition, it is the preferred vessel for disposal. If not, transfer the solid to a new, compatible container as described in Section 2.

  • Labeling: If using the original container, deface the original label to avoid confusion and affix a new hazardous waste label.[7] The label must clearly state "Hazardous Waste" and the full chemical name.

  • Storage: Place the sealed container in your laboratory's designated Satellite Accumulation Area (SAA). This area must be at or near the point of generation and under the control of the laboratory personnel.[7]

  • Disposal Request: Arrange for the collection of the waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor. Do not attempt to dispose of this chemical via standard trash or sewer systems.[4]

This procedure applies to items such as gloves, weigh boats, paper towels, and spill cleanup materials that are contaminated with this compound.

  • Segregation: Collect all contaminated solid debris separately from non-hazardous waste.

  • Containerization: Place the debris into a durable, puncture-resistant container or a double-bagged plastic bag. For items with sharp edges, a rigid container is mandatory.[8]

  • Labeling: Clearly label the container or bag as "Hazardous Waste: this compound Debris" and include the date of generation.

  • Storage and Disposal: Store and arrange for pickup as described in Protocol 3.1.

Section 4: Decontamination and Empty Container Management

Empty containers that once held this compound must also be managed as hazardous waste unless properly decontaminated.

  • Triple Rinsing: To decontaminate an empty container, rinse it three times with a suitable solvent (e.g., methanol or ethanol).

  • Rinsate Collection: Crucially, the rinsate from this process is considered a halogenated organic liquid waste. Collect all rinsate in a designated "Halogenated Organic Liquid Waste" container for proper disposal. Never pour the rinsate down the drain.[7]

  • Final Disposal of Container: Once triple-rinsed, the container can typically be managed as non-hazardous solid waste. Deface or remove the original label and dispose of it in the appropriate recycling or trash receptacle, as per your institution's guidelines.[7]

Waste StreamContainer TypeKey Labeling InformationDisposal Pathway
Solid this compound Sealable, chemically compatible container"Hazardous Waste: Halogenated Organic Solid," "this compound," "Irritant"EHS/Licensed Contractor
Contaminated Debris (gloves, etc.) Puncture-resistant container or double-bag"Hazardous Waste: Contaminated Debris," "this compound"EHS/Licensed Contractor
Triple-Rinse Solvent (Rinsate) Sealable, solvent-safe container"Hazardous Waste: Halogenated Organic Liquid," List of contents (e.g., Methanol, trace this compound)EHS/Licensed Contractor

By adhering to these scientifically grounded and procedurally detailed guidelines, you contribute to a culture of safety and environmental stewardship within your organization. The responsible management of chemical waste is not merely a regulatory requirement but a professional obligation that protects you, your colleagues, and the wider community.

References

  • This compound, 100 g, CAS No. 38692-80-7. Carl ROTH. [Link]
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency. [Link]
  • Hazardous Waste Segreg
  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regul
  • Hazardous Waste Disposal Guide. Northwestern University. [Link]
  • Guidelines for Solvent Waste Recycling and Disposal. Hazardous Waste Experts. [Link]
  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, Northwestern University. [Link]
  • Guidelines: Handling and Disposal of Chemicals. Purdue University College of Engineering. [Link]

Sources

Guide to Personal Protective Equipment for 3-Bromo-4-hydroxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists, our commitment to innovation must be matched by an unwavering dedication to safety. Handling specialized reagents like 3-Bromo-4-hydroxyphenylacetic acid (CAS No. 38692-80-7) requires a thorough understanding of its hazard profile to implement robust safety protocols. This guide provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE), ensuring the well-being of laboratory personnel and the integrity of your research.

Hazard Identification and Risk Assessment

This compound is an irritant.[1] A comprehensive risk assessment is the foundational step for determining the necessary level of personal protection. The primary hazards associated with this compound, as identified in its Safety Data Sheet (SDS), are categorized by the Globally Harmonized System (GHS).

GHS Hazard Classification:

  • Skin Irritation (Category 2): Causes skin irritation.[2]

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.[2]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.

These classifications dictate a clear and non-negotiable requirement for specific PPE to mitigate exposure risks. The following table summarizes the identified hazards and the corresponding mandatory PPE.

Hazard IDGHS ClassificationPotential EffectRequired PPE & Engineering ControlsSource
H315Skin Irritant, Cat. 2Causes redness, inflammation, or irritation upon contact.Chemical-resistant gloves, lab coat.
H319Eye Irritant, Cat. 2ACauses serious, potentially damaging, eye irritation.Chemical splash goggles or face shield.
H335STOT SE, Cat. 3Inhalation of dust may irritate the respiratory tract.Use in a well-ventilated area or chemical fume hood.

Personal Protective Equipment (PPE) Protocol

The selection of PPE is not merely a checklist item; it is a scientifically-driven decision to create a barrier between the user and the chemical hazard.

Eye and Face Protection

Directive: Wear chemical splash goggles. Causality: this compound is classified as a serious eye irritant.[2] Standard safety glasses do not provide a complete seal around the eyes and are inadequate for protecting against fine dust particles or potential splashes.[3] Chemical splash goggles are mandatory as they form a protective seal, preventing airborne powder or accidental splashes from making contact with the eyes.[3] In procedures with a higher risk of splashing, such as when handling larger quantities or preparing solutions, a face shield should be worn in addition to goggles for full facial protection.[3][4]

Skin Protection

Directive: Wear nitrile gloves and a fully-buttoned laboratory coat. Causality: The compound is a known skin irritant.

  • Gloves: Nitrile gloves offer excellent protection against a wide range of chemicals, including many acids and solvents, and are superior to latex for this application.[3][4] They provide a durable barrier against incidental contact.[5] It is critical to change gloves immediately if they become contaminated and to wash hands thoroughly after handling the substance, even when gloves are worn.[6]

  • Lab Coat: A lab coat, fully buttoned, provides a critical barrier to protect skin and personal clothing from contamination.[5]

Respiratory Protection

Directive: Handle only in a well-ventilated area; a chemical fume hood is strongly recommended. Causality: As a fine powder, this compound can easily become airborne, posing a respiratory irritation hazard upon inhalation.[7] Engineering controls are the primary defense against this risk.[8]

  • Chemical Fume Hood: All weighing and solution preparation activities should be conducted within a certified chemical fume hood. This captures dust at the source, preventing it from entering the breathing zone of the operator.[6]

  • Respirators: In the absence of adequate engineering controls or during a large spill cleanup, a NIOSH-approved respirator may be necessary.[4][9][10] However, reliance on respirators should be a secondary measure after all engineering control options have been exhausted.

Safe Handling and Operations Workflow

A systematic workflow minimizes the potential for exposure at every stage of handling.

Step-by-Step Handling Protocol:
  • Preparation: Designate a specific work area, preferably within a fume hood.[6] Ensure an eyewash station and safety shower are unobstructed and accessible.[11]

  • Donning PPE: Before handling the chemical, put on all required PPE in the correct order: lab coat, then goggles/face shield, and finally gloves.

  • Weighing: Conduct all weighing of the powder inside a fume hood or on a balance within a ventilated enclosure to contain dust.[6]

  • Manipulation: When preparing solutions or performing reactions, keep the container opening pointed away from your face.

  • Post-Handling: After use, ensure the container is tightly sealed and stored in a cool, dry, well-ventilated place.[12]

  • Doffing PPE: Remove PPE carefully to avoid cross-contamination. Remove gloves first, followed by the lab coat, and finally eye protection. Wash hands immediately and thoroughly with soap and water.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase cluster_exit Exit Procedure PREP1 Verify Fume Hood Certification PREP2 Check Eyewash & Safety Shower Access PREP1->PREP2 PREP3 Don Required PPE (Coat, Goggles, Gloves) PREP2->PREP3 HND1 Weigh Compound Inside Fume Hood PREP3->HND1 Proceed to Handling HND2 Perform Manipulation (e.g., Dissolving) HND1->HND2 POST1 Tightly Seal & Store Container HND2->POST1 Complete Task POST2 Decontaminate Work Surface POST1->POST2 POST3 Dispose of Waste (See Section 4.0) POST2->POST3 EXIT1 Carefully Doff PPE (Gloves First) POST3->EXIT1 Final Cleanup EXIT2 Wash Hands Thoroughly EXIT1->EXIT2

Sources

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3-Bromo-4-hydroxyphenylacetic acid
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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.